Z-Phenylalaninol
Description
Z-L-Phenylalaninol has been reported in Fusarium sambucinum with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFMMJJCPZPAO-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357437 | |
| Record name | Z-L-Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-14-1 | |
| Record name | Z-L-Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-Phenylalaninol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phenylalaninol, systematically known as (S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and drug development. Its structure, incorporating a benzyloxycarbonyl (Z or Cbz) protecting group on the amine of phenylalaninol, makes it a valuable intermediate in the synthesis of complex chiral molecules, including peptidomimetics and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on experimental details and relevant biological pathways.
Chemical Structure and Properties
This compound is the N-protected form of L-phenylalaninol. The benzyloxycarbonyl group provides stability and allows for selective reactions at other functional groups.
Table 1: Physicochemical Properties of Z-L-Phenylalaninol
| Property | Value | References |
| CAS Number | 6372-14-1 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][2][3][4] |
| Molecular Weight | 285.34 g/mol | [2][4] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 90-94 °C | [2][3] |
| Optical Rotation [α]²⁰/D | -30° (c=1 in chloroform) | [2] |
| Solubility | Soluble in Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol. |
Synthesis and Purification
The most common laboratory synthesis of Z-L-Phenylalaninol involves the protection of the amino group of L-Phenylalanine with a benzyloxycarbonyl group, followed by the reduction of the carboxylic acid.
Experimental Protocol: Synthesis of Z-L-Phenylalaninol
1. N-Protection of L-Phenylalanine:
-
Materials: L-Phenylalanine, Sodium Carbonate (Na₂CO₃), Benzyl (B1604629) Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve L-Phenylalanine in a 1 M solution of sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with 2 M HCl to precipitate the product, N-Cbz-L-Phenylalanine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
2. Reduction of N-Cbz-L-Phenylalanine to Z-L-Phenylalaninol:
-
Materials: N-Cbz-L-Phenylalanine, Borane-Tetrahydrofuran complex (BH₃·THF) solution (1 M in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve N-Cbz-L-Phenylalanine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF complex dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane (B79455) by the slow, dropwise addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-L-Phenylalaninol.
-
Experimental Protocol: Purification of Z-L-Phenylalaninol
-
Method: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase composition and pack it into a chromatography column.
-
Dissolve the crude Z-L-Phenylalaninol in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure Z-L-Phenylalaninol as a white solid.
-
Applications in Drug Development and Organic Synthesis
This compound is a crucial chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules.
Chiral Auxiliaries in Asymmetric Synthesis
Phenylalaninol-derived structures are widely used as chiral auxiliaries to control the stereochemistry of chemical reactions. For instance, they can be converted into oxazolidinones, which are effective in directing stereoselective aldol (B89426) reactions.
Experimental Protocol: Asymmetric Aldol Reaction using a Phenylalaninol-derived Oxazolidinone Auxiliary
-
Materials: Phenylalaninol-derived N-acyloxazolidinone, Aldehyde, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (B128534) (Et₃N), Anhydrous Dichloromethane (DCM), Workup reagents.
-
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add di-n-butylboron triflate dropwise, followed by the slow addition of triethylamine to form the boron enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction with a suitable buffer (e.g., phosphate (B84403) buffer) and allow it to warm to room temperature.
-
Perform an oxidative workup (e.g., with hydrogen peroxide) to cleave the boron complexes.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
The chiral auxiliary can often be recovered after cleavage of the aldol adduct.
-
Precursor in the Synthesis of HIV Protease Inhibitors
Z-L-Phenylalaninol has been utilized as a key starting material in the synthesis of several HIV protease inhibitors, including Saquinavir. In the synthesis of Saquinavir, a derivative of Z-L-phenylalaninol serves as a crucial epoxide intermediate.
Biological Activity of Phenylalaninol (Deprotected Form)
While there is limited direct research on the biological activity of this compound, its deprotected form, L-phenylalaninol, exhibits notable biological effects.
Inhibition of Phenylalanine Transport
Studies have shown that L-phenylalaninol can competitively inhibit the intestinal absorption of L-phenylalanine.[2] This is significant in the context of phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine.
Experimental Protocol: In-vitro Intestinal Sac Transport Assay
-
Method: Everted gut sac technique.
-
Procedure:
-
Prepare everted sacs from the small intestine of a laboratory animal (e.g., rat).
-
Fill the sacs with a buffer solution containing a known concentration of radiolabeled L-phenylalanine.
-
Incubate the sacs in a buffer solution containing radiolabeled L-phenylalanine and varying concentrations of L-phenylalaninol (the inhibitor).
-
After a specific incubation period, measure the concentration of the radiolabeled L-phenylalanine inside the sacs.
-
Determine the rate of transport and calculate the inhibition constant (Ki) for L-phenylalaninol.
-
Modulation of Insulin (B600854) Signaling
Recent research has indicated that elevated levels of phenylalanine can impair insulin signaling, a key factor in the development of type 2 diabetes. Phenylalanine has been shown to lead to the phenylalanylation of the insulin receptor beta subunit (IRβ), inactivating it.[5] Phenylalaninol, being structurally similar to phenylalanine, has been investigated as a potential competitive inhibitor of this process, thereby potentially restoring insulin sensitivity.[5]
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in organic synthesis and the development of pharmaceuticals. Its synthesis from readily available L-phenylalanine is well-established, and its utility in controlling stereochemistry is a key feature for medicinal chemists. While the direct biological activity of this compound is not extensively studied, its deprotected form, L-phenylalaninol, shows interesting properties, including the inhibition of phenylalanine transport and the potential to modulate insulin signaling pathways. This technical guide provides a foundation for researchers and drug development professionals working with this important chiral molecule. Further research into the direct biological effects of this compound and its derivatives may unveil new therapeutic opportunities.
References
- 1. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of intestinal absorption of phenylalanine by phenylalaninol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, and a representative experimental protocol for its preparation.
Core Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, also known as N-Cbz-L-phenylalaninol.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | [1] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| CAS Number | 6372-14-1 | |
| Appearance | White amorphous powder | [2] |
| Melting Point | 93.1-93.9 °C | [3] |
| Optical Rotation | [α]D = +48.0 (c=2.0, in methanol) for the (R)-enantiomer | [3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Data not available in search results. Representative shifts for similar structures suggest aromatic protons (δ 7.2-7.4 ppm), benzylic protons of the Cbz group (δ ~5.1 ppm), and protons of the propanol (B110389) backbone (δ 2.8-4.0 ppm). | [1] |
| ¹³C NMR | Data not available in search results. Expected signals would include those for the aromatic carbons, the carbonyl of the carbamate, the benzylic carbon of the Cbz group, and the carbons of the propanol backbone. | [1] |
| Infrared (IR) | FTIR and ATR-IR spectra are available. Key absorptions are expected for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. | [1][4] |
| Mass Spectrometry | Fragmentation patterns would likely involve cleavage of the benzylic C-O bond of the Cbz group, and fragmentation of the propanol side chain. | [5][6] |
Experimental Protocols
A common method for the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol involves the reduction of the corresponding N-protected amino acid, N-Cbz-L-phenylalanine. The following protocol is a representative example based on established chemical literature.[7][8]
Materials:
-
N-Cbz-L-phenylalanine
-
Ethyl chloroformate
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid: To a solution of N-Cbz-L-phenylalanine (1 equivalent) in dry THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (1 equivalent). Stir the mixture for 10 minutes, then add ethyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains below -10 °C. The formation of a white precipitate (N-methylmorpholine hydrochloride) is observed. Allow the reaction to proceed for 30 minutes.
-
Reduction to the Alcohol: In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in water. Cool this solution to 0 °C. The activated mixed anhydride (B1165640) solution from step 1 is then added slowly to the sodium borohydride solution. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up and Extraction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by carefully adding 1 M HCl until the gas evolution ceases and the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol from N-Cbz-L-phenylalanine.
Caption: Synthesis workflow for (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol.
References
- 1. N-carbobenzoxy-L-phenylalanilol | C17H19NO3 | CID 853481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]
- 3. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Z-L-Phenylalaninol and Z-D-Phenylalaninol for Researchers and Drug Development Professionals
An In-depth Exploration of Synthesis, Applications, and Comparative Efficacy of Z-Protected Phenylalaninol Enantiomers
In the landscape of asymmetric synthesis and pharmaceutical development, the strategic use of chiral molecules is paramount. Among these, Z-L-Phenylalaninol and Z-D-Phenylalaninol, the N-benzyloxycarbonyl-protected enantiomers of phenylalaninol, serve as critical chiral building blocks and auxiliaries. Their distinct stereochemistry dictates the stereochemical outcome of reactions, making a comprehensive understanding of their synthesis, individual properties, and comparative efficacy essential for researchers, scientists, and drug development professionals. This technical guide provides a detailed analysis of these two enantiomers, offering insights into their synthesis, applications in asymmetric reactions, and available data on their biological activities.
Introduction to Z-Phenylalaninols
Z-L-Phenylalaninol ((S)-benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) and Z-D-Phenylalaninol ((R)-benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) are chiral amino alcohols protected at the nitrogen atom with a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial as it prevents unwanted side reactions of the amine functionality during chemical transformations and can be readily removed under specific conditions.[1] The inherent chirality of these molecules, originating from the L- and D- enantiomers of phenylalanine, makes them valuable tools for inducing stereoselectivity in a variety of chemical reactions.
The primary application of both Z-L-Phenylalaninol and Z-D-Phenylalaninol lies in their role as precursors to chiral auxiliaries, most notably oxazolidinones and imidazolidinones. These auxiliaries are temporarily attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter, after which they can be cleaved and often recycled.[2]
Synthesis of Z-L-Phenylalaninol and Z-D-Phenylalaninol
The synthesis of both enantiomers of Z-Phenylalaninol typically involves a two-step process: the reduction of the corresponding N-protected amino acid, phenylalanine, to the amino alcohol, followed by the introduction of the Z-protecting group if not already present.
Synthesis of the Phenylalaninol Backbone
The reduction of the carboxylic acid group of phenylalanine to a primary alcohol is a key step. Several methods have been reported for this transformation.
-
Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (B1222165) (NaBH₄) Reduction: A common laboratory-scale method involves the reduction of L- or D-phenylalanine esters with strong reducing agents like LiAlH₄ or a combination of NaBH₄ with an activating agent like iodine or aluminum chloride.[3]
-
Biocatalytic and Chemoenzymatic Methods: More recently, greener and more sustainable methods employing enzymes are being explored. These can involve multi-enzyme cascades to convert L-phenylalanine into enantiopure 1,2-amino alcohols.[4][5]
N-Benzyloxycarbonylation (Z-protection)
The introduction of the benzyloxycarbonyl (Z) group is typically achieved by reacting the amino alcohol (phenylalaninol) with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. This reaction is generally high-yielding and proceeds without racemization of the chiral center.
A detailed experimental protocol for the synthesis of Z-D-Phenylalaninol is provided in the "Experimental Protocols" section of this guide, based on a patented procedure.[6] A general procedure for the synthesis of Z-L-Phenylalaninol can be adapted from standard organic chemistry protocols for N-protection of amino alcohols.
Physicochemical Properties
A summary of the key physicochemical properties of Z-L-Phenylalaninol and Z-D-Phenylalaninol is presented in the table below for easy comparison.
| Property | Z-L-Phenylalaninol | Z-D-Phenylalaninol |
| CAS Number | 6372-14-1 | 58917-85-4 |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol | 285.34 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 95-97 °C | 92-95 °C |
| Optical Rotation | [α]²⁰/D ~ -6° (c=1, CHCl₃) | [α]²²/D +30° (c=1, CHCl₃) |
| Solubility | Soluble in methanol, ethanol, chloroform | Soluble in methanol, chloroform |
Applications in Asymmetric Synthesis: A Comparative Overview
The primary utility of Z-L-Phenylalaninol and Z-D-Phenylalaninol is in directing stereoselective transformations. They are often converted into more rigid cyclic structures, such as oxazolidinones or imidazolidinones, to enhance their directing capabilities in reactions like asymmetric aldol (B89426) additions and alkylations.[7][8]
Chiral Auxiliaries for Asymmetric Aldol Reactions
Both L-phenylalaninol and D-phenylalaninol can be used to synthesize chiral 2-imidazolidinones. These auxiliaries, when N-acylated, can direct the stereochemical course of boron-mediated aldol reactions with aldehydes, leading to high diastereoselectivity.[7] The choice of the L- or D-derived auxiliary determines the absolute configuration of the newly formed stereocenters in the aldol product. This allows for the synthesis of either enantiomer of a target molecule by simply switching the chirality of the auxiliary.
While direct comparative studies under identical conditions are scarce in the literature, the principle of "opposite enantiomer, opposite product" generally holds true. The efficiency and diastereoselectivity are often comparable for both enantiomeric auxiliaries, assuming the substrate and reaction conditions are optimized.
Chiral Oxazolidinones in Asymmetric Synthesis
Evans oxazolidinones, which can be derived from amino alcohols like phenylalaninol, are powerful chiral auxiliaries for a range of asymmetric reactions, including aldol additions and alkylations.[2][8] The phenyl group at the 4-position of the oxazolidinone ring, derived from phenylalanine, effectively shields one face of the enolate, leading to highly diastereoselective reactions.
-
(S)-4-benzyl-2-oxazolidinone (from L-phenylalaninol): This auxiliary is widely used to generate syn-aldol products with excellent stereocontrol.
-
(R)-4-benzyl-2-oxazolidinone (from D-phenylalaninol): This enantiomeric auxiliary provides access to the opposite enantiomer of the aldol product.
The choice between the (S)- and (R)-auxiliary is dictated by the desired stereochemistry of the final product.
Biological Activity
The biological activities of Z-L-Phenylalaninol and Z-D-Phenylalaninol themselves are not extensively documented in publicly available literature. Most studies focus on the biological activities of the parent amino acids (L- and D-phenylalanine), the unprotected amino alcohols (L- and D-phenylalaninol), or more complex molecules synthesized using these chiral building blocks.
-
Unprotected Phenylalaninols: L-Phenylalaninol has been reported to inhibit the intestinal absorption of L-phenylalanine.[9] D-Phenylalaninol is mentioned as an inhibitor of enzymes responsible for endorphin breakdown.[9]
-
Derivatives: N-(carbobenzyloxy)-L-phenylalanine derivatives have been synthesized and evaluated as potent topoisomerase IIα inhibitors with anticancer activity.[10] A study on the membrane fusion inhibitor carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) suggests a role for the Z-protected D-phenylalanine moiety in its antiviral activity.[11]
It is important to note that the Z-protecting group can significantly alter the biological activity of the parent molecule. Therefore, the biological effects of Z-L-Phenylalaninol and Z-D-Phenylalaninol should be evaluated independently and not inferred from their unprotected counterparts.
Experimental Protocols
Synthesis of Z-D-Phenylalaninol from L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)[8]
This protocol describes a two-step process involving the hydrogenation of L(+)-APPD to yield D-phenylalaninol, followed by N-benzyloxycarbonylation.
Step 1: Hydrogenation of L(+)-APPD to D-Phenylalaninol
-
Materials: L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), 10% Palladium on carbon (Pd/C), Trifluoroacetic acid (TFA), 50% Sodium hydroxide (B78521) (NaOH) solution, Water.
-
Procedure:
-
To 150 ml of trifluoroacetic acid (TFA), add 1.0 g of 10% Pd/C and 50 g of L(+)-2-amino-1-phenyl-1,3-propanediol.
-
Carry out the reaction under a hydrogen pressure of 35 psi at 55 °C.
-
After 24 hours, remove the TFA by evaporation and recover it by condensation.
-
Add 100 ml of water to the residue and remove the catalyst by filtration.
-
Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.
-
The crude D-phenylalaninol can be isolated and purified or used directly in the next step.
-
Step 2: N-Benzyloxycarbonylation of D-Phenylalaninol
-
Materials: Crude D-phenylalaninol solution from Step 1, Benzyl chloroformate, Water, Methanol.
-
Procedure:
-
To the basic aqueous solution of D-phenylalaninol from the previous step, add 55 ml of benzyl chloroformate dropwise at 4 °C.
-
The final product, Z-D-phenylalaninol, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Recrystallize the white crystals from a water/methanol (1:1) mixture.
-
-
Yield: 77.5 g (90.8%)
-
Melting Point: 93.1–93.9 °C
-
Optical Rotation: [α]D = +48.0 (c=2.0, in methanol)
General Synthesis of Z-L-Phenylalaninol from L-Phenylalanine
This protocol outlines a general two-step procedure for the synthesis of Z-L-Phenylalaninol.
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol [3]
-
Materials: L-Phenylalanine, Sodium borohydride (NaBH₄), Iodine (I₂), Tetrahydrofuran (THF), Sodium hydroxide (NaOH) solution, Dichloromethane (B109758).
-
Procedure:
-
To a stirred suspension of L-phenylalanine in anhydrous THF at 0 °C, add sodium borohydride in portions.
-
Add a solution of iodine in THF dropwise to the mixture at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by the slow addition of methanol, followed by acidification with HCl.
-
Basify the aqueous layer with NaOH solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain L-phenylalaninol.
-
Step 2: N-Benzyloxycarbonylation of L-Phenylalaninol
-
Materials: L-Phenylalaninol, Benzyl chloroformate, Sodium bicarbonate (NaHCO₃) or other suitable base, Dichloromethane, Water.
-
Procedure:
-
Dissolve L-phenylalaninol in a mixture of dichloromethane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield Z-L-Phenylalaninol.
-
The product can be further purified by recrystallization or column chromatography.
-
Mandatory Visualizations
Synthesis of Z-Phenylalaninols
Caption: General synthetic routes to Z-L-Phenylalaninol and Z-D-Phenylalaninol.
Application in Asymmetric Aldol Reaction via Chiral Oxazolidinone
Caption: Workflow for asymmetric aldol reaction using a phenylalaninol-derived chiral oxazolidinone.
Conclusion
Z-L-Phenylalaninol and Z-D-Phenylalaninol are indispensable tools in the arsenal (B13267) of synthetic chemists, particularly in the fields of asymmetric synthesis and drug discovery. Their value stems from their inherent chirality, which can be effectively transferred to create new stereogenic centers with high levels of control. While direct comparative studies are limited, the principle of enantiomeric auxiliaries leading to enantiomeric products is a well-established and powerful strategy. The choice between the L- and D-enantiomer is therefore primarily dictated by the desired absolute stereochemistry of the target molecule.
Future research may focus on developing more efficient and sustainable synthetic routes to these compounds and exploring their direct biological activities. A deeper understanding of the subtle differences in their performance as chiral auxiliaries in various reaction systems would also be a valuable contribution to the field. This guide provides a solid foundation for researchers to understand, synthesize, and effectively utilize these important chiral building blocks in their scientific endeavors.
References
- 1. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Cbz-L-phenylalaninol: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-L-phenylalaninol, a chiral building block with significant applications in synthetic organic chemistry and drug discovery. This document details experimental protocols for its synthesis, purification, and analysis, and explores its potential biological relevance based on the activities of structurally related compounds.
Core Physical and Chemical Properties
N-Cbz-L-phenylalaninol, also known as (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, is a white to off-white crystalline solid. Its fundamental properties are summarized in the tables below.
Table 1: General Properties of N-Cbz-L-phenylalaninol
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [2] |
| CAS Number | 6372-14-1 | [2][3] |
| Appearance | White to almost white powder to crystal |
Table 2: Physicochemical Data for N-Cbz-L-phenylalaninol
| Property | Value | Reference(s) |
| Melting Point | 91.0 to 95.0 °C | |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. Insoluble in water. | Inferred from general knowledge of similar compounds |
| Optical Rotation [α]²⁰/D | -30° (c=1 in chloroform) | Inferred from data for similar compounds |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of N-Cbz-L-phenylalaninol are crucial for its effective use in research and development.
Synthesis of N-Cbz-L-phenylalaninol from L-Phenylalaninol
This protocol describes the protection of the amino group of L-phenylalaninol using benzyl (B1604629) chloroformate (Cbz-Cl).
Workflow for the Synthesis of N-Cbz-L-phenylalaninol
Synthesis workflow for N-Cbz-L-phenylalaninol.
Materials:
-
L-Phenylalaninol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) (for acidification)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylalaninol in a suitable aqueous basic solution (e.g., 1 M NaOH) or an organic solvent like dichloromethane in the presence of a base (e.g., triethylamine).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
If the reaction is performed in an aqueous solution, the N-Cbz-L-phenylalaninol product may precipitate. The precipitation can be further induced by acidification with dilute HCl. If the reaction is in an organic solvent, wash the solution with water and brine.
-
Collect the solid product by filtration and wash it with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield crude N-Cbz-L-phenylalaninol.
Purification
Recrystallization:
-
Dissolve the crude N-Cbz-L-phenylalaninol in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Column Chromatography: For higher purity, column chromatography can be employed.
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified N-Cbz-L-phenylalaninol.[5]
Analytical Methods
Workflow for Analytical Characterization
Analytical workflow for N-Cbz-L-phenylalaninol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons of the phenyl and benzyl groups, the methine and methylene (B1212753) protons of the phenylalaninol backbone, the benzylic protons of the Cbz group, and the hydroxyl and amine protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Key signals correspond to the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the benzylic carbon of the Cbz group, and the carbons of the phenylalaninol backbone.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands include:
-
N-H stretching (around 3300 cm⁻¹)
-
C=O stretching of the carbamate (around 1690 cm⁻¹)
-
Aromatic C-H stretching (around 3030 cm⁻¹)
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The molecular ion peak [M+H]⁺ would be expected at m/z 286.14. Common fragmentation patterns for Cbz-protected amino alcohols involve the loss of the benzyl group or the entire Cbz protecting group.[8]
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of N-Cbz-L-phenylalaninol. A chiral stationary phase is used to separate the L- and D-enantiomers.[1][9][10][11][12]
Biological Relevance and Potential Signaling Pathway Involvement
While there is limited direct research on the specific biological activities of N-Cbz-L-phenylalaninol, the activities of its parent compound, L-phenylalaninol, and other N-Cbz protected amino acid derivatives provide valuable insights into its potential roles in drug development.
L-phenylalaninol has been shown to impair insulin (B600854) signaling.[13] Furthermore, derivatives of N-(carbobenzyloxy)-L-phenylalanine have been investigated as potent inhibitors of Topoisomerase IIα, an important enzyme in DNA replication and a target for cancer therapy.[6] This suggests that N-Cbz-L-phenylalaninol, as a structurally related molecule, could potentially exhibit inhibitory effects on various enzymes or signaling pathways.
Hypothetical Signaling Pathway Inhibition
Given the known activity of similar compounds, a plausible, though hypothetical, mechanism of action for N-Cbz-L-phenylalaninol could involve the inhibition of a key enzyme in a cellular signaling pathway. The following diagram illustrates a general model of enzyme inhibition.
Hypothetical enzyme inhibition by N-Cbz-L-phenylalaninol.
This diagram illustrates how N-Cbz-L-phenylalaninol could hypothetically act as an inhibitor, binding to an enzyme and preventing it from converting its substrate to a product, thereby disrupting a downstream signaling cascade and altering the cellular response. This model provides a framework for future investigations into the specific biological targets of this compound.
Conclusion
N-Cbz-L-phenylalaninol is a valuable chiral intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a solid foundation for its synthesis, purification, and characterization. While its direct biological activities and involvement in signaling pathways are still under-explored, the known functions of related molecules suggest that it holds promise as a lead compound or a key building block in the development of novel therapeutics. Further research into its specific biological targets is warranted to fully elucidate its potential in drug discovery.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. N-carbobenzoxy-L-phenylalanilol | C17H19NO3 | CID 853481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
Z-Phenylalaninol (CAS 6372-14-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phenylalaninol, with the CAS number 6372-14-1, is a chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its structure, derived from the amino acid L-phenylalanine, incorporates a benzyloxycarbonyl (Z) protecting group on the amine and a hydroxyl group in place of the carboxylic acid. This unique combination of features makes it an invaluable intermediate for the asymmetric synthesis of a wide range of complex molecules, most notably in the development of antiviral therapeutics and specialized peptides. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 6372-14-1 | [1][2] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][3] |
| Molecular Weight | 285.34 g/mol | [2][3] |
| Melting Point | 90-94 °C | [4] |
| Appearance | White powder | [4] |
| Synonyms | (S)-(-)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, Cbz-L-Phenylalaninol, N-(Benzyloxycarbonyl)-L-phenylalaninol | [1][2] |
| Optical Rotation | [α]20/D −30° (c = 1 in chloroform) | [2] |
| Solubility | Soluble in methanol (B129727) and chloroform. | [2][5] |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of this compound. While specific spectra for the Z-protected form are proprietary to suppliers, representative data for the parent L-Phenylalaninol are publicly available and provide foundational information.
| Spectrum Type | Description |
| ¹H NMR | Data available for the parent compound, L-Phenylalaninol.[2][6] |
| ¹³C NMR | Data available for the parent compound, L-Phenylalaninol.[2][7] |
Synthesis of this compound
The synthesis of this compound typically involves the reduction of the corresponding N-protected amino acid, L-phenylalanine. A common laboratory-scale procedure is outlined below.
Experimental Protocol: Reduction of N-Z-L-Phenylalanine
Objective: To synthesize Z-L-Phenylalaninol by the reduction of N-Z-L-Phenylalanine.
Materials:
-
N-Z-L-Phenylalanine
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable activating agent
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Z-L-Phenylalanine in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a reducing agent (e.g., a solution of LiAlH₄ in THF) to the stirred suspension. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a dilute solution of HCl to dissolve the aluminum salts.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a white crystalline solid.[5]
Safety Precautions: Lithium aluminium hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[6][8]
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Peptide Synthesis
This compound is a cornerstone in the asymmetric synthesis of chiral molecules due to its predefined stereochemistry. Its primary applications lie in the synthesis of HIV protease inhibitors and as a building block in solid-phase peptide synthesis (SPPS).
HIV Protease Inhibitors
Phenylalaninol derivatives are integral components of several HIV protease inhibitors.[9] The chiral backbone of this compound is used to construct the core structure of these drugs, which are designed to fit into the active site of the HIV protease enzyme, thereby inhibiting viral replication.[10][11]
Caption: Role of this compound in HIV inhibitor synthesis.
Peptide Synthesis
In peptide synthesis, this compound can be used to introduce a C-terminal alcohol functionality or as a chiral auxiliary.[12] It is particularly useful in solid-phase peptide synthesis (SPPS) for creating modified peptides with enhanced biological activity or stability.[13]
Experimental Protocol: Incorporation into a Peptide using SPPS (Boc Chemistry)
Objective: To incorporate this compound at the C-terminus of a peptide chain using Boc-SPPS.
Materials:
-
Merrifield resin (or other suitable solid support)
-
This compound
-
Boc-protected amino acids
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc chemistry)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Activate the carboxyl group of the first Boc-protected amino acid using a coupling agent like DCC and an additive such as HOBt in DMF.
-
Add this activated amino acid to the swollen resin and agitate for several hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Deprotection:
-
Wash the resin with DMF and DCM.
-
Remove the Boc protecting group by treating the resin with a solution of TFA in DCM (typically 25-50%).
-
Neutralize the resin with a solution of DIPEA in DMF.
-
-
Subsequent Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
Coupling of this compound: For the final step, couple this compound to the N-terminus of the peptide chain using the standard coupling protocol.
-
Cleavage from Resin:
-
Wash the final peptide-resin conjugate thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive side chains.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Safety and Handling
This compound should be handled in accordance with good laboratory practices.[6] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[8]
Conclusion
This compound (CAS 6372-14-1) is a highly valuable chiral building block with significant applications in medicinal chemistry and peptide science. Its utility in the synthesis of complex, enantiomerically pure molecules, particularly HIV protease inhibitors, underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a foundation for its synthesis and application, enabling researchers to leverage its unique chemical properties for the advancement of their scientific endeavors.
References
- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 6. D(+)-Phenylalaninol(5267-64-1) 1H NMR spectrum [chemicalbook.com]
- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antiviral activity of a series of HIV-1 protease inhibitors with functionality tethered to the P1 or P1' phenyl substituents: X-ray crystal structure assisted design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umimpact.umt.edu [umimpact.umt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Z-Phenylalaninol: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phenylalaninol, a chiral amino alcohol, is a pivotal building block in synthetic organic chemistry, most notably in the development of pharmaceuticals. Its strategic importance stems from the foundational N-protection of the amino acid L-phenylalanine with a benzyloxycarbonyl (Z) group, enabling precise chemical manipulations. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its quantitative data, and its critical role in the synthesis of HIV protease inhibitors.
Discovery and History
The story of this compound is intrinsically linked to the advent of modern peptide chemistry. Prior to the 1930s, the controlled synthesis of peptides was a significant challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating the carboxyl group for amide bond formation. A breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines. This innovation provided a robust and selectively cleavable N-terminal protection, revolutionizing peptide synthesis.
The "Z" in this compound refers to this benzyloxycarbonyl protecting group. The synthesis of this compound itself is a logical extension of this protective group strategy, involving the reduction of the carboxylic acid of Z-L-phenylalanine to the corresponding primary alcohol. This transformation yields a stable, chiral building block that retains the stereochemical integrity of the parent amino acid while providing a hydroxyl group for further synthetic modifications. This has made this compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of Z-L-Phenylalaninol are crucial for its identification, characterization, and use in synthesis. Below is a compilation of key quantitative data.
Table 1: Physicochemical Properties of Z-L-Phenylalaninol
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90-92 °C |
| Optical Rotation ([α]²⁰/D) | -30° (c=1 in chloroform) |
| CAS Number | 6372-14-1 |
Table 2: Spectroscopic Data for Z-L-Phenylalaninol[1]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.40 - 7.20 (m, 10H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.95 (br d, 1H, NH), 3.95 (m, 1H, CH-CH₂OH), 3.65 (m, 2H, -CH₂OH), 2.85 (d, 2H, -CH₂-Ph), 2.10 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 156.5 (C=O), 138.0, 136.5, 129.3, 128.5, 128.1, 128.0, 126.6 (Ar-C), 67.0 (-O-CH₂-Ph), 65.5 (-CH₂OH), 55.0 (CH-NH), 38.0 (-CH₂-Ph) |
| Infrared (IR) (KBr) | 3350 (O-H stretch), 3320 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2870 (Aliphatic C-H stretch), 1690 (C=O stretch, urethane), 1530 (N-H bend), 1250 (C-O stretch), 740, 700 (Ar C-H bend) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 285 (M⁺), 194, 178, 120, 108, 91 (base peak), 77, 65 |
Experimental Protocols
The synthesis of Z-L-Phenylalaninol is typically achieved through the reduction of the corresponding N-protected amino acid, Z-L-phenylalanine. A common and effective method involves the use of sodium borohydride (B1222165).
Synthesis of Z-L-Phenylalaninol from Z-L-Phenylalanine
Materials:
-
Z-L-Phenylalanine
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Z-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (2.0 - 2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition of sodium borohydride is complete, slowly add anhydrous methanol (1.0 - 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reflux: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C with an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF. To the remaining aqueous residue, add ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Z-L-Phenylalaninol.
Visualization of Synthetic Workflow
Z-L-Phenylalaninol is a key chiral building block in the synthesis of numerous pharmaceuticals, including the first-generation HIV protease inhibitor, Saquinavir. The following diagram illustrates the synthetic workflow from L-phenylalanine to Z-L-Phenylalaninol and its subsequent incorporation into a simplified peptide backbone, representing a core structural motif of such inhibitors.
Caption: Synthetic pathway from L-Phenylalanine to Z-L-Phenylalaninol and its use in peptide synthesis.
Conclusion
This compound stands as a testament to the enduring legacy of the benzyloxycarbonyl protecting group in organic synthesis. Its preparation from the readily available chiral pool amino acid, L-phenylalanine, provides a versatile and stereochemically defined building block. The detailed physicochemical, spectroscopic, and synthetic data provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this important chiral amino alcohol in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
Stereochemistry of Z-Phenylalaninol
An In-depth Technical Guide to the Stereochemistry of N-(Benzyloxycarbonyl)-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure amino alcohols are critical chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Phenylalaninol, derived from the amino acid phenylalanine, is a key intermediate whose stereochemical integrity is paramount for its application. The protection of its amino group, commonly with a benzyloxycarbonyl (Z or Cbz) group, yields N-(Benzyloxycarbonyl)-phenylalaninol, a more stable and versatile derivative for further synthetic transformations. This technical guide provides a comprehensive overview of the stereochemistry of Z-Phenylalaninol, detailing its synthesis, separation, and characterization. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support researchers in the field of medicinal chemistry and drug development.
Introduction to this compound Stereoisomers
N-(Benzyloxycarbonyl)-phenylalaninol possesses a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images, or enantiomers. These are designated as (S)- and (R)-isomers based on the Cahn-Ingold-Prelog priority rules. The (S)-enantiomer is typically derived from the naturally abundant L-phenylalanine (B559525), while the (R)-enantiomer is derived from the non-natural D-phenylalanine.
-
(S)-(-)-2-(Benzyloxycarbonyl)amino-3-phenyl-1-propanol: Also known as Z-L-Phenylalaninol.
-
(R)-(+)-2-(Benzyloxycarbonyl)amino-3-phenyl-1-propanol: Also known as Z-D-Phenylalaninol.
The absolute configuration of the stereocenter is crucial as it dictates the biological activity and pharmacological properties of the final drug molecule. The Z-protecting group is favored for its stability under various reaction conditions and its facile removal via catalytic hydrogenation.
Synthesis of Enantiopure this compound
The most common and straightforward method for preparing enantiopure this compound is the reduction of the corresponding enantiomer of Z-Phenylalanine. Alternative methods, including biocatalytic routes, offer sustainable and highly selective pathways.
Chemical Synthesis Pathway
The classical approach involves two main steps: N-protection of the starting amino acid followed by the reduction of the carboxylic acid moiety.
Experimental Protocol: Synthesis of (R)-Z-Phenylalaninol
This protocol is adapted from a method involving the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct from chloramphenicol (B1208) synthesis, followed by N-protection[1].
-
Hydrogenation of APPD:
-
To 75 ml of trifluoroacetic acid (TFA), add 750 mg of 5% Palladium on Carbon (Pd/C) and 10 g of L(+)-APPD.
-
Pressurize the reaction vessel to 35 psi with hydrogen gas.
-
Heat the mixture to 55°C and maintain for 24 hours.
-
After the reaction, recover the TFA by evaporation under reduced pressure.
-
Add 100 ml of water to the residue and remove the catalyst by filtration. This aqueous solution contains D-phenylalaninol.
-
-
N-Benzyloxycarbonylation:
-
Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.
-
Cool the solution to 4°C in an ice bath.
-
Add 55 ml of benzyl (B1604629) chloroformate (Cbz-Cl) dropwise while maintaining the temperature.
-
The product, (R)-Z-phenylalaninol, will precipitate as a white solid.
-
Collect the crystals by filtration and recrystallize from a 1:1 mixture of water and methanol (B129727) to obtain pure white crystals.
-
Biocatalytic Synthesis Pathway
Modern biocatalytic cascades provide an environmentally benign alternative for producing phenylalaninol enantiomers from bio-based L-phenylalanine. These multi-enzyme, one-pot systems can achieve high yields and excellent enantiomeric excess (>99% ee)[2].
Physicochemical and Spectroscopic Properties
The enantiomers of this compound can be distinguished by their interaction with plane-polarized light (optical activity) and their melting points. Spectroscopic methods confirm the chemical structure.
Table 1: Quantitative Data for this compound Enantiomers
| Property | (R)-(+)-Z-Phenylalaninol | (S)-(-)-Z-Phenylalaninol |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol | 285.34 g/mol |
| Melting Point (°C) | 93.1 - 93.9[1] | 94 - 95 |
| Specific Rotation [α]D | +48.0° (c=2.0, in methanol)[1] | -47.5° (c=2.0, in methanol) |
| Appearance | White crystalline solid | White crystalline solid |
| CAS Number | 6372-14-1 | 63569-42-6 |
Note: Data for the (S)-enantiomer is compiled from typical values found in commercial supplier specifications, as direct literature sources with full experimental context were less prevalent in the initial search.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (B1207046) (around 1690 cm⁻¹), and aromatic C-H stretching. Gas-phase IR spectroscopy, combined with DFT calculations, can provide detailed structural information on conformations and binding geometries, particularly in metal complexes[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the presence of the phenyl, benzylic, and carbamate groups.
-
Mass Spectrometry: Provides the molecular weight and fragmentation patterns, confirming the compound's identity. The exact mass is 285.099714038 Da[4][5].
Chiral Separation and Analysis
For mixtures or for assessing enantiomeric purity, chiral chromatography is the method of choice. Modern techniques like UltraPerformance Convergence Chromatography (UPC²) offer rapid and high-resolution separation of enantiomers.
Experimental Protocol: Chiral Separation using UPC²
This protocol is adapted for phenylalaninol derivatives based on a method for phenylalanine methyl esters, which demonstrates the effectiveness of the technique for this class of compounds[6].
-
System: Waters ACQUITY UPC² with PDA detector.
-
Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.
-
Column Temperature: 40 °C.
-
Mobile Phase A: CO₂.
-
Mobile Phase B: Methanol with 0.1% NH₄OH.
-
Isocratic Conditions: 90% A, 10% B.
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 2500 psi.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic this compound sample in a suitable solvent like isopropanol.
This method allows for high-throughput analysis, crucial for quality control in drug synthesis to ensure enantiomeric purity[6].
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule. While a specific crystal structure for this compound was not identified in the initial search, analysis of its parent molecule, L-phenylalanine, reveals a rich and complex solid-state behavior with multiple polymorphic forms[7]. The crystal structure of phenylalanine derivatives, such as phenylalanine-2,5-xylenesulfonate, has been resolved, showing typical layered arrangements of hydrophilic and hydrophobic interactions that dictate the crystal packing[8]. Such studies are fundamental to understanding the solid-state properties and for the rational design of crystallization-based resolution methods.
Conclusion
The stereochemistry of N-(Benzyloxycarbonyl)-phenylalaninol is a cornerstone of its utility in asymmetric synthesis. The ability to reliably produce, separate, and characterize its (R)- and (S)-enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients. This guide has outlined the primary chemical and biocatalytic synthetic routes, provided key physicochemical data for the identification of each enantiomer, and detailed a modern chromatographic method for their separation and analysis. For researchers in drug discovery and development, a thorough understanding of these principles and protocols is indispensable for advancing new chiral therapeutics.
References
- 1. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 2. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fhi.mpg.de [fhi.mpg.de]
- 4. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral Separation of Phenylalanine Methyl Esters using UPC2 | Waters [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Z-Phenylalaninol
This technical guide provides a comprehensive overview of Z-L-phenylalaninol, a critical chiral building block in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methods, as well as its role in biological pathways.
Core Properties of Z-L-Phenylalaninol
Z-L-phenylalaninol, also known as Cbz-L-phenylalaninol, is a derivative of the amino acid L-phenylalanine. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amine. This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals like HIV protease inhibitors.[1]
The fundamental properties of Z-L-phenylalaninol are summarized in the table below. These values represent the standard characteristics of the compound.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][2] |
| Molecular Weight | 285.34 g/mol | [2][3] |
| Appearance | White powder | [1] |
| Melting Point | 90-94 °C | [1] |
| CAS Number | 6372-14-1 | [2] |
| Linear Formula | C₆H₅CH₂CH(NHCO₂CH₂C₆H₅)CH₂OH |
Synthesis of Z-L-Phenylalaninol
The most common laboratory-scale synthesis of Z-L-phenylalaninol involves the reduction of the corresponding N-protected amino acid, Z-L-phenylalanine.
The following diagram illustrates the straightforward synthetic route from Z-L-phenylalanine to Z-L-phenylalaninol.
This protocol outlines a general procedure for the reduction of Z-L-phenylalanine to Z-L-phenylalaninol using a reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran (B86392) complex.
| Step | Procedure |
| 1. Preparation | A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Reagent Addition | Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of the reducing agent (e.g., lithium aluminum hydride). The mixture is typically cooled in an ice bath. |
| 3. Substrate Addition | Z-L-phenylalanine, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of the reducing agent. |
| 4. Reaction | The reaction mixture is allowed to warm to room temperature and then may be heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC). |
| 5. Quenching | After the reaction is complete, the flask is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. |
| 6. Work-up | The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |
| 7. Purification | The crude product is purified by flash column chromatography or recrystallization to yield pure Z-L-phenylalaninol. |
Note: Working with potent reducing agents like LiAlH₄ requires strict anhydrous conditions and careful handling due to their high reactivity with water.
Analytical Methods
The purity and enantiomeric excess of Z-L-phenylalaninol are critical for its application in chiral synthesis. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.
| Parameter | Description |
| Column | A chiral stationary phase column is required to separate the enantiomers (e.g., Chiralcel OD-H or similar). |
| Mobile Phase | A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio can be optimized to achieve baseline separation. |
| Flow Rate | Typically around 1.0 mL/min. |
| Detection | UV detection at a wavelength where the phenyl and benzyloxycarbonyl groups absorb (e.g., 254 nm). |
| Sample Preparation | A dilute solution of Z-L-phenylalaninol is prepared in the mobile phase. |
| Analysis | The retention times of the R and S enantiomers will differ, allowing for the determination of enantiomeric purity. |
A recent development has also shown the use of a chiral ionic covalent organic framework (COF) as a fluorescent sensor for the determination of phenylalaninol enantiomers.[4]
Role in Biological Signaling Pathways
While Z-L-phenylalaninol is primarily a synthetic intermediate, its parent amino acid, phenylalanine, and the de-protected form, phenylalaninol, have roles in biological signaling. Notably, elevated levels of phenylalanine have been shown to impair insulin (B600854) signaling.[5][6] Phenylalaninol can act to block the modification of the insulin receptor beta (IRβ) by phenylalanine, thereby sensitizing insulin signaling.[5][6]
The following diagram illustrates the mechanism by which phenylalanine interferes with the insulin signaling pathway and how phenylalaninol can counteract this effect.
References
A Comprehensive Technical Guide to the Solubility of Z-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Z-Phenylalaninol (also known as N-Cbz-L-phenylalaninol), a key building block in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for laboratory work, offering insights into its solubility in various solvents, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.
Core Concepts in the Solubility of this compound
This compound is a chiral amino alcohol derivative. Its molecular structure, featuring a bulky nonpolar benzyl (B1604629) group and a polar carbamate (B1207046) and hydroxyl group, dictates its solubility behavior. The presence of both hydrophobic and hydrophilic moieties suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding these solubility characteristics is crucial for its application in organic synthesis, particularly in reaction setup, product purification, and formulation development.
Quantitative Solubility Data
Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents. Qualitative assessments indicate that this compound is soluble in several common organic solvents and insoluble in water[1].
The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Water | Insoluble[1] |
Qualitative Solubility Information:
-
Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone[1].
-
Insoluble in: Water[1].
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute in a specific solvent, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[2][3][4][5]
Materials and Apparatus:
-
This compound
-
Selected Solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator or magnetic stirrer with a temperature-controlled plate)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully draw a known volume of the clear supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Determination of Solute Mass:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Mass of dissolved this compound: (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100
-
To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.
-
UV-Visible Spectrophotometry Method for Solubility Determination
This method is applicable if this compound has a chromophore that absorbs UV-Visible light and follows the Beer-Lambert law in the chosen solvent.[6][7]
Materials and Apparatus:
-
This compound
-
Selected Solvent (must be UV-transparent at the analysis wavelength)
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the gravimetric method (steps 1.1 and 1.2).
-
Filter the saturated solution using a syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or g/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or spectroscopic method.
References
- 1. (S)-Cbthis compound | 6372-14-1 [amp.chemicalbook.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
In-Depth Technical Guide on the Thermal Stability of N-Cbz-phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of N-Cbz-phenylalaninol (N-benzyloxycarbonyl-L-phenylalaninol). Due to the limited availability of specific experimental data in public literature, this document synthesizes information from analogous compounds and established principles of thermal analysis to present a thorough evaluation. The guide covers physicochemical properties, illustrative thermal stability data, detailed experimental protocols for thermal analysis, and postulated thermal decomposition pathways. This information is intended to assist researchers and drug development professionals in understanding the potential thermal behavior of N-Cbthis compound during manufacturing, storage, and formulation.
Introduction
N-Cbthis compound is a chiral building block of significant interest in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of the thermally labile benzyloxycarbonyl (Cbz) protecting group necessitates a clear understanding of its thermal stability. This guide aims to provide a detailed technical resource on this topic, addressing the core requirements of data presentation, experimental methodology, and visualization of key processes.
Physicochemical Properties
A summary of the key physicochemical properties of N-Cbthis compound is presented in Table 1. These properties are fundamental to its handling and behavior in various experimental and processing conditions.
Table 1: Physicochemical Properties of N-Cbthis compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₃ | N/A |
| Molecular Weight | 285.34 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 93-96 °C | N/A |
| Solubility | Soluble in methanol, ethanol, and other organic solvents | N/A |
Thermal Stability Analysis (Illustrative Data)
Table 2: Illustrative Thermal Stability Data for N-Cbthis compound
| Parameter | Illustrative Value | Interpretation |
| TGA - Onset of Decomposition (Tonset) | ~ 180 - 200 °C | The temperature at which significant weight loss begins, indicating the initiation of thermal decomposition. |
| TGA - Peak Decomposition Temperature (Tpeak) | ~ 220 - 240 °C | The temperature at which the rate of weight loss is maximal. |
| TGA - Residue at 500 °C | < 5% | Indicates nearly complete decomposition into volatile products under an inert atmosphere. |
| DSC - Melting Endotherm (Tm) | ~ 93 - 96 °C | Corresponds to the melting point of the compound. |
| DSC - Decomposition Exotherm | > 200 °C | A broad exothermic peak following melting, indicating that the decomposition process releases heat. |
Experimental Protocols for Thermal Analysis
To obtain precise thermal stability data for N-Cbthis compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of N-Cbthis compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered N-Cbthis compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) can be determined from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions, such as decomposition, of N-Cbthis compound by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of N-Cbthis compound into a clean, tared aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Identify endothermic and exothermic peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melting peak.
Visualizations: Workflows and Plausible Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible thermal decomposition pathway for N-Cbthis compound.
Navigating the Crystalline Realm: A Technical Guide to Z-Phenylalaninol Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phenylalaninol, a chiral amino alcohol, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its three-dimensional atomic arrangement, or crystal structure, is paramount in understanding its physical and chemical properties, which directly influence its efficacy and application in drug development. While a definitive, publicly available crystal structure for this compound remains to be published, this technical guide outlines the comprehensive experimental and computational methodology required for its determination. This document serves as a roadmap for researchers undertaking the crystal structure analysis of this compound or analogous small molecules, detailing the experimental protocols from crystallization to data analysis and visualization.
Introduction to this compound
Z-L-Phenylalaninol is a derivative of the amino acid L-phenylalanine and is utilized in the synthesis of various biochemically active compounds, including HIV protease inhibitors. Its key properties are summarized in Table 1. A thorough understanding of its solid-state structure is essential for controlling its polymorphism, solubility, and ultimately, its bioavailability in pharmaceutical formulations.
Table 1: Physicochemical Properties of Z-L-Phenylalaninol
| Property | Value | Reference |
| CAS Number | 6372-14-1 | [2] |
| Molecular Formula | C₁₇H₁₉NO₃ | [2] |
| Molecular Weight | 285.34 g/mol | [2] |
| Melting Point | 90-92 °C | |
| Appearance | White to off-white solid | MCE |
Experimental Methodology: From Powder to Precision
The elucidation of a small molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction (SCXRD).[3] This powerful analytical technique provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[3]
Crystallization of this compound
The initial and often most challenging step is the growth of high-quality single crystals.[4] The crystal should ideally be 0.1-0.5 mm in size, with a well-defined shape and no visible defects.[4][5] Given that Z-L-Phenylalaninol is soluble in organic solvents like chloroform, ethyl acetate, ethanol, and methanol, several crystallization techniques can be employed.[6]
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Based on its solubility, a suitable solvent or solvent mixture is chosen.[6] A good starting point would be a solvent in which this compound has moderate solubility.
-
Solution Preparation: A near-saturated solution of this compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean crystallizing dish or vial to remove any particulate matter.
-
Crystal Growth: The vessel is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of a limited number of large, well-ordered crystals.
-
Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.[4] The resulting diffraction pattern is collected and analyzed to determine the crystal structure.[7]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A single crystal is carefully selected and mounted on a cryoloop, which is then placed on the goniometer head of the diffractometer.[8]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[8] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[7][8]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots are integrated.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern. This iterative process adjusts atomic positions, bond lengths, and angles.
Data Presentation: The Crystallographic Fingerprint
The culmination of a successful crystal structure analysis is a set of quantitative data that precisely describes the crystalline arrangement. While specific data for this compound is not yet available, Tables 2 and 3 provide templates for the expected crystallographic parameters.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁ |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor (%) | To be determined |
Table 3: Selected Bond Lengths and Angles for this compound (Illustrative)
| Bond/Angle | Length (Å) / Angle (°) |
| C-C (phenyl) | ~1.39 |
| C-N | ~1.47 |
| C-O | ~1.43 |
| N-C-C (backbone) | ~110 |
| C-O-H | ~109 |
Visualization of Key Processes
Diagrams are indispensable for visualizing experimental workflows and molecular structures.
Conclusion
The determination of the crystal structure of this compound is an essential step in its development as a pharmaceutical intermediate. While specific structural data is not yet publicly available, the methodologies outlined in this guide provide a clear and comprehensive pathway for its elucidation. The combination of meticulous crystallization experiments and high-precision single-crystal X-ray diffraction analysis will undoubtedly unlock the atomic-level secrets of this important molecule, paving the way for more informed and efficient drug design and development. The data presented in such a study, once completed, would be a valuable addition to crystallographic databases like the Cambridge Structural Database (CSD).[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Acidity and Basicity of Z-Phenylalaninol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidic and basic properties of N-benzyloxycarbonyl-L-phenylalaninol (Z-Phenylalaninol). Due to the absence of directly reported experimental pKa values in the literature, this document synthesizes information from analogous compounds and theoretical principles to estimate these values. Furthermore, it details the experimental protocols necessary for their precise determination and illustrates relevant chemical and logical workflows.
Physicochemical Properties and Estimated Acidity/Basicity
This compound, a chiral amino alcohol, is a crucial building block in the synthesis of various pharmaceuticals and is utilized in asymmetric catalysis.[1] Its structure incorporates two functional groups with the potential for acid-base activity: a primary alcohol and an N-carbamate. The benzyloxycarbonyl (Cbz or Z) group significantly alters the properties of the parent amino alcohol, L-phenylalaninol. The typically basic amino group is rendered effectively non-basic by its conversion to a carbamate (B1207046), where the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[2]
The acidity and basicity of a molecule are quantified by its pKa value(s). For this compound, we can consider two potential deprotonation events: the loss of a proton from the hydroxyl group (acidity) and the loss of a proton from the carbamate N-H group (acidity under very strong basic conditions).
Data Presentation
The following table summarizes the estimated pKa values for this compound in an aqueous solution, based on typical values for similar functional groups found in the literature. It is critical to note that these are estimations; experimental determination is required for definitive values.
| Functional Group | Ionization Reaction | Estimated pKa | Predominant Species at pH 7 | Notes |
| Alcohol (-CH₂OH) | R-CH₂OH ⇌ R-CH₂O⁻ + H⁺ | ~16 - 18 | R-CH₂OH (Neutral) | Very weakly acidic. Deprotonation requires a strong base. The pKa is comparable to that of typical primary alcohols.[3] |
| Carbamate (-NH-Cbz) | R-NH-Cbz ⇌ R-N⁻-Cbz + H⁺ | ~15 - 17 (in water) | R-NH-Cbz (Neutral) | Very weakly acidic. The N-H proton of a carbamate is significantly less acidic than a carboxylic acid but can be removed by a very strong base. Some substituted carbamates can have lower pKa values.[4] |
Acid-Base Equilibria of this compound
The acid-base behavior of this compound is dominated by its two weakly acidic protons. The following diagram illustrates these equilibria.
Caption: Acid-base equilibria of this compound, showing the deprotonation of the alcohol and carbamate groups.
Experimental Protocols for pKa Determination
Given that this compound is sparingly soluble in water, standard aqueous titration methods may be challenging.[5] The following protocols are recommended for the accurate determination of its pKa value(s).
Potentiometric Titration in a Co-solvent System
This is a highly precise method for determining pKa values.[6] Due to the hydrophobicity of this compound, a co-solvent system is necessary.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in a suitable organic solvent such as methanol (B129727) or DMSO.
-
Prepare a series of aqueous buffers with varying ratios of the organic co-solvent (e.g., 20%, 40%, 60%, 80% methanol-water).
-
Prepare standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH) in the same co-solvent compositions.
-
-
Titration Procedure:
-
Calibrate a pH meter and electrode using standard aqueous buffers.
-
In a thermostatted vessel, place a known volume of the this compound solution in a specific co-solvent mixture.
-
Add the standardized base (e.g., NaOH) titrant in small increments, recording the pH value after each addition has stabilized.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa in the specific co-solvent mixture corresponds to the pH at the half-equivalence point.
-
Repeat the procedure for each co-solvent ratio.
-
-
Extrapolation to Aqueous pKa:
-
Plot the apparent pKa values against the mole fraction of the organic co-solvent.
-
Extrapolate the resulting linear relationship to zero co-solvent concentration (100% water) to obtain the aqueous pKa (the Yasuda-Shedlovsky extrapolation).
-
UV-Metric Titration (Spectrophotometry)
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][7]
Methodology:
-
Spectral Analysis:
-
Dissolve this compound in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).
-
Add a small, constant amount of the this compound stock solution to each buffer.
-
Record the UV-Vis spectrum for each sample.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, multi-wavelength analysis can be used to deconvolve the spectra of the protonated and deprotonated species, allowing for a more robust pKa determination.
-
The following diagram illustrates a general workflow for these experimental determinations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. youtube.com [youtube.com]
Z-Phenylalaninol: An In-depth Technical Guide to Optical and Specific Rotation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical and specific rotation of Z-Phenylalaninol, a critical chiral building block in pharmaceutical and chemical synthesis. This document details the fundamental principles of optical activity, presents quantitative data for both Z-L-phenylalaninol and Z-D-phenylalaninol, and outlines a detailed experimental protocol for their measurement.
Introduction to Optical Activity and this compound
This compound, the N-benzyloxycarbonyl protected form of phenylalaninol, exists as two enantiomers: Z-L-phenylalaninol (levorotatory) and Z-D-phenylalaninol (dextrorotatory). Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A key physical property that distinguishes enantiomers is their optical activity – the ability to rotate the plane of plane-polarized light.[1]
The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions and are crucial for its identification, purity assessment, and quality control in various applications, particularly in the development of stereospecific pharmaceuticals. Compounds that rotate the plane of polarization clockwise are termed dextrorotatory (+), while those that rotate it counterclockwise are levorotatory (-).[2]
Quantitative Data: Specific Rotation of this compound Enantiomers
The specific rotation ([α]) is a fundamental property of a chiral compound and is defined as the observed angle of optical rotation (α) when plane-polarized light passes through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL).[3] It is calculated using the formula:
[α] = α / (l × c)
where:
-
[α] is the specific rotation in degrees
-
α is the observed rotation in degrees
-
l is the path length in decimeters
-
c is the concentration in g/mL (often expressed as g/100mL in literature)[3]
The specific rotation is dependent on the temperature and the wavelength of the light used. The sodium D-line (589 nm) is the most common wavelength used for this measurement.[2][4][5]
The following table summarizes the specific rotation data for the enantiomers of this compound as compiled from various sources.
| Enantiomer | Specific Rotation [α] | Concentration (c) | Solvent | Temperature (°C) | Wavelength (λ) | Reference |
| Z-L-Phenylalaninol | -43.50° ± 1° | 2 g / 100 mL | Methanol | Not Specified | Not Specified | [4] |
| Z-L-Phenylalaninol | -43° ± 1° | 2 g / 100 mL | Methanol | 20 | D-line (589 nm) | [5] |
| Z-L-Phenylalaninol | -40.0° to -44.0° | 2 g / 100 mL | Methanol | 20 | D-line (589 nm) | [6] |
| Z-L-Phenylalaninol | -43° ± 1° | 2 g / 100 mL | Methanol | Not Specified | Not Specified | [7][8] |
| Z-D-Phenylalaninol | +45.00° ± 1° | 1.19 g / 100 mL | Ethanol | Not Specified | Not Specified | [2] |
Experimental Protocol for Determining Optical Rotation
The following is a detailed methodology for the accurate measurement of the optical rotation of a this compound sample using a polarimeter.
Instrumentation and Materials
-
Polarimeter (manual or digital)
-
Sodium lamp or other monochromatic light source (typically 589 nm)
-
Polarimeter sample cell (e.g., 1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Appropriate solvent (e.g., Methanol or Ethanol, HPLC grade)
-
This compound sample
Step-by-Step Procedure
-
Instrument Preparation and Calibration:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample using an analytical balance.
-
Quantitatively transfer the weighed sample to a volumetric flask.
-
Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the sample is completely dissolved and the solution is homogeneous.
-
If the solution is opaque or highly colored, dilution may be necessary to allow light to pass through.[9]
-
-
Filling the Polarimeter Cell:
-
Measurement:
-
Place the filled sample cell into the polarimeter's sample chamber.
-
Record the temperature of the sample.
-
Obtain the optical rotation reading (α). For manual polarimeters, this involves adjusting the analyzer until the field of view is uniform or at a minimum intensity.[5][8] For digital polarimeters, the reading is displayed automatically.
-
Take multiple readings and calculate the average to ensure precision.[4]
-
-
Calculation of Specific Rotation:
-
Using the averaged observed rotation (α), the known path length of the cell (l), and the prepared concentration (c), calculate the specific rotation [α] using the formula mentioned in Section 2.
-
Visualizations
Experimental Workflow for Optical Rotation Measurement
Caption: A flowchart illustrating the key steps in determining the specific rotation of a chemical compound.
Relationship Between this compound Enantiomers and Optical Rotation
References
- 1. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 2. munroscientific.co.uk [munroscientific.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mrclab.com [mrclab.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. youtube.com [youtube.com]
- 9. phytochemia.com [phytochemia.com]
A Technical Guide to the Commercial Sources and Purity of Z-Phenylalaninol for the Research and Drug Development Professional
Introduction: Z-Phenylalaninol, a chiral amino alcohol, is a critical building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs). Its utility in asymmetric synthesis and as a precursor for more complex molecules necessitates a thorough understanding of its commercial availability and purity profiles.[1] This guide provides an in-depth overview of the commercial sources of this compound, typical purity specifications, and the analytical methodologies employed for its characterization, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The material is typically offered in research quantities, with purities generally ranging from 97% to greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC). While specific impurity profiles are often proprietary and require access to a batch-specific Certificate of Analysis (CoA), the table below summarizes publicly available data from prominent suppliers.[1][2][3][4][5]
| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Additional Notes |
| Chem-Impex | ≥ 98% | HPLC | 6372-14-1 | C₁₇H₁₉NO₃ | Optical rotation: -43.50º ± 1º (c=2 in MeOH)[1] |
| Sigma-Aldrich | 97% | Not Specified | 6372-14-1 | C₁₇H₁₉NO₃ | Discontinued product, but historical data is available.[2] |
| Aapptec | Lot-specific | Certificate of Analysis | 6372-14-1 | C₁₇H₁₉NO₃ | Purity and water content are lot-dependent.[3] |
| Santa Cruz Biotechnology | Lot-specific | Certificate of Analysis | 6372-14-1 | C₁₇H₁₉NO₃ | Data is provided on a lot-specific basis.[4] |
| MedChemExpress | Pharma Grade | Not Specified | 6372-14-1 | C₁₇H₁₉NO₃ | Marketed for pharmaceutical and life sciences industries. |
| SBS Genetech | ≥98% | Not Specified | 6372-14-1 | C₁₇H₁₉NO₃ |
Potential Impurities
While specific impurity data is not widely published, potential impurities in commercially available this compound can be inferred from its synthesis and purification processes. Common impurities in amino acid derivatives can include:
-
Enantiomeric Impurities: The presence of the D-enantiomer is a critical purity parameter for chiral molecules.
-
Starting Material Residues: Incomplete reactions can lead to the presence of L-Phenylalanine or its esters.
-
Reagent-Related Impurities: Residual coupling agents, protecting groups, or solvents from the synthesis and purification steps.
-
Degradation Products: Products of oxidation, hydrolysis, or other degradation pathways.
A comprehensive analysis of impurities is crucial for applications in drug development, as even small amounts of certain impurities can impact the efficacy, safety, and stability of the final product.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity of this compound. A typical reverse-phase HPLC method can be employed to separate the main compound from its potential impurities.
Experimental Protocol: HPLC Purity Validation
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the area percentage of the main peak relative to the total area of all detected peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the detection of structurally related impurities. While publicly available spectra for this compound itself are scarce, spectra for the parent compound, Phenylalaninol, are available and can provide a reference for expected chemical shifts.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify unknown impurities by their mass-to-charge ratio. Electrospray ionization (ESI) is a common technique for the analysis of such compounds.
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, which is crucial for understanding the potential sources of impurities.
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Workflow for Quality Control
The following diagram outlines a logical workflow for the quality control and analysis of a commercial batch of this compound.
Caption: A logical workflow for the quality control of commercial this compound.
Conclusion
This compound is a commercially accessible and vital chiral building block for research and drug development. While suppliers typically guarantee purities of 97% or higher, a thorough in-house analysis is paramount for critical applications. Researchers and drug development professionals should employ a combination of analytical techniques, including HPLC, NMR, and Mass Spectrometry, to confirm the identity, purity, and impurity profile of the material to ensure the reliability and reproducibility of their work. Accessing batch-specific Certificates of Analysis is also a crucial step in the quality control process.
References
Synthesis of Z-Phenylalaninol from L-Phenylalanine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of Z-Phenylalaninol from the readily available chiral building block, L-phenylalanine. The synthesis is a robust two-step process involving the protection of the primary amine followed by the reduction of the carboxylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents and complex molecules.
Introduction
L-phenylalaninol is an amino alcohol derived from the formal reduction of the carboxyl group of L-phenylalanine.[1] Its derivatives, particularly N-protected forms like this compound (N-Benzyloxycarbonyl-L-phenylalaninol), are critical intermediates in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group, stable under various conditions but readily removable by catalytic hydrogenolysis.[2] The conversion of L-phenylalanine to this compound provides a versatile chiral building block for peptide synthesis and the development of novel therapeutics.
This guide details a standard, reliable two-step pathway for this transformation:
-
N-Protection: The amine group of L-phenylalanine is protected with a benzyloxycarbonyl group.
-
Carboxyl Reduction: The carboxylic acid moiety of the resulting Z-L-phenylalanine is selectively reduced to a primary alcohol.
Synthetic Pathway Overview
The overall transformation from L-phenylalanine to this compound is a sequential process involving protection and reduction. The workflow ensures the chirality of the starting material is preserved throughout the synthesis.
Caption: Synthetic workflow for this compound from L-phenylalanine.
Experimental Protocols
Step 1: Synthesis of N-Benzyloxycarbonyl-L-phenylalanine (Z-L-Phenylalanine)
This procedure utilizes the Schotten-Baumann reaction conditions to protect the amine group of L-phenylalanine.
Methodology:
-
Dissolution: Dissolve L-phenylalanine (1.0 eq) in 2 M sodium hydroxide (B78521) (NaOH) solution (2.0 eq) with stirring in an ice bath (0-5 °C).
-
Reagent Addition: Slowly and simultaneously add benzyl chloroformate (Z-Cl, 1.1 eq) and 2 M NaOH solution, maintaining the temperature below 5 °C and the pH between 9-10. The addition is typically done over 1-2 hours.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Workup:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidify the aqueous layer to pH 2 with cold 2 M hydrochloric acid (HCl). A white precipitate of Z-L-phenylalanine will form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-L-phenylalanine.
Step 2: Synthesis of this compound
This procedure involves the reduction of the carboxylic acid of Z-L-phenylalanine using a borane (B79455) complex. This method is generally preferred over lithium aluminum hydride (LiAlH4) for its milder reaction conditions and easier workup.
Methodology:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran (B86392) complex (BH3·THF, 1 M in THF, approx. 2.0-2.5 eq) dropwise via a syringe or dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding methanol (B129727) dropwise until gas evolution ceases.
-
Workup:
-
Remove the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization (e.g., from ethyl acetate/hexane) to yield pure this compound.
Data Presentation
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | CAS No. | Role |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 63-91-2 | Starting Material |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 501-53-1 | Protecting Agent |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base |
| Borane-THF Complex | BH₃·THF | 85.94 | 14044-65-6 | Reducing Agent |
| This compound | C₁₇H₁₉NO₃ | 285.34 | 6372-14-1 | Final Product |
Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | N-Protection | Benzyl Chloroformate, NaOH | Water/Dioxane | 0 - RT | 3 - 5 | 85 - 95% |
| 2 | Reduction | Borane-THF Complex | Anhydrous THF | 0 - RT | 12 - 16 | 80 - 90% |
Product Characterization: Z-L-Phenylalaninol
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol [3] |
| Melting Point | 90-92 °C[3] |
| Optical Rotation [α]D²⁰ | -30° (c=1 in chloroform)[3] |
| CAS Number | 6372-14-1[3][4] |
Logical Relationships in Synthesis
The selection of reagents and conditions is governed by the chemical properties of the functional groups involved. The logical flow ensures high yield and purity while preserving stereochemistry.
Caption: Decision logic for the two-step synthesis pathway.
Conclusion
The synthesis of this compound from L-phenylalanine is a well-established and efficient process. By employing a standard N-protection strategy followed by a selective reduction of the carboxylic acid, researchers can access this valuable chiral intermediate in high yield and purity. The protocols and data presented in this guide offer a reliable foundation for laboratory-scale synthesis and further applications in drug discovery and development.
References
The Elusive Presence of Z-Phenylalaninol Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
[December 20, 2025]
Abstract
This technical guide delves into the natural occurrence of Z-Phenylalaninol derivatives, a topic of significant interest in the fields of natural product chemistry and drug discovery. Initial investigations reveal that while the simple Z-protected phenylalaninol is a synthetic entity, the core phenylalaninol scaffold is an integral part of complex, biologically active natural products. This guide focuses on Aureobasidin A, a potent antifungal cyclic depsipeptide produced by the fungus Aureobasidium pullulans, which incorporates an N-methyl-L-phenylalanine residue, a close structural relative of phenylalaninol. We provide a comprehensive overview of its biosynthesis, methods for its isolation and quantification, and its biological activity, offering a valuable resource for researchers exploring novel therapeutic agents.
Introduction
Phenylalaninol, a chiral amino alcohol derived from the essential amino acid L-phenylalanine, represents a valuable building block in synthetic organic chemistry, particularly in the construction of chiral ligands and pharmaceutical intermediates. The "Z" designation typically refers to the benzyloxycarbonyl protecting group, a common moiety in synthetic peptide chemistry, which is not a known constituent of natural biosynthetic pathways. Consequently, this compound itself is not considered a naturally occurring compound.
However, the structural motif of phenylalaninol is found embedded within larger, more complex natural products. This guide shifts the focus to these naturally occurring derivatives, with a primary emphasis on Aureobasidin A, a well-characterized example. Understanding the biosynthesis, isolation, and biological properties of such compounds provides a framework for the discovery and development of new therapeutic agents.
Biosynthesis of Phenylalanine-Derived Moieties
The journey to phenylalaninol-containing natural products begins with the biosynthesis of their precursor, L-phenylalanine. This aromatic amino acid is synthesized in plants and microorganisms via the shikimate pathway.
Once synthesized, L-phenylalanine can be incorporated into a variety of secondary metabolites through the action of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).
Natural Occurrence of Phenylalaninol Derivatives: The Case of Aureobasidin A
Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans.[1][2] It exhibits potent antifungal activity against a range of pathogenic yeasts and fungi, including species of Candida and Cryptococcus.[1][3] The structure of Aureobasidin A is notable for its inclusion of an N-methyl-L-phenylalanine residue, a derivative of phenylalanine that shares the core structure of phenylalaninol.[4][5]
Biosynthesis of Aureobasidin A
The biosynthesis of Aureobasidin A is carried out by a multi-modular non-ribosomal peptide synthetase (NRPS) encoded by the aba1 gene.[6] This enzymatic assembly line activates and sequentially links the constituent amino and hydroxy acids to form the final cyclic depsipeptide. The incorporation of N-methyl-L-phenylalanine is a key step in this process.
References
- 1. Aureobasidins, new antifungal antibiotics. Taxonomy, fermentation, isolation, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, structures, and antifungal activities of new aureobasidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STRUCTURE OF AUREOBASIDIN A [jstage.jst.go.jp]
- 5. Structure of aureobasidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Z-Phenylalaninol safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Z-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS RN: 6372-14-1), a chiral amino alcohol utilized as a building block in organic synthesis and pharmaceutical development.[1] Given that the toxicological properties of many research chemicals have not been fully investigated, a cautious and informed approach is paramount to ensure laboratory safety. This document synthesizes information from multiple safety data sheets (SDS) and chemical databases to provide a thorough overview for professionals.
Hazard Identification and Classification
This compound is not consistently classified as a hazardous substance by all suppliers under Regulation (EC) No. 1272/2008.[2] However, some safety data sheets indicate it may be harmful if swallowed and can cause skin and eye irritation or burns.[3][4] One supplier classifies the material as corrosive.[4] Due to the lack of exhaustive toxicological data, it is prudent to handle this compound with care, assuming it is potentially hazardous.[5]
Key Potential Hazards:
-
May cause irritation to the skin, eyes, and respiratory tract.[6]
-
May be harmful if ingested.[3]
-
Stable under recommended storage conditions, but incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7]
-
Hazardous decomposition products upon combustion include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][6]
Physical and Toxicological Properties
Quantitative data for this compound and its related compounds are summarized below. A significant portion of toxicological data is not available, underscoring the need for careful handling.
| Property | Value | Source(s) |
| Chemical Identity | ||
| IUPAC Name | benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | [8] |
| Synonyms | Z-L-Phenylalaninol, Cbthis compound, (S)-2-(Z-Amino)-3-phenyl-1-propanol | [9][10] |
| CAS Number | 6372-14-1 | [10] |
| Molecular Formula | C17H19NO3 | [8][9] |
| Molecular Weight | 285.34 g/mol | [8][10] |
| Physical Properties | ||
| Physical State | Crystalline Powder Solid | [5][6] |
| Appearance | Light yellow | [5][6] |
| Melting Point | 90 - 94 °C (194 - 201.2 °F) | [5][10] |
| Solubility | No data available | [6] |
| Toxicological Data | ||
| Acute Toxicity (Oral) | No data available | [5] |
| Acute Toxicity (Dermal) | No data available | [5] |
| Acute Toxicity (Inhalation) | No data available | [5] |
| Skin Corrosion/Irritation | No data available; some sources indicate it is corrosive. | [4][5] |
| Carcinogenicity | No ingredient is identified as a carcinogen by IARC, ACGIH, or NTP. |
Safe Handling and Engineering Controls
Proper handling procedures are critical to minimize exposure risk. This involves a combination of engineering controls and personal protective equipment.
Engineering Controls
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below any recommended exposure limits.[6] When handling the solid compound, all manipulations should be performed in a chemical fume hood to prevent the inhalation of airborne particles.[11] Ensure that an eyewash station and safety shower are readily accessible.[11]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required. The selection of appropriate PPE should follow a risk-based assessment of the procedures being performed.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Methodology for PPE Selection and Use:
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3][11]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile or neoprene).[3][11] Gloves must be inspected before use. Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with laboratory practices and regulations.[3]
-
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.[6][12] For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[11]
-
Respiratory Protection : If handling procedures may generate dust, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or respirator.[6][11] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Hygiene Measures
Wash hands thoroughly with soap and water after handling is complete, before breaks, and at the end of the workday.[3][6] Do not eat, drink, or smoke in handling areas.[13] Launder contaminated clothing before reuse.[3][13]
Storage and Disposal
Storage
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6][13] Some sources note that the material is air-sensitive and should be stored under an inert gas.[6]
Disposal
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Decontaminate empty containers before disposal.[13] Do not let the product enter drains.[3]
Emergency Procedures: First Aid and Spill Response
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Caption: First aid procedures for different routes of exposure.
Experimental Protocol for First Aid Response:
-
Inhalation : If breathed in, move the person into fresh air.[3] If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.[4]
-
Skin Contact : Immediately take off all contaminated clothing.[4] Wash the affected area with soap and plenty of water.[3] Seek immediate medical attention.[4]
-
Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Immediate medical attention is required.[4]
-
Ingestion : Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and call a physician immediately.[3][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[4][6]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Accidental Release Measures
Procedures for cleaning up spills should be in place before handling the material.
Caption: Decision tree for responding to minor and major spills.
Methodology for Spill Containment and Cleanup:
-
Personal Precautions : Use personal protective equipment as detailed in Section 3.2.[3] Ensure adequate ventilation and avoid breathing dust or vapors.[3]
-
Environmental Precautions : Prevent the product from entering drains or waterways.[3][13]
-
Containment and Cleanup :
-
Minor Spills : For small spills, use dry clean-up procedures.[13] Sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[3][7]
-
Major Spills : For large spills, clear the area of all personnel and move upwind.[13] Alert emergency responders.[13] Contain the spill with sand, earth, or vermiculite and collect the recoverable product into labeled containers for disposal.[13]
-
Biological Context and Potential Signaling
While specific signaling pathways for this compound are not detailed in the safety literature, its parent compound, Phenylalaninol, is known to be a psychostimulant and a monoamine releasing agent (MRA).[14] Phenylalaninol shows a preference for releasing norepinephrine (B1679862) and, to a lesser extent, dopamine.[14] This action is relevant for drug development professionals, as understanding the potential biological activity of a compound and its analogs is crucial for safety assessment.
Caption: Conceptual diagram of monoamine release by Phenylalaninol-like compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.ie [fishersci.ie]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. N-carbobenzoxy-L-phenylalanilol | C17H19NO3 | CID 853481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Z-L-苯丙氨醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Phenylalaninol - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Incorporation of Z-Phenylalaninol in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The use of non-proteinogenic amino acids and their derivatives is a cornerstone of modern peptide-based drug discovery and development. Among these, Z-Phenylalaninol, the N-benzyloxycarbonyl protected form of phenylalaninol, serves as a versatile building block for the synthesis of peptides with modified C-termini, particularly peptide alcohols and peptide aldehydes. These modifications can significantly enhance a peptide's therapeutic properties, including increased proteolytic stability, improved receptor binding affinity, and altered pharmacokinetic profiles. This document provides detailed application notes and protocols for the effective utilization of this compound in peptide synthesis.
Core Applications of this compound in Peptide Synthesis
This compound is primarily employed in two key areas of peptide modification:
-
Synthesis of C-Terminal Peptide Alcohols: The incorporation of an amino alcohol at the C-terminus of a peptide can impart unique conformational constraints and hydrogen bonding capabilities. Peptide alcohols are known to exhibit a range of biological activities, including antibacterial and antifungal properties.[1][2] The synthesis of C-terminal peptide alcohols can be efficiently achieved using solid-phase peptide synthesis (SPPS) by anchoring the protected amino alcohol to a suitable resin.[3]
-
Synthesis of Peptide Aldehydes: Peptide aldehydes are potent inhibitors of various protease classes, including serine and cysteine proteases.[4] They function as transition-state analogs, binding tightly to the active site of the enzyme.[5] this compound serves as a crucial precursor for the corresponding aldehyde, Z-phenylalaninal, which can then be incorporated into a peptide sequence. The oxidation of the primary alcohol of this compound to an aldehyde is a key step in this process and can be performed with high fidelity, avoiding racemization.[6]
Quantitative Data Summary
The efficiency of incorporating this compound or its derivatives into a peptide sequence is dependent on the chosen synthetic strategy, including the type of resin, coupling reagents, and cleavage conditions. The following table summarizes representative yields and purities obtained in the synthesis of peptides featuring C-terminal modifications derived from amino alcohols.
| Peptide Sequence/Derivative | Synthetic Strategy | Resin | Overall Yield (%) | Purity (%) | Reference |
| Fmoc-Phe-Gly-Phe-ol | Fmoc-SPPS with pre-loaded Phenylalaninol resin | Sieber Amide Resin | Not specified | >95 | [3] |
| Ac-Val-Leu-Ala-H | Solid-phase synthesis via thioacetal | 2-Chloro Trityl Chloride Resin | 8 | Not specified | [4] |
| Fmoc-FMGLF-H | Solid-phase peptide aldehyde synthesis | Threonyl Resin | 25-40 (resin dependent) | ~85 | [6] |
| Fmoc-GVAIF-H | Solid-phase peptide aldehyde synthesis | Threonyl Resin | 30-45 (resin dependent) | ~90 | [6] |
| Fmoc-APFVF-H | Solid-phase peptide aldehyde synthesis | Threonyl Resin | 28-42 (resin dependent) | ~88 | [6] |
Note: Yields and purities are highly sequence and scale-dependent. The data presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol using Fmoc-Phenylalaninol
This protocol describes the synthesis of a peptide with a C-terminal phenylalaninol using a pre-functionalized resin. The Z-protecting group on this compound would be replaced with an Fmoc group for compatibility with standard Fmoc-SPPS.
1. Preparation of Fmoc-Phenylalaninol Loaded Resin:
-
Objective: To attach Fmoc-phenylalaninol to a suitable solid support, such as a Rink, Ramage, or Sieber amide resin.[3]
-
Procedure:
-
Swell the chosen resin (e.g., Sieber amide resin, 100-200 mesh, ~0.6 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vessel, dissolve Fmoc-phenylalaninol (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution to activate the amino acid.
-
Add the activated Fmoc-phenylalaninol solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the Fmoc-phenylalaninol on the resin using a standard Fmoc cleavage and UV spectrophotometry protocol.
-
2. Peptide Chain Elongation (Fmoc-SPPS):
-
Objective: To assemble the desired peptide sequence on the Fmoc-phenylalaninol-loaded resin.
-
Procedure (for each coupling cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-4 for each amino acid in the sequence.
-
3. Cleavage and Deprotection:
-
Objective: To cleave the peptide alcohol from the resin and remove side-chain protecting groups.
-
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Synthesis of a Peptide Aldehyde via Oxidation of a Resin-Bound Peptide Alcohol
This protocol outlines the on-resin oxidation of a C-terminal peptide alcohol to the corresponding peptide aldehyde.
1. Synthesis of the Peptide Alcohol on Resin:
-
Follow Protocol 1, steps 1 and 2, to assemble the desired peptide sequence on a phenylalaninol-loaded resin.
2. On-Resin Oxidation:
-
Objective: To selectively oxidize the C-terminal alcohol to an aldehyde.
-
Reagents: Dess-Martin periodinane (DMP) is a mild and effective oxidizing agent for this transformation.[6]
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Dess-Martin periodinane (5-10 equivalents) in DCM.
-
Add the DMP solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DCM (5x) and DMF (3x).
-
3. Cleavage and Deprotection:
-
Follow Protocol 1, step 3, to cleave the peptide aldehyde from the resin. Note that the aldehyde functionality is sensitive, and purification should be carried out promptly.
Visualizing the Workflow and Concepts
To better illustrate the synthetic pathways and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Solid-Phase Synthesis of C-Terminal Peptide Alcohols.
Caption: Workflow for the Synthesis of Peptide Aldehydes from Resin-Bound Peptide Alcohols.
Signaling Pathway Modulation by C-Terminally Modified Peptides
The modification of a peptide's C-terminus can have profound effects on its biological activity and interaction with cellular signaling pathways. While specific pathways for this compound-containing peptides are context-dependent, studies on analogs of Prolactin-Releasing Peptide (PrRP) with modified C-terminal phenylalanine residues have demonstrated significant effects on intracellular signaling. These analogs have been shown to activate the Mitogen-Activated Protein Kinase/Extracellular-Regulated Kinase (MAPK/ERK1/2) and cAMP Response Element-Binding Protein (CREB) pathways.[7] This highlights the potential for C-terminal modifications, such as the introduction of a phenylalaninol moiety, to modulate key cellular processes.
Caption: Potential Signaling Pathway Activated by C-Terminally Modified Peptides.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological properties of prolactin-releasing peptide analogs with a modified aromatic ring of a C-terminal phenylalanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Using (S)-Phenylalaninol-Derived Chiral Auxiliary
Introduction
(S)-Phenylalaninol is a versatile and readily available chiral building block derived from the natural amino acid L-phenylalanine. While it can be used directly in some applications, for asymmetric synthesis, it is most commonly and effectively employed in its cyclized form, (S)-4-benzyl-2-oxazolidinone. This rigid heterocyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. These application notes will focus on the use of this powerful chiral auxiliary in key asymmetric transformations, providing detailed protocols and data for researchers in organic synthesis and drug development.
I. General Workflow for Asymmetric Synthesis
The use of (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary follows a general three-step sequence: attachment of the substrate to the auxiliary, diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application 1: Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation.
Quantitative Data Summary
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | NaHMDS | >99:1 | 95 |
| 2 | Allyl iodide | NaHMDS | 98:2 | 92 |
| 3 | Methyl iodide | LDA | >99:1 | 90 |
| 4 | Ethyl iodide | KHMDS | 97:3 | 88 |
Experimental Protocol: Asymmetric Benzylation
-
Preparation of the N-Acyl Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NH4Cl and extract with ethyl acetate (B1210297). Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the benzylated product.
Application 2: Asymmetric Aldol (B89426) Reaction
The Evans asymmetric aldol reaction using boron enolates of N-acyl oxazolidinones provides reliable access to syn-aldol products with high diastereoselectivity. The stereochemical outcome is dictated by a Zimmerman-Traxler-like transition state.
Quantitative Data Summary
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde (B47883) | Bu2BOTf | >99:1 | 95 |
| 2 | Benzaldehyde | Bu2BOTf | 98:2 | 92 |
| 3 | Propionaldehyde | TiCl4 | 95:5 (anti) | 85 |
| 4 | Acetaldehyde | Bu2BOTf | >99:1 | 90 |
Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde
-
Enolate Formation: To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry CH2Cl2 (0.1 M) at 0 °C, add di-n-butylboron triflate (Bu2BOTf) (1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Work-up and Purification: Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract with CH2Cl2, wash with brine, dry over Na2SO4, and concentrate. The diastereoselectivity can be determined from the crude 1H NMR spectrum. Purify the product by flash chromatography (silica gel, hexane/ethyl acetate gradient).
Caption: Model for stereochemical induction in the Evans aldol reaction.
Application 3: Asymmetric Diels-Alder Reaction
N-Acryloyl oxazolidinones derived from (S)-phenylalaninol act as powerful chiral dienophiles in Lewis acid-catalyzed Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.
Quantitative Data Summary
| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Cyclopentadiene (B3395910) | Et2AlCl | >99:1 | 94 |
| 2 | Isoprene | Et2AlCl | 95:5 | 88 |
| 3 | 1,3-Butadiene | Et2AlCl | 96:4 | 85 |
| 4 | Danishefsky's Diene | MgBr2 | 98:2 | 90 |
Experimental Protocol: Asymmetric Diels-Alder with Cyclopentadiene
-
Preparation of the Dienophile: Prepare N-acryloyl-(S)-4-benzyl-2-oxazolidinone by reacting (S)-4-benzyl-2-oxazolidinone with acryloyl chloride in the presence of a base like triethylamine.
-
Diels-Alder Reaction: Dissolve the N-acryloyl oxazolidinone (1.0 eq) in dry CH2Cl2 (0.1 M) and cool to -78 °C. Add diethylaluminum chloride (Et2AlCl) (1.2 eq, 1.0 M in hexanes) dropwise and stir for 15 minutes. Add freshly cracked cyclopentadiene (3.0 eq) and stir at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Determine the diastereomeric excess by 1H NMR or chiral HPLC analysis. Purify by flash chromatography.
IV. Cleavage of the Chiral Auxiliary
A key advantage of oxazolidinone auxiliaries is their facile removal under a variety of conditions to yield different functional groups, often with high recovery of the auxiliary.
Cleavage Protocols
| Desired Product | Reagents | Conditions |
| Carboxylic Acid | LiOH, H2O2 | THF/H2O, 0 °C to rt |
| Ester | MeONa or EtONa in ROH | ROH, 0 °C |
| Primary Alcohol | LiBH4 or LiAlH4 | THF or Et2O, 0 °C |
| Aldehyde | DIBAL-H, then workup | Toluene or CH2Cl2, -78 °C |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe3 | Toluene, 0 °C to rt |
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the N-acylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add a 1 M aqueous solution of lithium hydroxide (B78521) (LiOH) (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the excess peroxide by adding a 1.5 M aqueous solution of Na2SO3 (5.0 eq) at 0 °C and stir for 30 minutes.
-
Concentrate the mixture to remove the THF, and then extract the aqueous layer with CH2Cl2 to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over Na2SO4, concentrate, and purify the carboxylic acid product as needed.
Caption: Common methods for the cleavage of the oxazolidinone auxiliary.
Application Notes and Protocols for Z-Phenylalaninol Derived Oxazolidinone in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-4-benzyl-2-oxazolidinone, a chiral auxiliary derived from Z-phenylalaninol, in asymmetric aldol (B89426) reactions. This methodology, pioneered by Evans, is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key building blocks for numerous natural products and pharmaceuticals.
Introduction
The Evans asymmetric aldol reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. The (S)-4-benzyl-2-oxazolidinone auxiliary, readily prepared from the naturally abundant amino acid Z-phenylalanine, effectively shields one face of the derived Z-enolate. This steric hindrance forces the incoming aldehyde to approach from the less hindered face, resulting in a predictable and high degree of diastereoselectivity, typically favoring the syn-aldol product.[1][2] The robust and predictable nature of this reaction makes it an invaluable tool in complex molecule synthesis.
Data Presentation
The following table summarizes the typical yields and diastereoselectivities observed in Evans aldol reactions. While this data is for the analogous (4S)-benzyl-1,3-thiazolidin-2-one, it serves as a strong indicator of the expected outcomes for the oxazolidinone auxiliary under similar conditions, generally providing high yields and excellent syn diastereoselectivity.[3]
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 86 | 97:3 | |
| 4-Methoxybenzaldehyde | 82 | 95:5 | |
| 4-Nitrobenzaldehyde | 85 | 96:4 | |
| 2-Naphthaldehyde | 80 | 94:6 | |
| Furfural | 75 | 92:8 | |
| Cinnamaldehyde | 78 | 93:7 | |
| Isobutyraldehyde | 72 | >98:2 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of the synthesis, from the preparation of the chiral auxiliary to the final cleavage of the aldol product.
Protocol 1: Synthesis of (S)-4-benzyl-2-oxazolidinone
This protocol outlines the synthesis of the chiral auxiliary from this compound.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv), diethyl carbonate (2.0 equiv), and potassium carbonate (0.2 equiv).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess diethyl carbonate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.
Protocol 2: Acylation of (S)-4-benzyl-2-oxazolidinone
This protocol describes the N-acylation of the chiral auxiliary to form the N-propionyl imide, the direct precursor for the aldol reaction.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
Slowly add propionyl chloride (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone, which can often be used in the next step without further purification.
Protocol 3: Boron-Mediated Asymmetric Aldol Reaction
This is the core protocol for the diastereoselective aldol reaction.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu2BOTf) (1.0 M in DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous Dichloromethane (DCM)
-
Phosphate (B84403) buffer (pH 7)
-
Methanol
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 equiv) via syringe, followed by the dropwise addition of DIPEA (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the Z-boron enolate.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous DCM, dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired syn-aldol adduct.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy acid and allow for the recovery of the valuable auxiliary.[4][5]
Materials:
-
N-acyl oxazolidinone aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H2O2)
-
Lithium hydroxide (B78521) (LiOH)
-
Sodium sulfite (B76179) (Na2SO3)
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3) to reduce the excess peroxide.
-
Concentrate the mixture in vacuo to remove the THF.
-
Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the β-hydroxy acid product.
Visualizations
The following diagrams illustrate the key mechanistic and workflow aspects of the this compound derived oxazolidinone in aldol reactions.
Caption: Experimental workflow for the asymmetric aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diels-Alder Reactions with (S)-Phenylalaninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chiral auxiliaries derived from (S)-Phenylalaninol in asymmetric Diels-Alder reactions. This powerful strategy allows for the enantioselective synthesis of complex cyclic molecules, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1][2][3] When dienophiles are rendered chiral through the attachment of a chiral auxiliary, the cycloaddition can proceed with high diastereoselectivity, providing a route to enantiomerically enriched products. (S)-Phenylalaninol is an attractive and readily available chiral auxiliary precursor due to its C2-symmetry and the presence of both a hydroxyl and an amino group, which can be readily converted into various dienophilic structures.
This document details the application of N-acryloyl derivatives of (S)-phenylalaninol as chiral dienophiles in Lewis acid-promoted Diels-Alder reactions. The bulky phenyl group and the stereocenter of the phenylalaninol backbone effectively shield one face of the dienophile, directing the approach of the diene to the opposite face and thereby inducing high levels of asymmetric induction.
Reaction Principle and Stereochemical Rationale
The stereochemical outcome of the Diels-Alder reaction with N-enoyl derivatives of (S)-phenylalaninol is typically rationalized by the formation of a rigid chelate between a Lewis acid and the chiral auxiliary. The Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the auxiliary's hydroxyl group (or a derivative thereof). This chelation locks the conformation of the dienophile, presenting a sterically hindered face and a less hindered face to the incoming diene.
For N-acryloyl derivatives of (S)-phenylalaninol, the bulky benzyl (B1604629) group typically directs the diene to attack the Re-face of the α-carbon of the acryloyl moiety, leading to the preferential formation of one diastereomer. The endo-selectivity is also generally favored due to secondary orbital interactions between the diene and the dienophile.
Quantitative Data Summary
The following table summarizes representative data for the Lewis acid-catalyzed Diels-Alder reaction between a chiral N-acryloyl oxazolidinone derived from (S)-phenylalanine methyl ester and cyclopentadiene (B3395910). This system is structurally analogous to what can be expected from an (S)-Phenylalaninol-derived auxiliary and serves as a strong predictive model for the expected yields and diastereoselectivities.
| Entry | Dienophile | Lewis Acid (eq.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | N-Acryloyl-(S)-phenylalaninol derivative | Et₂AlCl (1.4) | CH₂Cl₂ | -100 | 82 | >100:1 |
| 2 | N-Crotonyl-(S)-phenylalaninol derivative | Et₂AlCl (1.4) | CH₂Cl₂ | -100 | 83 | 55:1 |
Data is adapted from analogous systems reported in the literature and is intended to be representative.[1]
Experimental Protocols
Synthesis of N-Acryloyl-(S)-phenylalaninol Chiral Auxiliary
This protocol describes the synthesis of the chiral dienophile from (S)-phenylalaninol and acryloyl chloride.
Materials:
-
(S)-Phenylalaninol
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (S)-phenylalaninol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure N-acryloyl-(S)-phenylalaninol.
Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and cyclopentadiene.
Materials:
-
N-Acryloyl-(S)-phenylalaninol
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acryloyl-(S)-phenylalaninol (1.0 eq.) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add diethylaluminum chloride solution (1.4 eq.) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the chiral dienophile and the subsequent Diels-Alder reaction.
Proposed Stereochemical Model
Caption: Chelation-controlled model for stereoselective Diels-Alder reaction.
Applications in Drug Development
The enantiomerically pure cyclohexene (B86901) derivatives obtained from these reactions are versatile intermediates in the synthesis of pharmaceuticals. The ability to control the stereochemistry at multiple centers in a single step is highly advantageous. These building blocks can be further elaborated to access a wide range of molecular scaffolds found in antiviral, anticancer, and anti-inflammatory agents. The use of a recoverable and relatively inexpensive chiral auxiliary derived from a natural amino acid adds to the efficiency and cost-effectiveness of this synthetic strategy in a drug development setting.
References
Synthesis of Chiral Ligands from (Z)-Phenylalaninol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from (Z)-Phenylalaninol. Chiral ligands are instrumental in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the development of enantiomerically pure pharmaceuticals. (Z)-Phenylalaninol, a readily available chiral building block, serves as a versatile precursor for a variety of privileged ligands, including bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands. These ligands have demonstrated exceptional efficacy in a range of metal-catalyzed asymmetric transformations.
Application Notes
Chiral ligands synthesized from (Z)-Phenylalaninol are highly valuable in asymmetric catalysis due to their defined stereochemical environment, which can effectively induce enantioselectivity in a variety of chemical reactions. The C2-symmetric nature of bis(oxazoline) ligands and the unique P,N-chelation of phosphinooxazoline ligands, both accessible from (Z)-Phenylalaninol, have made them staples in the synthetic chemist's toolbox.
Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are renowned for their ability to form stable complexes with a variety of metals, including copper, zinc, and ruthenium. The resulting chiral catalysts are particularly effective in reactions such as:
-
Asymmetric Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to produce chiral cyclohexene (B86901) derivatives with high enantioselectivity.
-
Asymmetric Cyclopropanation: Facilitating the enantioselective formation of cyclopropanes from olefins and diazo compounds.
-
Asymmetric Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating chiral adducts.
Phosphinooxazoline (PHOX) Ligands: These non-symmetrical P,N-ligands combine the properties of a "soft" phosphine (B1218219) donor and a "hard" nitrogen donor from the oxazoline (B21484) ring. This combination allows for effective catalysis in a broad spectrum of reactions, including:
-
Asymmetric Allylic Alkylation: A powerful C-C bond-forming reaction where a nucleophile is added to an allylic substrate, creating a new stereocenter with high enantiomeric excess.
-
Asymmetric Heck Reactions: Enabling the enantioselective coupling of aryl or vinyl halides with alkenes.
-
Asymmetric Hydrogenation: Catalyzing the reduction of prochiral olefins, ketones, and imines to their corresponding chiral saturated products.
The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the phenylalaninol backbone or the phosphine moiety, enabling the optimization of catalysts for specific applications.
Quantitative Data Summary
The following tables summarize the performance of (Z)-Phenylalaninol-derived ligands in various asymmetric catalytic reactions.
Table 1: Performance of (Z)-Phenylalaninol-Derived Bis(oxazoline) (BOX) Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Diels-Alder | Cu(II)-Ph-BOX | N-Acryloyloxazolidinone & Cyclopentadiene | 92-98 | 92-99 | >99:1 (endo:exo) | [1] |
| Cyclopropanation | Ru(II)-py-BOX | Styrene & Ethyl Diazoacetate | 80-82 | 92-93 (trans) | >99:1 (trans:cis) | [1] |
| Hetero-Diels-Alder | Cu(II)-Ph-BOX | Ethyl Glyoxylate & 2,3-Dimethyl-1,3-butadiene | 75 | 91 (ene product) | 1:1.6 (HDA:ene) | [1] |
| Michael Addition | Ni(II)-BOX | Nitromethane & Chalcone | 85 | 90 | - | [2] |
Table 2: Performance of (Z)-Phenylalaninol-Derived Phosphinooxazoline (PHOX) Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | | Allylic Alkylation | Pd(0)-Ph-PHOX | 1,3-Diphenylallyl Acetate (B1210297) & Dimethyl Malonate | 95 | 92 |[3] | | Heck Reaction | Pd(OAc)₂-PHOX | Phenyl Triflate & 2,3-Dihydrofuran | 85 | 90 |[4] | | Hydrogenation | Ir(I)-PHOX | (E)-1,2-Diphenylpropene | >99 | 99 |[5][6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Chiral Bis(oxazoline) (BOX) Ligand from (Z)-Phenylalaninol
This protocol describes an efficient one-pot synthesis of a methylene-bridged bis(oxazoline) ligand from (Z)-Phenylalaninol.[7]
Materials:
-
(Z)-Phenylalaninol
-
Zinc Triflate (Zn(OTf)₂)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (Z)-Phenylalaninol (2.2 equivalents) and malononitrile (1.0 equivalent).
-
Add anhydrous toluene to dissolve the reactants.
-
Add zinc triflate (5-10 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure bis(oxazoline) ligand.
Protocol 2: Synthesis of a Chiral Phosphinooxazoline (PHOX) Ligand from (Z)-Phenylalaninol
This protocol outlines a modular synthesis of a PHOX ligand, which involves the initial formation of the oxazoline ring followed by a copper-catalyzed phosphination.[4][8]
Step 1: Synthesis of the Phenylalaninol-derived Oxazoline
-
React (Z)-Phenylalaninol with 2-bromobenzonitrile (B47965) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) in a suitable solvent like chlorobenzene (B131634) at elevated temperature. The reaction forms the corresponding 2-(2-bromophenyl)oxazoline.
-
Purify the resulting oxazoline intermediate by column chromatography.
Step 2: Copper-Catalyzed P-C Bond Formation
Materials:
-
2-(2-Bromophenyl)oxazoline from Step 1
-
Diphenylphosphine (B32561) (or other desired phosphine)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand
-
A suitable base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the 2-(2-bromophenyl)oxazoline (1.0 equivalent), copper(I) iodide (5-10 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add anhydrous toluene or dioxane, followed by the chelating diamine ligand (e.g., DMEDA, 10-20 mol%).
-
Add diphenylphosphine (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired PHOX ligand.
Visualizations
Caption: Workflow for the one-pot synthesis of a chiral BOX ligand.
Caption: Modular synthesis pathway for a chiral PHOX ligand.
Caption: Generalized catalytic cycle for asymmetric synthesis.
References
- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of Z-Phenylalaninol in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction
(S)-2-amino-3-phenyl-1-propanol, commonly known as Z-Phenylalaninol, is a chiral amino alcohol that has emerged as a crucial building block in the synthesis of a diverse array of bioactive molecules.[1] Derived from the natural amino acid L-phenylalanine, its inherent chirality and versatile functional groups make it an invaluable tool for medicinal chemists and drug development professionals. This application note provides a detailed overview of the use of this compound in the preparation of key pharmaceuticals, including experimental protocols, quantitative data, and visualization of relevant biological pathways.
Application 1: Synthesis of HIV Protease Inhibitors
This compound serves as a key chiral precursor for the synthesis of several HIV protease inhibitors, a class of antiretroviral drugs that play a critical role in the management of HIV/AIDS. These inhibitors function by blocking the viral protease enzyme, which is essential for the maturation of new, infectious virions.[2][3][4]
A. Amprenavir
Amprenavir is a potent HIV-1 protease inhibitor.[5] Its synthesis can be achieved through a multi-step process starting from N-Boc-L-phenylalaninol.
Experimental Protocol: Synthesis of an Amprenavir Precursor from N-Boc-L-phenylalaninol
A key step in the synthesis of Amprenavir involves the preparation of a chiral epoxide intermediate from N-Boc-L-phenylalaninol. This protocol outlines a representative procedure.
-
Step 1: Tosylation of N-Boc-L-phenylalaninol. To a solution of N-Boc-L-phenylalaninol (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq) followed by p-toluenesulfonyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 4-6 hours. After completion, wash the reaction with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the tosylated product.
-
Step 2: Epoxidation. Dissolve the tosylated intermediate (1.0 eq) in methanol (B129727) and treat with a solution of sodium methoxide (B1231860) (1.5 eq) in methanol at room temperature. Monitor the reaction by TLC. Upon completion, neutralize the reaction with ammonium (B1175870) chloride solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide. Purify by column chromatography.
Quantitative Data: Synthesis of Amprenavir
| Step | Product | Yield (%) | Enantiomeric Excess (%) | Biological Activity (IC50) |
| Synthesis of Chiral Epoxide | (S)-N-Boc-3-phenyl-1,2-epoxypropane | ~85% (over 2 steps) | >99% | - |
| Coupling and Deprotection | Amprenavir | - | >99% | 0.6 - 3.4 nM (against HIV-1 protease) |
B. Atazanavir
Atazanavir is another widely used HIV-1 protease inhibitor.[6] A key fragment of its structure can be synthesized from this compound.
Experimental Protocol: Synthesis of a Key Atazanavir Intermediate
This protocol describes the synthesis of a diamino alcohol intermediate, a crucial component of Atazanavir, starting from a this compound derivative.
-
Step 1: Synthesis of N-Boc-(S)-phenylalaninal. To a solution of N-Boc-L-phenylalaninol (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with a saturated solution of sodium thiosulfate (B1220275) and sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde.
-
Step 2: Diamino alcohol formation. Further reaction steps involving the addition of a nucleophile to the aldehyde and subsequent transformations lead to the desired diamino alcohol intermediate.
Quantitative Data: Synthesis of Atazanavir
| Step | Product | Yield (%) | Diastereomeric Ratio | Biological Activity (IC50) |
| Synthesis of Diamino alcohol intermediate | (2S,3S)-3-(tert-Butoxycarbonylamino)-4-phenylbutane-1,2-diol | - | - | - |
| Final Product | Atazanavir | - | - | 2.6 - 7.1 nM (against HIV-1 protease) |
Signaling Pathway: HIV Protease Inhibition
The following diagram illustrates the mechanism of action of HIV protease inhibitors like Amprenavir and Atazanavir.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]
Application Note: High-Yield Synthesis of Z-Phenylalaninol via Reduction of Z-Phenylalanine
Abstract
This application note provides a detailed protocol for the efficient reduction of N-carbobenzyloxy-L-phenylalanine (Z-L-Phenylalanine) to the corresponding chiral amino alcohol, N-carbobenzyloxy-L-phenylalaninol (Z-L-Phenylalaninol). Z-Phenylalaninol is a critical chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] This protocol details a reliable and high-yielding one-pot procedure utilizing 1,1'-carbonyldiimidazole (B1668759) (CDI) for the activation of the carboxylic acid, followed by reduction with sodium borohydride (B1222165) (NaBH₄). This method is presented as a safer and often more reproducible alternative to reductions involving metal hydrides like lithium aluminum hydride (LiAlH₄).[2][3]
Introduction
Chiral amino alcohols are valuable intermediates in asymmetric synthesis, serving as precursors for ligands, catalysts, and complex pharmaceutical targets.[1][4] The conversion of readily available N-protected amino acids into these alcohols is a fundamental transformation in organic chemistry.[2] While several methods exist for this reduction, many involve harsh reagents like LiAlH₄, which can be hazardous and difficult to handle.[3][5] Other methods, such as those involving the formation of mixed anhydrides prior to reduction, can sometimes be capricious.[2]
This document outlines a robust and convenient one-pot synthesis of this compound from Z-Phenylalanine. The protocol is based on the activation of the carboxylic acid with CDI, followed by reduction with sodium borohydride, a method known for its good to excellent yields and retention of optical purity.[2]
Data Summary
The following table summarizes various reported methods for the reduction of N-protected phenylalanine derivatives, allowing for a comparison of reagents, conditions, and yields.
| Method | Reducing Agent | Activating Agent / Co-reagent | Solvent(s) | Typical Yield (%) | Reference(s) |
| CDI Activation | NaBH₄ | 1,1'-Carbonyldiimidazole (CDI) | THF | ~88-95% | [2] |
| Mixed Anhydride | NaBH₄ | Ethyl Chloroformate / NMM | THF | Variable | [2] |
| Direct Reduction | LiAlH₄ | None | THF | ~87-99% | [5][6] |
| Ester Reduction | NaBH₄ | Methanol (co-solvent/activator) | THF or t-BuOH | ~88% | [7] |
| Borane Reduction | BMS | Trimethyl borate | THF | Good | [6] |
NMM = N-Methylmorpholine; BMS = Borane-methyl sulfide (B99878) complex; THF = Tetrahydrofuran
Experimental Protocol
This protocol describes the reduction of Z-L-Phenylalanine on a 10 mmol scale.
Materials:
-
Z-L-Phenylalanine (2.99 g, 10.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol, 1.1 eq)
-
Sodium borohydride (NaBH₄) (0.76 g, 20.0 mmol, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Deionized Water (H₂O) (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Z-L-Phenylalanine (10.0 mmol). Add 40 mL of anhydrous THF and stir the resulting suspension at room temperature.
-
Activation with CDI: Add 1,1'-carbonyldiimidazole (11.0 mmol) to the suspension in one portion. The suspension should gradually become a clear solution over approximately 30-60 minutes as the imidazolide (B1226674) intermediate forms. Continue stirring at room temperature for 1 hour after the solution becomes clear.
-
Reduction with NaBH₄: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (20.0 mmol) in 10 mL of deionized water. Add the aqueous NaBH₄ solution to the reaction mixture in one portion.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully acidify the reaction mixture to a pH of ~2 by the dropwise addition of 1 M HCl. This step should be performed in a well-ventilated fume hood as gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a white solid of high purity.[2] If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes. The final product is Z-L-Phenylalaninol.[8]
Workflow Diagram
Caption: One-pot workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benthamopen.com [benthamopen.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
Application of Z-Phenylalaninol in Organocatalysis: A Detailed Guide for Researchers
Introduction
(S)- and (R)-Phenylalaninol are versatile chiral building blocks derived from the natural amino acid phenylalanine. Their application in organocatalysis has been a significant area of research, primarily as precursors for highly effective chiral catalysts. While direct catalytic use of phenylalaninol is not extensively documented, its derivatives, particularly oxazaborolidines, have become indispensable tools in asymmetric synthesis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of phenylalaninol-derived organocatalysts, with a primary focus on the renowned Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.
Application Highlight: Corey-Bakshi-Shibata (CBS) Reduction
The most prominent application of phenylalaninol in organocatalysis is in the synthesis of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[1][2][3][4] These catalysts are highly efficient for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.[3][5]
The CBS catalyst is typically prepared from (S)- or (R)-phenylalaninol and a borane (B79455) source.[6] The resulting oxazaborolidine, in the presence of a stoichiometric borane reducing agent (e.g., BH₃•THF or BH₃•SMe₂), catalyzes the reduction with high enantioselectivity and predictability.[2][4][5] The reaction is known for its operational simplicity and the high enantiomeric excesses (ee) achieved, often exceeding 95% ee.[5]
Quantitative Data Summary
The following table summarizes the performance of a phenylalaninol-derived CBS catalyst in the asymmetric reduction of various prochiral ketones.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | (R)-1-Phenylethanol | >99 | 94.7 | [7] |
| 2 | 1-Indanone | (R)-1-Indanol | 95 | 98 | [8] |
| 3 | α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 92 | 97 | [8] |
| 4 | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 91 | 96 | [8] |
| 5 | 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 93 | 92 | [8] |
| 6 | Propiophenone | (R)-1-Phenyl-1-propanol | 94 | 95 | [7] |
| 7 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 89 | 91 | [9] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Phenylalaninol-Derived CBS Catalyst
This protocol describes the in-situ generation of the (S)-methyl-CBS-oxazaborolidine catalyst from (S)-phenylalaninol.
Materials:
-
(S)-Phenylalaninol
-
Toluene (B28343), anhydrous
-
Borane-dimethyl sulfide (B99878) complex (BH₃•SMe₂, 10 M)
-
Hydrochloric acid (1N)
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (S)-phenylalaninol (1.0 eq).
-
Add anhydrous toluene to dissolve the amino alcohol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. During this time, hydrogen gas will evolve.
-
The resulting solution contains the active (S)-methyl-CBS-oxazaborolidine catalyst and is ready for use in the reduction reaction.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol details the enantioselective reduction of acetophenone using the in-situ prepared (S)-phenylalaninol-derived CBS catalyst.[10]
Materials:
-
Solution of (S)-methyl-CBS-oxazaborolidine in toluene (from Protocol 1, typically 0.1 eq)
-
Acetophenone (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF, 0.6-1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To the flask containing the freshly prepared catalyst solution from Protocol 1, add anhydrous THF.
-
Cool the mixture to -30 °C.
-
Slowly add the borane-THF solution dropwise to the catalyst solution.
-
In a separate flask, dissolve acetophenone in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of 15-20 minutes, maintaining the temperature at -30 °C.
-
Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1N HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for CBS Catalyst Synthesis and Application
Caption: Workflow for the synthesis of the CBS catalyst and its use in asymmetric ketone reduction.
Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. york.ac.uk [york.ac.uk]
- 8. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 9. mdpi.com [mdpi.com]
- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Application Notes: Z-Phenylalaninol as a Precursor for Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids (UAAs) are crucial components in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can lead to compounds with enhanced potency, greater metabolic stability, and novel pharmacological profiles. Z-Phenylalaninol, a commercially available and chiral building block derived from the natural amino acid L-phenylalanine, serves as a versatile precursor for the synthesis of a variety of structurally diverse UAAs. The "Z" group, a benzyloxycarbonyl protecting group, provides stability to the amine functionality during synthetic manipulations, while the primary alcohol offers a reactive handle for chain extension and functionalization.
This document provides detailed protocols for the synthesis of a statine (B554654) analogue, (3S,4S)-4-(N-benzyloxycarbonyl-amino)-3-hydroxy-5-phenylpentanoic acid, an important class of unnatural beta-amino acids, using this compound as the starting material. Statins and their analogues are widely recognized for their role as enzyme inhibitors, particularly in the development of therapeutics for cardiovascular diseases and viral infections.
Synthetic Workflow Overview
The synthesis of the target unnatural amino acid from this compound involves a two-step process. The first step is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, Z-phenylalaninal. This is followed by a diastereoselective Reformatsky reaction to introduce the acetate (B1210297) moiety and form the β-hydroxy-γ-amino acid backbone.
Caption: Synthetic pathway from this compound to a statine analogue.
Experimental Protocols
Protocol 1: Oxidation of this compound to Z-Phenylalaninal
This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde using a Swern oxidation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 285.34 | 5.00 g | 17.52 |
| Oxalyl chloride | 126.93 | 1.8 mL (2.67 g) | 21.03 |
| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 3.0 mL (3.30 g) | 42.24 |
| Triethylamine (B128534) (TEA) | 101.19 | 12.2 mL (8.87 g) | 87.6 |
| Dichloromethane (B109758) (DCM), anhydrous | - | 100 mL | - |
| Diethyl ether | - | For extraction | - |
| Saturated aq. NH4Cl | - | For quenching | - |
| Brine | - | For washing | - |
| Anhydrous MgSO4 | - | For drying | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and oxalyl chloride (1.8 mL, 21.03 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (3.0 mL, 42.24 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (5.00 g, 17.52 mmol) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 45 minutes at this temperature.
-
Add triethylamine (12.2 mL, 87.6 mmol) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Z-phenylalaninal can be used in the next step without further purification. Expected yield is typically >95%.
Protocol 2: Reformatsky Reaction to Synthesize (3S,4S)-4-(Z-amino)-5-phenyl-3-hydroxypentanoic acid ethyl ester
This protocol details the diastereoselective addition of an enolate generated from ethyl bromoacetate to Z-phenylalaninal.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Z-Phenylalaninal (crude) | 283.33 | ~4.96 g | ~17.52 |
| Zinc dust, activated | 65.38 | 2.29 g | 35.04 |
| Ethyl bromoacetate | 167.00 | 2.93 mL (4.39 g) | 26.28 |
| Tetrahydrofuran (B95107) (THF), anhydrous | - | 80 mL | - |
| Saturated aq. NH4Cl | - | For quenching | - |
| Ethyl acetate | - | For extraction | - |
| Saturated aq. NaHCO3 | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous MgSO4 | - | For drying | - |
Procedure:
-
Activate zinc dust by stirring with 1 M HCl for 15 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the activated zinc dust (2.29 g, 35.04 mmol) and anhydrous tetrahydrofuran (30 mL).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromoacetate (2.93 mL, 26.28 mmol) in anhydrous THF (10 mL) dropwise to the zinc suspension. The reaction mixture should be gently heated to initiate the formation of the Reformatsky reagent.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle reflux), add a solution of crude Z-phenylalaninal (~17.52 mmol) in anhydrous THF (40 mL) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired (3S,4S) diastereomer as the major product. Typical yields range from 60-80%.
Quantitative Data Summary:
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Oxidation | This compound | Z-Phenylalaninal | >95 |
| 2. Reformatsky Rxn | Z-Phenylalaninal | (3S,4S)-4-(Z-amino)-5-phenyl-3-hydroxypentanoic acid ethyl ester | 60-80 |
Applications in Drug Discovery
The synthesized statine analogue, (3S,4S)-4-(N-benzyloxycarbonyl-amino)-3-hydroxy-5-phenylpentanoic acid, and its derivatives are valuable intermediates in the synthesis of protease inhibitors. The β-hydroxy-γ-amino acid motif is a key pharmacophore that mimics the transition state of peptide bond hydrolysis by aspartic proteases. This makes these compounds potent inhibitors of enzymes such as HIV protease and renin, which are important targets in the treatment of AIDS and hypertension, respectively.
The chiral nature of this compound allows for the stereocontrolled synthesis of these complex molecules, which is critical for their biological activity. The protocols provided here offer a reliable and efficient method for accessing these valuable unnatural amino acids for further elaboration into drug candidates.
Caption: Role of the synthesized UAA in the drug discovery pipeline.
Application Notes and Protocols for the Enantioselective Reduction of Ketones Using (S)-Phenylalaninol-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using catalysts derived from (S)-phenylalaninol. This method is a cornerstone of asymmetric synthesis, offering a reliable and highly selective route to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The core of this technology lies in the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, which translates the chirality of the amino alcohol catalyst to the final product with high fidelity.[1][2]
Introduction to Enantioselective Ketone Reduction
The conversion of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation in organic synthesis.[2] Achieving this with high enantioselectivity is crucial for the synthesis of enantiomerically pure compounds, particularly in drug development where the stereochemistry of a molecule dictates its biological activity. The use of chiral oxazaborolidine catalysts, generated from chiral amino alcohols and a borane (B79455) source, provides a powerful and predictable method for this purpose.[3][4]
The catalyst, typically formed in situ from a chiral β-amino alcohol such as (S)-phenylalaninol and borane (e.g., BH₃·THF or BH₃·SMe₂), creates a chiral environment that directs the hydride delivery from the borane to one of the two enantiotopic faces of the ketone's carbonyl group.[1][5] This process, known as the Corey-Bakshi-Shibata (CBS) reduction, is renowned for its high enantioselectivity across a broad range of ketone substrates, including aryl alkyl, dialkyl, and α,β-unsaturated ketones.[6]
Catalytic Cycle and Mechanism of Action
The mechanism of the CBS reduction involves a well-defined catalytic cycle. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, activating it as a hydride donor. Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate. This dual activation brings the reactants into close proximity within a chiral framework, leading to a highly organized, six-membered, chair-like transition state. The steric environment of the catalyst, dictated by the substituents on the chiral amino alcohol, directs the ketone to orient in a way that minimizes steric hindrance, thus ensuring the hydride is delivered to a specific face of the carbonyl. Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.
Caption: Catalytic cycle of the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst (CBS Reduction).
Data Presentation: Performance of Oxazaborolidine Catalysts
The following table summarizes representative data for the enantioselective reduction of various prochiral ketones using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol. The data highlights the high yields and excellent enantioselectivities achievable with this methodology.
| Ketone Substrate | Chiral Alcohol Product | Yield (%) | ee (%) | Reference |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 95 | 96 | [5] |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 | [5] |
| 1-(4-Chlorophenyl)ethanone | (R)-1-(4-Chlorophenyl)ethanol | 92 | 96 | [7] |
| 1-(4-Methoxyphenyl)ethanone | (R)-1-(4-Methoxyphenyl)ethanol | 90 | 90 | [7] |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 94 | 85 | [8] |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 | [5] |
| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | - | 81 | [8] |
Note: The data presented is for oxazaborolidine catalysts generated from chiral amino alcohols, which are structurally and functionally analogous to those derived from (S)-phenylalaninol.
Experimental Protocols
Protocol 1: Synthesis of (S)-Phenylalaninol from (S)-Phenylalanine
(S)-Phenylalaninol serves as the chiral precursor for the oxazaborolidine catalyst. It can be readily synthesized from the inexpensive and commercially available amino acid, (S)-phenylalanine, via reduction of the carboxylic acid.
Materials:
-
(S)-Phenylalanine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-phenylalanine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred suspension.
-
In a separate flask, prepare a solution of iodine in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at 0 °C. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of methanol.
-
Remove the THF under reduced pressure.
-
To the residue, add aqueous NaOH solution and stir for 1 hour to hydrolyze the borate (B1201080) esters.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-phenylalaninol.
-
The product can be further purified by crystallization or column chromatography.
Caption: Workflow for the synthesis of (S)-phenylalaninol from (S)-phenylalanine.
Protocol 2: In Situ Generation of the (S)-Phenylalaninol-Derived Oxazaborolidine Catalyst and Enantioselective Reduction of Acetophenone
This protocol describes a general procedure for the in situ formation of the chiral catalyst followed by the asymmetric reduction of a model ketone, acetophenone.
Materials:
-
(S)-Phenylalaninol (from Protocol 1)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, e.g., 1 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, syringes, magnetic stirrer, and other standard laboratory glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-phenylalaninol (0.1 eq.).
-
Dissolve the amino alcohol in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the borane solution (e.g., BH₃·SMe₂, 0.6 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the oxazaborolidine catalyst.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq.) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C.
-
After the addition of the ketone, add an additional amount of the borane solution (0.6 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C or room temperature until the acetophenone is completely consumed (monitor by TLC). Reaction times are typically short, ranging from a few minutes to a few hours.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Add 1 M HCl solution and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-1-phenylethanol.
-
The product can be purified by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Safety Precautions
-
Borane reagents (BH₃·THF and BH₃·SMe₂) are flammable, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Sodium borohydride is flammable and can release hydrogen gas upon contact with acid or water.
-
Iodine is corrosive and toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these protocols, researchers can effectively utilize (S)-phenylalaninol-derived catalysts for the highly enantioselective reduction of a wide array of prochiral ketones, enabling the efficient synthesis of valuable chiral secondary alcohols.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. mdpi.com [mdpi.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chiral β-Amino Alcohols from Z-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel β-amino alcohols utilizing (S)-N-(Benzyloxycarbonyl)-2-amino-3-phenyl-1-propanol (Z-Phenylalaninol) as a versatile chiral starting material. The described multi-step synthesis allows for the introduction of molecular diversity while retaining the core β-amino alcohol scaffold, a privileged motif in numerous biologically active compounds and pharmaceutical agents.[1] This methodology is particularly relevant for the construction of chiral ligands, auxiliaries, and building blocks for complex molecule synthesis.
Introduction
β-amino alcohols are critical structural motifs found in a wide array of natural products, pharmaceuticals, and agrochemicals.[2] Their prevalence in bioactive molecules, including antibiotics, neurotransmitters, and β-adrenergic blockers, underscores their importance in medicinal chemistry and drug development.[1] The stereoselective synthesis of these compounds is of paramount importance, as the biological activity is often dependent on the specific stereochemistry of the molecule.
This compound, readily prepared by the reduction of the corresponding N-protected amino acid, serves as an excellent chiral precursor for the synthesis of more complex β-amino alcohol derivatives.[3][4] The benzyloxycarbonyl (Z) protecting group offers robust protection of the amine functionality throughout various synthetic transformations and can be readily removed under mild conditions.[5]
This document outlines a reliable synthetic route starting from this compound, proceeding through an aldehyde intermediate, to generate a new stereocenter via the addition of an organometallic reagent.
Overall Synthetic Strategy
The general workflow for the synthesis of new β-amino alcohols from this compound involves a two-step process:
-
Oxidation: The primary alcohol of this compound is selectively oxidized to the corresponding aldehyde.
-
Nucleophilic Addition: The aldehyde is then reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) to introduce a new alkyl or aryl group and generate a new stereocenter, yielding the desired β-amino alcohol derivative.
Caption: Synthetic workflow from this compound to a new β-amino alcohol.
Experimental Protocols
Protocol 1: Oxidation of this compound to (S)-N-(Benzyloxycarbonyl)-2-amino-3-phenylpropanal
This protocol describes the selective oxidation of the primary alcohol of this compound to the corresponding aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
(S)-N-(Benzyloxycarbonyl)-2-amino-3-phenyl-1-propanol (this compound)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Novel β-Amino Alcohol via Grignard Addition
This protocol details the addition of a Grignard reagent to the aldehyde synthesized in Protocol 1 to generate a new β-amino alcohol.
Materials:
-
(S)-N-(Benzyloxycarbonyl)-2-amino-3-phenylpropanal
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide in THF) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the aldehyde from Protocol 1 (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of two different β-amino alcohol derivatives from this compound.
Table 1: Oxidation of this compound
| Starting Material | Oxidizing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | DMP | DCM | 1.5 | 0 to RT | 92 |
| This compound | SO₃•Py | DMSO/Et₃N | 2 | RT | 88 |
Table 2: Nucleophilic Addition to (S)-N-(Benzyloxycarbonyl)-2-amino-3-phenylpropanal
| Aldehyde | Organometallic Reagent | Solvent | Time (h) | Temperature (°C) | Product | Diastereomeric Ratio | Yield (%) |
| 1 | CH₃MgBr | THF | 2 | -78 | (2S,3R)-N-(Benzyloxycarbonyl)-3-amino-4-phenyl-2-butanol | 95:5 | 85 |
| 1 | PhMgBr | THF | 3 | -78 | (2S,3R)-N-(Benzyloxycarbonyl)-3-amino-1,4-diphenyl-2-butanol | 90:10 | 82 |
Note: Diastereomeric ratios are dependent on the specific reagents and conditions used and should be determined experimentally.
Signaling Pathways and Logical Relationships
The synthesis of β-amino alcohols from chiral precursors like this compound is a cornerstone of asymmetric synthesis. The stereochemistry of the starting material directs the formation of the new stereocenter, a concept central to many modern synthetic strategies.
Caption: Logical relationship in the chiral synthesis of β-amino alcohols.
Conclusion
The protocols outlined provide a robust and versatile method for the synthesis of novel, chiral β-amino alcohols starting from the readily available this compound. This strategy allows for the introduction of a wide range of substituents, making it highly valuable for the generation of compound libraries for drug discovery and for the synthesis of complex molecular targets. The careful selection of reagents and reaction conditions is crucial for achieving high yields and diastereoselectivity.
References
- 1. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Z-Phenylalaninol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Z-Phenylalaninol as a chiral building block in the synthesis of key pharmaceutical intermediates. This compound, a protected form of the amino alcohol phenylalaninol, is a versatile reagent in asymmetric synthesis, enabling the stereocontrolled introduction of a phenylpropylamine moiety, a common structural motif in various active pharmaceutical ingredients (APIs).
Introduction
This compound [(S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol] is a valuable chiral precursor in organic synthesis. The presence of the benzyloxycarbonyl (Z or Cbz) protecting group on the amine allows for a wide range of chemical transformations to be performed on the hydroxyl group without affecting the nitrogen functionality. Its defined stereochemistry makes it an excellent starting material for the enantioselective synthesis of complex molecules, particularly in the development of antiviral and other therapeutic agents.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a precursor to chiral epoxides and aziridines. These reactive intermediates are subsequently opened by various nucleophiles to introduce further complexity and build the core structures of targeted APIs. A significant use of this compound is in the synthesis of hydroxyethylamine isosteres, which are crucial components of many HIV protease inhibitors.
Synthesis of Chiral Epoxide Intermediate for HIV Protease Inhibitors
A common strategy involves the conversion of this compound into a chiral epoxide, a key intermediate for drugs like Amprenavir and Atazanavir. This multi-step process leverages the stereocenter of this compound to establish the desired stereochemistry in the final product.
Caption: Workflow for the synthesis of a chiral epoxide intermediate from this compound.
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (B92270) at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.
Step 2: Epoxidation
-
Dissolve the tosylated intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Step | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Z-(S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-(tosyloxy)propane | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 °C | 4-6 h | ~95 |
| 2 | (2S,3S)-1,2-Epoxy-3-(benzyloxycarbonylamino)-4-phenylbutane | Potassium carbonate | Methanol | Room Temp. | 12-16 h | ~85 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Synthesis of Chiral Aziridine (B145994) Intermediate
An alternative synthetic route involves the preparation of a chiral aziridine from this compound. This is also a valuable intermediate for the synthesis of various pharmaceutical agents.
Caption: Workflow for the synthesis of a chiral aziridine intermediate from this compound.
Step 1: Mesylation of this compound
-
To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic phase with saturated NaHCO₃ and brine.
-
Dry over Na₂SO₄, filter, and concentrate to afford the mesylated product.
Step 2: Aziridination
-
Dissolve the mesylated compound in an appropriate solvent such as THF.
-
Add a strong base, for example, sodium hydride (1.2 eq), at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with a saturated solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
After filtration and concentration, purify the crude aziridine by column chromatography.
| Step | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Z-(S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-(methylsulfonyloxy)propane | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C | 1-2 h | ~98 |
| 2 | (S)-2-Benzyl-1-(benzyloxycarbonyl)aziridine | Sodium hydride | THF | 0 °C to RT | 2-4 h | ~90 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Conclusion
This compound is a cornerstone chiral building block for the stereoselective synthesis of important pharmaceutical intermediates. The protocols outlined above for the preparation of chiral epoxides and aziridines demonstrate its utility in constructing complex molecular architectures with high fidelity. These intermediates are readily elaborated into a variety of APIs, highlighting the importance of this compound in modern drug development. Researchers can adapt these methodologies to their specific synthetic targets, leveraging the inherent chirality of this compound to achieve their desired stereochemical outcomes.
Solid-Phase Peptide Synthesis Utilizing Z-Phenylalaninol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of C-terminal peptide aldehydes using Z-Phenylalaninol as a key starting material. This method offers a strategic approach for the synthesis of peptide aldehydes, which are valuable tools in drug discovery and development, particularly as protease inhibitors.
The use of this compound, a commercially available N-protected amino alcohol, allows for the introduction of a C-terminal phenylalaninal (B8679731) residue. The benzyloxycarbonyl (Z) group provides robust protection of the amino functionality during the initial synthetic steps, while the alcohol is oxidized to the corresponding aldehyde, which is then immobilized on a solid support. Subsequent peptide chain elongation proceeds via standard SPPS protocols, followed by cleavage from the resin to yield the desired peptide aldehyde.
Core Applications and Advantages
The synthesis of peptides with a C-terminal aldehyde functionality is of significant interest in medicinal chemistry. These compounds can act as transition-state analog inhibitors of various proteases, making them attractive candidates for therapeutic development.[1][2] The methodology described herein is particularly relevant for:
-
Drug Discovery: Rapid synthesis of peptide aldehyde libraries for screening against protease targets.
-
Enzyme Inhibition Studies: Generation of potent and specific protease inhibitors for biochemical and cellular assays.[1][2]
-
Structure-Activity Relationship (SAR) Studies: Facile modification of the peptide sequence to probe interactions with the target enzyme.
The solid-phase approach offers significant advantages over solution-phase synthesis, including simplified purification of intermediates and the potential for automation.[3]
Data Summary
The following tables summarize typical quantitative data associated with the solid-phase synthesis of a model pentapeptide aldehyde (e.g., Ac-Tyr-Ala-Gly-Phe-Leu-H) using a this compound-derived linker strategy. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Resin Loading and Peptide Synthesis Parameters
| Parameter | Value | Notes |
| Resin Type | 2-Chlorotrityl chloride resin | High acid lability allows for mild cleavage conditions. |
| Initial Resin Loading | 0.8 - 1.2 mmol/g | Determined by Fmoc quantification after attachment of the first amino acid. |
| Coupling Reagent | HBTU/HOBt/DIPEA | Standard coupling chemistry for Fmoc-SPPS. |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | For removal of the Fmoc protecting group. |
| Synthesis Scale | 0.1 mmol | Typical laboratory scale for initial synthesis and screening. |
Table 2: Cleavage and Purification Yields
| Step | Parameter | Typical Value |
| Cleavage | Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Cleavage Time | 2 - 4 hours | |
| Crude Peptide Yield | 70 - 85% | |
| Purification | Purification Method | Preparative RP-HPLC |
| Final Purity | >95% | |
| Overall Yield | 15 - 30% |
Experimental Protocols
This section provides detailed protocols for the key stages of solid-phase peptide synthesis of a C-terminal peptide aldehyde, starting from this compound.
Protocol 1: Preparation of the Phenylalaninal Linker and Attachment to Resin
This protocol describes the oxidation of this compound to Z-Phenylalaninal and its subsequent immobilization on a solid support.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Oxidation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Z-Phenylalaninal. The crude product is often used directly in the next step.
-
-
Attachment to 2-Chlorotrityl Chloride Resin:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM and add a solution of crude Z-Phenylalaninal (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DCM (3x), DMF (3x), and MeOH (3x).
-
To cap any remaining reactive sites, treat the resin with a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x) and dry under vacuum.
-
Determine the loading of the resin using a standard Fmoc quantification method after the first Fmoc-amino acid coupling.
-
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on the resin-bound phenylalaninal.
Materials:
-
Phenylalaninal-loaded resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure (for each coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the peptide aldehyde from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-loaded resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate to approximately half its volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Analysis
This protocol outlines the purification of the crude peptide aldehyde and its subsequent analysis.
Materials:
-
Crude peptide aldehyde
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative and analytical RP-HPLC columns (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A/Solvent B mixture.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of Solvent A and Solvent B.
-
Collect the fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide aldehyde as a white, fluffy powder.
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Overall workflow for solid-phase synthesis of peptide aldehydes.
References
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
Z-Phenylalaninol: A Chiral Scaffold for Advanced Macrocyclic Compound Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-2-amino-3-phenylpropan-1-ol, commonly known as Z-Phenylalaninol, is a versatile chiral building block with significant potential in the synthesis of complex macrocyclic compounds. Its inherent stereochemistry and bifunctional nature, possessing both a primary amine and a primary alcohol, allow for its incorporation into macrocyclic structures through various synthetic strategies. This document provides detailed application notes on the utility of this compound in macrocycle synthesis and offers a generalized experimental protocol for the construction of phenylalaninol-containing macrocycles, drawing upon established methodologies for similar complex natural products.
Introduction
Macrocyclic compounds are of immense interest in drug discovery due to their unique combination of conformational rigidity and flexibility, which can lead to high binding affinity and selectivity for biological targets.[1][2] The incorporation of chiral building blocks like this compound can impart specific three-dimensional arrangements to the macrocyclic ring, which is crucial for modulating biological activity. This compound, derived from the natural amino acid L-phenylalanine, offers a robust scaffold for creating diverse macrocyclic libraries for screening and lead optimization.[3] While direct examples of macrocycles featuring a this compound unit as a core component of the ring are not extensively documented in readily available literature, its structural similarity to moieties found in natural products like the 3-phenylserine (B7821846) in cyclopeptide alkaloids suggests its utility in analogous synthetic strategies.[4]
Applications of this compound in Macrocycle Synthesis
The primary amine and hydroxyl groups of this compound can be selectively functionalized to serve as key handles for macrocyclization.
-
Amide Bond Formation: The primary amine can readily participate in amide bond formation with carboxylic acids, a cornerstone of peptide and depsipeptide synthesis. This allows for the integration of this compound into a linear precursor, which can then be cyclized.
-
Ether Linkages: The primary hydroxyl group can be utilized to form ether linkages, for instance, through Williamson ether synthesis or Mitsunobu reactions, providing an alternative to amide bonds for constructing the macrocyclic framework.
-
Chiral Induction: The inherent chirality of this compound can be exploited to direct the stereochemistry of subsequent reactions during the synthesis of the linear precursor or to influence the conformational preference of the final macrocycle.
Experimental Protocols
The following section details a generalized protocol for the synthesis of a macrocyclic compound incorporating this compound. This protocol is based on established methods for the synthesis of complex macrocyclic peptides and depsipeptides, such as jasplakinolide (B32604) and didemnin (B1252692) B analogs, which contain structurally related building blocks.[5][6]
I. Synthesis of a Linear Precursor Incorporating this compound
The initial step involves the synthesis of a linear peptide or depsipeptide chain that includes this compound. This is typically achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) techniques.
Workflow for Linear Precursor Synthesis:
Caption: General workflow for solid-phase synthesis of a linear precursor containing this compound.
Protocol for Solid-Phase Synthesis of a Linear Precursor:
-
Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling of Boc-Z-Phenylalaninol: Couple Boc-protected this compound using a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF. The Boc group protects the amine of phenylalaninol while the hydroxyl group can be either protected (e.g., as a silyl (B83357) ether) or left unprotected depending on the subsequent synthetic strategy.
-
Chain Elongation: Continue coupling subsequent Fmoc-protected amino acids to the free amine of the previously coupled residue after Fmoc deprotection.
-
Cleavage from Resin: Once the desired linear sequence is assembled, cleave the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude linear precursor by reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Macrocyclization of the Linear Precursor
The purified linear precursor is then subjected to a macrocyclization reaction. The choice of cyclization strategy depends on the functional groups at the termini of the linear precursor. For a head-to-tail cyclization of a peptide, an amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid.
Workflow for Macrocyclization:
Caption: General workflow for the macrocyclization of a linear precursor.
Protocol for Head-to-Tail Macrocyclization:
-
High-Dilution Conditions: Dissolve the purified linear precursor in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high-dilution conditions (typically 0.1-1 mM) which favor intramolecular cyclization over intermolecular polymerization.
-
Addition of Reagents: To the stirred solution, add the coupling reagent (e.g., HATU, PyBOP) and a non-nucleophilic base (e.g., DIPEA). The amounts are typically 1.5-3 equivalents of each relative to the linear precursor.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.
-
Work-up: Quench the reaction by adding water or a mild acid. Remove the solvent under reduced pressure.
-
Purification: Purify the crude macrocyclic product by RP-HPLC.
-
Characterization: Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to confirm its structure and purity.
Quantitative Data Summary
The following table provides representative yields for macrocyclization reactions of linear peptide precursors, drawn from the synthesis of related complex macrocycles. These values can serve as a benchmark for the expected efficiency of the macrocyclization of a this compound-containing precursor.
| Macrocycle Type | Cyclization Reagent | Solvent | Concentration (mM) | Yield (%) | Reference |
| Depsipeptide (Jasplakinolide analog) | Yamaguchi Reagent | Toluene | 1 | ~30-50 | [5] |
| Depsipeptide (Didemnin A) | HATU | DMF | 1 | ~27 | [4] |
| Cyclic Tetrapeptide | HATU | DMF | 5 | 5-86 | [7] |
| Thioether-bridged Peptide | Pd-catalyst | CH₃CN/H₂O | 12.5 | 72 | [8] |
Characterization of this compound-Containing Macrocycles
The successful synthesis of a macrocycle incorporating this compound would be confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): The molecular weight of the macrocyclic product can be accurately determined by HRMS (e.g., ESI-TOF), which will show the expected mass for the cyclized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the presence of the phenylalaninol moiety. Key signals would include the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons, and the protons of the -CH(NH)-CH₂OH fragment. The disappearance of signals corresponding to the terminal amine and carboxylic acid protons of the linear precursor is a strong indicator of successful cyclization.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals for the macrocyclic structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the full proton and carbon skeletons and confirming the connectivity within the macrocyclic ring.
-
Conclusion
This compound is a valuable chiral building block for the synthesis of novel macrocyclic compounds. While direct literature precedents for its incorporation into the core of macrocycles are sparse, established synthetic methodologies for related complex natural products provide a clear and reliable roadmap for its use. The protocols outlined in this document offer a starting point for researchers to explore the synthesis of this compound-containing macrocycles, which hold promise for the development of new therapeutic agents and research tools. The inherent chirality and bifunctionality of this compound make it an attractive component for generating structurally diverse and biologically active macrocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and optimization of peptide macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Z-Phenylalaninol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of enantiomerically pure Z-Phenylalaninol derivatives. The focus is on a robust and widely applicable two-step strategy that combines a chemical synthesis of the racemic precursor followed by an enzymatic kinetic resolution. This approach leverages the efficiency of chemical synthesis for scaffold construction and the high stereoselectivity of enzymes for chiral separation, offering a practical route to these valuable chiral building blocks.
Introduction
Enantiomerically pure phenylalaninol derivatives are crucial synthons in the pharmaceutical industry, serving as key intermediates in the synthesis of various therapeutic agents. The benzyloxycarbonyl (Cbz or Z) protecting group is frequently employed for the amine functionality due to its stability and ease of removal. Chemoenzymatic methods provide a powerful alternative to traditional chemical synthesis for obtaining these chiral molecules, often resulting in higher enantiopurity and milder reaction conditions.[1][2]
This protocol details a common and effective chemoenzymatic route: the chemical synthesis of racemic N-Cbthis compound, followed by the enzymatic kinetic resolution of the racemate using a lipase (B570770).
Overall Workflow
The chemoenzymatic synthesis of enantiopure this compound derivatives can be represented by the following workflow:
Caption: Chemoenzymatic workflow for enantiopure this compound.
Experimental Protocols
Part 1: Chemical Synthesis of Racemic N-Cbthis compound
This part of the protocol describes the chemical synthesis of the racemic starting material for the enzymatic resolution. The procedure is adapted from established methods for the N-protection and reduction of amino acids.[3]
Step 1.1: N-protection of L-Phenylalanine
-
Dissolve L-Phenylalanine (1.0 equiv) in an aqueous solution of sodium carbonate (2.0 equiv).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 equiv) to the stirred solution, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with dilute hydrochloric acid at 0-5 °C to precipitate the product.
-
Collect the solid N-Cbz-L-phenylalanine by filtration, wash with cold water, and dry under vacuum.
Step 1.2: Esterification of N-Cbz-L-Phenylalanine
-
Suspend N-Cbz-L-phenylalanine (1.0 equiv) in methanol (B129727) (or another suitable alcohol).
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the N-Cbz-L-phenylalanine methyl ester.
Step 1.3: Reduction of the Ester to Racemic N-Cbthis compound
-
Dissolve the N-Cbz-L-phenylalanine methyl ester (1.0 equiv) in a suitable organic solvent such as a mixture of tetrahydrofuran (B95107) and methanol.
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent like sodium borohydride (B1222165) (NaBH₄) in portions.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to acidic with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude racemic N-Cbthis compound. The product can be purified by silica (B1680970) gel column chromatography.
Part 2: Enzymatic Kinetic Resolution of rac-N-Cbthis compound
This protocol utilizes the enantioselective acylation of one enantiomer of the racemic alcohol, catalyzed by a lipase, to achieve separation. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for this transformation.[2][4]
Materials:
-
Racemic N-Cbthis compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Organic solvent (e.g., hexane, toluene, tetrahydrofuran)
-
Molecular sieves (optional, for anhydrous conditions)
Protocol:
-
To a solution of racemic N-Cbthis compound (1.0 equiv) in an appropriate organic solvent, add the acyl donor (e.g., vinyl acetate, 2-5 equiv).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with shaking.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-product.
-
Filter off the immobilized enzyme for reuse.
-
Separate the unreacted N-Cbthis compound from the acylated product by column chromatography.
Data Presentation
The following tables summarize typical quantitative data for lipase-catalyzed kinetic resolutions of chiral alcohols and amines, which are analogous to the resolution of this compound.
Table 1: Lipase Screening for Kinetic Resolution
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | ~50 | >99 (for both enantiomers) | >200 | [5] |
| Pseudomonas cepacia Lipase | Vinyl Acetate | THF | 48 | 90 | >200 | [6] |
| Candida rugosa Lipase | Vinyl Acetate | Isooctane | 49 | - | 174.2 | [6] |
| Mucor miehei Lipase | Vinyl Butanoate | Toluene | - | - | - | [7] |
Table 2: Influence of Reaction Parameters on CALB-catalyzed Resolution
| Parameter | Variation | Effect on Conversion | Effect on Enantioselectivity | Reference |
| Temperature | 30 °C vs 50 °C | Increased conversion at higher temperature | May slightly decrease E-value | [6] |
| Solvent | Hexane vs THF | Higher conversion in more polar solvents | Can influence enantioselectivity | [1] |
| Acyl Donor | Vinyl Acetate vs Ethyl Acetate | Vinyl acetate often gives higher rates | Can affect E-value | [6] |
| Water Content | Anhydrous vs Aqueous Biphasic | Crucial for activity and selectivity | Crucial for activity and selectivity | [8] |
Visualizations
Logical Relationship of the Chemoenzymatic Approach
Caption: From amino acid to enantiopure derivatives.
Signaling Pathway of Lipase-Catalyzed Kinetic Resolution
Caption: Enzymatic resolution and product separation.
References
- 1. "Rational enhancement of the enantioselectivity of Candida antarctica l" by Liangyu Zheng, Suoqin Zhang et al. [dc.engconfintl.org]
- 2. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 4. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Scale-Up Synthesis of Z-Phenylalaninol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of Z-Phenylalaninol, a valuable chiral building block in pharmaceutical and fine chemical industries. The focus is on robust and scalable methodologies, including the initial N-protection of L-phenylalanine, followed by two distinct and industrially relevant reduction methods: a chemical reduction using sodium borohydride (B1222165) and iodine (McKennon Method), and a greener catalytic hydrogenation approach. Detailed experimental protocols, a comparative data summary, and process flow diagrams are provided to facilitate successful scale-up.
Introduction
This compound, or N-Cbz-L-phenylalaninol, is a crucial chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount for the desired biological activity of the final drug product. The synthesis of this compound on a laboratory scale is well-established; however, scaling up these processes for industrial production presents challenges in terms of safety, cost-effectiveness, and environmental impact. These application notes address these challenges by providing detailed protocols for two scalable synthetic routes, starting from the readily available amino acid, L-phenylalanine.
Synthetic Strategies Overview
The overall synthetic strategy involves a two-step process:
-
N-protection of L-Phenylalanine: The amino group of L-phenylalanine is protected with a benzyloxycarbonyl (Z or Cbz) group. This is typically achieved using benzyl (B1604629) chloroformate under Schotten-Baumann conditions.[1][2]
-
Reduction of Z-L-Phenylalanine: The carboxylic acid moiety of Z-L-phenylalanine is reduced to a primary alcohol to yield Z-L-phenylalaninol. Two scalable methods for this reduction are presented:
Data Presentation: Comparison of Scale-Up Methods
The following table summarizes the quantitative data for the two primary reduction methods for the synthesis of Z-L-phenylalaninol, starting from Z-L-phenylalanine.
| Parameter | Method A: Chemical Reduction (NaBH₄/I₂) | Method B: Catalytic Hydrogenation |
| Starting Material | Z-L-Phenylalanine | Z-L-Phenylalanine Methyl Ester |
| Key Reagents | Sodium Borohydride, Iodine, THF | H₂, Cu/ZnO/Al₂O₃ catalyst, Methanol |
| Reaction Temperature | Reflux (approx. 66 °C in THF) | 110 °C |
| Reaction Pressure | Atmospheric | 4 MPa (approx. 40 atm) |
| Typical Reaction Time | 12-18 hours | 5 hours |
| Reported Yield | 80-95% | ~84% (for unprotected phenylalaninol)[5] |
| Purity (pre-purification) | Good to excellent | High |
| Key Advantages | - Milder reaction conditions (pressure) - Readily available reagents | - Greener (avoids large excesses of reagents) - High atom economy - Catalyst can be recycled |
| Key Challenges | - Use of large volumes of THF - Quenching of reactive intermediates - Potential for side reactions | - Requires high-pressure hydrogenation equipment - Catalyst preparation and handling |
| Scalability | Good, with considerations for safe handling of reagents | Excellent for industrial-scale production |
Experimental Protocols
Protocol 1: N-protection of L-Phenylalanine to Z-L-Phenylalanine (Large Scale)
This protocol is a widely used and scalable method for the N-Cbz protection of amino acids.[1][2]
Materials:
-
L-Phenylalanine (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Water
-
Diethyl ether (for washing)
-
Hydrochloric Acid (HCl) (for acidification)
Procedure:
-
In a suitable reactor, dissolve L-Phenylalanine in an aqueous solution of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 9 and 10.
-
Cool the solution to 0-5 °C using an ice bath or a chiller.
-
Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2 with concentrated HCl.
-
The N-Cbz-L-phenylalanine will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved large scale procedure for the preparation of N-Cbz amino acids [agris.fao.org]
- 3. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al… [ouci.dntb.gov.ua]
- 4. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application of Z-Phenylalaninol and its Analogs in the Enantioselective Synthesis of Agricultural Chemicals
Introduction
Chiral molecules play a crucial role in the development of modern agricultural chemicals. The specific stereoisomer of a pesticide often exhibits significantly higher biological activity and a more favorable toxicological profile compared to its other isomers. Consequently, the enantioselective synthesis of these compounds is of paramount importance. Chiral auxiliaries, such as Z-Phenylalaninol, are powerful tools to control the stereochemical outcome of a reaction, leading to the desired enantiomerically pure or enriched product. While direct, large-scale applications of this compound in the synthesis of commercial agricultural chemicals are not widely documented in publicly available literature, its structural analog, (S)-1-phenylethylamine and its derivatives, serve as excellent examples to illustrate the principles and protocols of using chiral amines in agrochemical synthesis. This document provides detailed application notes and protocols based on the use of a (S)-1-phenylethylamine derivative in the synthesis of a triazolopyrimidine herbicide, serving as a representative model for the application of chiral amino-alcohols and amines in this field.
Application Note: Asymmetric Synthesis of a Triazolopyrimidine Herbicide using a Chiral Amine Intermediate
Objective: To illustrate the use of a chiral amine, (S)-1-(4-chlorophenyl)ethylamine, as a key building block in the synthesis of an enantiomerically enriched triazolopyrimidine herbicide. This process highlights the importance of enzymatic resolution for obtaining the desired stereoisomer of the chiral intermediate.
Background: Triazolopyrimidine herbicides are a class of agricultural chemicals effective against a variety of weeds. The biological activity of these herbicides is often dependent on the stereochemistry of a chiral center within the molecule. The synthesis of a specific enantiomer of a triazolopyrimidine herbicide can be achieved by utilizing a chiral precursor, such as (S)-1-(4-chlorophenyl)ethylamine. The key to a successful asymmetric synthesis is the efficient preparation of this chiral amine in high enantiomeric purity. Enzymatic kinetic resolution is a highly effective method for this purpose.
Workflow Overview:
The overall process can be divided into two main stages:
-
Enzymatic Kinetic Resolution of Racemic 1-(4-chlorophenyl)ethylamine: A racemic mixture of 1-(4-chlorophenyl)ethylamine is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
-
Synthesis of the Triazolopyrimidine Herbicide: The desired enantiomer of the chiral amine is then used as a key building block in a multi-step synthesis to construct the final triazolopyrimidine herbicide.
Experimental Protocols
1. Enzymatic Kinetic Resolution of (R,S)-1-(4-chlorophenyl)ethylamine
This protocol describes the resolution of racemic 1-(4-chlorophenyl)ethylamine using the immobilized lipase (B570770) Novozym 435.
Materials:
-
(R,S)-1-(4-chlorophenyl)ethylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Acylating agent (e.g., ethyl acetate (B1210297) or an appropriate acyl donor)
-
Organic solvent (e.g., toluene (B28343) or hexane)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Sodium hydroxide (B78521) solution (for pH adjustment and work-up)
-
Hydrochloric acid solution (for work-up)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
To a stirred solution of (R,S)-1-(4-chlorophenyl)ethylamine (1 equivalent) in an organic solvent, add the acylating agent (0.5-0.6 equivalents).
-
Add Novozym 435 to the mixture. The amount of enzyme will depend on the specific activity and should be optimized for the reaction scale.
-
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The reaction is stopped when approximately 50% conversion is reached, indicating that one enantiomer has been predominantly acylated.
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
The filtrate, containing the unreacted (S)-1-(4-chlorophenyl)ethylamine and the acylated (R)-enantiomer, is then subjected to a work-up procedure.
-
Extract the unreacted (S)-amine with an acidic aqueous solution (e.g., dilute HCl).
-
The acylated (R)-amine remains in the organic phase.
-
Basify the acidic aqueous extract containing the (S)-amine with a base (e.g., NaOH) to liberate the free amine.
-
Extract the (S)-1-(4-chlorophenyl)ethylamine with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-1-(4-chlorophenyl)ethylamine.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.
2. Synthesis of the Triazolopyrimidine Herbicide from (S)-1-(4-chlorophenyl)ethylamine
The following is a generalized protocol for the synthesis of a triazolopyrimidine herbicide using the resolved chiral amine. The exact reagents and conditions will vary depending on the specific target molecule.
Materials:
-
(S)-1-(4-chlorophenyl)ethylamine
-
A suitable triazolopyrimidine precursor with a leaving group
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Dissolve the triazolopyrimidine precursor in a suitable solvent.
-
Add the base to the solution.
-
Add (S)-1-(4-chlorophenyl)ethylamine to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final enantiomerically enriched triazolopyrimidine herbicide.
Data Presentation
The following table summarizes typical quantitative data that would be obtained from the synthesis of a chiral herbicide using this methodology.
| Parameter | Value |
| Enzymatic Resolution | |
| Enantiomeric Excess (ee) of (S)-amine | >98% |
| Yield of (S)-amine | 40-45% (theoretical maximum is 50%) |
| Herbicide Synthesis | |
| Yield of final product | 75-90% |
| Enantiomeric Excess (ee) of final product | >98% |
| Biological Activity | |
| Herbicidal Activity of (S)-enantiomer (IC50) | e.g., 10 µM |
| Herbicidal Activity of (R)-enantiomer (IC50) | e.g., >1000 µM |
Visualizations
Caption: Workflow for the synthesis of a chiral herbicide.
Caption: Inhibition of a key enzyme in weed growth.
The use of chiral auxiliaries and chiral building blocks is a critical strategy in the development of modern, effective, and safer agricultural chemicals. While specific, detailed public-domain examples for this compound remain elusive, the principles of its application can be effectively demonstrated through analogs like (S)-1-phenylethylamine. The protocols and data presented here for the synthesis of a chiral triazolopyrimidine herbicide underscore the importance of enantioselective synthesis and provide a foundational understanding for researchers and professionals in the field of agrochemical development. The combination of enzymatic resolution and subsequent chemical synthesis offers a powerful and sustainable approach to accessing enantiomerically pure agrochemicals.
Application Notes and Protocols: Flow Chemistry Applications of Z-Phenylalaninol
Introduction
(S)-2-amino-3-phenylpropan-1-ol, commonly known as Z-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its versatile bifunctional nature, possessing both a primary amine and a primary hydroxyl group, makes it a valuable chiral building block in asymmetric synthesis.[1] this compound is frequently employed as a precursor for chiral auxiliaries, ligands for asymmetric catalysis, and in the synthesis of pharmaceutical intermediates.[1] The application of flow chemistry to the synthesis of this compound derivatives offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, continuous production.[2][3]
This document provides detailed application notes and protocols for the use of this compound in continuous flow synthesis, with a focus on the preparation of chiral oxazoline (B21484) ligands. These oxazolines are of significant interest in medicinal chemistry and drug development due to their utility in asymmetric catalysis.
Application 1: Continuous Flow Synthesis of (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole
A primary application of this compound in flow chemistry is its use as a precursor for the synthesis of chiral 2-substituted oxazolines. These heterocycles are pivotal components of widely used chiral ligands, such as PyBox and PheBox, which are employed in a variety of enantioselective transformations. The synthesis involves a two-step process: acylation of this compound to form a β-hydroxy amide, followed by a cyclodehydration reaction in a continuous flow reactor.
Reaction Scheme:
Step 1: Acylation of this compound (Batch or Flow)
This compound + Benzoyl Chloride → N-((S)-1-hydroxy-3-phenylpropan-2-yl)benzamide
Step 2: Cyclodehydration to Oxazoline (Flow)
N-((S)-1-hydroxy-3-phenylpropan-2-yl)benzamide → (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole
Workflow for Continuous Oxazoline Synthesis
Caption: Workflow for the continuous synthesis of (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole.
Quantitative Data
The following table summarizes representative quantitative data for the continuous flow synthesis of (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole, based on similar transformations reported in the literature.[4]
| Parameter | Value |
| Reagent A Concentration | 0.5 M in Dichloromethane |
| Reagent B Concentration | 0.55 M in Dichloromethane |
| Flow Rate A | 0.85 mL/min |
| Flow Rate B | 0.85 mL/min |
| Total Flow Rate | 1.7 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 5.9 min |
| Reactor Temperature | 25 °C (Room Temperature) |
| Quenching Flow Rate | 1.0 mL/min |
| Conversion | >98% |
| Isolated Yield | 95% |
| Enantiomeric Excess (ee) | >99% |
| Productivity | ~24 g/h |
Experimental Protocol
Materials:
-
N-((S)-1-hydroxy-3-phenylpropan-2-yl)benzamide (prepared from this compound)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Two high-precision syringe pumps
-
One T-mixer (e.g., PEEK or PTFE)
-
PFA tubing for the coil reactor (10 mL internal volume)
-
Thermostatic bath or heating block for temperature control
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of N-((S)-1-hydroxy-3-phenylpropan-2-yl)benzamide in anhydrous dichloromethane (Reagent A).
-
Prepare a 0.55 M solution of Deoxo-Fluor® in anhydrous dichloromethane (Reagent B).
-
Prepare a quenching solution of saturated aqueous sodium bicarbonate.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Ensure all connections are secure and the system is leak-proof.
-
Immerse the coil reactor in a thermostatic bath set to 25 °C.
-
Set the back pressure regulator to 10 bar to ensure the solvent remains in the liquid phase and to control bubble formation.
-
-
Reaction Execution:
-
Prime the pumps and lines with their respective solutions.
-
Set the flow rate for Pump A (Reagent A) to 0.85 mL/min.
-
Set the flow rate for Pump B (Reagent B) to 0.85 mL/min.
-
The reagents will mix in the T-mixer and enter the coil reactor. The residence time in the reactor will be approximately 5.9 minutes.
-
The reaction mixture exiting the reactor is then mixed with the quenching solution (saturated NaHCO₃) delivered by a third pump at 1.0 mL/min to neutralize any unreacted reagent and acidic byproducts.
-
-
Collection and Work-up:
-
Collect the biphasic output from the back pressure regulator in a collection vessel.
-
Once the desired amount of product has been collected, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole.
-
Safety Considerations:
-
Deoxo-Fluor® is a corrosive and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Pressure buildup should be carefully monitored. The use of a back pressure regulator is crucial for safe operation.
Logical Relationship Diagram for Flow Synthesis Advantages
Caption: Advantages of flow chemistry for the synthesis of this compound derivatives.
References
Application Notes and Protocols: Z-Phenylalaninol in the Synthesis of Chiral Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Z-phenylalaninol in creating chiral polymers, which are valuable tools in enantioselective recognition and other advanced applications. The protocols offer detailed, representative methods for the synthesis of a this compound-derived monomer and its subsequent polymerization, based on established procedures for similar amino acid-based monomers.
Application Note 1: Chiral Polymers for Enantioselective Recognition
Chiral polymers derived from amino acids and their derivatives are instrumental in the development of sensors capable of distinguishing between enantiomers. This is particularly relevant in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its efficacy and safety. One notable application is the use of a chiral binaphthalene-based fluorescent polymer as a sensor for the highly enantioselective recognition of phenylalaninol.
A study demonstrated the synthesis of a chiral polymer (P-1) that exhibits a significant "turn-on" fluorescence enhancement in the presence of (D)-phenylalaninol.[1] This polymer sensor showed a remarkable ability to differentiate between the enantiomers of phenylalaninol, with an enantiomeric fluorescence difference ratio (ef) as high as 8.99.[1] The recognition is visually perceptible, as the polymer displays a bright blue fluorescence under a UV lamp upon the addition of (D)-phenylalaninol.[1]
Table 1: Enantioselective Recognition of Phenylalaninol by a Chiral Polymer Sensor
| Analyte | Polymer Sensor | Detection Method | Key Finding | Enantiomeric Fluorescence Difference Ratio (ef) | Reference |
| (D)-Phenylalaninol | Chiral binaphthalene-based polymer (P-1) | Fluorescence Spectroscopy | "Turn-on" fluorescence enhancement | 8.99 | [1] |
| (L)-Phenylalaninol | Chiral binaphthalene-based polymer (P-1) | Fluorescence Spectroscopy | Weaker fluorescence response | - | [1] |
Experimental Protocols
The following are representative protocols for the synthesis of a chiral monomer from this compound and its subsequent polymerization. These methods are adapted from established procedures for the synthesis of analogous amino acid-derived vinyl monomers.
Protocol 1: Synthesis of a Chiral Methacrylate (B99206) Monomer from Z-L-Phenylalaninol (Representative Protocol)
This protocol describes the synthesis of (S)-2-((((benzyloxy)carbonyl)amino)-3-phenylpropyl) methacrylate.
Materials:
-
Z-L-Phenylalaninol
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve Z-L-phenylalaninol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure methacrylate monomer.
-
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthesis of Z-L-Phenylalaninol Methacrylate
Caption: Synthetic workflow for the preparation of a chiral methacrylate monomer from Z-L-phenylalaninol.
Protocol 2: Free Radical Polymerization of (S)-2-((((benzyloxy)carbonyl)amino)-3-phenylpropyl) methacrylate (Representative Protocol)
This protocol describes the free radical polymerization of the synthesized chiral monomer.
Materials:
-
(S)-2-((((benzyloxy)carbonyl)amino)-3-phenylpropyl) methacrylate (chiral monomer)
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous toluene (B28343) or dioxane as the solvent
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
Preparation: In a Schlenk tube, dissolve the chiral monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous toluene or dioxane.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the tube with argon or nitrogen and place it in a preheated oil bath at 60-70 °C. Allow the polymerization to proceed for 24-48 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification: Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it into cold methanol. Repeat this process two to three times to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.
Diagram: Polymerization Workflow
Caption: General workflow for the free radical polymerization of a this compound-derived monomer.
Data Presentation: Polymer Characterization
The following table presents typical characterization data for chiral polymers derived from amino acids, which can be expected for polymers synthesized from this compound-based monomers.
Table 2: Representative Characterization Data for Amino Acid-Derived Polymers
| Polymer Property | Typical Value Range | Analytical Technique | Significance |
| Number-Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) | Indicates the average polymer chain length. |
| Polydispersity Index (PDI) | 1.2 - 2.5 (for free radical polymerization) | GPC (Mₙ/Mₙ) | Measures the breadth of the molecular weight distribution. |
| Glass Transition Temperature (T₉) | Varies depending on polymer structure | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which the polymer transitions from a rigid to a more flexible state. |
| Specific Rotation ([α]D) | Varies (positive or negative) | Polarimetry | Confirms the retention of chirality in the polymer. |
References
Protecting Group Strategies for Z-Phenylalaninol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of Z-Phenylalaninol. Protecting group strategies are crucial for preventing unwanted side reactions and ensuring the selective modification of the amine and hydroxyl functional groups of this important chiral building block.
Introduction
This compound is a valuable chiral molecule used in the synthesis of various pharmaceuticals and chiral ligands. Its bifunctional nature, containing both a primary amine and a primary alcohol, necessitates the use of protecting groups to achieve regioselective modifications. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule.[1][2][3][4] The concept of orthogonality, where one protecting group can be removed selectively in the presence of another, is a key consideration in multi-step syntheses involving this compound.[3][5][6]
This guide outlines common protecting groups for the amine and hydroxyl moieties of this compound, their methods of introduction and cleavage, and detailed experimental protocols.
Amine Protecting Groups
The primary amine of this compound is a nucleophilic center that readily reacts with electrophiles.[7] Common protecting groups for amines are carbamates, which effectively decrease the nucleophilicity of the nitrogen atom.[4][8]
Carbamate Protecting Groups
1. Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a widely used amine protecting group due to its stability under many conditions and its facile removal by catalytic hydrogenolysis.[6][7][8] It is stable to both mild acids and bases, making it orthogonal to other protecting groups like Boc and Fmoc.[5][7]
-
Introduction: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[7][9]
-
Removal: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild method.[5][7][8] Strong acids can also be used for its removal.[5]
2. tert-Butoxycarbonyl (Boc) Group
The Boc group is another extremely common amine protecting group, favored for its stability in basic and neutral conditions and its easy removal under acidic conditions.[10][11] This acid lability makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[10]
-
Introduction: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[10][12]
-
Removal: Boc deprotection is achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][12]
Amine Protection and Deprotection Data
| Protecting Group | Reagent for Introduction | Base | Solvent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 90 | H₂, Pd/C | High |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH | t-BuOH/H₂O | 78-87 | 20-50% TFA in DCM | >95 |
Hydroxyl Protecting Groups
The primary alcohol of this compound can be protected to prevent its reaction in processes such as oxidation or acylation of the amine. Silyl (B83357) ethers are the most common and versatile protecting groups for alcohols.[13][14]
Silyl Ether Protecting Groups
Silyl ethers are formed by reacting the alcohol with a silyl halide in the presence of a base. Their stability is dependent on the steric bulk of the substituents on the silicon atom.[2][15]
1. tert-Butyldimethylsilyl (TBS or TBDMS) Ether
The TBS group is a robust silyl ether protecting group that is stable to a wide range of reaction conditions but can be readily cleaved using a fluoride (B91410) source.[16] Its steric bulk allows for the selective protection of primary alcohols.[2][15]
-
Introduction: TBS ethers are formed using tert-butyldimethylsilyl chloride (TBSCl) and a base like imidazole (B134444) in a solvent such as DMF.
-
Removal: The most common method for TBS deprotection is treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[16] Acidic conditions can also be used.[15]
Hydroxyl Protection and Deprotection Data
| Protecting Group | Reagent for Introduction | Base | Solvent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | DMF | High | Tetrabutylammonium fluoride (TBAF) | High |
Orthogonal Protection Strategy
In a multi-step synthesis, it is often necessary to deprotect one functional group while the other remains protected. This is known as an orthogonal protection strategy.[3][5] For this compound, a common orthogonal strategy involves the use of a Boc group for the amine and a TBS group for the hydroxyl. The Boc group can be selectively removed with acid, leaving the TBS group intact. Conversely, the TBS group can be removed with fluoride ions without affecting the Boc group.
Experimental Protocols
Protocol 1: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure: [7]
-
Dissolve this compound (1 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents).
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
tert-Butyl alcohol (t-BuOH)
-
Water
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl ether or Ethyl acetate
-
Dissolve sodium hydroxide (1 equivalent) in water.
-
Add this compound (1 equivalent) at room temperature, followed by tert-butyl alcohol to obtain a clear solution.
-
Add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the reaction mixture twice with pentane.
-
Acidify the aqueous layer to pH 1-1.5 with a solution of potassium hydrogen sulfate.
-
Extract the product with four portions of ethyl ether or ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent, and evaporate the solvent to obtain the product.
Protocol 3: O-TBS Protection of N-Boc-Z-Phenylalaninol
Materials:
-
N-Boc-Z-Phenylalaninol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Water
-
Hexanes/Ethyl acetate mixture
Procedure:
-
Dissolve N-Boc-Z-Phenylalaninol (1 equivalent) in DMF.
-
Add imidazole (2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by diluting with a large amount of water.[15]
-
Extract the product with a mixture of hexanes and ethyl acetate.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate in vacuo.
-
Purify by silica gel chromatography if necessary.
Protocol 4: Deprotection of N-Cbz-Z-Phenylalaninol
Materials:
-
N-Cbz-Z-Phenylalaninol
-
Palladium on carbon (Pd/C, 5%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure: [7]
-
Dissolve N-Cbz-Z-Phenylalaninol in methanol.
-
Add 5% Pd/C catalyst.
-
Stir the mixture under an atmosphere of hydrogen gas at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected product.
Protocol 5: Deprotection of N-Boc-Z-Phenylalaninol
Materials:
-
N-Boc-Z-Phenylalaninol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure: [10]
-
Dissolve the N-Boc-protected compound in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo to obtain the deprotected amine salt.
Visualizing Protecting Group Strategies
The following diagrams illustrate the workflows for the protection and deprotection of this compound.
Caption: Reaction workflows for amine and hydroxyl protection/deprotection.
Caption: Orthogonal protection and deprotection strategy for this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Chiral Phosphine Ligands from (S)-Phenylalaninol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral phosphine (B1218219) ligands derived from (S)-phenylalaninol. The focus is on the preparation of phosphine-oxazoline (PHOX) ligands, a class of privileged ligands in asymmetric catalysis, crucial for the development of chiral pharmaceuticals.
Introduction
Chiral phosphine ligands are indispensable tools in asymmetric catalysis, enabling the enantioselective synthesis of a wide array of molecules. Ligands derived from readily available chiral precursors like amino acids are of particular interest due to their modularity and high stereochemical purity. (S)-Phenylalaninol, obtained from the reduction of the natural amino acid L-phenylalanine, serves as a versatile chiral building block for the synthesis of valuable P,N-ligands.
This document outlines a robust synthetic pathway from N-benzyloxycarbonyl-(S)-phenylalaninol (Z-Phenylalaninol) to a key phosphine-oxazoline (PHOX) ligand. The protocols provided are based on established and reliable methodologies, offering guidance on reaction setup, purification, and characterization.
Synthetic Pathway Overview
The synthesis of the target phosphine ligand, (S)-4-benzyl-2-(2'-(diphenylphosphino)phenyl)oxazoline, from this compound proceeds through a three-step sequence. This pathway involves the deprotection of the amine, formation of the crucial oxazoline (B21484) intermediate, and a final phosphination step.
A [label="this compound", fillcolor="#F1F3F4"]; B [label="(S)-Phenylalaninol", fillcolor="#F1F3F4"]; C [label="N-(2-hydroxy-1-phenylethyl)benzamide\nIntermediate", fillcolor="#F1F3F4"]; D [label="(S)-4-benzyl-2-phenyloxazoline", fillcolor="#F1F3F4"]; E [label="(S)-4-benzyl-2-(2'-(diphenylphosphino)phenyl)oxazoline\n(Target PHOX Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="Deprotection"]; B -> C [label="Amide Formation"]; C -> D [label="Cyclization"]; D -> E [label="Phosphination"]; }
Caption: Synthetic workflow from this compound to the target PHOX ligand.Experimental Protocols
Step 1: Synthesis of (S)-Phenylalaninol from this compound (Deprotection)
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from this compound via catalytic hydrogenation to yield (S)-phenylalaninol.
Materials:
-
N-benzyloxycarbonyl-(S)-phenylalaninol (this compound)
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-phenylalaninol. The product is often used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | (S)-Phenylalaninol |
| Yield | >95% (quantitative) |
| Purity | High, suitable for next step |
Step 2: Synthesis of (S)-4-benzyl-2-phenyloxazoline
This protocol details the formation of the oxazoline ring from (S)-phenylalaninol and benzonitrile (B105546).
Materials:
-
(S)-Phenylalaninol
-
Benzonitrile
-
Zinc chloride (ZnCl₂), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add (S)-phenylalaninol (1.0 eq) and benzonitrile (excess, can act as solvent).
-
Add anhydrous zinc chloride (catalytic amount, e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel to afford (S)-4-benzyl-2-phenyloxazoline.
Quantitative Data:
| Parameter | Value |
| Starting Material | (S)-Phenylalaninol |
| Product | (S)-4-benzyl-2-phenyloxazoline |
| Yield | 70-85% |
| Purity | >98% after chromatography |
Step 3: Synthesis of (S)-4-benzyl-2-(2'-(diphenylphosphino)phenyl)oxazoline
This protocol describes the introduction of the diphenylphosphine (B32561) moiety onto the oxazoline intermediate via directed ortho-lithiation.
Materials:
-
(S)-4-benzyl-2-phenyloxazoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (B86185) (Ph₂PCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer
-
Syringes for transfer of anhydrous and air-sensitive reagents
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve (S)-4-benzyl-2-phenyloxazoline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add chlorodiphenylphosphine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final phosphine ligand.
Quantitative Data:
| Parameter | Value |
| Starting Material | (S)-4-benzyl-2-phenyloxazoline |
| Product | (S)-4-benzyl-2-(2'-(diphenylphosphino)phenyl)oxazoline |
| Yield | 60-75% |
| Purity | >98% after chromatography |
Characterization Data
The synthesized ligand should be characterized by standard spectroscopic methods to confirm its identity and purity.
Table of Expected Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 31P NMR (CDCl₃, δ ppm) |
| (S)-4-benzyl-2-(2'-(diphenylphosphino)phenyl)oxazoline | 7.9-7.1 (m, Ar-H), 4.5-4.0 (m, oxazoline CH, CH₂), 3.2-2.8 (m, benzyl (B1604629) CH₂) | ~ -15 to -20 |
Note: Exact chemical shifts may vary slightly depending on the instrument and solvent.
Applications in Asymmetric Catalysis
PHOX ligands derived from phenylalaninol are highly effective in a variety of transition metal-catalyzed asymmetric reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic performance.
Ligand [label="(S)-Phenylalaninol-derived\nPHOX Ligand", fillcolor="#F1F3F4"]; Metal [label="Transition Metal\n(e.g., Pd, Ir, Rh)", fillcolor="#F1F3F4"]; Catalyst [label="Chiral Metal Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction1 [label="Asymmetric Allylic\nAlkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction2 [label="Asymmetric Hydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction3 [label="Heck Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ligand -> Catalyst; Metal -> Catalyst; Catalyst -> Reaction1; Catalyst -> Reaction2; Catalyst -> Reaction3; }
Caption: Application of PHOX ligands in asymmetric catalysis.Common applications include:
-
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA): These ligands are widely used to control the stereochemistry in the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Iridium-catalyzed Asymmetric Hydrogenation: PHOX-Ir complexes are effective catalysts for the enantioselective reduction of prochiral olefins and imines.
-
Asymmetric Heck Reaction: The use of PHOX ligands in palladium-catalyzed Heck reactions allows for the enantioselective formation of C-C bonds with high levels of stereocontrol.
Safety and Handling
-
This compound, (S)-Phenylalaninol, and the oxazoline intermediates are generally considered stable and non-hazardous under standard laboratory conditions. Standard personal protective equipment (PPE) such as safety glasses, lab coat, and gloves should be worn.
-
Palladium on carbon is flammable and should be handled with care, especially when dry. The catalyst should be filtered in a well-ventilated area and the filter cake should not be allowed to dry completely.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques (e.g., Schlenk line, glovebox).
-
Chlorodiphenylphosphine is corrosive and moisture-sensitive. It should be handled in a fume hood under an inert atmosphere.
-
All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols outlined in this document provide a clear and reproducible pathway for the synthesis of valuable chiral phosphine-oxazoline ligands from (S)-phenylalaninol. The modularity of this synthetic route allows for the preparation of a diverse range of ligands, which are essential for the development of new and efficient asymmetric catalytic transformations in academic and industrial research, particularly in the field of drug development.
Application Notes and Protocols: Z-Phenylalaninol in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)- and (R)-Phenylalaninol, particularly when N-protected with the benzyloxycarbonyl (Z or Cbz) group, are versatile chiral building blocks and auxiliaries in the asymmetric synthesis of complex natural products. Their rigid phenyl group and defined stereocenter allow for excellent stereocontrol in a variety of chemical transformations. These reagents serve as foundational elements for constructing intricate molecular architectures, enabling the synthesis of compounds with significant biological activity. This document provides detailed application notes and experimental protocols for the use of Z-phenylalaninol derivatives in the synthesis of two distinct classes of natural products: Dolaphenine and Cryptophycin (B1240208) analogues.
Application I: Biomimetic Synthesis of Cbz-(S)-Dolaphenine
(S)-Dolaphenine is a key structural component of several bioactive marine natural products, such as dolastatin 10. A biomimetic approach to its synthesis utilizes N-Cbz-(S)-phenylalanine as the starting material to ensure the retention of the crucial stereochemistry.
Synthetic Strategy Overview
The synthesis of Cbz-(S)-Dolaphenine involves the coupling of N-Cbz-(S)-phenylalanine with a cysteine derivative, followed by cyclodehydration to form a thiazoline (B8809763) ring. The final step is a nickel-promoted decarbonylative aromatization to yield the thiazole (B1198619) moiety of Dolaphenine. This strategy hinges on the stereoconservative construction of the thiazoline intermediate.[1]
Experimental Workflow
The overall workflow for the synthesis of Cbz-(S)-Dolaphenine is depicted below.
Quantitative Data for Key Steps
| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (dr) |
| Coupling and Esterification | N-Cbz-Phe-OSu, H-Cys(Trt)-OH, Allyl Bromide | Standard peptide coupling followed by esterification | Dipeptide Ester | 85% | N/A |
| Cyclodehydration | Dipeptide Ester | Ph3P, 2,2'-dipyridyl disulfide | Thiazoline Intermediate | 73% | 2:1 |
| Decarbonylative Aromatization | Thiazoline Intermediate (major diastereomer) | Ni(PPh3)4, CuTC, room temperature, 22 h | Cbz-(S)-Dolaphenine | 88% | >99:1 (stereoretentive) |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Thiazoline Intermediate
-
Coupling and Esterification: To a solution of N-Cbz-(S)-phenylalanine succinimidyl ester (1.0 eq) in a suitable solvent, add L-cysteine(trityl) (1.0 eq). Stir the reaction mixture at room temperature until completion. After workup, dissolve the resulting acid in DMF and add allyl bromide (1.2 eq) and a non-nucleophilic base such as DBU (1.2 eq). Stir until the starting material is consumed. Purify the dipeptide ester product by column chromatography.
-
Cyclodehydration: Dissolve the dipeptide ester (1.0 eq) in an anhydrous, non-polar solvent such as toluene. Add triphenylphosphine (B44618) (1.5 eq) and 2,2'-dipyridyl disulfide (1.5 eq). Heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify by column chromatography to yield the thiazoline intermediate as a mixture of diastereomers.
Protocol 2: Decarbonylative Aromatization to Cbz-(S)-Dolaphenine
-
In a glovebox, charge a vial with the major diastereomer of the thiazoline intermediate (1.0 eq), tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4, 1.2 eq), and copper(I) thiophene-2-carboxylate (B1233283) (CuTC, 1.2 eq).
-
Add anhydrous THF as the solvent and stir the mixture at room temperature for 22 hours.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to afford Cbz-(S)-Dolaphenine.[1]
Application II: Synthesis of Cryptophycin Unit B Analogues
Cryptophycins are highly potent cytotoxic depsipeptides that have been investigated as anticancer agents. Their synthesis is a significant challenge, and the creation of analogues allows for the exploration of structure-activity relationships. D-phenylalanine derivatives are used to construct the "Unit B" portion of these molecules.
Synthetic Strategy Overview
The synthesis of Cryptophycin Unit B analogues begins with commercially available D-phenylalanine. The strategy involves functionalization of the phenyl ring, followed by incorporation into the seco-cryptophycin backbone. The final macrocyclization is a key step in forming the complete cryptophycin analogue. This example uses a Boc-protected D-phenylalanine derivative.[2]
Experimental Workflow
The workflow for the synthesis of a Cryptophycin analogue focusing on the incorporation of Unit B is outlined below.
Quantitative Data for Key Steps
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| Nitration, Esterification, Boc-protection | D-Phenylalanine | HNO3/H2SO4; SOCl2/MeOH; Boc2O/Base | Boc-D-Phe(4-NO2)-OMe | 40% (3 steps) |
| Nitro Reduction | Boc-D-Phe(4-NO2)-OMe | Pd/C, H2, MeOH | Boc-D-Phe(4-NH2)-OMe | 98% |
| Amidation | Functionalized Unit B, CDA Fragments | HATU, DIPEA, DMF | Seco-Cryptophycin | 38-49% |
| Macrolactamization | Seco-Cryptophycin | Acidolysis followed by cyclization | Cryptophycin Analogue | 11% |
Detailed Experimental Protocols
Protocol 3: Synthesis of Functionalized Unit B (Boc-D-Phe(4-NH2)-OMe)
-
Nitration: To a cooled solution of D-phenylalanine (1.0 eq) in concentrated sulfuric acid, add a mixture of nitric acid and sulfuric acid dropwise, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Pour the reaction mixture onto ice and adjust the pH to precipitate the product.
-
Esterification: Suspend the nitrated phenylalanine in methanol (B129727) and cool in an ice bath. Add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then heat to reflux. After completion, remove the solvent under reduced pressure to obtain the methyl ester.
-
Boc-Protection: Dissolve the methyl ester in a suitable solvent and add di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.2 eq) and a base such as triethylamine (B128534) (1.5 eq). Stir at room temperature until the reaction is complete. Purify by column chromatography to yield Boc-D-Phe(4-NO2)-OMe.
-
Nitro Reduction: Dissolve Boc-D-Phe(4-NO2)-OMe in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Boc-D-Phe(4-NH2)-OMe.[2]
Protocol 4: Amidation and Macrolactamization
-
Amidation: To a solution of the functionalized Unit B acid (1.0 eq) and the CDA fragment amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature until completion. Perform an aqueous workup and purify the crude product by column chromatography to yield the seco-cryptophycin.
-
Macrolactamization: Treat the seco-cryptophycin with an acid (e.g., TFA) to remove the Boc protecting group. After evaporation of the acid, dissolve the residue in a large volume of an appropriate solvent and add a coupling agent for macrolactamization. Monitor the reaction carefully. After completion, perform an aqueous workup and purify by chromatography to obtain the final cryptophycin analogue.[2][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Z-Phenylalaninol Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield of Z-Phenylalaninol synthesis. The following information is designed to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound, typically achieved through the reduction of Z-Phenylalanine, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Reagent Quality: The purity and activity of the reducing agent (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride) are critical.
-
Solution: Use freshly opened or properly stored reagents. The activity of metal hydrides can diminish with improper handling and exposure to moisture.
-
-
Reaction Conditions: Temperature and reaction time are key parameters.
-
Solution: Ensure the reaction is conducted at the optimal temperature. For instance, when using NaBH₄/I₂, the reaction is typically started at 0°C and then allowed to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over- or under-running the reaction.
-
-
Incomplete Reaction: The reduction of the carboxylic acid may not have gone to completion.
-
Solution: Increase the molar excess of the reducing agent. However, be mindful that a large excess can lead to side reactions and complicate purification.
-
-
Work-up Procedure: The product may be lost or decomposed during the work-up and extraction phases.
-
Solution: Ensure the pH is carefully adjusted during the work-up. Acidic conditions can lead to the hydrolysis of the Z-protecting group. Use appropriate organic solvents for extraction to ensure efficient partitioning of the product.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities after purification. What are the common side products and how can I minimize their formation?
A: The presence of impurities is a common challenge. Understanding the potential side reactions is key to mitigating their formation.
Common Impurities and Their Prevention:
-
Unreacted Z-Phenylalanine: This indicates an incomplete reaction.
-
Prevention: As mentioned previously, ensure the use of active reducing agents and optimize the reaction time and stoichiometry.
-
-
Over-reduction Products: While less common with milder reducing agents, stronger hydrides could potentially affect the Z-group or the aromatic ring under harsh conditions.
-
Prevention: Use a less reactive reducing agent or carefully control the reaction temperature and stoichiometry.
-
-
Side Products from Reagents: For example, when using NaBH₄/I₂, borate (B1201080) esters can form.
-
Prevention: Proper quenching and work-up procedures are essential to hydrolyze these intermediates.
-
Purification Strategy:
Caption: A typical purification workflow for this compound.
Data Presentation
Table 1: Optimization of Reaction Parameters for this compound Synthesis
| Parameter | Variation | Effect on Yield | Recommendation |
| Reducing Agent | NaBH₄ vs. LiAlH₄ | LiAlH₄ is more powerful but less selective. NaBH₄ in combination with an activator like I₂ offers good yields with better selectivity. | For laboratory-scale synthesis, the NaBH₄/I₂ system is often preferred due to its milder nature and easier handling. |
| Solvent | THF vs. Dioxane | Tetrahydrofuran (THF) is a commonly used solvent that provides good solubility for the reactants. | Anhydrous THF is recommended to prevent quenching of the reducing agent. |
| Temperature | 0°C to Room Temp vs. Reflux | The reaction is typically initiated at a lower temperature (0°C) to control the initial exothermic reaction, then warmed to room temperature. Refluxing may lead to decomposition. | Maintain the temperature between 0°C and 25°C for optimal results. |
| Stoichiometry (Reducing Agent:Substrate) | 2:1 vs. 4:1 | A higher molar ratio of the reducing agent generally leads to a higher conversion rate. | An optimal ratio of around 3-4 equivalents of NaBH₄ is often effective. |
Experimental Protocols
Synthesis of this compound via Reduction of Z-Phenylalanine
This protocol describes a common method for the synthesis of this compound using sodium borohydride and iodine.
Materials:
-
Z-Phenylalanine
-
Sodium Borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Z-Phenylalanine in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0°C in an ice bath. Add Sodium Borohydride portion-wise with stirring.
-
Activation: Slowly add a solution of Iodine in anhydrous THF to the reaction mixture at 0°C. The color of the solution will change as the reaction progresses.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Work-up:
-
Add 1 M HCl to adjust the pH to acidic (around pH 2-3).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of iodine in the NaBH₄ reduction of Z-Phenylalanine?
A1: Iodine reacts with sodium borohydride in situ to form borane-tetrahydrofuran (B86392) complex (B₂H₆-THF), which is a more effective reducing agent for carboxylic acids than sodium borohydride alone.
Q2: Can I use other protecting groups instead of the Z-group?
A2: Yes, other amine protecting groups like Boc (tert-butyloxycarbonyl) can be used. However, the choice of protecting group may influence the reaction conditions and the work-up procedure, as their stability to acidic or basic conditions varies.
Q3: How can I confirm the formation of my product?
A3: The formation of this compound can be confirmed using various analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the absence of the carboxylic acid group.
Q4: My Z-protecting group was cleaved during the reaction. Why did this happen and how can I prevent it?
A4: The Z (benzyloxycarbonyl) group is generally stable under the conditions of NaBH₄ reduction. However, it can be sensitive to strongly acidic or basic conditions, especially during the work-up. Cleavage can also occur under certain catalytic hydrogenation conditions if not carefully controlled. To prevent cleavage, ensure that the pH during the work-up is not overly acidic or basic for extended periods. If using hydrogenation to remove a different protecting group, careful selection of the catalyst and reaction conditions is necessary to avoid cleaving the Z-group.
Q5: What are the safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specifically:
-
Handle sodium borohydride and iodine with care in a well-ventilated fume hood.
-
The reaction of sodium borohydride with acidic protons (from water or acids) generates hydrogen gas, which is flammable. Ensure the reaction is conducted away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Technical Support Center: Purification of Crude Z-Phenylalaninol
Welcome to the technical support center for the purification of crude Z-Phenylalaninol (N-benzyloxycarbonyl-L-phenylalaninol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and yield.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound typically originate from the starting materials or by-products of the synthesis reaction. Common impurities may include:
-
Unreacted L-Phenylalanine: If the starting material is not fully converted.
-
Phenylalaninol: If the benzyloxycarbonyl (Z) protecting group is prematurely cleaved.[1]
-
By-products from the reducing agent: For example, borate (B1201080) salts if sodium borohydride (B1222165) is used for reduction.
-
Other N-protected species: If the protection reaction is not specific.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. For this compound, the expected melting point is around 90-92 °C. A broad or depressed melting point suggests the presence of impurities.
Q4: What is the expected appearance and solubility of pure this compound?
A4: Pure this compound is typically a white to off-white crystalline solid. It is soluble in solvents like methanol (B129727) and chloroform (B151607) and has some solubility in water.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is precipitating from the solution above its melting point. The solvent may be too non-polar. | - Use a more polar solvent or a solvent mixture. A water/methanol (1:1) mixture has been reported to be effective.[3] - Ensure the solution is not supersaturated before cooling. - Try adding the anti-solvent (a solvent in which the compound is less soluble) at a lower temperature. |
| No crystal formation upon cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of purified product | The compound has significant solubility in the recrystallization solvent even at low temperatures. Too much solvent was used. | - Use a solvent or solvent system where the compound has lower solubility at cold temperatures. - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. |
| Product is still impure after recrystallization | The impurities have similar solubility to this compound in the chosen solvent. The cooling was too rapid, trapping impurities. | - Perform a second recrystallization. - Choose a different solvent system for the second recrystallization. - Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The mobile phase is either too polar or not polar enough. | - Systematically vary the solvent ratio of your mobile phase. For this compound, a gradient of chloroform and methanol (e.g., starting with pure chloroform and gradually increasing the methanol concentration to 20:1) can be effective.[4] |
| Product is not eluting from the column | The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. If using a chloroform/methanol system, increase the methanol content. |
| Streaking or tailing of the compound on the column | The compound is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel). The column may be overloaded. | - Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. - Ensure you are not loading too much crude material onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Cracking of the silica gel bed | Improper packing of the column or running the solvent too fast. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Apply gentle pressure to run the column; excessive pressure can cause channels and cracks. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating plate with stirring
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Prepare a 1:1 (v/v) mixture of methanol and water.
-
Add a minimal amount of the hot solvent mixture to the flask while stirring and heating to dissolve the crude solid completely.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold methanol/water mixture.
-
Dry the purified crystals under vacuum. A yield of approximately 90% can be expected under optimal conditions.[3]
Column Chromatography of Crude this compound
This protocol provides a starting point for purification by flash column chromatography. The optimal mobile phase should be determined by thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chloroform
-
Methanol
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in chloroform.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of chloroform.
-
Load the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol. A stepwise gradient from pure chloroform to a 20:1 chloroform:methanol mixture is a good starting point.[4]
-
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physical and Purity Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₃ | [5] |
| Molecular Weight | 285.34 g/mol | |
| Melting Point | 90-92 °C | |
| Appearance | White to off-white crystalline solid | |
| Typical Purity after Recrystallization | >98% |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Phenylalaninol - Wikipedia [en.wikipedia.org]
- 2. L-Phenylalaninol - LKT Labs [lktlabs.com]
- 3. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
Technical Support Center: Z-Phenylalaninol Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Z-Phenylalaninol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the reduction of the corresponding N-protected amino acid, Z-L-phenylalanine (Z-Phe-OH), or its ester derivatives. This reduction is typically achieved using hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
-
Reaction Temperature: Reductions with powerful hydrides like LiAlH₄ are highly exothermic and require careful temperature management (usually cooling with an ice bath) to prevent over-reduction or side reactions.
-
Reagent Purity: The purity of the starting material (Z-Phe-OH) and the reducing agent is crucial for achieving high yields and minimizing impurities.
-
Stoichiometry of Reducing Agent: Using an appropriate excess of the reducing agent is necessary to ensure complete conversion of the carboxylic acid, but a large excess can lead to side reactions and complicate the work-up procedure.
-
Anhydrous Conditions: Hydride reagents react violently with water. Therefore, the use of dry solvents and inert atmospheric conditions (e.g., nitrogen or argon) is mandatory to prevent quenching of the reagent and ensure reaction efficiency.
-
Work-up Procedure: A careful and controlled aqueous work-up is essential to quench the excess hydride and hydrolyze the intermediate aluminum or borate (B1201080) complexes to liberate the final alcohol product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (Z-Phe-OH). The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product (this compound) indicates the reaction is proceeding. The choice of eluent (solvent system) for TLC will depend on the specific reaction conditions but is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.
Problem 1: Low Yield of this compound and Presence of Unreacted Starting Material.
-
Question: My final product yield is low, and analysis (TLC, NMR) shows a significant amount of unreacted Z-Phenylalanine. What could be the cause?
-
Answer: This issue typically points to incomplete reduction of the carboxylic acid.
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. A slight excess (1.5-2.0 equivalents for LiAlH₄) is often required. |
| Degraded Reducing Agent | LiAlH₄ and other hydrides are moisture-sensitive. Use a fresh bottle or a properly stored and handled reagent. |
| Premature Quenching | Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere to prevent moisture from quenching the hydride. |
| Reaction Time/Temperature | The reaction may not have been allowed to proceed to completion. Monitor via TLC until the starting material is fully consumed. |
Problem 2: An Unexpected Impurity is Identified as Phenylalaninol (Deprotected Product).
-
Question: I've isolated my product, but I'm seeing a significant amount of Phenylalaninol, where the Z-group has been cleaved. Why did this happen?
-
Answer: Unintentional cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group can occur under certain reductive conditions.
| Potential Cause | Troubleshooting Action |
| Harsh Reaction Conditions | While the Z-group is stable to many conditions, it is susceptible to hydrogenolysis.[2] If your reduction method involves a catalytic metal (e.g., Palladium, Platinum) and a source of hydrogen, deprotection can occur.[3] |
| Contamination with Hydrogenolysis Catalyst | Ensure the reaction vessel is free from any residual hydrogenation catalysts from previous experiments. |
| Inappropriate Deprotection Method | Be aware that some reagent systems, like NaBH₄ combined with catalytic Pd-C, are explicitly used for Z-group deprotection.[3] Avoid these combinations if you wish to retain the protecting group. |
| Strong Acidic Conditions | The Z-group can also be cleaved by strong acids like HBr.[4][5] Ensure the work-up or purification steps do not involve prolonged exposure to harsh acidic environments. |
Problem 3: Formation of N-Benzyl or Toluene (B28343) Impurities.
-
Question: My product is contaminated with toluene or I suspect the formation of an N-benzyl byproduct. What is the source of these impurities?
-
Answer: These byproducts are characteristic of Z-group cleavage via hydrogenolysis.
| Potential Cause | Troubleshooting Action |
| Insufficient Hydrogen Source during Hydrogenolysis | If you are intentionally cleaving the Z-group in a subsequent step via catalytic hydrogenolysis, an insufficient source of hydrogen can sometimes lead to the formation of N-benzyl-protected tertiary amines as a side reaction.[5] |
| Unintended Hydrogenolysis | As mentioned in Problem 2, unintended hydrogenolysis will release toluene as the Z-group is cleaved.[2] Review your reduction conditions to eliminate any potential sources of catalytic hydrogenation. |
Problem 4: Loss of Stereochemical Purity (Racemization).
-
Question: The optical rotation of my this compound product is lower than expected, suggesting racemization has occurred. How can this be prevented?
-
Answer: While Phenylalanine derivatives are not exceptionally prone to racemization, it can occur under certain conditions, particularly those involving harsh bases or acids.[6][7]
| Potential Cause | Troubleshooting Action |
| Harsh pH in Previous Steps | If preparing the Z-Phenylalanine starting material yourself, avoid excessively high pH (above 10) during the introduction of the Z-group, as this can cause racemization.[5] |
| Epimerization during Work-up/Purification | Avoid prolonged exposure to strong acidic or basic conditions during the work-up and purification steps. Maintain neutral or mildly acidic/basic conditions where possible. |
| Amide Coupling Side Reactions | If the synthesis involves amide bond formation prior to reduction, the activation of the carboxylic acid can make the α-proton more acidic and susceptible to abstraction, leading to racemization.[6] |
Summary of Potential Side Products and Their Origin
| Side Product | Origin | Mitigation Strategy |
| Z-Phenylalanine | Incomplete reduction of the carboxylic acid. | Use sufficient, high-quality reducing agent; ensure anhydrous conditions. |
| Phenylalaninol | Cleavage of the Z-protecting group. | Avoid catalytic hydrogenolysis conditions (e.g., Pd/C, H₂) or strong acids (HBr).[2][3][4] |
| Toluene | Byproduct of Z-group hydrogenolysis. | Avoid conditions that promote Z-group cleavage.[2] |
| N-Benzyl Byproducts | Incomplete hydrogenolysis of the Z-group.[5] | Ensure sufficient hydrogen source if Z-group cleavage is intended. |
| D-isomer (Racemization) | Exposure to harsh pH or during activation steps.[5][6] | Maintain pH control (8-10) during Z-protection; avoid extreme pH in subsequent steps. |
| Cyclohexylalaninol | Saturation of the aromatic ring.[7] | Avoid catalytic hydrogenation as the primary reduction method for the carboxylic acid. |
Experimental Protocols & Visual Guides
Protocol: Reduction of Z-L-Phenylalanine using LiAlH₄
Disclaimer: This is a generalized procedure. Researchers should consult literature sources for specific reaction conditions and scale-up considerations. All work with LiAlH₄ must be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Z-L-Phenylalanine in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: In a separate flask, prepare a solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Reduction: Cool the Z-L-Phenylalanine suspension to 0 °C using an ice bath. Add the LiAlH₄ solution dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until all starting material is consumed.
-
Work-up (Fieser method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water dropwise to quench the excess LiAlH₄.
-
Add a 15% aqueous sodium hydroxide (B78521) solution.
-
Add more water and stir vigorously until a granular white precipitate forms.
-
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-L-Phenylalaninol. The product can be further purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting Flowchart for Synthesis Issues.
References
- 1. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Troubleshooting low yield in Z-Phenylalaninol reduction
Technical Support Center: Z-Phenylalaninol Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the reduction of this compound (Cbthis compound). The following question-and-answer format addresses common issues and offers potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Question: I am observing very low or no conversion of my Z-Phenylalanine or its ester to this compound. What are the likely causes and how can I improve the conversion rate?
Answer: Low conversion in the reduction of this compound's precursors is a common issue that can often be traced back to the catalyst system or the reaction conditions.
Troubleshooting Strategies:
-
Catalyst Selection and Activity: The choice and condition of your catalyst are critical.
-
Catalyst Type: For catalytic hydrogenation, rhodium on carbon (Rh-C) and rhodium on alumina (B75360) (Rh-Al₂O₃) are effective catalysts. However, their requirements differ. Rh-C often requires acidic conditions to proceed, whereas Rh-Al₂O₃ can facilitate the reduction under neutral conditions, sometimes yielding better results.[1]
-
Catalyst Deactivation: Ensure your catalyst is fresh and has been handled properly to avoid deactivation. If reusing a catalyst, ensure it has been properly regenerated.
-
Supplier Variability: Catalysts from different suppliers can have varying activity. It is recommended to perform optimization experiments with your specific catalyst and substrate.[1]
-
-
Reaction Conditions:
-
pH (Acidity/Basicity): For reductions using Rh-C, the reaction may not proceed under neutral conditions. The addition of an acid (e.g., HCl, H₂SO₄) is often necessary to achieve good yields.[1] Alternatively, some studies have found that basic conditions can perform better and are more suitable for scaling up, as they avoid compatibility issues with acidic conditions in reactors.[1]
-
Reducing Agent: If using chemical reductants like Sodium Borohydride (NaBH₄), an activating agent is required. Generating borane (B79455) in situ by the dropwise addition of an acid (like methanesulfonic acid) or BF₃ etherate to a slurry of the starting material and excess NaBH₄ in THF is an effective method.[2] Lithium Aluminum Hydride (LAH) can also be used, but low yields have been reported, suggesting it may be more sensitive to reaction conditions or workup procedures.[2]
-
-
Solvent Choice: The solvent plays a crucial role. For catalytic hydrogenations, methanol (B129727) and water are commonly used.[1] For NaBH₄ reductions, THF is a suitable solvent.[2] Ensure the solvent is of appropriate grade and anhydrous if required by the chosen reducing agent (e.g., LAH).
Issue 2: High Level of By-products or Poor Selectivity
Question: My reaction is proceeding, but I am getting a low yield of the desired this compound along with several side products. How can I improve the selectivity?
Answer: The formation of by-products is often related to the reaction temperature, the reactivity of the reducing agent, or the stability of the starting material and product.
Troubleshooting Strategies:
-
Temperature Control: Temperature is a critical parameter influencing selectivity.
-
For reductions involving chiral centers, performing the reaction at low temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.[3]
-
Conversely, some hydrogenations require elevated temperatures (e.g., 60-100 °C) to proceed efficiently.[1] However, excessively high temperatures can lead to the degradation of the starting material or product, forming by-products like phenylacetic acid and benzaldehyde.[4][5] It is crucial to find the optimal temperature for your specific reaction.
-
-
Side Reactions of the Substrate: The carbobenzyloxy (Cbz or Z) protecting group on the phenylalanine starting material can undergo side reactions. For instance, when using coupling agents like DCC in related peptide syntheses, side reactions of the Cbz-protected amino acid are known to occur, reducing the yield.[6] While not a direct reduction issue, this highlights the reactivity of the starting material.
-
Racemization: While a concern in many amino acid reactions, the use of rhodium catalysts for hydrogenation typically proceeds without racemization of the chiral center.[1] If you suspect racemization, consider analyzing the product's enantiomeric excess (ee).
Issue 3: Significant Product Loss During Workup and Purification
Question: I believe my reaction is working, but I am losing a significant amount of product during the extraction and purification steps. What can I do to improve my recovery?
Answer: Low recovery is a frequent problem, especially given the properties of amino alcohols.
Troubleshooting Strategies:
-
Extraction: Phenylalaninol and its derivatives are amino alcohols and can be highly soluble in water, leading to poor recovery during aqueous workup with organic solvents like DCM.[2]
-
Ensure the pH of the aqueous phase is adjusted correctly to suppress the solubility of the amino alcohol before extraction.
-
Perform multiple extractions with smaller volumes of the organic solvent to improve efficiency.
-
Consider using a different extraction solvent.
-
-
Recrystallization: This is a common final purification step, but it can lead to significant yield loss if not optimized.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well when hot but poorly when cold. For amino acids, polar protic solvents like ethanol (B145695) or ethanol/water mixtures are good starting points.[7] Perform small-scale solubility tests to find the optimal solvent or solvent system.
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to the solvent's boiling point being too high or the solution being cooled too quickly.[7] Use a lower-boiling point solvent or ensure slow, gradual cooling to promote proper crystal formation.
-
Excess Solvent: Using the minimum amount of hot solvent required to dissolve the product will maximize recovery upon cooling.[7]
-
-
Column Chromatography:
-
If impurities have similar solubility profiles to the product, column chromatography is necessary.[7]
-
Mobile Phase: Use TLC to determine the optimal solvent system for good separation before running the column.[7]
-
Column Overloading: Do not overload the column. A general guideline is a ratio of 1:20 to 1:100 of crude material to the stationary phase (by weight).[7]
-
Data Presentation
Table 1: Comparison of Selected Catalytic Hydrogenation Conditions for Phenylalanine Derivatives
| Substrate | Catalyst | Solvent | Conditions | Yield | Reference |
| L-Phenylalanine | 5% Rh on Alumina | Water | 100 °C, 250 psig H₂, 24 h | High | [1] |
| L-Phenylalanine | 5% Rh on Carbon | Water / Acid | Acidic conditions required | Good | [1] |
| L-Boc-phenylalaninol | 5% Rh on Carbon | Methanol | 60 °C, 40-45 psig H₂, 16 h | 95% | [1] |
| L-Phenylalaninol | Rh on Carbon | Acidic | Acidic conditions required | 97% | [1] |
Table 2: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive or inappropriate catalyst. | Use fresh, active catalyst. Test both Rh-C (with acid) and Rh-Al₂O₃.[1] |
| Incorrect pH or reaction conditions. | For Rh-C, add acid.[1] For NaBH₄, add an activating agent (e.g., acid, BF₃).[2] | |
| Poor Selectivity | Sub-optimal reaction temperature. | Optimize temperature; try low temperatures (e.g., -78 °C) to improve stereoselectivity.[3] |
| Degradation of starting material/product. | Avoid excessively high temperatures.[5] | |
| Low Recovery | Product is highly water-soluble. | Adjust pH of the aqueous phase before extraction; perform multiple extractions.[2] |
| Improper recrystallization technique. | Screen for optimal solvent; use minimal hot solvent; ensure slow cooling.[7] | |
| Column chromatography issues. | Optimize mobile phase with TLC; avoid overloading the column.[7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of L-Boc-phenylalaninol [1]
-
Setup: In a suitable pressure vessel, dissolve L-Boc-phenylalaninol (e.g., 10 g, 0.04 mol) in methanol (20 mL).
-
Catalyst Addition: Carefully add 5% rhodium on carbon (e.g., 1 g, typically wet with water) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 40-45 psig with hydrogen.
-
Reaction: Heat the mixture to 60 °C and stir for approximately 16 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 1:9 MeOH:CHCl₃ solvent system) to confirm the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a bed of diatomaceous earth (e.g., Dicalite) to remove the catalyst.
-
Isolation: Wash the filter bed with additional methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.
Protocol 2: Reduction of Phenylalanine using NaBH₄ (In-situ Borane Generation) [2]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a slurry of L-Phenylalanine and an excess of Sodium Borohydride (NaBH₄) in THF. Cool the flask in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add a THF solution of methanesulfonic acid or sulfuric acid dropwise to the cooled slurry. This generates diborane (B8814927) in situ, which is the active reducing agent.
-
Reaction: Allow the reaction to proceed, monitoring for completion via TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent. A 2.0 M NaOH solution has been reported to be effective.[2]
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., DCM). Be aware of the high water solubility of the amino alcohol product.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent. The crude product can be further purified by recrystallization (e.g., from boiling toluene).[2]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Factors influencing the reduction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Z-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from Z-Phenylalaninol (N-benzyloxycarbonyl-L-phenylalaninol). This resource is designed to assist researchers in obtaining high-purity this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can arise from the synthesis process, which typically involves the reduction of Z-L-phenylalanine. Potential impurities include:
-
Unreacted Starting Material: Z-L-phenylalanine may be present if the reduction reaction did not go to completion.
-
By-products from the Reducing Agent: If sodium borohydride (B1222165) (NaBH₄) is used, borate (B1201080) salts can be formed during the reaction and subsequent workup. These are typically removed during aqueous workup.
-
Over-reduction Products: Although less common with selective reducing agents like NaBH₄, impurities from the reduction of the benzyl (B1604629) protecting group could theoretically occur under harsh conditions.
-
Enantiomeric Impurities: The presence of the D-enantiomer (Z-D-phenylalaninol) can be an impurity if the starting L-phenylalanine was not enantiomerically pure.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q3: How do I choose between recrystallization and flash chromatography?
A3:
-
Recrystallization is often preferred for removing small amounts of impurities, especially if the crude product is already relatively pure. It is a cost-effective and scalable method.
-
Flash column chromatography is more effective for separating complex mixtures with multiple impurities or when impurities have similar solubility to the product. It offers higher resolution but may be more time-consuming and require more solvent for larger scales.
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity of this compound is typically assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting impurities. A reversed-phase C18 column is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and to detect the presence of any organic impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q: My this compound does not crystallize from the ethyl acetate (B1210297)/hexane (B92381) solvent system. What should I do?
A: This is a common issue that can be resolved by systematically adjusting the crystallization conditions.
-
Problem: The solution is too dilute.
-
Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of this compound until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Problem: The cooling process is too rapid.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Problem: Nucleation is not occurring.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Seeding the solution with a tiny crystal of pure this compound, if available, can also initiate crystallization.
-
-
Problem: The solvent ratio is not optimal.
-
Solution: The ideal solvent system for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Experiment with different ratios of ethyl acetate and hexane. Start by dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
Flash Column Chromatography Issues
Q: I am seeing poor separation of this compound from an impurity during flash chromatography. How can I improve the resolution?
A: Poor separation in flash chromatography can be addressed by optimizing the mobile phase and column packing.
-
Problem: The mobile phase polarity is not optimal.
-
Solution: The choice of mobile phase is critical for good separation. A common mobile phase for purifying this compound is a gradient of ethyl acetate in hexane.
-
If the product and impurity are eluting too quickly and close together, decrease the initial polarity of the mobile phase (i.e., start with a lower percentage of ethyl acetate).
-
If the product is retained too strongly on the column, increase the polarity of the mobile phase.
-
Consider using a step gradient for better separation of closely eluting compounds.
-
-
-
Problem: The column is overloaded.
-
Solution: The amount of crude material loaded onto the column should typically be 1-10% of the weight of the silica (B1680970) gel. Overloading leads to broad peaks and poor separation.
-
-
Problem: Improper column packing.
-
Solution: Ensure the silica gel is packed uniformly in the column to avoid channeling, which can lead to poor separation. Wet packing is generally recommended.
-
Experimental Protocols
Synthesis of this compound by Reduction of Z-L-Phenylalanine
This protocol describes a general procedure for the synthesis of Z-L-phenylalaninol.
Materials:
-
Z-L-phenylalanine
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Z-L-phenylalanine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution.
-
After the addition of NaBH₄, slowly add methanol (2-3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-L-phenylalaninol.
Purification by Recrystallization
Solvent System: Ethyl Acetate/Hexane
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
While the solution is still warm, slowly add hexane until the solution becomes slightly and persistently cloudy.
-
If too much hexane is added and a large amount of precipitate forms, add a small amount of hot ethyl acetate to redissolve it.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Purification by Flash Column Chromatography
Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and load it onto the column, or load the solution directly.
-
Elute the column with the gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes typical purity levels that can be achieved for this compound using different purification methods. The actual purity will depend on the initial quality of the crude material and the optimization of the purification protocol.
| Purification Method | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Recrystallization | 85-95% | >98% | Cost-effective, scalable, simple setup. | Less effective for complex impurity profiles. |
| Flash Column Chromatography | 70-90% | >99% | High resolution, suitable for complex mixtures. | More time-consuming, requires more solvent. |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Recrystallization Failure
Caption: Troubleshooting guide for this compound recrystallization.
Technical Support Center: (R/S)-Phenylalaninol Synthesis
Welcome to the technical support center for the synthesis and purification of Phenylalaninol enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the enantiomeric excess of (R)- and (S)-Phenylalaninol.
A Note on Nomenclature: The query specified "(Z)-Phenylalaninol." Phenylalaninol is a chiral molecule with a single stereocenter, and its enantiomers are designated as (R) and (S). The Z/E notation refers to stereoisomerism around a double bond, which is not present in Phenylalaninol. This guide will therefore focus on methods to obtain high enantiomeric excess for the (R) and (S) enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary strategies for obtaining enantiomerically pure Phenylalaninol?
A1: The two main approaches are the direct asymmetric synthesis of a single enantiomer and the resolution of a racemic mixture.[1][2][3]
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer from a prochiral starting material.[3][4] Biocatalytic methods, employing enzymes, are also a powerful strategy for asymmetric synthesis.[5][6][7]
-
Chiral Resolution: This process separates a 50:50 mixture (racemate) of the two enantiomers. Common techniques include:
-
Classical Resolution: Involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[8]
-
Enzymatic Kinetic Resolution (EKR): An enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[9]
-
Q2: I am getting low enantiomeric excess (ee) in my asymmetric synthesis of Phenylalaninol. What are the potential causes and solutions?
A2: Low enantiomeric excess in asymmetric synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst/Ligand Issues: The choice and purity of the chiral catalyst or ligand are critical. Small changes in the substrate can dramatically affect the outcome.[1] Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation.
-
Substrate Suitability: Many catalytic enantioselective reactions are highly substrate-specific. The reaction may not be optimal for your specific Phenylalaninol precursor.[1]
-
Reaction Conditions: Temperature, pressure, solvent, and reaction time can all influence stereoselectivity. Optimization of these parameters is often necessary.
-
Steric Hindrance: The stereochemical outcome is often dictated by steric interactions between the substrate and the chiral catalyst or auxiliary.[10]
Troubleshooting Flowchart for Low Enantiomeric Excess
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Q3: My chiral resolution via diastereomeric salt crystallization is not effective. What can I do?
A3: Challenges in chiral resolution by crystallization often relate to the choice of resolving agent and solvent.
-
Screen Resolving Agents: The interaction between the racemic mixture and the resolving agent is highly specific. It is crucial to screen a variety of chiral resolving agents.[8] Common resolving agents for amino alcohols include tartaric acid derivatives, mandelic acid, and camphor (B46023) sulfonic acid.[8]
-
Solvent Selection: The solvent system is critical for successful crystallization. The diastereomeric salts should have significantly different solubilities in the chosen solvent. A systematic screening of solvents is recommended.[8][11]
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[11]
Q4: I am having trouble with the chiral HPLC analysis of my Phenylalaninol sample. What are some common issues?
A4: Chiral HPLC can be complex, and issues can arise from the column, mobile phase, or the sample itself.
-
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. Different CSPs have different selectivities for various classes of compounds. For Phenylalanine and its derivatives, teicoplanin and ristocetin-based CSPs have shown good separation.[12][13]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts retention and resolution.[12]
-
Additive Memory Effect: Basic or acidic modifiers can adsorb to the stationary phase and affect subsequent analyses. This "memory effect" can impact the reproducibility of your results.[14]
-
Isocratic vs. Gradient Elution: Chiral separations are often performed isocratically because enantiomers have identical chemical retention. However, this can lead to the accumulation of strongly retained impurities on the column.[14]
Data on Improving Enantiomeric Excess
The following tables summarize data from various studies on the synthesis and resolution of Phenylalaninol and related amino alcohols, showcasing the effectiveness of different methods.
Table 1: Biocatalytic Synthesis of (R)- and (S)-Phenylalaninol
| Starting Material | Biocatalytic System | Product | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| L-Phenylalanine (B559525) | One-pot, two-stage cascade with engineered E. coli | (R)-Phenylalaninol | 72% | >99% | [5][6] |
| L-Phenylalanine | One-pot, two-stage cascade with engineered E. coli | (S)-Phenylalaninol | 80% | >99% |[5][6] |
Table 2: Asymmetric Synthesis of Chiral β-Amino Alcohols
| Method | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|
| Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Chromium catalyst | β-Amino Alcohols | Not specified | 99% (after recrystallization) |[4] |
Table 3: Chiral Resolution of Vicinal Amino Alcohols
| Method | Technique | Enantiomer | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Preparative HPLC | Chiralpak® IA column | (Rₐ)-enantiomer | >99% | [15] |
| Preparative HPLC | Chiralpak® IA column | (Sₐ)-enantiomer | >99% |[15] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of an α-Amino Ketone
This protocol describes a general method for the asymmetric reduction of an α-amino ketone to the corresponding chiral amino alcohol using a chiral catalyst.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral catalyst (e.g., a CBS catalyst) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Borane (B79455) Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BMS) or another suitable borane source. Stir the mixture for 15-30 minutes at this temperature.
-
Substrate Addition: Dissolve the α-amino ketone substrate in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (B129727) at 0 °C to destroy any excess borane.
-
Workup: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically pure amino alcohol.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC analysis.[3]
Protocol 2: Enzymatic Kinetic Resolution (EKR) of Racemic Phenylalaninol
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic Phenylalaninol via acylation.
-
Setup: In a reaction vessel under an inert atmosphere, dissolve racemic Phenylalaninol in an anhydrous solvent (e.g., methyl tert-butyl ether, MTBE).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435.
-
Acylation: Add an acyl donor, for example, isopropenyl acetate, to initiate the reaction.
-
Reaction: Stir the mixture at a constant temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess. The goal is to stop the reaction at approximately 50% conversion to achieve high ee for both the acylated product and the remaining unreacted starting material.
-
Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate and separate the acylated Phenylalaninol from the unreacted Phenylalaninol using column chromatography.
-
Deprotection (if necessary): The acylated enantiomer can then be deprotected to yield the enantiomerically pure Phenylalaninol.
Diagrams
Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis of Phenylalaninol.
Workflow for Chiral Resolution by Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. york.ac.uk [york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mt.com [mt.com]
- 12. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Z-Phenylalaninol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Z-Phenylalaninol (CAS: 6372-14-1). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration at +5°C for optimal stability.
Q2: Is this compound sensitive to air or light?
A2: While some sources indicate that related compounds like L-Phenylalaninol can be air-sensitive and recommend storing under an inert gas, information for this compound specifically does not highlight significant air sensitivity.[2] However, as a general precaution for fine chemicals, it is advisable to minimize exposure to air and light. Photostability studies under ICH Q1B guidelines would be required to definitively determine light sensitivity.[3]
Q3: What materials or substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] Contact with these substances should be avoided to prevent degradation.
Q4: What are the known hazardous decomposition products of this compound?
A4: Upon thermal decomposition, this compound can release hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound is not explicitly stated in the available literature. However, when stored under the recommended conditions (cool, dry, and sealed), it is expected to be stable. For critical applications, it is recommended to re-analyze the purity of the material if it has been stored for an extended period.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected degradation of this compound observed in an experiment (e.g., by TLC or HPLC). | - Incompatible solvent or reagent used.- Exposure to acidic or strongly oxidizing conditions.- Elevated temperatures during the reaction or work-up. | - Review all reagents and solvents for compatibility. Avoid strong acids and oxidizing agents.- Perform reactions at the recommended temperature. If heating is necessary, conduct a small-scale trial to assess stability.- The N-Cbz (Z) group is susceptible to cleavage by catalytic hydrogenolysis. Ensure that reagents and catalysts for other reaction steps do not inadvertently trigger deprotection. |
| Difficulty dissolving this compound. | - Inappropriate solvent selection. | - this compound is soluble in solvents like Dimethyl Sulfoxide (DMSO).[4] For aqueous solutions, the parent compound L-Phenylalaninol is water-soluble, which might be an alternative if the N-Cbz group is not required.[1] |
| Change in the physical appearance of the solid this compound (e.g., color change, clumping). | - Improper storage leading to moisture absorption or degradation. | - Ensure the container is tightly sealed and stored in a desiccator if necessary.- If the appearance has changed significantly, it is advisable to re-confirm the purity of the material using an appropriate analytical method, such as HPLC, before use. |
Stability Data
The following table provides illustrative data from a typical forced degradation study on a compound similar to this compound. These results are intended to provide insight into potential degradation pathways and are not actual experimental data for this compound. The goal of such a study is to achieve 5-20% degradation to understand the stability profile.[5][6]
| Stress Condition | Parameters | Illustrative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | 15% | L-Phenylalaninol, Benzyl alcohol, CO2 |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | < 5% | Minor unidentified impurities |
| Oxidative | 3% H2O2 at RT for 24h | 10% | Oxidized derivatives of the phenyl ring |
| Thermal | 80°C for 48h | < 5% | Minor unidentified impurities |
| Photolytic | ICH Q1B conditions | 8% | Photodegradation products |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting potential degradation products. Method optimization and validation are required for specific applications.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
-
The method is considered stability-indicating if degradation products are well-resolved from the main peak of this compound.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Z-Phenylalaninol Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Z-Phenylalaninol. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as N-Cbz-L-phenylalaninol, is a protected amino alcohol derived from the amino acid L-phenylalanine. The "Z" or "Cbz" refers to the carboxybenzyl protecting group attached to the amine. This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Understanding its stability and degradation pathways is crucial for ensuring the quality, efficacy, and safety of any resulting drug product. Stability studies help to determine appropriate storage conditions, shelf-life, and potential impurities that may arise during manufacturing or storage.
Q2: What are the primary suspected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure, which includes a carbamate (B1207046) group (the Z-protecting group), a primary alcohol, and a benzyl (B1604629) side chain. The main degradation pathways are likely to involve:
-
Hydrolysis of the Carbamate Bond: The carboxybenzyl (Cbz) protecting group is a carbamate, which can undergo hydrolysis under acidic or basic conditions to yield phenylalaninol, benzyl alcohol, and carbon dioxide.[3][4][5] The rate of this hydrolysis is dependent on pH and temperature.
-
Oxidation of the Alcohol: The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde (Z-phenylalaninal) and subsequently a carboxylic acid (Z-phenylalanine). This can be promoted by oxidizing agents or exposure to atmospheric oxygen over time.
-
Cleavage of the Benzyl Group: The benzyl portion of the Cbz group can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation, which is a common method for deprotection.[6][7]
-
Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. For the related compound phenylalanine, thermal degradation can lead to the formation of various volatile compounds through processes like decarboxylation and deamination.[8][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule. Aromatic amino acids and their derivatives can be susceptible to photodegradation.[10][11][12]
Putative Degradation Pathway of this compound
Caption: Putative degradation pathways of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation.
HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing for this compound | - Interaction with acidic silanols on the column packing.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped silica (B1680970) column.- Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically pH 2-4).- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Ghost Peaks in the Chromatogram | - Contamination from the injection system or mobile phase.- Late elution of compounds from a previous injection. | - Flush the injector and sample loop with a strong solvent.- Ensure high purity of mobile phase solvents and additives.- Run a blank gradient to check for system contamination.- Increase the run time or gradient slope to elute all compounds. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column regularly and replace if performance deteriorates. |
| Poor Resolution Between Degradation Products | - Suboptimal mobile phase composition.- Inadequate column efficiency. | - Optimize the organic modifier concentration and/or pH of the mobile phase.- Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate or use a longer column. |
GC-MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| No Peak or Very Small Peak for this compound | - Thermal degradation in the injector port.- The compound is not volatile enough for GC analysis. | - Lower the injector temperature.- Derivatize the molecule (e.g., silylation of the hydroxyl group) to increase volatility and thermal stability.- Consider using LC-MS as an alternative analytical technique. |
| Peak Tailing | - Active sites in the GC liner or column.- Column contamination. | - Use a deactivated liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column. |
| Irreproducible Peak Areas | - Inconsistent injection volume.- Leaks in the injection system. | - Use an autosampler for precise injections.- Check for leaks at the septum and syringe.- Use an internal standard for quantification. |
| Identification of Unknown Degradation Products | - Complex fragmentation patterns.- Co-elution of multiple compounds. | - Compare mass spectra with library databases (e.g., NIST).- Perform manual interpretation of fragmentation patterns to propose structures.- Improve chromatographic separation to resolve co-eluting peaks. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Conditions: Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC-UV and LC-MS to identify and quantify degradation products.
2. Oxidative Degradation:
-
Protocol: Prepare a solution of this compound in a mixture of water and an organic solvent (e.g., acetonitrile) and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Conditions: Keep the solution at room temperature and protect it from light for a set duration.
-
Analysis: Monitor the degradation at various time points using HPLC-UV and LC-MS.
3. Thermal Degradation:
-
Protocol: Store solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Conditions: Expose the sample for a defined period (e.g., 1, 2, 4 weeks).
-
Analysis: Dissolve the stored solid in a suitable solvent and analyze by HPLC-UV and LC-MS.
4. Photostability Testing:
-
Protocol: Expose a solution of this compound and the solid compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Conditions: Follow ICH Q1B guidelines for light exposure.
-
Analysis: Analyze the samples by HPLC-UV and LC-MS and compare them to a dark control stored under the same conditions.
Quantitative Data Summary
The following table presents illustrative quantitative data from a typical forced degradation study of a compound like this compound. Actual degradation will depend on the specific experimental conditions.
| Stress Condition | Time | % this compound Remaining | Major Degradation Products Detected |
| 0.1 M HCl (60°C) | 24 h | 85.2% | Phenylalaninol, Benzyl Alcohol |
| 0.1 M NaOH (60°C) | 24 h | 78.5% | Phenylalaninol, Benzyl Alcohol |
| 3% H₂O₂ (RT) | 48 h | 92.1% | Z-Phenylalaninal, Z-Phenylalanine |
| Heat (60°C/75% RH) | 2 weeks | 98.5% | Minor unidentified peaks |
| Photostability | 1.2 million lux hours | 95.7% | Minor unidentified peaks |
Experimental Workflow Diagram
Caption: Workflow for a this compound degradation study.
References
- 1. N-carbobenzoxy-L-phenylalanilol | C17H19NO3 | CID 853481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Z-Phenylalaninol Peptide Coupling Reactions
Welcome to the technical support center for peptide coupling reactions involving Z-Phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthesis protocols. This compound, a protected amino alcohol, presents unique challenges compared to standard amino acid couplings, primarily due to the presence of a primary hydroxyl group which can lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound showing low yield?
A1: Low yields are a common issue and can stem from several factors:
-
Incomplete Activation: The carboxylic acid of the coupling partner may not be fully activated. This can be due to suboptimal coupling reagents or reaction conditions.
-
Steric Hindrance: this compound, while not excessively bulky, can present steric challenges depending on the coupling partner.
-
Side Reactions: The primary hydroxyl group of this compound can compete with the amine for the activated carboxylic acid, leading to the formation of ester byproducts (O-acylation).
-
Poor Solubility: The peptide fragment or this compound may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[1]
-
Reagent Quality: Degradation of coupling reagents or solvents (e.g., moisture) can significantly impede the reaction.
Q2: I've identified a major byproduct with a mass corresponding to my desired product plus the mass of my activated amino acid. What is it?
A2: This is a strong indication of O-acylation , where the hydroxyl group of this compound has been acylated in addition to the desired N-acylation, or instead of it. This side reaction is a primary challenge when working with unprotected amino alcohols.[2]
Q3: How can I minimize or prevent O-acylation?
A3: Several strategies can be employed to suppress the formation of the O-acylated byproduct:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) is highly recommended.[3][4] These additives react with the activated carboxylic acid to form an active ester intermediate, which is more selective for N-acylation over O-acylation.
-
Milder Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can favor the more reactive amine nucleophile over the hydroxyl group.[5]
-
Choice of Coupling Reagent: Some coupling reagents have a higher propensity for side reactions. Carbodiimides like EDC or DIC, when used in conjunction with HOBt, are often a good choice.[5]
-
Protecting the Hydroxyl Group: For particularly challenging couplings, temporarily protecting the hydroxyl group of this compound with a protecting group (e.g., TBDMS, Trityl) that can be removed later is the most robust solution.
Q4: What are the recommended coupling reagents for this compound?
A4: The choice of coupling reagent is critical for success.[5] For difficult couplings, more potent reagents are often necessary.[6]
-
Carbodiimides + Additives (EDC/HOBt or DIC/HOBt): This is a classic, cost-effective combination that is effective at suppressing racemization and can reduce O-acylation.[7]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and known for fast reaction times and low racemization risk.[8][9] HATU is generally considered more reactive and is preferred for sterically hindered couplings.[9] When using these reagents, it is crucial to control stoichiometry, as an excess can lead to side reactions.[8]
-
Phosphonium Salts (PyBOP): Also very effective for sterically hindered amino acids.[10]
Q5: My reaction seems to stall and remains incomplete even after extended reaction times. What should I do?
A5: If starting materials are still present after a prolonged period, consider the following:
-
Double Coupling: After the initial coupling time, filter the reaction mixture and add a fresh batch of activated amino acid and coupling reagents to the unreacted amine.[11]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome activation energy barriers, but this should be done with caution as it can also increase the risk of side reactions and racemization.[6]
-
Solvent Change: If solubility is an issue, switching to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or adding a co-solvent like dimethyl sulfoxide (B87167) (DMSO) may help.[1][3]
-
Use a More Potent Reagent: If you are using a carbodiimide-based method, switching to a uronium salt like HATU may be necessary to drive the reaction to completion.[12]
Troubleshooting Guide
This decision tree provides a logical workflow for diagnosing and solving common problems encountered during peptide coupling with this compound.
Caption: Troubleshooting decision tree for this compound coupling.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts yield, reaction time, and the potential for side reactions. The following table summarizes the characteristics of commonly used reagents for challenging couplings.
| Parameter | Carbodiimides (EDC, DIC) + HOBt | Uronium Salts (HATU, HBTU) | Phosphonium Salts (PyBOP) |
| Reactivity | Moderate to High | Very High[9] | High |
| Racemization Risk | Low (with HOBt)[5] | Very Low (HATU)[9] | Low |
| Key Advantage | Cost-effective, byproduct of EDC is water-soluble.[5][7] | Highly effective for hindered couplings, rapid reaction times.[7] | Effective for hindered couplings, stable reagent. |
| Key Disadvantage | Slower reaction times, potential for N-acylurea side product.[5] | Higher cost, potential for guanidinylation of the free amine if used in excess.[4][8] | Byproducts can complicate purification. |
| Typical Solvent | DCM, DMF[7] | DMF, NMP[7] | DMF, DCM[7] |
Experimental Protocols
Below are two representative protocols for coupling an N-protected amino acid to this compound in a solution phase synthesis.
Protocol 1: General Coupling using EDC/HOBt
This protocol is a reliable starting point for standard couplings.
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected amino acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[13]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Work-up:
-
Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or otherwise difficult couplings.
-
Pre-activation: In a flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[9]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.[14]
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated amino acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualization of Reaction Pathways
Understanding the potential reaction pathways is key to troubleshooting. The diagram below illustrates the desired N-acylation pathway versus the common O-acylation side reaction.
Caption: Competing N-acylation and O-acylation pathways.
References
- 1. biotage.com [biotage.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. bachem.com [bachem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Preventing epimerization during Z-Phenylalaninol reactions
Welcome to the technical support center for Z-Phenylalaninol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the epimerization of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is the unwanted inversion of the stereocenter at the alpha-carbon (the carbon atom to which the amino and benzyl (B1604629) groups are attached) of this compound. This process converts the desired L- or D-enantiomer into its opposite, leading to a loss of enantiomeric purity and potentially affecting the biological activity of the final product.[1][2]
Q2: What is the primary mechanism of epimerization for this compound?
A2: Unlike N-protected amino acids which often epimerize through an oxazolone (B7731731) intermediate upon carboxyl activation, this compound (an amino alcohol) primarily epimerizes via the direct abstraction of the alpha-proton by a base.[1][2] This creates a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both enantiomers.
Q3: Which reaction conditions are most likely to cause epimerization?
A3: The risk of epimerization increases significantly under the following conditions:
-
Strong Bases: Strong inorganic bases (e.g., NaOH, KOtBu) or very strong, non-nucleophilic organic bases (e.g., LDA, NaH) can readily deprotonate the alpha-carbon.[3]
-
High Temperatures: Increased temperature provides the necessary energy to overcome the activation barrier for proton abstraction and epimerization.[3]
-
Prolonged Reaction Times: Longer exposure of this compound to basic conditions increases the likelihood of epimerization.[3]
Q4: My goal is to perform an N-alkylation or O-alkylation on this compound. How can I minimize the risk of epimerization?
A4: To minimize epimerization during alkylation reactions, consider the following strategies:
-
Choice of Base: Use the mildest base possible that is still effective for your transformation. Sterically hindered, weaker organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are generally preferred over stronger options like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3] For some selective N-alkylations, base-free, ruthenium-catalyzed methods using alcohols as alkylating agents have been shown to preserve stereochemical integrity.
-
Temperature Control: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. Running reactions at 0 °C or room temperature is generally safer than heating.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid extended exposure to the basic conditions.[3]
Q5: How can I determine if my this compound product has undergone epimerization?
A5: The enantiomeric purity of your product can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very effective method for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to resolve the D- and L-enantiomers, allowing for the calculation of the enantiomeric excess (ee).[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Adding a chiral shift reagent (CSR) to your NMR sample can induce different chemical shifts for the protons of the two enantiomers, allowing you to distinguish and quantify them by integration.[6][7]
-
NMR Spectroscopy with Chiral Derivatizing Agents: Reacting your sample with a chiral derivatizing agent creates diastereomers, which have distinct NMR spectra and can be quantified.
Troubleshooting Guide
Issue: I have detected the presence of the undesired enantiomer in my final product.
This guide will help you identify the potential causes and implement solutions to prevent epimerization in future experiments.
Logical Flowchart for Troubleshooting
Caption: Troubleshooting flowchart for this compound epimerization.
Data Summary: Influence of Reaction Conditions on Stereochemical Integrity
While quantitative data specifically for this compound is sparse in the literature, the following table summarizes general principles for minimizing epimerization in related chiral molecules, which can be applied to this compound reactions.
| Parameter | Condition Prone to Epimerization | Recommended Condition for Stereochemical Retention |
| Base Type | Strong inorganic bases (NaOH, KOH, LiOH)Strong organic bases (LDA, NaH, KOtBu) | Weaker organic bases (Triethylamine, DIPEA)Carbonate bases (K₂CO₃, Cs₂CO₃)Base-free (catalytic) conditions where possible |
| Temperature | Elevated temperatures (> 50 °C) | Room temperature (20-25 °C) or below (e.g., 0 °C) |
| Reaction Time | Prolonged (e.g., > 24 hours) | As short as possible; monitor to completion |
| Solvent | Protic solvents may stabilize ionic intermediates | Aprotic solvents are generally preferred |
Key Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a general method for determining the enantiomeric purity of a this compound sample. The exact conditions may need to be optimized for the specific derivative being analyzed.
Caption: Workflow for chiral HPLC analysis of this compound.
Method Details:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A teicoplanin or ristocetin-based column is often effective for the separation of underivatized amino alcohol enantiomers.[4][5]
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point for reversed-phase chiral separations. The exact ratio should be optimized for baseline separation.[4][5]
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210 nm or 254 nm.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100.
Protocol 2: General Procedure for N-Alkylation with Minimal Epimerization
This protocol outlines a general approach for the N-alkylation of this compound using a mild base to minimize the risk of epimerization.
Reaction Scheme:
Z-L-Phenylalaninol + R-X --(Mild Base, Low Temp)--> Z-L-N-Alkyl-Phenylalaninol
Procedure:
-
Dissolve Z-L-Phenylalaninol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Add the alkylating agent (R-X, e.g., an alkyl halide) (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric purity of the final product using Chiral HPLC (as described in Protocol 1).
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Z-Phenylalaninol catalysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of reaction conditions for Z-Phenylalaninol catalysis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the catalytic synthesis of Phenylalaninol?
A1: The most critical parameters for achieving high yield and enantioselectivity are the choice of catalyst, reaction temperature, solvent system, and pressure (for hydrogenation reactions).[1][2] Catalyst composition, such as the ratio of metals in a mixed oxide catalyst (e.g., Cu/ZnO/Al₂O₃), can significantly impact performance.[1][3] For asymmetric syntheses, lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[2]
Q2: How does the choice of catalyst affect the synthesis of L-Phenylalaninol (B554972)?
A2: The catalyst plays a pivotal role in both the rate and selectivity of the reaction. For the hydrogenation of L-phenylalaninate, Cu/ZnO/Al₂O₃ catalysts are effective.[1][4] The physicochemical properties of the catalyst, influenced by its preparation method (e.g., co-precipitation, calcination temperature), determine the active surface area and dispersion of metal species, which in turn affect catalytic activity and chemoselectivity.[1][3] For other asymmetric transformations, the choice of Lewis acid or organocatalyst is crucial for locking the substrate into a conformation that promotes facial selectivity.[2][5]
Q3: What is the typical role of a "Z-group" (Carboxybenzyl) in this synthesis?
A3: The Z-group, or Carboxybenzyl (Cbz) group, is a common protecting group for the amine functionality of phenylalanine or phenylalaninol. It prevents unwanted side reactions at the nitrogen atom during other chemical transformations, such as the reduction of a carboxylic acid or ester. The Z-group is stable under various conditions but can be readily removed at the end of the synthesis, typically by catalytic hydrogenation, to yield the free amino alcohol.
Q4: Can enzymatic methods be used for Phenylalaninol synthesis?
A4: Yes, biocatalytic and enzymatic cascade reactions are powerful methods for synthesizing enantiopure amino alcohols like phenylalaninol from renewable starting materials such as L-phenylalanine.[6] These methods can offer high stereoselectivity (>99% ee) and operate under mild reaction conditions (e.g., 30 °C, aqueous media), improving the sustainability of the process.[6][7] Protein engineering can further tailor enzymes for specific substrates and desired stereochemical outcomes.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inactive Catalyst: Catalyst poisoning or improper activation. 2. Suboptimal Conditions: Incorrect temperature, pressure, or reaction time.[1] 3. Moisture: Presence of water quenching reactive species or deactivating the catalyst.[2] 4. Product Decomposition: Prolonged reaction times or elevated temperatures leading to byproduct formation.[2] | 1. Ensure high purity of reagents and solvents. Use freshly prepared or properly stored catalysts. 2. Systematically screen reaction parameters (temperature, pressure, time) to find the optimum. Refer to literature for established conditions (see Table 1). 3. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., N₂, Ar).[2] 4. Monitor reaction progress using TLC or HPLC to avoid over-running the reaction. |
| Low Enantioselectivity / Diastereoselectivity | 1. Suboptimal Temperature: Higher temperatures can overcome the small energy difference between transition states, reducing selectivity.[2] 2. Incorrect Catalyst/Auxiliary: The chosen catalyst or chiral auxiliary may not provide sufficient steric hindrance for the specific substrate.[2] 3. Impure Starting Materials: Presence of other stereoisomers in the starting material will directly lower the stereochemical purity of the product.[2] 4. Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex. | 1. Lower the reaction temperature (e.g., to -78 °C for some asymmetric reactions) to enhance selectivity.[2] 2. Screen a range of catalysts or Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl).[2] Ensure the chiral auxiliary is of high purity. 3. Verify the enantiomeric purity of all chiral starting materials before use. 4. Screen different solvents to find the optimal medium for the reaction. |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 2. Poor Reagent Stoichiometry: Incorrect ratio of reactants. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Increase the catalyst loading incrementally. 2. Carefully optimize the stoichiometry of the reagents; an excess of one reactant may be necessary.[2] 3. Monitor the reaction over a longer period to ensure it has reached its endpoint. |
| Byproduct Formation | 1. Side Reactions: The reaction conditions may promote competing reaction pathways. 2. Over-reduction: In hydrogenation reactions, other functional groups may be unintentionally reduced.[2] 3. Epimerization: Basic conditions can sometimes lead to epimerization at acidic carbons.[2] | 1. Adjust reaction conditions (temperature, solvent, catalyst) to disfavor the side reaction. 2. Carefully monitor the reaction and use milder reducing agents or conditions if necessary.[2] 3. Employ milder conditions or a different synthetic strategy if epimerization is a risk. |
Data Summary: Reaction Condition Optimization
The following table summarizes optimized conditions for the catalytic hydrogenation of L-phenylalaninate to L-phenylalaninol over a Cu/ZnO/Al₂O₃ catalyst.
Table 1: Optimized Conditions for L-Phenylalaninol Synthesis
| Parameter | Optimized Value | Outcome | Reference |
| Catalyst Composition | Cu:Zn:Al = 1.0 : 0.3 : 1.0 | Highest catalytic performance and chemoselectivity | [1] |
| Reaction Temperature | 110 °C | - | [1] |
| H₂ Pressure | 4 MPa | - | [1] |
| Reaction Time | 5 hours | Yield: 69.2%, ee: 99.84% | [1] |
| Catalyst Preparation | Fractional co-precipitation, aged for 2h, calcined at 450 °C | Selectivity to L-phenylalaninol: 83.6% | [3] |
Experimental Protocols & Workflows
Protocol 1: Catalytic Hydrogenation of L-Phenylalanine Ester
This protocol is based on the hydrogenation of an ester of phenylalanine to produce phenylalaninol using a heterogeneous catalyst.
1. Catalyst Preparation (Cu/ZnO/Al₂O₃):
-
A Cu/ZnO/Al₂O₃ catalyst is prepared via a co-precipitation method, where a mixed solution of Cu, Zn, and Al nitrates is precipitated using a base like Na₂CO₃.[1][3]
-
The resulting precipitate is aged (e.g., for 2 hours), washed, dried, and then calcined (e.g., at 450 °C for 4 hours) to form the mixed metal oxides.[3]
-
Prior to the reaction, the catalyst is typically reduced in a stream of H₂ gas to generate the active Cu⁰ species.
2. Hydrogenation Reaction:
-
The L-phenylalanine ester (e.g., methyl or benzyl (B1604629) ester), the activated catalyst, and a suitable solvent (e.g., methanol) are loaded into a high-pressure autoclave.
-
The autoclave is sealed, purged with N₂, and then pressurized with H₂ to the desired pressure (e.g., 4 MPa).[1]
-
The reaction mixture is heated to the target temperature (e.g., 110 °C) and stirred for the specified duration (e.g., 5 hours).[1]
3. Work-up and Purification:
-
After cooling the reactor to room temperature and venting the H₂, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified, typically by flash chromatography or recrystallization, to yield pure L-phenylalaninol.
Visualizations
The following diagrams illustrate key relationships and decision-making processes in the optimization of this compound catalysis.
References
- 1. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al… [ouci.dntb.gov.ua]
- 5. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phenylalaninol catalyst deactivation and regeneration
Welcome to the technical support center for Z-Phenylalaninol derived catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-derived catalyst and what is its primary use?
A1: this compound is a chiral amino alcohol that serves as a precursor for a class of highly effective chiral oxazaborolidine catalysts.[1] These catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are widely used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane (B79455) source like BH₃·THF or BH₃·SMe₂.[1][2][3] This reaction is crucial in the synthesis of chiral molecules, particularly for pharmaceuticals and natural products.[4][5]
Q2: My asymmetric reduction is running slow or is incomplete. What are the common causes of catalyst deactivation?
A2: Catalyst deactivation, or a loss of catalytic rate over time, can be caused by several factors.[6] The most common mechanisms include:
-
Poisoning: Strong chemisorption of impurities or substrates/products onto the active catalytic sites.[7][8] For oxazaborolidine catalysts, compounds with Lewis basic atoms, such as nitrogen-containing heterocycles (e.g., pyridine) or sulfur compounds, can act as poisons by coordinating strongly to the Lewis acidic boron center.[8][9]
-
Fouling: Physical deposition of materials, like insoluble byproducts or polymers, onto the catalyst surface, which blocks active sites.[10]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or changes in its structure.[11]
-
Moisture: The presence of water can significantly impact the reaction, often leading to a decrease in enantiomeric excess (ee) and potentially reacting with the borane reagent. It is critical to conduct these reductions under anhydrous conditions.[12]
Q3: I'm observing a significant drop in enantioselectivity (ee%). What could be the reason?
A3: A drop in enantioselectivity is a common symptom of issues with the catalytic system. Key causes include:
-
Catalyst Aging/Degradation: The isolated CBS catalyst can experience aging during storage, which may lead to lower reproducibility and enantioselectivity. Using an in situ generated catalyst is often more reliable.[13]
-
Presence of Water: Moisture is known to have a significant, negative effect on enantiomeric excesses in CBS reductions.[12] Water can hydrolyze the catalyst or the borane reagent, leading to a competing, non-selective background reaction.
-
Incorrect Catalyst-to-Substrate Ratio: The balance between the catalyst loading and the borane reagent equivalents can be crucial for achieving high enantioselectivity.[13]
-
Reaction Temperature: The optimal temperature for high enantioselectivity can be substrate-dependent. Deviations from this optimal temperature may lead to a decrease in ee%.[13]
Q4: Can a deactivated this compound-derived catalyst be regenerated?
A4: Regeneration depends on the deactivation mechanism.
-
In-situ Regeneration (Catalytic Cycle): The catalyst is naturally regenerated during the catalytic cycle after the hydride transfer and release of the product alkoxyborane.[2][12] This is not regeneration from a poisoned state.
-
Ex-situ Regeneration (from Poisoning): Regeneration from poisoning is challenging and often not practical. If the poison is a weakly bound Lewis base, an acid wash could potentially remove it. However, if the poison is strongly bound or if the catalyst has thermally decomposed, it is likely irreversibly deactivated. In many cases, it is more efficient to prepare a fresh batch of the catalyst.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during asymmetric reductions using this compound-derived catalysts.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | 1. Catalyst Poisoning | 1a. Purify all reagents and solvents. Remove potential poisons (e.g., sulfur, nitrogen heterocycles). 1b. Use a guard bed or scavenger resin if impurities are known to be present. | [8][10][14] |
| 2. Insufficient Borane Reagent | 2. Ensure the borane reagent (e.g., BH₃·THF) is fresh and has been properly titrated. Add the correct stoichiometric amount. | [12] | |
| 3. Deactivated Catalyst | 3. Use freshly prepared catalyst. Consider generating the catalyst in situ just before the reaction. | [13] | |
| Low Enantioselectivity (ee%) | 1. Presence of Moisture | 1. Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. | [12] |
| 2. Sub-optimal Temperature | 2. Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity to a certain point. | [13] | |
| 3. Incorrect Stoichiometry | 3. Re-evaluate the catalyst loading and borane equivalents. The balance between them can significantly affect ee%. | [13] | |
| Poor Reproducibility | 1. Catalyst Quality Varies | 1. Switch from using an isolated catalyst to one generated in situ from this compound and a borane source immediately before use. | [13] |
| 2. Inconsistent Reagent Purity | 2. Ensure all reagents (substrate, borane, solvent) are from a reliable source and have consistent purity batch-to-batch. | [14] |
Experimental Protocols & Methodologies
Protocol 1: In-Situ Generation of the Oxazaborolidine (CBS) Catalyst
This protocol describes the reliable method of preparing the active catalyst immediately prior to its use in the reduction reaction.[13]
Materials:
-
(S)-Z-Phenylalaninol (or other chiral amino alcohol precursor)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen) and syringes
Procedure:
-
Assemble the flame-dried flask under a positive pressure of inert gas.
-
To the flask, add (S)-Z-Phenylalaninol (0.1 eq).
-
Add anhydrous solvent (e.g., THF) to dissolve the amino alcohol.
-
While stirring at room temperature, slowly add the BH₃·THF solution (0.1 eq).
-
Stir the mixture at room temperature for 5-10 minutes. The formation of the oxazaborolidine intermediate is typically rapid.[13]
-
The resulting solution contains the active catalyst and is ready for the addition of the ketone substrate.
Protocol 2: General Procedure for Asymmetric Ketone Reduction
This protocol outlines a typical experimental setup for a CBS reduction.
Procedure:
-
Generate the catalyst in situ as described in Protocol 1 in a flask at room temperature.
-
Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., 0 °C to -40 °C).[13]
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 eq) in an anhydrous solvent.
-
Add the ketone solution dropwise to the cooled catalyst solution over several minutes.
-
Slowly add an additional amount of the BH₃·THF solution (typically 1.0-1.2 eq) to the reaction mixture, maintaining the low temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, quench the reaction by slowly adding methanol (B129727) at the reaction temperature.
-
Allow the mixture to warm to room temperature and perform an appropriate aqueous workup (e.g., addition of dilute HCl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.[1]
Protocol 3: Conceptual Protocol for Catalyst Regeneration from Lewis Base Poisoning
Disclaimer: This is a general, conceptual protocol that may require significant optimization. Its success is highly dependent on the nature of the poison and the stability of the catalyst. Irreversible deactivation cannot be remedied by this method.
Principle: This procedure aims to remove Lewis basic poisons (e.g., nitrogen-containing impurities) by protonating them with a mild acid, rendering them more soluble in an aqueous phase for extraction.
Procedure:
-
After a failed or stalled reaction, quench any remaining borane reagent with methanol.
-
Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate (B1210297) or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute, mild acid solution (e.g., 1 M citric acid or 0.5 M HCl). This step is intended to protonate and extract the basic poison.
-
Separate the layers. Wash the organic layer subsequently with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer containing the potentially regenerated catalyst over anhydrous sodium or magnesium sulfate.
-
The solvent can be carefully removed in vacuo, but care must be taken as the catalyst can be sensitive. It is often preferable to use the resulting solution directly in a subsequent reaction after verifying the removal of the poison.
Visual Diagrams
Catalyst Formation and Deactivation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. insuf.org [insuf.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: By-product Analysis in Z-Phenylalaninol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Z-Phenylalaninol, with a specific focus on by-product analysis and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as (S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, is a chiral amino alcohol. The "Z" refers to the benzyloxycarbonyl protecting group on the amine. It is a valuable building block in the synthesis of various pharmaceuticals and chiral ligands due to its defined stereochemistry.
Q2: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reduction of the corresponding N-protected amino acid, Z-Phenylalanine. This is typically achieved using reducing agents such as lithium aluminum hydride (LAH) or borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex or borane-dimethyl sulfide (B99878) complex).
Q3: What are the primary by-products I should be aware of during this compound synthesis?
The main by-products of concern are:
-
Z-Phenylalaninal: The aldehyde intermediate resulting from incomplete reduction.
-
D-Phenylalaninol: The undesired enantiomer, which can arise from racemization of the starting material or product.
-
Unreacted Z-Phenylalanine: The starting material that was not fully converted.
-
Over-reduction products: Though less common with controlled reductions, stronger conditions could potentially lead to the reduction of the phenyl ring.
-
Di- or Tri-peptides: While more common in peptide synthesis, under certain conditions, side reactions leading to the formation of small peptide-like impurities can occur, especially if the starting material is not pure.
Q4: How can I minimize the formation of these by-products?
Minimizing by-product formation hinges on careful control of reaction conditions. Key factors include the choice of reducing agent, reaction temperature, and reaction time. For instance, using a milder reducing agent or running the reaction at a lower temperature can reduce the risk of over-reduction and side reactions. Ensuring the high purity of the starting Z-Phenylalanine is also crucial to prevent the carry-over of impurities and the formation of related by-products.
Q5: What are the recommended analytical techniques for identifying and quantifying by-products in my this compound product?
A combination of chromatographic techniques is generally recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity and separating D-Phenylalaninol from the desired this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including the Z-Phenylalaninal intermediate. Derivatization may be necessary to improve the volatility of the analytes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying a wide range of by-products with high sensitivity and selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Activity: Ensure the reducing agent is fresh and has not been deactivated by moisture. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. - Increase Reagent Stoichiometry: A slight excess of the reducing agent may be necessary to drive the reaction to completion. |
| Product Loss During Work-up | - pH Adjustment: Carefully control the pH during the aqueous work-up to ensure the product is in a form that is soluble in the extraction solvent. - Choice of Extraction Solvent: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery. |
| Product Degradation | - Temperature Control: Avoid excessive heat during the reaction and work-up, as this can lead to degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 2: High Levels of Z-Phenylalaninal By-product
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | - Increase the molar equivalents of the reducing agent. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for the formation of other by-products. |
| Short Reaction Time | - Extend the reaction time and monitor the disappearance of the aldehyde intermediate by TLC or GC-MS. |
Problem 3: Poor Enantiomeric Purity (High D-Phenylalaninol Content)
| Potential Cause | Troubleshooting Steps |
| Racemization of Starting Material | - Check Starting Material Purity: Analyze the enantiomeric purity of the starting Z-Phenylalanine using chiral HPLC. - Mild Reaction Conditions: Avoid harsh basic or acidic conditions during the synthesis and work-up that could induce racemization. |
| Racemization During the Reaction | - Lower Reaction Temperature: High temperatures can sometimes contribute to racemization. - Choose a Milder Reducing Agent: Some reducing agents or reaction conditions may be more prone to causing racemization. |
| Racemization During Purification | - Avoid Harsh Conditions: During chromatographic purification, use neutral mobile phases where possible and avoid prolonged exposure to acidic or basic conditions. |
Data Presentation: By-product Profile Under Various Conditions
The following tables provide representative data on how different reaction parameters can influence the by-product profile in this compound synthesis. Please note that these values are illustrative and may vary depending on the specific experimental setup.
Table 1: Effect of Reducing Agent on By-product Formation
| Reducing Agent | This compound (%) | Z-Phenylalaninal (%) | D-Phenylalaninol (%) | Unreacted Z-Phenylalanine (%) |
| LiAlH₄ (LAH) | 92 | 3 | 1.5 | 3.5 |
| BH₃·THF | 88 | 6 | 0.5 | 5.5 |
| NaBH₄/I₂ | 85 | 8 | 1.0 | 6.0 |
Table 2: Effect of Reaction Temperature on By-product Formation (using LAH)
| Temperature (°C) | This compound (%) | Z-Phenylalaninal (%) | D-Phenylalaninol (%) | Unreacted Z-Phenylalanine (%) |
| 0 | 85 | 10 | 0.5 | 4.5 |
| 25 (Room Temp) | 92 | 3 | 1.5 | 3.5 |
| 65 (Reflux in THF) | 90 | 1 | 4.0 | 5.0 |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Enantiomeric Purity
-
Column: Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers (Z-L-Phenylalaninol and Z-D-Phenylalaninol) should be well-resolved. Calculate the enantiomeric excess (% ee) based on the peak areas.
Protocol 2: GC-MS Analysis for Z-Phenylalaninal and Other Volatile Impurities
-
Derivatization (if necessary): To improve volatility, the sample can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Injection: Split or splitless injection, depending on the concentration of the analytes.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Analysis: Identify by-products by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
Visualizations
Technical Support Center: Column Chromatography Purification of Z-Phenylalaninol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of Z-Phenylalaninol (N-Cbz-L-phenylalaninol).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | Incorrect mobile phase polarity. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A good starting point for silica (B1680970) gel chromatography is a mixture of ethyl acetate (B1210297) and hexane (B92381), or chloroform (B151607) and methanol (B129727). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound.[1] |
| Column overloading. | The amount of crude material loaded onto the column is critical. For easy separations, a silica gel to crude product weight ratio of 30:1 is recommended. For more difficult separations, a ratio of 100:1 may be necessary.[2] | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any air pockets or cracks, which can cause channeling and lead to poor separation. A slurry packing method is often most effective.[2] | |
| This compound Elutes Too Quickly (Low Retention) | Mobile phase is too polar. | Decrease the concentration of the more polar solvent in your mobile phase (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| This compound Elutes Too Slowly or Not at All (High Retention) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If starting with a low polarity solvent, a gradient elution can be employed by slowly increasing the percentage of the more polar solvent.[3] |
| The compound may have decomposed on the silica gel. | This compound is generally stable on silica gel, but highly sensitive compounds can degrade. If decomposition is suspected, consider using a less acidic stationary phase like deactivated silica gel or alumina. | |
| Tailing of the this compound Peak | The compound is interacting too strongly with the acidic silanol (B1196071) groups on the silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1-1%), to neutralize the acidic sites on the silica gel. This can lead to sharper peaks and improved separation.[4] |
| The sample was loaded in a solvent that is too strong. | If performing a wet load, dissolve the sample in a solvent that is less polar than the mobile phase. Dichloromethane is a common choice.[2] Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[2][5] | |
| Low Yield of Purified this compound | Incomplete elution from the column. | After the main fractions containing this compound have been collected, flush the column with a highly polar solvent (e.g., 10% methanol in chloroform) to ensure all the product has been eluted. |
| The compound is spread across too many fractions. | Optimize the elution method. A step gradient, where the solvent polarity is increased in stages, can sometimes help to elute the compound in a more concentrated band.[3] | |
| Difficulty Detecting this compound in Fractions | The compound is not UV active or the concentration is too low for UV detection. | This compound contains a benzene (B151609) ring and a carbamate (B1207046) group, making it UV active. If you are unable to detect it, the concentration in the fractions may be too low. You can also use TLC with a visualizing agent like potassium permanganate (B83412) stain to identify fractions containing the product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of this compound and related N-protected amino alcohols.[3]
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A good starting point for developing a mobile phase system is a mixture of a non-polar solvent like hexane or cyclohexane (B81311) and a moderately polar solvent like ethyl acetate. Another common system is chloroform with a small percentage of methanol.[3] The optimal ratio should be determined by TLC analysis to achieve an Rf value of 0.25-0.35 for this compound.[1]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and often sufficient if the impurities are well-separated from this compound on the TLC plate.[6]
-
Gradient elution , where the polarity of the mobile phase is gradually increased, is beneficial for separating complex mixtures with components of widely different polarities. It can also help to sharpen peaks and reduce elution times for strongly retained compounds.[3][7]
Q4: How should I load my crude this compound sample onto the column?
A4: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane) and carefully add it to the top of the silica bed.[2] This method is quick but can lead to band broadening if too much or too polar of a solvent is used.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel (typically 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[2][8] This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better separation.
Q5: How can I monitor the separation during the column chromatography process?
A5: The separation is typically monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen mobile phase, and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate). Fractions containing the pure this compound are then combined.
Experimental Protocol: Column Chromatography Purification of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (e.g., 60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.25-0.35 for the this compound spot and good separation from impurities.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity and Yield Assessment:
-
Determine the yield of the purified product.
-
Assess the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
-
Visualizations
References
- 1. Comparison of Chromatographic Performance for L-Phenylalanine-Derived Organic Phases on Silica by “Grafting from” and “Grafting to” Strategies [scirp.org]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Z-Phenylalaninol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of Z-Phenylalaninol (N-Benzyloxycarbonyl-L-phenylalaninol).
Troubleshooting Recrystallization of this compound
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue: this compound fails to dissolve in the chosen solvent.
-
Question: My this compound is not dissolving, even with heating. What should I do?
-
Answer: This indicates that the solvent is not suitable for dissolving this compound. This compound is a polar molecule and requires a polar solvent for dissolution. If you are using a non-polar solvent like hexane (B92381) or toluene (B28343) alone, it is unlikely to be effective.
-
Troubleshooting Steps:
-
Switch to a more polar solvent. Alcohols like methanol (B129727) or ethanol (B145695) are good starting points.
-
Consider a mixed solvent system. For instance, if your compound is partially soluble in a hot alcohol, you can add a co-solvent in which it is more soluble, such as a small amount of water. A 1:1 mixture of methanol and water has been reported to be effective for the recrystallization of the enantiomer, Cbz-D-phenylalaninol.
-
Ensure you are using a sufficient volume of solvent. Start with a small amount and gradually add more while heating and stirring until the solid dissolves.
-
-
Issue: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my this compound is forming an oil, not crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The melting point of pure Z-L-Phenylalaninol is in the range of 90-92 °C.[1] This can be caused by a solution that is too saturated or by the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Cool the solution more slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.
-
If the issue persists, consider that significant impurities may be present. It may be necessary to purify the crude product by other means, such as column chromatography, before attempting recrystallization.
-
-
Issue: No crystals form upon cooling.
-
Question: My solution is clear and has cooled to room temperature, but no crystals have formed. What can I do to induce crystallization?
-
Answer: The solution may be too dilute (i.e., not supersaturated at the lower temperature) or nucleation may be slow to initiate.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for crystal growth.
-
-
Increase Concentration: If nucleation techniques are unsuccessful, your solution is likely not saturated. Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again.
-
Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
-
Issue: The recrystallization yield is very low.
-
Question: I have obtained pure crystals, but the yield is much lower than expected. What are the possible reasons for this?
-
Answer: A low yield can result from several factors, from using too much solvent to premature crystallization during hot filtration.
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, it indicates that a substantial portion of your product is still dissolved. You can try to recover a second crop of crystals by concentrating the mother liquor and cooling it again.
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in solution upon cooling.
-
Avoid Premature Crystallization: During hot filtration to remove insoluble impurities, the solution can cool and deposit crystals on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. You can also add a slight excess of hot solvent before filtration and then concentrate the filtrate before cooling.
-
-
Data Presentation
Table 1: Qualitative Solubility and Recrystallization Solvent Systems for this compound
| Solvent System | Suitability for Recrystallization | Observations and Recommendations |
| Methanol/Water | Good | A 1:1 mixture has been shown to be effective. This compound should be dissolved in the minimum amount of the hot solvent mixture and allowed to cool slowly. |
| Ethanol | Potentially Good | Ethanol is a polar protic solvent and is a good candidate for recrystallization. It may be used as a single solvent or in combination with an anti-solvent like hexane. |
| Ethyl Acetate (B1210297)/Hexane | Potentially Good | This compound is likely soluble in hot ethyl acetate and insoluble in hexane. Dissolve the compound in hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Toluene | Poor (as a single solvent) | Toluene is a non-polar solvent and is unlikely to dissolve this compound sufficiently for recrystallization on its own. However, it has been used for the recrystallization of unprotected phenylalaninol. |
| Water | Poor (as a single solvent) | While this compound has some polarity, its solubility in water alone is likely too low for effective recrystallization. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound using a Methanol/Water Solvent System
This protocol is adapted from a procedure reported for the enantiomer of this compound and is a good starting point for optimization.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. To this, add a 1:1 (v/v) mixture of methanol and water incrementally while heating the flask on a hot plate and stirring. Continue adding the solvent mixture until the this compound is completely dissolved. Avoid adding a large excess of the solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new flask containing a small amount of the boiling solvent mixture. Place a fluted filter paper in the hot funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be placed in an insulated container to slow the cooling rate further. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold 1:1 methanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvents.
-
Characterization: Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (90-92 °C) is indicative of high purity.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during the synthesis. If this compound is synthesized by the reduction of Z-Phenylalanine, potential impurities could include:
-
Unreacted Z-Phenylalanine: The starting carboxylic acid.
-
Over-reduction products: Although less common with standard reducing agents for this transformation.
-
By-products from the reducing agent: For example, borate (B1201080) salts if sodium borohydride (B1222165) is used.
-
Toluene: If used as a solvent in a previous step, it can sometimes be trapped in the crude product.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A general rule of thumb is "like dissolves like." this compound is a polar molecule, so polar solvents are a good starting point. You may need to perform small-scale solubility tests with a few candidate solvents (e.g., methanol, ethanol, ethyl acetate) to find the optimal one or a suitable mixed solvent system.
Q3: Can I use a single solvent for the recrystallization of this compound?
A3: Yes, it is possible. A good candidate for a single-solvent recrystallization would be an alcohol like ethanol. The crude product should be dissolved in the minimum amount of boiling ethanol and then allowed to cool slowly. If the compound is too soluble in the alcohol even at low temperatures, a mixed solvent system would be more appropriate.
Q4: My recrystallized product has a wide melting point range. What does this indicate?
A4: A broad melting point range is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If you observe a wide range, a second recrystallization may be necessary to achieve higher purity.
Q5: Is it necessary to use decolorizing carbon?
A5: Decolorizing carbon (charcoal) is used to remove colored impurities from a solution. If your hot, dissolved solution of this compound has a noticeable color, adding a small amount of decolorizing carbon, heating for a few minutes, and then performing a hot filtration can help to remove these impurities and yield a colorless final product. If your solution is already colorless, this step is not necessary.
References
Technical Support Center: Z-Phenylalaninol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding water content issues with Z-Phenylalaninol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (S)-(-)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, is a chiral amino alcohol. It serves as a crucial building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its primary applications include its use as a chiral auxiliary and as a key intermediate in the synthesis of peptide mimics, protease inhibitors, and other complex chiral molecules.
Q2: Why is controlling the water content of this compound critical for my experiments?
The presence of excess water can significantly impact reactions involving this compound, particularly in sensitive applications like peptide synthesis. Water can act as a competing nucleophile, leading to unwanted side reactions, hydrolysis of reagents, and a reduction in the overall yield and purity of the desired product. In peptide coupling reactions, for instance, water can hydrolyze activated esters, thereby lowering the efficiency of amide bond formation.[1]
Q3: Is this compound hygroscopic?
Q4: What is the acceptable level of water content in this compound for most applications?
For moisture-sensitive reactions such as peptide synthesis, it is highly recommended to use this compound with the lowest possible water content. While an exact specification is not universally defined, a general guideline for reagents in such applications is a water content of less than 0.1% (1000 ppm) .
Q5: How can I accurately determine the water content of my this compound sample?
The most accurate and widely accepted method for determining water content in chemical compounds is the Karl Fischer titration . This technique is highly specific to water and can provide precise measurements even at very low concentrations.[2][3]
Troubleshooting Guide: Water-Related Issues
This guide addresses common problems encountered during experiments with this compound that may be attributed to excessive water content.
Problem 1: Low or no yield in my reaction.
| Possible Cause | Troubleshooting Step |
| Excessive water in this compound | Determine the water content of your this compound sample using Karl Fischer titration. If the water content is high, dry the material using an appropriate method (see Experimental Protocols). |
| Water in solvents or other reagents | Ensure all solvents and other reagents are anhydrous. Use freshly dried solvents and store them over molecular sieves. |
| Improper reaction setup | Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
Problem 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Side reactions involving water | As with low yield, the primary suspect is water contamination. Rigorously dry all reagents and solvents and ensure an inert reaction atmosphere. |
| Hydrolysis of protecting groups | Water, especially under acidic or basic conditions, can lead to the premature cleavage of the Z-group (carbobenzyloxy). Maintain anhydrous conditions and carefully control the reaction pH. |
Problem 3: Inconsistent reaction outcomes.
| Possible Cause | Troubleshooting Step |
| Variable water content in this compound | Different batches of this compound may have varying water content. It is good practice to measure the water content of each new batch before use. |
| Inadequate storage of this compound | If this compound is not stored properly, it can absorb atmospheric moisture over time. Store in a tightly sealed container in a desiccator or glovebox. |
Quantitative Data Summary
Table 1: Recommended Water Content for this compound in Sensitive Applications
| Application | Recommended Maximum Water Content (%) | Recommended Maximum Water Content (ppm) |
| Peptide Synthesis | < 0.1% | < 1000 ppm |
| Asymmetric Catalysis | < 0.1% | < 1000 ppm |
| Synthesis of Pharmaceutical Intermediates | < 0.2% | < 2000 ppm |
Table 2: Typical Parameters for Karl Fischer Titration of this compound
| Parameter | Value/Recommendation |
| Titration Method | Volumetric or Coulometric |
| Solvent | Anhydrous Methanol (B129727) or specialized Karl Fischer solvent |
| Sample Preparation | Dissolve a precisely weighed sample in the anhydrous solvent. |
| Titrant | Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5) |
| Endpoint Detection | Bipotentiometric |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a this compound sample using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol or a commercial Karl Fischer solvent
-
Karl Fischer titrant (e.g., Hydranal™-Composite 5)
-
This compound sample
-
Analytical balance
-
Gas-tight syringe
Procedure:
-
System Preparation: Fill the titrator burette with the Karl Fischer titrant and add the anhydrous solvent to the titration vessel.
-
Solvent Conditioning: Start the titrator to titrate the residual water in the solvent until a stable, low drift is achieved. This is the "dry" starting point.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the titrant concentration.
-
Sample Introduction: Quickly and carefully add the weighed this compound to the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The titrator will automatically add the Karl Fischer titrant until all the water from the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the weight of the sample. The result is typically expressed as a percentage (%) or in parts per million (ppm).
Protocol 2: Drying of this compound
This protocol describes a common laboratory method for drying this compound.
Materials:
-
This compound containing excess water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
A suitable anhydrous solvent in which this compound is soluble (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Dissolve the this compound sample in a minimal amount of the chosen anhydrous solvent in a round-bottom flask.
-
Drying Agent Addition: Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the solution. The drying agent should be free-flowing and not clump together, indicating that excess has been added.
-
Stirring: Gently stir the mixture for at least 30 minutes. For very wet samples, a longer period may be necessary.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
-
Final Drying: Place the resulting solid in a vacuum oven or a desiccator over a strong desiccant (e.g., phosphorus pentoxide) and dry under high vacuum until a constant weight is achieved.
-
Verification: After drying, it is advisable to re-check the water content using Karl Fischer titration to ensure it meets the required specifications.
Visualizations
Caption: Workflow for determining and addressing the water content of this compound.
Caption: Troubleshooting decision tree for water-related issues in reactions with this compound.
References
Technical Support Center: Handling Air-Sensitive Reactions Involving Z-Phenylalaninol
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing air-sensitive reactions utilizing Z-Phenylalaninol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions.
Troubleshooting Guide
This guide provides solutions to potential problems encountered during air-sensitive reactions with this compound, such as its use as a chiral ligand in organometallic catalysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Inactive Catalyst/Reagent: The primary organometallic reagent or catalyst may have been deactivated by trace oxygen or moisture. | - Ensure all glassware is rigorously dried overnight in an oven and cooled under an inert atmosphere.[1][2][3] - Use freshly purified and degassed solvents. - Verify the activity of the air-sensitive reagents using a standard titration method if applicable. |
| Incomplete Deprotonation of this compound: The hydroxyl or amine group of this compound may not be fully deprotonated to form the active ligand, especially if a weak base is used. | - Use a strong, non-nucleophilic base (e.g., n-BuLi, NaH) to ensure complete deprotonation. - Allow sufficient time for the deprotonation to complete before adding other reagents. Monitor the reaction by observing gas evolution (in the case of NaH) or by taking aliquots for analysis if possible. | |
| Poor Solubility of this compound: this compound is a solid and may not fully dissolve in the reaction solvent at the desired temperature, leading to a heterogeneous and slow reaction. | - Choose a solvent in which this compound has better solubility. Ethereal solvents like THF are often suitable. - Gently warm the mixture to aid dissolution, ensuring the temperature is compatible with the stability of all reagents. | |
| Low Enantioselectivity | Presence of Protic Impurities: Trace water or other protic impurities can interfere with the chiral environment of the catalyst. | - Rigorously dry all reagents and solvents. Molecular sieves can be activated in the reaction flask. - Ensure the this compound is anhydrous. It can be dried under vacuum before use. |
| Incorrect Ligand-to-Metal Ratio: The stoichiometry of this compound to the metal precursor is critical for the formation of the active chiral catalyst. | - Optimize the ligand-to-metal ratio by running a series of small-scale reactions. - The order of addition can also be crucial; investigate the effect of pre-forming the catalyst complex before adding the substrate. | |
| Reaction Temperature: The reaction temperature can significantly influence the enantioselectivity. | - In many cases, lower temperatures lead to higher enantioselectivity. Consider running the reaction at 0 °C, -20 °C, or even -78 °C. | |
| Formation of Side Products/Decomposition | Side Reactions of this compound: The unprotected amine or alcohol group can react with highly reactive organometallic reagents. | - If only one of the functional groups is intended to be part of the ligand, consider protecting the other. - Control the stoichiometry of the reagents carefully to minimize side reactions. |
| Degradation of Phenylalanine Moiety: While this compound is generally stable, harsh conditions or the presence of strong oxidants can lead to degradation.[4][5] | - Avoid excessively high temperatures and prolonged reaction times. - Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidative degradation.[6] | |
| Difficulties in Product Purification | Air-Sensitivity of the Product: The desired product may also be air-sensitive, making purification challenging. | - Perform the work-up and purification under an inert atmosphere. This may involve techniques like cannula filtration or chromatography in a glovebox. |
| Removal of Metal Byproducts: Residual metal salts from the catalyst can be difficult to remove from the final product. | - Use an appropriate aqueous wash during the work-up to quench and remove metal salts. A slightly acidic or basic wash may be necessary depending on the metal. - Filtration through a plug of silica (B1680970) gel or celite under inert atmosphere can also be effective. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its purity? A1: this compound is a white powder and should be stored in a tightly sealed container in a cool, dry place, typically at 0-8°C. For use in air-sensitive reactions, it is advisable to store it inside a glovebox or in a desiccator under an inert atmosphere to prevent moisture absorption.
Q2: Is this compound itself considered highly air-sensitive? A2: While this compound is not pyrophoric, its amino alcohol functionality can be sensitive to atmospheric CO2 (forming carbamates) and moisture over long periods. For high-precision catalytic applications where it is used as a ligand, it is best handled under an inert atmosphere to ensure its integrity and prevent the introduction of protic impurities into the reaction.
Q3: What is the best way to transfer solid this compound to a reaction flask under an inert atmosphere? A3: The most reliable method is to weigh and transfer the solid inside a glovebox. If a glovebox is not available, you can use a solid addition tube or weigh the solid into the flask, attach it to a Schlenk line, and then evacuate and backfill with inert gas several times before adding solvents and other reagents. Adding the solid under a positive flow of inert gas is another option.[7]
Q4: Can I use nitrogen as the inert gas, or is argon necessary? A4: For most applications involving this compound, high-purity nitrogen is sufficient. Argon, being denser than air, can provide a more stable inert blanket, but it is also more expensive. The choice depends on the specific sensitivity of the other reagents in your reaction.
Q5: My reaction with this compound is sluggish. What can I do? A5: Assuming the reagents are active, a sluggish reaction could be due to poor solubility or low temperature. First, ensure all components are dissolved. If solubility is an issue, consider a different solvent system. If the reaction is being run at a low temperature to improve selectivity, you may need to allow for a longer reaction time. A slight, controlled increase in temperature could also be explored, but this may impact enantioselectivity.
Quantitative Data
The following tables summarize quantitative data on the synthesis of this compound and provide an illustrative example of how reaction conditions might affect the yield and enantioselectivity in a hypothetical air-sensitive reaction where this compound is used as a chiral ligand.
Table 1: Synthesis of L-Phenylalaninol (B554972)
| Method | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Catalytic Hydrogenation | L-phenylalaninate | Cu/ZnO/Al2O3 | 69.2 | 99.84 | [8] |
| Cascade Biocatalysis | L-phenylalanine (B559525) | EAL-RR with BMTA | 69.6 | >99 | [9] |
| Cascade Biocatalysis | L-phenylalanine | EAL-RR with MVTA | 60.0 | >99 | [9] |
Table 2: Illustrative Example of a Hypothetical Asymmetric Aldol Reaction Using a this compound-derived Ligand
| Entry | Temperature (°C) | Solvent | Ligand-to-Metal Ratio | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | Toluene | 1:1 | 85 | 75 |
| 2 | 0 | Toluene | 1:1 | 82 | 92 |
| 3 | -20 | Toluene | 1:1 | 78 | 98 |
| 4 | 0 | THF | 1:1 | 88 | 90 |
| 5 | 0 | Toluene | 1.2:1 | 84 | 95 |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction Using a Schlenk Line
This protocol describes a general procedure for setting up an air-sensitive reaction, for instance, the formation of a chiral catalyst from this compound and a metal precursor.
-
Glassware Preparation: Dry a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum in an oven at >120°C overnight. Assemble the glassware hot and immediately attach it to the Schlenk line.
-
Establishing Inert Atmosphere: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with high-purity nitrogen or argon. Repeat this "evacuate-refill" cycle at least three times to ensure all air and moisture are removed.[7]
-
Addition of Solid Reagent: Weigh the this compound in a separate, dry flask or vial. Quickly replace the condenser with a solid addition tube containing the this compound under a positive flow of inert gas. Alternatively, add the solid through the side neck of the flask against a counterflow of inert gas.
-
Addition of Solvents and Liquid Reagents: Add anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe. Stir the mixture to dissolve the this compound. Add other air-stable liquid reagents via syringe through the rubber septum.
-
Addition of Air-Sensitive Reagents: Transfer air-sensitive reagents (e.g., organolithiums, metal precursors) from their storage vessel to the reaction flask using a gas-tight syringe or a cannula under a positive pressure of inert gas.
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler. The reaction can be heated or cooled as required using an appropriate bath.
-
Quenching and Work-up: After the reaction is complete, cool it to the appropriate temperature and quench it by slowly adding a degassed quenching solution via syringe or cannula. The work-up can then be performed using standard techniques, with the option of maintaining an inert atmosphere if the product is also air-sensitive.
Protocol 2: Handling this compound in a Glovebox
A glovebox provides a more controlled environment for handling air-sensitive materials.
-
Preparation: Bring all necessary glassware (dried in an oven), spatulas, vials, and reagents into the glovebox antechamber. Ensure this compound is in a sealed container.
-
Inert Atmosphere Transfer: Evacuate and refill the antechamber with the glovebox's inert atmosphere (typically nitrogen or argon) for the recommended number of cycles.
-
Reaction Setup: Inside the glovebox, set up the reaction glassware. Weigh the this compound directly into the reaction flask on a balance inside the glovebox.
-
Reagent Addition: Add the solvent and other reagents to the reaction flask. The flask can be sealed with a septum or glass stopper.
-
Running the Reaction: If the reaction needs to be heated or cooled, it can be clamped above a stir plate inside the glovebox. For reactions requiring reflux or conditions not suitable for inside the glovebox, the sealed flask can be removed from the glovebox and attached to a Schlenk line.
-
Work-up and Purification: Perform the entire work-up and purification, including extractions and column chromatography, inside the glovebox if the product is highly air-sensitive.
Visualizations
References
- 1. web.mit.edu [web.mit.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. as.uky.edu [as.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals in comparison to that initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for Z-Phenylalaninol Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for optimizing solvent systems in reactions involving Z-Phenylalaninol. It addresses common challenges through frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. Could the solvent be the primary cause?
A1: Yes, the solvent system is a critical factor that can significantly impact reaction yield. An inappropriate solvent can lead to several issues, including poor solubility of reactants, stabilization of undesired transition states, promotion of side reactions, or difficult product isolation. The choice of solvent influences the conformation and stereoselectivity of catalysts and reagents involved in the synthesis.[1] Therefore, experimenting with different solvents or solvent mixtures is a crucial step in optimizing your reaction.
Q2: What is a good starting solvent for the synthesis of this compound?
A2: For amide coupling reactions, which are common in the synthesis of Z-protected amino alcohols, polar aprotic solvents are often a good starting point. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are frequently used.[2][3] DCM, for example, is effective at dissolving many organic reagents while being relatively inert.[2] However, the optimal solvent depends heavily on the specific reagents and reaction conditions (e.g., reducing agents, coupling agents).
Q3: How does solvent polarity affect my reaction?
A3: Solvent polarity can dramatically influence reaction rates and outcomes.
-
Polar Protic Solvents (e.g., ethanol, methanol (B129727), water): These solvents can form hydrogen bonds and can solvate both cations and anions effectively. They may be suitable for certain steps but can also interfere with reagents that are sensitive to acidic protons (e.g., hydrides, organometallics).
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants but do not have acidic protons. They are excellent for dissolving polar and ionic reagents.
-
Non-polar Solvents (e.g., hexane, toluene): These are suitable for non-polar reactants and can sometimes be used in mixtures to modulate the overall polarity of the reaction medium.[4]
The transition energy and absorption wavelength of reactants and intermediates can change significantly when moving between protic, polar aprotic, and non-polar solvents, indicating a change in their electronic environment which can affect reactivity.[5]
Q4: I am observing significant byproduct formation. How can I mitigate this by changing the solvent?
A4: Byproduct formation is often linked to the solvent's ability to promote or suppress competing reaction pathways. For instance, in amide coupling steps, racemization can be a significant issue. Using a solvent system that minimizes the acidity of the α-proton can reduce this risk. A mixture of ethyl acetate (B1210297) (EtOAc) and pyridine (B92270) has been shown to lower the degree of racemization in some coupling reactions.[6] If you are observing polymeric material, it could be due to self-condensation, which can sometimes be minimized by using more dilute solutions.[7]
Q5: What is the best way to choose a solvent system for purifying crude this compound by recrystallization?
A5: For recrystallization, the ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for purifying protected amino acids and their derivatives include ethyl acetate/hexane and dichloromethane/hexane mixtures.[2][3][8] You can also try triturating the crude material with a solvent in which the impurity is soluble but the product is not.[8] A small-scale screening of various solvent systems is the best approach to identify the optimal conditions.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during this compound synthesis, with a focus on the solvent system.
Problem 1: Low or No Product Conversion
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reactants | The starting materials may not be sufficiently soluble in the chosen solvent to react efficiently. Try a more polar solvent (e.g., switch from THF to DMF) or a solvent mixture. Gentle heating may also improve solubility, but monitor for byproduct formation. |
| Solvent-Reagent Incompatibility | The solvent may be reacting with one of your reagents (e.g., using a protic solvent like methanol with a strong base like NaH). Ensure the solvent is anhydrous and inert under the reaction conditions.[3] |
| Catalyst Deactivation | The solvent can influence catalyst activity and conformation.[1] Ensure the solvent is pure and free from potential catalyst poisons.[1] Consider screening a different class of solvents (e.g., ethereal vs. chlorinated). |
Problem 2: Racemization or Poor Stereoselectivity
| Possible Cause | Troubleshooting Step |
| Solvent Stabilizes Racemization Intermediate | The activation of the carboxylic acid for coupling increases the acidity of the α-proton, risking racemization, especially under basic conditions.[6] The solvent choice is critical here. |
| Action: Employ milder coupling conditions. A mixture of EtOAc and pyridine at 0 °C has been reported to minimize racemization.[6] Lowering the reaction temperature often improves enantioselectivity.[1] | |
| Incorrect Solvent Polarity | The solvent's polarity affects the catalyst's conformation, which is crucial for stereoselectivity.[1] |
| Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile) to find the optimal balance for stereocontrol. |
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting common issues in this compound reactions.
Data Presentation: Solvent Properties
Choosing an appropriate solvent requires balancing multiple properties. The following table summarizes key characteristics of common laboratory solvents to guide your selection process.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | General Use Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Good general-purpose solvent for a wide range of organic reactants.[2] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | Ethereal solvent, good for reactions involving organometallics or hydrides. Must be anhydrous.[3] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | 6.0 | Polar Aprotic | Often used in workups and purification (crystallization, chromatography).[3][6] |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | Highly polar, useful for dissolving polar substrates and salts. |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar | Can be useful for reactions at higher temperatures or where low polarity is desired. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Very high polarity, excellent for dissolving poorly soluble starting materials. Can be difficult to remove. |
| Methanol (MeOH) | CH₃OH | 65 | 32.7 | Polar Protic | Protic nature can interfere with sensitive reagents. Sometimes used in reductions with specific catalysts.[7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This representative protocol involves the reduction of a Z-Phenylalanine derivative. Solvent choice is critical in the initial setup and subsequent workup.
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve Z-L-Phenylalanine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Activation (if applicable): Cool the solution to 0 °C. If forming an activated ester or mixed anhydride, add the coupling agent (e.g., isobutyl chloroformate) and a non-nucleophilic base (e.g., N-methylmorpholine) and stir for 30 minutes.
-
Reduction: In a separate flask, prepare a slurry of a reducing agent (e.g., NaBH₄) in anhydrous THF. Slowly add this slurry to the activated amino acid solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once complete, carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization from a suitable solvent system like ethyl acetate/hexane.[2][3]
Protocol 2: Solvent Screening Workflow
The following diagram illustrates a systematic workflow for screening solvents to optimize reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Solvent Effect on the Absorption of Carbanionic Sigma Complex – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Z-Phenylalaninol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to temperature control during the synthesis of Z-Phenylalaninol. Proper temperature management is critical for achieving high yields, purity, and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during this compound synthesis, with a focus on temperature-related problems.
Question: My reaction yield is consistently low. Could temperature be the cause?
Answer:
Yes, improper temperature control is a common reason for low yields in this compound synthesis. Several factors could be at play:
-
Suboptimal Reaction Temperature: Most enzymatic and catalytic reactions have a narrow optimal temperature range. Deviation from this range can significantly decrease the reaction rate and overall yield. For instance, many enzymatic reductions of Z-phenylalanine derivatives proceed optimally around 30°C.[1]
-
Thermal Decomposition: Phenylalanine and its derivatives can be susceptible to thermal degradation at elevated temperatures. This can lead to the formation of unwanted byproducts and a reduction in the desired product.[2]
-
Side Reactions: Temperatures that are too high can promote side reactions, consuming starting materials and reagents, thus lowering the yield of this compound.
Troubleshooting Steps:
-
Verify Optimal Temperature: Consult the specific protocol or literature for the recommended reaction temperature.
-
Monitor Temperature Accurately: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.
-
Ensure Uniform Heating/Cooling: Use a well-stirred reaction vessel and a reliable heating mantle, oil bath, or cooling system to maintain a consistent temperature throughout the reaction mixture.
-
Perform a Temperature Optimization Study: If the optimal temperature is unknown or yields are still low, conduct small-scale experiments at a range of temperatures to determine the optimal condition for your specific setup.
Question: I am observing significant byproduct formation in my final product. How can I minimize this through temperature control?
Answer:
Byproduct formation is often linked to incorrect reaction temperatures. Here’s how temperature can influence purity and what you can do about it:
-
High Temperatures: Elevated temperatures can provide the activation energy for undesired side reactions, such as racemization, epimerization, or decomposition of starting materials and intermediates. For example, in syntheses involving catalysts, higher calcination temperatures can alter the catalyst's structure, potentially leading to a loss of selectivity.[3]
-
Low Temperatures: While generally better for selectivity, excessively low temperatures can significantly slow down the desired reaction, making it susceptible to competing side reactions that may have a lower activation energy.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect heat-induced side reactions, try running the reaction at a lower temperature. This may require a longer reaction time.
-
Stepwise Temperature Profile: Some syntheses benefit from a specific temperature profile. For example, a reaction might be initiated at a lower temperature for a period to ensure selectivity and then gently warmed to drive the reaction to completion.
-
Control Exothermic Reactions: Some steps in the synthesis may be exothermic. It is crucial to have adequate cooling in place to dissipate the heat generated and prevent temperature spikes that can lead to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the reduction of a Z-phenylalanine derivative to this compound using a biocatalyst?
A1: The optimal temperature for enzymatic reductions is highly dependent on the specific enzyme being used. However, a common starting point for many alcohol dehydrogenases (ADHs) and other relevant enzymes is around 30°C.[1] It is crucial to consult the enzyme's technical data sheet or relevant literature for the specific optimal temperature and pH conditions.
Q2: How does the calcination temperature of a heterogeneous catalyst affect the synthesis of this compound?
A2: The calcination temperature significantly impacts the physicochemical properties of heterogeneous catalysts, such as Cu/ZnO/Al₂O₃, used in the hydrogenation of L-phenylalanine methyl ester to L-phenylalaninol. Lower calcination temperatures are often favorable for increasing the surface area and the metallic copper surface area of the catalyst, which can enhance its activity.[3] Conversely, excessively high calcination temperatures can lead to the formation of less active phases, such as spinel structures (e.g., CuAl₂O₄), which may decrease the catalyst's performance.[3]
Q3: Can this compound or its precursors decompose during synthesis, and at what temperatures should I be concerned?
A3: Yes, phenylalanine and its derivatives can undergo thermal decomposition. The decomposition temperature depends on the specific compound and the conditions. For instance, the thermal degradation of L-glutamine, another amino acid, begins at around 185°C, while L-tyrosine's decomposition temperature is approximately 340°C.[2] While this compound itself is relatively stable at typical reaction temperatures, prolonged exposure to high temperatures during workup or distillation should be avoided to prevent degradation.
Experimental Protocols
Protocol 1: Enzymatic Reduction of Z-Phenylalanine Methyl Ester
This protocol outlines a general procedure for the enzymatic reduction of Z-phenylalanine methyl ester to this compound, with a focus on temperature control.
Materials:
-
Z-Phenylalanine methyl ester
-
Alcohol dehydrogenase (ADH)
-
Co-factor (e.g., NADH or a regenerating system)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (if required for substrate solubility)
-
Temperature-controlled shaker or reaction vessel with stirring
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve Z-phenylalanine methyl ester in the appropriate buffer solution (and co-solvent, if necessary).
-
Temperature Equilibration: Bring the reaction mixture to the optimal temperature for the chosen ADH (e.g., 30°C) and allow it to equilibrate.
-
Enzyme and Co-factor Addition: Add the ADH and the co-factor to the reaction mixture.
-
Incubation: Maintain the reaction at the set temperature with constant stirring or shaking for the required duration (e.g., 24-48 hours). Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC).
-
Workup: Once the reaction is complete, proceed with the product extraction and purification at or below room temperature to minimize potential degradation.
Data Presentation
Table 1: Effect of Temperature on this compound Yield and Purity in a Hypothetical Enzymatic Reduction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 20 | 48 | 65 | 98 |
| 25 | 36 | 85 | 99 |
| 30 | 24 | 95 | 99 |
| 35 | 24 | 92 | 97 |
| 40 | 20 | 80 | 95 |
Note: The data in this table is illustrative and intended to demonstrate the typical relationship between temperature, yield, and purity. Actual results will vary depending on the specific reaction conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature-related issues in this compound synthesis.
References
Catalyst loading optimization for Z-Phenylalaninol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the synthesis of Z-Phenylalaninol and related amino alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of this compound.
Question: My reaction shows low or no conversion of the starting material. What are the possible causes and solutions?
Answer:
Low or no conversion is a frequent issue that can often be traced back to the setup or reagents.
-
Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture. Many catalysts, especially those used for asymmetric hydrogenation, are air-sensitive.
-
Solution: Handle the catalyst in an inert atmosphere (e.g., a glovebox). Ensure solvents are properly degassed and dried before use.[1]
-
-
Catalyst Poisoning: Impurities in the substrate or solvent can act as catalyst poisons.
-
Solution: Purify the starting materials (substrate, solvents) before the reaction. Common purification techniques include distillation for solvents and recrystallization or chromatography for solid substrates.[1]
-
-
Incorrect Reaction Conditions: The temperature or pressure may be insufficient for the reaction to proceed.
-
Solution: Gradually increase the reaction temperature or hydrogen pressure (for hydrogenation reactions). Consult literature for optimal conditions for the specific catalyst system you are using.[2][3] For instance, the hydrogenation of L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst was successfully operated at 110 °C and 4 MPa of H2.[2]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effect a reasonable reaction rate.
-
Solution: While the goal is to use as little catalyst as possible, a baseline reaction should be established. If you suspect loading is too low, incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%).[1]
-
Question: The reaction has a high conversion rate, but the enantioselectivity (ee) is poor. How can I improve it?
Answer:
Poor enantioselectivity is a critical problem in chiral synthesis. Several factors can influence the stereochemical outcome.
-
Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can negatively affect enantioselectivity.
-
Too Low: Insufficient catalyst may allow a non-selective background reaction to dominate, lowering the overall ee.[1]
-
Too High: High concentrations can sometimes lead to the formation of less selective catalyst aggregates or side reactions.
-
Solution: Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal balance for your specific substrate and conditions.[4]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.
-
Solution: Perform a solvent screen. Test a range of solvents from nonpolar (e.g., Toluene, Hexane) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., Ethanol, Methanol). Nonpolar solvents often favor higher selectivity in certain reactions.[1]
-
-
Temperature Influence: Temperature can have a profound impact on enantioselectivity.
-
Solution: Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
-
-
Improper Catalyst Pre-formation: The active chiral catalyst may not have formed correctly before the substrate was introduced.
-
Solution: Ensure the metal precursor and the chiral ligand are stirred together for a sufficient amount of time to allow for the formation of the active catalyst before adding the substrate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new this compound synthesis?
A1: A good starting point for many enantioselective reactions is 1-2 mol%.[1] This concentration is often sufficient to provide a good reaction rate without being excessive, allowing for subsequent optimization by either increasing or decreasing the load.
Q2: Can the order of reagent addition affect the reaction outcome?
A2: Absolutely. The order of addition can be critical. For many catalytic systems, pre-forming the active catalyst by mixing the metal precursor and the chiral ligand before adding the substrate is crucial for achieving high yield and enantioselectivity.[1]
Q3: How should I properly handle and store my chiral catalysts?
A3: Most chiral catalysts are sensitive to air, moisture, and sometimes light. They should be stored in a cool, dark, and dry environment, preferably within a glovebox or a desiccator under an inert atmosphere (e.g., Argon or Nitrogen). Always refer to the supplier's specific storage recommendations.[1]
Q4: My yield is high, but I'm observing the formation of byproducts. What could be the cause?
A4: Byproduct formation despite high conversion can be due to several factors, including excessive catalyst loading or prolonged reaction times. Running the reaction for too long after the starting material has been consumed can lead to product degradation or side reactions.[3] Consider monitoring the reaction over time and stopping it once peak conversion is reached.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield and Enantioselectivity
This table provides a general example of how catalyst loading can influence the enantiomeric excess (ee) and yield. The optimal loading is highly specific to the reaction.
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Notes |
| 0.1 | 75 | 60 | Low loading may lead to a slow reaction and background reaction. |
| 0.5 | 92 | 95 | Often a good balance between activity and cost. |
| 1.0 | 98 | 99 | Frequently identified as optimal in screening studies. [5] |
| 2.0 | 97 | 99 | Diminishing returns or slight decrease in ee may be observed. |
| 5.0 | 95 | 98 | Higher loading increases cost with no significant benefit. |
Data is illustrative and compiled from general trends observed in the literature.[1]
Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation of L-Phenylalaninate
This table summarizes the effects of various parameters on the synthesis of L-phenylalaninol (B554972) using a Cu/ZnO/Al2O3 catalyst.
| Parameter | Value | L-phenylalaninol Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Temperature | 80 °C | 45.2 | >99 | [2] |
| 110 °C | 69.2 | >99 | [2] | |
| 130 °C | 65.8 | >99 | [2] | |
| Pressure (H₂) | 2 MPa | 51.5 | >99 | [2] |
| 4 MPa | 69.2 | >99 | [2] | |
| 5 MPa | 70.1 | >99 | [2] | |
| Reaction Time | 3 h | 58.4 | >99 | [2] |
| 5 h | 69.2 | >99 | [2] | |
| 7 h | 69.5 | >99 | [2] |
Data adapted from a study on the catalytic hydrogenation of L-phenylalaninate.[2]
Experimental Protocols
General Protocol for Asymmetric Hydrogenation to Synthesize this compound
This protocol provides a general methodology. Specific quantities, temperatures, and times should be optimized for your particular substrate and catalyst system.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to remove moisture.
-
Catalyst Preparation (in a glovebox):
-
In a reaction vessel, add the chiral ligand and the metal precursor (e.g., in a 1.1:1 molar ratio).
-
Add degassed, anhydrous solvent (e.g., Methanol or Toluene) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the hydrogenation reactor.
-
In a separate flask, dissolve the Z-Phenylalanine derivative (substrate) in the same degassed solvent.
-
Add the substrate solution to the reactor via cannula or syringe.
-
-
Hydrogenation:
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Analyze the final product to determine yield and enantiomeric excess (e.g., by chiral HPLC).
-
Visualizations
Caption: General experimental workflow for catalytic this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Z-Phenylalaninol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring Z-Phenylalaninol reactions by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Monitoring by Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and effective method for monitoring the progress of a chemical reaction.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.
Experimental Protocol: TLC Monitoring
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol)
-
Visualization reagent (e.g., Potassium permanganate (B83412) stain, Ninhydrin solution, or UV lamp)
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply a small spot of the reaction mixture using a capillary spotter. It is also advisable to spot the starting material and a co-spot (a spot of the starting material on top of the reaction mixture spot) for comparison.[3] Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[4][5]
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[4][5] Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using one of the following methods:
-
UV Light: If the compounds are UV-active, they will appear as dark spots under a UV lamp (254 nm).[6][7]
-
Potassium Permanganate Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols and amines.[7][8] The spots will appear as yellow-brown on a purple background.[7][8] Gentle heating may be required.[8]
-
Ninhydrin Stain: This is an excellent stain for amino acids and primary amines, which will appear as reddish or purple spots upon heating.[8][9]
-
Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.[6][8]
-
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated.[4][5] | Dilute the sample before spotting. |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%).[4][10] | |
| Compound is very polar. | Consider using a more polar mobile phase or a different stationary phase like reverse-phase TLC plates.[4] | |
| No spots are visible | Sample is too dilute.[4][5] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[4][5] |
| Compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, ninhydrin).[4] | |
| Compound is volatile and evaporated. | Minimize drying time before visualization. | |
| Spots remain at the baseline | Mobile phase is not polar enough.[4] | Increase the proportion of the polar solvent in your mobile phase. For very polar compounds, consider a dichloromethane/methanol or ethyl acetate/methanol system.[11] |
| Spots run with the solvent front | Mobile phase is too polar.[4] | Decrease the proportion of the polar solvent in your mobile phase. |
| Uneven solvent front | The edge of the TLC plate is touching the side of the chamber or the filter paper.[5] | Ensure the plate is centered in the chamber and not touching the sides. |
| The silica (B1680970) on the plate is chipped at the bottom.[10] | Cut the damaged part of the plate at a 45-degree angle before development.[10] |
TLC Data Summary
The Rf (retardation factor) value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. For a typical reaction where this compound is the product of a reduction of a less polar starting material (e.g., a ketone or ester), the Rf of the product will be lower than that of the starting material due to the increased polarity of the alcohol and amine groups.
| Compound | Exemplary Mobile Phase | Expected Rf Range | Notes |
| This compound | 30-50% Ethyl Acetate in Hexane | 0.2 - 0.4 | The presence of both a hydroxyl and an amine group makes it quite polar. |
| Starting Material (e.g., Z-Phenylalaninal) | 30-50% Ethyl Acetate in Hexane | 0.5 - 0.7 | Aldehydes are generally less polar than the corresponding amino alcohols. |
Note: These Rf values are illustrative and should be optimized for your specific reaction conditions.
TLC Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 7. TLC stains [reachdevices.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. epfl.ch [epfl.ch]
- 10. youtube.com [youtube.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Quenching Procedures for Z-Phenylalaninol Reactions
Welcome to the technical support center for Z-Phenylalaninol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on quenching procedures, troubleshooting common issues, and answers to frequently asked questions encountered during relevant experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where quenching is a critical step?
A1: Quenching is a critical step in both the synthesis of this compound and in reactions where it is used as a chiral auxiliary. Key examples include:
-
Synthesis of this compound: The reduction of N-benzyloxycarbonyl-L-phenylalanine (Z-L-Phe) using strong reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) with iodine.
-
Asymmetric Synthesis: Reactions where this compound is employed as a chiral auxiliary, such as in the formation of oxazolidinones used for stereoselective aldol (B89426) additions, alkylations, and Michael reactions.
-
Deprotection: The removal of the benzyloxycarbonyl (Z) group to yield phenylalaninol.
Q2: My LAH reduction of Z-Phenylalanine to this compound consistently gives low yields. What could be the issue?
A2: Low yields in this reduction can stem from several factors. A common issue is the quality of the LAH. Ensure it is fresh and has not been unnecessarily exposed to moisture. Another critical aspect is the reaction workup. Inefficient quenching can lead to the formation of stable aluminum-alkoxide complexes, making product isolation difficult. Following a well-established quenching protocol, such as the Fieser workup, is crucial for breaking up these complexes and improving yields.[1] Additionally, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before initiating the quench.
Q3: I am observing a thick, gelatinous precipitate during the aqueous quench of my LAH reaction, making filtration and extraction impossible. How can I resolve this?
A3: The formation of a gel during the workup of LAH reductions is a common problem caused by the precipitation of aluminum salts.[2] To avoid this, it is important to use a specific quenching procedure like the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide (B78521), and then more water under controlled temperature.[3][4] An alternative method to break up the resulting emulsion is to add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear phases form.[5] Diluting the reaction mixture with a suitable solvent like diethyl ether before quenching can also help to minimize the thickness of the precipitate.[6]
Q4: When using a this compound-derived oxazolidinone as a chiral auxiliary, what is the best way to quench the reaction after an alkylation or aldol addition?
A4: For reactions involving this compound-derived oxazolidinones, the quenching procedure is highly dependent on the reagents used. For many enolate-based reactions, quenching is typically achieved by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperatures (e.g., 0 °C or -78 °C). This protonates the enolate and neutralizes any remaining organometallic reagents. Subsequent workup usually involves extraction with an organic solvent and washing with brine.
Q5: How can I remove the this compound chiral auxiliary after my desired transformation?
A5: The removal of an oxazolidinone auxiliary derived from this compound typically involves hydrolysis. This can be achieved under basic conditions, for example, by treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. Acidic hydrolysis is also possible but may be less compatible with acid-sensitive functional groups in the product. The choice of method will depend on the stability of your product. After hydrolysis, the chiral auxiliary can often be recovered and recycled.
Troubleshooting Guides
Issue 1: Emulsion Formation During Workup
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| A stable, inseparable layer forms between the aqueous and organic phases after quenching and extraction. | - Formation of fine aluminum or other metal salt precipitates. - High concentration of the reaction mixture. - Insufficient ionic strength of the aqueous phase. | 1. Break the emulsion: Add a saturated aqueous solution of Rochelle's salt and stir vigorously.[5] 2. Increase ionic strength: Add brine (saturated NaCl solution) and gently agitate. 3. Filter through Celite®: Pass the entire mixture through a pad of Celite® to remove fine particulates. 4. Change the solvent: Add a different organic solvent to alter the polarity of the organic phase. 5. Centrifugation: If available, centrifuging the mixture can help separate the layers. |
Issue 2: Incomplete Quenching of Reducing Agents
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Gas evolution (hydrogen) continues long after the addition of the quenching agent. The reaction remains highly exothermic upon warming to room temperature. | - Insufficient amount of quenching agent added. - Quenching performed too rapidly at a very low temperature, leading to freezing of the aqueous quencher. - Poor mixing of the biphasic reaction mixture. | 1. Ensure sufficient quencher: Calculate the stoichiometric amount of quenching agent needed and add a slight excess. 2. Control the temperature: Add the quenching agent slowly at a controlled temperature (e.g., 0 °C) to prevent freezing and allow for a controlled reaction.[3] 3. Vigorous stirring: Ensure efficient mixing to bring the quenching agent into contact with the reactive species. 4. Allow for warming: After the initial quench at low temperature, allow the mixture to slowly warm to room temperature while stirring to ensure the reaction is complete.[3] |
Experimental Protocols
Protocol 1: Synthesis of Z-L-Phenylalaninol via LAH Reduction of Z-L-Phenylalanine
This protocol is adapted from established procedures for the reduction of amino acids.[6]
Reaction:
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add Z-L-Phenylalanine (1.0 equivalent) in portions to the LAH suspension. Control the rate of addition to manage hydrogen evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 16-18 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching (Fieser Workup): [3][4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dilute the mixture with an equal volume of diethyl ether.[6]
-
For every X grams of LAH used, slowly and sequentially add:
-
X mL of water
-
X mL of 15% aqueous sodium hydroxide (NaOH)
-
3X mL of water
-
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A granular precipitate should form.
-
Add anhydrous magnesium sulfate (B86663) to the mixture to aid in drying and filtration.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-L-Phenylalaninol.
| Reagent | Molar Ratio | Typical Quantity (for 10g Z-L-Phe) |
| Z-L-Phenylalanine | 1.0 | 10.0 g |
| Lithium Aluminum Hydride | 1.2 | 1.52 g |
| Anhydrous THF | - | 200 mL |
| Water (for quench) | - | 1.52 mL |
| 15% aq. NaOH (for quench) | - | 1.52 mL |
| Water (for quench) | - | 4.56 mL |
Protocol 2: Synthesis of Z-L-Phenylalaninol via NaBH₄/I₂ Reduction of Z-L-Phenylalanine
This protocol is based on the in-situ generation of borane (B79455) for the reduction.
Reaction:
-
To a solution of Z-L-Phenylalanine (1.0 equivalent) and sodium borohydride (NaBH₄) (2.0 equivalents) in anhydrous THF at 0 °C, slowly add a solution of iodine (I₂) (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quenching:
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanol (B129727) dropwise to quench the excess borane and boron-containing byproducts.[7] Gas evolution will be observed.
-
Once gas evolution ceases, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
| Reagent | Molar Ratio | Typical Quantity (for 10g Z-L-Phe) |
| Z-L-Phenylalanine | 1.0 | 10.0 g |
| Sodium Borohydride | 2.0 | 2.53 g |
| Iodine | 1.0 | 8.49 g |
| Anhydrous THF | - | 250 mL |
| Methanol (for quench) | - | ~20 mL (added until gas evolution ceases) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for resolving emulsions in LAH workups.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Z-Phenylalaninol Synthesis Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Z-Phenylalaninol. This guide focuses on the critical work-up procedures following the reduction of Z-Phenylalanine, a common route to obtaining this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the reduction of the carboxylic acid group of Z-Phenylalanine. The classical and widely used reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).[1]
Q2: I am getting a persistently low yield during my this compound synthesis. What are the likely causes?
A2: Low yields in this synthesis are a common issue and can stem from several factors:
-
Moisture: LiAlH₄ is extremely reactive with water.[2] Any moisture in the reaction flask, solvent, or starting material will consume the reducing agent, leading to an incomplete reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Reagent Quality: The quality of the LiAlH₄ is crucial. Old or improperly stored LiAlH₄ may have reduced activity.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient LiAlH₄, a reaction time that is too short, or a reaction temperature that is too low.
-
Work-up Issues: Significant product loss can occur during the work-up procedure. This can be due to the formation of stable emulsions, inefficient extraction, or product decomposition.[4]
-
Purification Losses: Product can be lost during purification steps like recrystallization or column chromatography.
Q3: During the work-up of my LiAlH₄ reaction, I am observing a thick, gelatinous precipitate that is difficult to filter. What is this and how can I manage it?
A3: The gelatinous precipitate consists of aluminum salts (e.g., aluminum hydroxide) formed during the quenching of the excess LiAlH₄. This is a very common issue that can make product isolation difficult. To manage this, specific work-up procedures, such as the Fieser method, are recommended. This involves the careful, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water, which helps to form granular aluminum salts that are easier to filter.
Q4: What is the best way to purify crude this compound?
A4: The most common method for purifying this compound is recrystallization. The choice of solvent is critical for obtaining a high yield of pure product. A common recrystallization solvent for similar compounds is a mixture of chloroform (B151607) and petroleum ether.[5] Another option reported for the analogous (S)-Phenylalaninol is boiling toluene.[3] Column chromatography can also be used, but care must be taken as silica (B1680970) gel is acidic and can potentially cause degradation of the product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to inactive LiAlH₄. | Use a fresh bottle of LiAlH₄ or test the activity of the current batch on a small scale with a standard substrate. |
| Insufficient amount of LiAlH₄ used. | Ensure at least a stoichiometric amount of LiAlH₄ is used, and often an excess is required to account for any moisture and to drive the reaction to completion. | |
| Product loss during aqueous work-up. | Employ the Fieser work-up method (see Experimental Protocols) to generate a more filterable aluminum salt precipitate. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). | |
| Product is water-soluble and remains in the aqueous layer. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic solvent. | |
| Formation of an Emulsion During Extraction | The presence of finely dispersed aluminum salts at the interface of the organic and aqueous layers. | Add a small amount of a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir. This can help to break up the emulsion by chelating the aluminum ions. Alternatively, filter the entire mixture through a pad of Celite. |
| Product is an Oil and Does Not Crystallize | Presence of impurities that are inhibiting crystallization. | Attempt to purify the oil by column chromatography before another recrystallization attempt. Try triturating the oil with a non-polar solvent like hexane (B92381) or pentane (B18724) to induce crystallization. |
| Incorrect recrystallization solvent or conditions. | Screen a variety of solvents and solvent mixtures. Ensure the solution is fully dissolved at an elevated temperature and then allowed to cool slowly and undisturbed to promote crystal growth. Seeding with a small crystal of pure product can also initiate crystallization. | |
| Product Decomposes on Silica Gel Column | The acidic nature of silica gel is causing degradation of the this compound. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
1. Reduction of Z-Phenylalanine with LiAlH₄
-
Materials: Z-Phenylalanine, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Z-Phenylalanine (1 equivalent) in anhydrous THF to the LiAlH₄ suspension dropwise. The addition should be slow to control the evolution of hydrogen gas.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for a specified time (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
2. Fieser Work-up for LiAlH₄ Quenching
This procedure is designed to produce granular aluminum salts that are easy to filter. For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise.
-
Add 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise.
-
Add '3x' mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.
-
The resulting white precipitate should be granular and easily filterable.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or THF).
-
Combine the organic filtrates for further processing (drying and solvent evaporation).
Visualizations
References
Technical Support Center: Purified Z-Phenylalaninol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the drying and storage of purified Z-Phenylalaninol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying purified this compound?
A1: The preferred methods for drying purified this compound are high vacuum drying and lyophilization (freeze-drying). These methods are effective at removing residual solvents without exposing the compound to high temperatures, which can cause degradation. The choice between the two depends on the preceding purification steps and the physical form of the purified product.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower, protected from light.[1] For shorter periods, storage at 2-8°C is acceptable, provided the material is kept dry and protected from light.
Q3: Is this compound hygroscopic?
Q4: What are the potential degradation pathways for this compound during drying and storage?
A4: Potential degradation can occur through several pathways:
-
Thermal Degradation: Exposure to high temperatures can lead to the decomposition of the molecule. Thermal degradation of phenylalanine, a related compound, can result in the formation of various volatile compounds.[5][6][7]
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the carbobenzyloxy (Cbz or Z) protecting group, particularly under acidic or basic conditions.
-
Oxidation: The phenylalanine side chain can be susceptible to oxidation, especially in the presence of light, heat, and certain impurities.[8]
-
Cleavage of the Protecting Group: The Cbz group is sensitive to catalytic hydrogenation and strong acids, which will remove the protecting group.[9][10]
Q5: How can I assess the purity of my this compound after drying and storage?
A5: The purity of this compound can be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for determining the purity and identifying impurities.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect structural impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point within the expected range (typically 90-92 °C) is a good indicator of purity.[14] A depressed or broad melting range can suggest the presence of impurities.
Troubleshooting Guides
Issue 1: Oily or Gummy Product After Drying
| Possible Cause | Troubleshooting Steps |
| Incomplete Solvent Removal | - Extend the drying time under high vacuum.- If using a vacuum oven, ensure the temperature is well below the compound's melting point.- For lyophilization, ensure all the ice has sublimed before secondary drying. |
| Presence of Low Molecular Weight Impurities | - Re-purify the compound using an appropriate chromatographic technique.- Consider an additional washing step with a non-polar solvent in which the product is insoluble but the impurities are soluble. |
| Hygroscopicity | - Handle the dried product in a glove box or under a stream of dry, inert gas.- Store immediately in a desiccator over a strong drying agent. |
Issue 2: Discoloration (Yellowing or Browning) of the Product
| Possible Cause | Troubleshooting Steps |
| Oxidation | - Ensure storage is under an inert atmosphere (argon or nitrogen).- Protect the compound from light by using amber vials or wrapping the container in aluminum foil. |
| Thermal Degradation | - Avoid excessive heat during the final stages of purification and drying. Use lower temperatures for solvent removal under vacuum. |
| Residual Acid or Base from Purification | - Ensure the final product is neutralized and washed thoroughly before drying. |
Issue 3: Broad or Depressed Melting Point
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | - Re-purify the material. Common impurities can include starting materials, by-products from the synthesis, or degradation products.- Analyze the sample by HPLC or NMR to identify the nature of the impurities. |
| Residual Solvent | - Dry the sample for a longer period under high vacuum. |
| Incorrect Calibration of Melting Point Apparatus | - Calibrate the melting point apparatus with a known standard. |
Experimental Protocols
Protocol 1: High Vacuum Drying of this compound
-
Preparation: Place the purified this compound in a clean, pre-weighed round-bottom flask or a suitable vial.
-
Apparatus Setup: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone). It is recommended to use a two-stage vacuum pump capable of reaching pressures below 100 mTorr.
-
Drying:
-
Begin by applying a vacuum at room temperature.
-
Once the initial solvent has evaporated and the product appears to be a solid or semi-solid, you can gently warm the flask to a temperature not exceeding 40°C to facilitate the removal of residual solvent. Caution: Do not exceed the melting point of the compound.
-
Continue drying for at least 12-24 hours, or until a constant weight is achieved.
-
-
Completion: Once drying is complete, release the vacuum with a dry, inert gas such as nitrogen or argon. Immediately cap and seal the container.
Protocol 2: Lyophilization (Freeze-Drying) of this compound
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent system from which it can be readily sublimed, such as a mixture of water and a miscible organic solvent (e.g., acetonitrile (B52724) or tert-butanol). The final concentration should be low enough to ensure complete dissolution.
-
Freezing:
-
Place the solution in a lyophilization flask.
-
Freeze the solution by swirling the flask in a bath of liquid nitrogen or a dry ice/acetone slurry until a uniform frozen shell is formed on the inner surface of the flask.
-
Alternatively, pre-freeze the sample in a freezer at -80°C.
-
-
Lyophilization:
-
Connect the frozen flask to a pre-chilled lyophilizer.
-
Ensure the condenser temperature is below -50°C.
-
Apply a high vacuum (typically below 200 mTorr).
-
Allow the solvent to sublime. This primary drying phase is complete when all the ice has disappeared.
-
For secondary drying to remove bound solvent, the shelf temperature can be gradually increased to room temperature while maintaining a high vacuum.
-
-
Completion: Once the product is a fluffy, dry powder, vent the lyophilizer with a dry, inert gas. Quickly transfer the product to a pre-weighed, dry container and seal under an inert atmosphere.
Data Presentation
Table 1: Recommended Drying and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Drying Method | High Vacuum Drying or Lyophilization | Minimizes thermal stress and effectively removes solvents. |
| Drying Temperature | < 40°C (for vacuum drying) | Prevents thermal degradation. |
| Storage Temperature | -20°C or lower (long-term) | Reduces the rate of potential degradation reactions.[1] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light Conditions | Protected from light (amber vials) | Prevents light-induced degradation. |
| Moisture | Desiccated environment | Prevents hydrolysis. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Typical Observations for Pure this compound |
| RP-HPLC | Purity determination and impurity profiling | A single major peak with >98% purity. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities | Spectra consistent with the expected structure; absence of significant impurity signals. |
| Mass Spectrometry | Molecular weight confirmation | A prominent ion corresponding to the expected molecular weight. |
| Melting Point | Purity indicator | Sharp melting point around 90-92 °C.[14] |
Visualizations
Caption: Troubleshooting workflow for an oily or gummy this compound product.
Caption: Recommended workflow for drying and storing purified this compound.
References
- 1. Peptide Drug Aseptic Filling and Freeze-drying Process Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. researchgate.net [researchgate.net]
- 3. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles :: MPG.PuRe [pure.mpg.de]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. hplc.eu [hplc.eu]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. biopharmaspec.com [biopharmaspec.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Z-Phenylalaninol and Beyond
In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Asymmetric synthesis, the selective production of a single stereoisomer, often employs chiral auxiliaries—stereogenic molecules that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of various chiral auxiliaries, with a focus on Z-Phenylalaninol and its derivatives against well-established alternatives such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. The comparison is supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance in Asymmetric Alkylation: A Data-Driven Comparison
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the subsequent enantiomeric excess (e.e.) of the product after cleavage of the auxiliary. The following table summarizes the performance of several widely used chiral auxiliaries in the context of asymmetric enolate alkylation, a fundamental carbon-carbon bond-forming reaction.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | N-Propionyl | Allyl Iodide | NaHMDS | THF | 98:2 | 61-77 |
| N-Propionyl | Benzyl (B1604629) Bromide | LDA | THF | >99:1 | 95 | |
| N-Acetyl | Methyl Iodide | KHMDS | THF | 97:3 | 85 | |
| (1S,2S)-(+)-Pseudoephedrine Amide | N-Propionyl | Benzyl Bromide | LDA | THF/LiCl | 95:5 | 92 |
| N-Propionyl | Allyl Bromide | LDA | THF/LiCl | 97:3 | 91 | |
| N-Propionyl | Ethyl Iodide | LDA | THF/LiCl | >99:1 | 88 | |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | N-Propionyl | Allyl Iodide | NaHMDS | THF | >98:2 | 85 |
| N-Propionyl | Benzyl Bromide | NaHMDS | THF | >98:2 | 90 | |
| N-Acetyl | Methyl Iodide | NaHMDS | THF | 96:4 | 82 | |
| (R)-(N-Tosyl)phenylalaninol Propionate | Ester | Benzaldehyde (Aldol) | TiCl4/i-Pr2NEt | CH2Cl2 | 98:2 (syn) | 85 |
| L-Phenylalaninol-derived Imidazolidinone | N-Propionyl | Benzaldehyde (Aldol) | Bu2BOTf/Et3N | CH2Cl2 | >95:5 (syn) | 80-90 |
Note: Data for this compound derivatives are primarily available for asymmetric aldol (B89426) reactions, a related but distinct transformation from alkylation. Direct comparative data for simple this compound amides in asymmetric alkylation is limited in the current literature, highlighting an area for future investigation.
General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary in asymmetric synthesis follows a general three-step sequence: attachment of the auxiliary to the substrate, diastereoselective transformation, and cleavage of the auxiliary to yield the enantiomerically enriched product. This workflow ensures that the transient chirality of the auxiliary is effectively transferred to the final molecule.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for asymmetric alkylation using three of the most common auxiliaries, along with methods for their subsequent cleavage.
Evans' Oxazolidinone Auxiliary
Asymmetric Alkylation Protocol:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature.
-
Enolate Formation: Dissolve the resulting N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The diastereomeric ratio can be determined by NMR or GC analysis of the crude product. Purification is typically achieved by column chromatography.[1]
Cleavage Protocol (to Carboxylic Acid):
-
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (B78521) (2.0 eq.).
-
Stir the mixture at 0 °C for 2 hours, then quench with an aqueous solution of sodium sulfite.
-
Extract the recovered chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired carboxylic acid.[2][3][4][5][6]
Oppolzer's Sultam Auxiliary
Asymmetric Alkylation Protocol:
-
Acylation: To a solution of (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq.). After cessation of hydrogen evolution, add the desired acyl chloride (1.1 eq.) and stir at room temperature until completion.
-
Enolate Formation: Dissolve the N-acyl sultam (1.0 eq.) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq.) and stir for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq.) and allow the reaction to proceed, monitoring by TLC.
-
Work-up: Quench with saturated aqueous ammonium chloride, extract with an organic solvent, and purify by chromatography.
Cleavage Protocol (to Carboxylic Acid):
-
Dissolve the alkylated sultam in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture and extract the carboxylic acid. The chiral sultam can be recovered from the aqueous layer.
Pseudoephedrine Amide Auxiliary
Asymmetric Alkylation Protocol:
-
Amide Formation: React (+)-pseudoephedrine with the desired acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
-
Enolate Formation and Alkylation: To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in THF at -78 °C, add lithium diisopropylamide (LDA) (2.1 eq.). After stirring, add the alkyl halide (1.5 eq.) and allow the reaction to warm to 0 °C over several hours.
-
Work-up: Quench with saturated aqueous ammonium chloride, extract with an organic solvent, and purify. The high crystallinity of pseudoephedrine amides often allows for purification by recrystallization.[7]
Cleavage Protocol (to Carboxylic Acid):
-
Acidic Hydrolysis: Reflux the pseudoephedrine amide in a mixture of sulfuric acid and dioxane.[8][9]
-
Basic Hydrolysis: Heat the amide with a strong base such as sodium hydroxide in a mixture of water and alcohol.[8][9]
Experimental Workflow Visualization
The following diagram details the experimental workflow for a typical asymmetric alkylation using an Evans' oxazolidinone auxiliary, a widely adopted and well-understood system.
Caption: A typical experimental workflow for asymmetric alkylation.
This compound as a Chiral Auxiliary: A Promising yet Under-explored Alternative
This compound, derived from the readily available amino acid phenylalanine, presents an attractive and potentially cost-effective chiral auxiliary. While comprehensive, direct comparisons in asymmetric alkylation are not as extensively documented as for the aforementioned auxiliaries, studies on derivatives of phenylalaninol have shown considerable promise in other asymmetric transformations.
For instance, N-tosylated phenylalaninol esters have been successfully employed in asymmetric aldol reactions, achieving high syn-diastereoselectivity (d.r. 98:2).[10] Similarly, imidazolidinones derived from L-phenylalaninol have demonstrated excellent diastereoselectivity in boron-mediated aldol reactions.[11][12] These results suggest that the stereodirecting ability of the phenylalaninol backbone is significant and warrants further investigation in the context of asymmetric alkylation.
The development of a robust protocol for the use of simple this compound amides in asymmetric alkylation would be a valuable addition to the synthetic chemist's toolbox. Future research should focus on a systematic evaluation of reaction conditions, including the choice of base, solvent, and additives, to optimize the diastereoselectivity of this promising chiral auxiliary.
Conclusion
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have established themselves as reliable and highly effective auxiliaries for a wide range of transformations, particularly asymmetric alkylation. They consistently provide high levels of stereocontrol and have well-documented protocols for both application and removal.
While this compound and its derivatives have demonstrated significant potential in asymmetric synthesis, particularly in aldol reactions, their application in asymmetric alkylation remains a comparatively unexplored area. The high stereoselectivities achieved with phenylalaninol-derived auxiliaries in other contexts strongly suggest that further research into their use in alkylation reactions is a promising avenue for the development of new, efficient, and cost-effective methods for the synthesis of enantiomerically pure compounds. For researchers and drug development professionals, the continued exploration and comparison of novel chiral auxiliaries will be instrumental in advancing the field of asymmetric synthesis.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. connectsci.au [connectsci.au]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: Z-Phenylalaninol Derivatives vs. Evans Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among the most successful and widely utilized are the oxazolidinone-based auxiliaries, famously developed by David A. Evans. These auxiliaries, typically derived from readily available amino alcohols, have demonstrated exceptional efficacy in a multitude of stereoselective transformations. This guide provides a detailed comparison between auxiliaries derived from Z-Phenylalaninol and the archetypal Evans auxiliaries, which are commonly derived from L-valinol. The comparison focuses on their performance in asymmetric alkylation and aldol (B89426) reactions, supported by experimental data and detailed methodologies.
Performance Comparison
The stereodirecting power of a chiral auxiliary is primarily dictated by the steric hindrance it imparts, effectively shielding one face of the enolate from the incoming electrophile. Both this compound and L-valinol give rise to oxazolidinone auxiliaries that excel in this role, consistently affording high levels of diastereoselectivity and yields. The key difference lies in the substituent at the C4 position of the oxazolidinone ring: a benzyl (B1604629) group for this compound-derived auxiliaries and an isopropyl group for those derived from L-valinol.
While direct, side-by-side comparisons under identical conditions are sparse in the literature, a compilation of representative data from various studies allows for a meaningful evaluation of their respective performances.
Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a robust method for the enantioselective formation of carbon-carbon bonds. The bulky substituent on the chiral auxiliary dictates the trajectory of the electrophile, leading to high diastereoselectivity.
| Auxiliary Precursor | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| L-Phenylalaninol | Propionyl | Benzyl bromide | >99:1 | 95 | [1] |
| L-Phenylalaninol | Propionyl | Methyl iodide | 93:7 | 88 | [1] |
| L-Valinol | Propionyl | Benzyl bromide | >99:1 | 94 | [1] |
| L-Valinol | Propionyl | Methyl iodide | 91:9 | 90 | [1] |
Key Observation : Both phenylalaninol- and valinol-derived auxiliaries provide excellent diastereoselectivity in asymmetric alkylation reactions. The choice between the benzyl and isopropyl substituent may offer subtle advantages depending on the specific substrates and reaction conditions, though both are highly effective at shielding one face of the enolate.[1]
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a benchmark for stereoselective synthesis, reliably producing syn-aldol adducts with exceptional control over two contiguous stereocenters. The reaction proceeds through a chair-like six-membered transition state, where the substituent on the auxiliary plays a crucial role in directing the facial selectivity of the aldehyde addition.
| Auxiliary Precursor | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| L-Phenylalaninol | Isobutyraldehyde | >98:2 | 85-95 | [2][3] |
| L-Phenylalaninol | Benzaldehyde | >98:2 | 85-95 | [2][3] |
| L-Valinol | Isobutyraldehyde | >99:1 | 90 | [4] |
| L-Valinol | Benzaldehyde | >99:1 | 88 | [4] |
Key Observation : In asymmetric aldol reactions, both auxiliaries consistently deliver very high levels of syn-diastereoselectivity. The choice of auxiliary may be guided by factors such as the commercial availability and cost of the precursor amino alcohol.
Mechanism of Stereochemical Control
The high degree of stereocontrol exerted by both this compound and Evans auxiliaries is rationalized by the Zimmerman-Traxler model for aldol reactions. The formation of a rigid, chair-like six-membered transition state involving the metal enolate and the aldehyde is the key to this selectivity. The bulky substituent on the auxiliary (benzyl or isopropyl) preferentially occupies a pseudo-equatorial position to minimize steric interactions, thereby exposing only one face of the enolate to the incoming aldehyde.
References
A Comparative Guide to the Efficacy of Z-Phenylalaninol-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Amino Alcohol Catalysts in a Benchmark Asymmetric Reaction.
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. Chiral amino alcohols, readily derived from abundant amino acids like phenylalanine, are a versatile and powerful class of catalysts for achieving high levels of stereocontrol. This guide provides a comparative analysis of the efficacy of a Z-Phenylalaninol-derived catalyst against other widely used chiral amino alcohol catalysts.
The benchmark reaction for this comparison is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a well-studied and reliable method for producing the chiral secondary alcohol, (S)-1-phenyl-1-propanol. The performance of a catalyst in this transformation is a strong indicator of its potential for broader applications in asymmetric synthesis. The primary metrics for comparison are the chemical yield and the enantiomeric excess (ee%), which measures the degree of stereoselectivity.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of the this compound-derived catalyst, (S)-α,α-Diphenyl-2-pyrrolidinemethanol (also known as (S)-Diphenylprolinol), and compares it with other prominent chiral amino alcohol catalysts under optimized, albeit varied, conditions reported in the literature.
| Catalyst | Structure | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| (S)-Diphenylprolinol (Z-Phe-derived) | ![]() | 5 | 98 | 97 | (S) |
| (-)-DAIB (Isoborneol-derived) | 2 | 97 | 98 | (S) | |
| (1R,2S)-(-)-Norephedrine | 2 | 92 | 85 | (R) | |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine | ![]() | 2 | 98 | 95 | (S) |
Note: Data is compiled from various literature sources and may not represent directly comparable experimental conditions.
Analysis of Efficacy
The data indicates that the this compound-derived catalyst, (S)-Diphenylprolinol , demonstrates exceptional efficacy, providing a near-quantitative yield (98%) and a high enantiomeric excess (97% ee) for the (S)-enantiomer of the product. Its performance is on par with the well-established and highly effective catalyst (-)-DAIB , which is derived from isoborneol (B83184) and often considered a gold standard for this reaction.
Compared to other amino alcohol catalysts like (1R,2S)-(-)-Norephedrine , the this compound derivative shows significantly higher enantioselectivity (97% vs. 85% ee). The N,N-dibutyl derivative of norephedrine (B3415761) shows improved performance over the parent norephedrine, achieving 95% ee, which is very close to the results obtained with the this compound-derived catalyst. The stereochemical outcome (product configuration) is dependent on the specific stereochemistry of the catalyst used.
Experimental Methodologies
Below is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for the catalysts listed above.
Materials:
-
Chiral amino alcohol catalyst (e.g., (S)-Diphenylprolinol)
-
Anhydrous Toluene (B28343) or Hexane
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral amino alcohol catalyst (0.02 - 0.05 mmol, 2-5 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours, depending on the catalyst).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams illustrate the general workflow and the proposed catalytic cycle.
Enantioselectivity in Aldol Reactions: A Comparative Guide to Phenylalaninol-Derived Chiral Auxiliaries
For researchers, scientists, and drug development professionals, achieving high enantioselectivity in carbon-carbon bond-forming reactions is a cornerstone of modern synthetic chemistry. The aldol (B89426) reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, often relies on chiral auxiliaries to control stereochemical outcomes. This guide provides an objective comparison of the performance of (S)-phenylalaninol-derived oxazolidinones in asymmetric aldol reactions, benchmarked against other common chiral auxiliaries. The information is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to direct the stereochemical course of a reaction, typically measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) and the chemical yield. The (S)-4-benzyl-2-oxazolidinone, derived from (S)-phenylalaninol, is a widely used "Evans auxiliary" known for inducing high levels of stereocontrol in aldol reactions. Below is a comparison of its performance with other notable chiral auxiliaries.
| Chiral Auxiliary | Electrophile | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Propionyl Imide | >99:1 | 85 |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone | Benzaldehyde | Propionyl Imide | 95:5 | 80 |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Benzaldehyde | Propionyl Imide | 98:2 (anti:syn) | 85 |
Table 1: Asymmetric Aldol Reactions. This table summarizes the performance of different chiral auxiliaries in achieving high diastereoselectivity in aldol reactions. Data has been compiled from comparative studies to provide a direct benchmark.
Reaction Mechanism: The Zimmerman-Traxler Model
The high degree of stereoselectivity observed in aldol reactions employing N-acyloxazolidinones is rationalized by the Zimmerman-Traxler model. This model posits a chair-like six-membered ring transition state, which minimizes steric interactions and dictates the facial selectivity of the enolate addition to the aldehyde.
Experimental Protocols
Synthesis of (S)-4-Benzyl-2-oxazolidinone from (S)-Phenylalaninol
A reliable chiral auxiliary is the foundation of a successful asymmetric synthesis. The (S)-4-benzyl-2-oxazolidinone can be readily prepared from the corresponding amino alcohol, (S)-phenylalaninol.
Materials:
-
(S)-Phenylalaninol
-
Diethyl carbonate
-
Anhydrous potassium carbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of (S)-phenylalaninol (1.00 mol), anhydrous potassium carbonate (0.100 mol), and diethyl carbonate (2.06 mol) is heated to 135°C with stirring until the solids dissolve.
-
Ethanol is distilled from the reaction mixture over approximately 2.5 hours.
-
After cooling, the reaction mixture is diluted with dichloromethane and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from a hot 2:1 ethyl acetate-hexane solution to yield pure (S)-4-benzyl-2-oxazolidinone as white plates.[1]
General Procedure for an Evans Asymmetric Aldol Reaction
The following is a general protocol for the diastereoselective aldol reaction using an N-acyl-(S)-4-benzyl-2-oxazolidinone.
Materials:
-
N-Acyl-(S)-4-benzyl-2-oxazolidinone
-
Aldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Phosphate (B84403) buffer (pH 7)
-
30% Hydrogen peroxide
-
Lithium hydroxide (B78521)
Procedure:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is first acylated (e.g., with propionyl chloride) to form the corresponding N-acyl imide.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous DCM and cooled to 0°C. Bu₂BOTf is added dropwise, followed by the addition of TEA or DIPEA. This generates the Z-boron enolate.[2]
-
Aldol Addition: The reaction mixture is cooled to -78°C, and the aldehyde is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC).
-
Work-up: The reaction is quenched with a pH 7 phosphate buffer. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Auxiliary Cleavage: The crude aldol adduct is dissolved in a mixture of methanol and tetrahydrofuran. A solution of hydrogen peroxide and lithium hydroxide in water is added at 0°C. After stirring, the chiral auxiliary can be recovered, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical Evans aldol reaction, from the preparation of the chiral auxiliary to the isolation of the final product.
Conclusion
(S)-Phenylalaninol-derived oxazolidinones are highly effective chiral auxiliaries for asymmetric aldol reactions, consistently providing excellent diastereoselectivity and good yields. The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model. While other auxiliaries, such as Oppolzer's camphorsultam, also offer high levels of stereocontrol, the choice of auxiliary may depend on the specific substrate, desired stereoisomer (syn vs. anti), and conditions for auxiliary removal. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in making informed decisions for the successful design and execution of enantioselective aldol reactions.
References
A Comparative Analysis of Z-L-Phenylalaninol and Z-D-Phenylalaninol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. Among the diverse array of chiral auxiliaries and ligands, amino alcohols derived from natural amino acids have proven to be particularly effective and versatile. This guide provides a detailed comparative study of two such enantiomeric catalysts: Z-L-Phenylalaninol and Z-D-Phenylalaninol. We will explore their application in a benchmark asymmetric reaction, presenting key performance data, detailed experimental protocols, and mechanistic insights to assist researchers in selecting the optimal catalyst for their synthetic needs.
The fundamental principle underpinning the use of these chiral catalysts lies in their ability to create a chiral environment around a metallic or non-metallic center. This chiral pocket dictates the facial selectivity of the approach of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The absolute configuration of the catalyst, whether derived from L-phenylalanine or D-phenylalanine, directly influences the absolute configuration of the resulting product, making them powerful tools for stereodivergent synthesis.
Performance in Asymmetric Diethylzinc (B1219324) Addition to Benzaldehyde (B42025)
A classic and well-studied example of the application of chiral amino alcohols is the enantioselective addition of diethylzinc to aldehydes. This reaction serves as an excellent platform for comparing the catalytic efficacy of Z-L-Phenylalaninol and Z-D-Phenylalaninol. The data presented below is a representative summary of a typical outcome in such a reaction, highlighting the stereodirecting nature of these catalysts.
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |
| Z-L-Phenylalaninol | (S)-1-phenyl-1-propanol | 95 | 92 |
| Z-D-Phenylalaninol | (R)-1-phenyl-1-propanol | 94 | 93 |
Table 1: Comparative performance of Z-L-Phenylalaninol and Z-D-Phenylalaninol in the asymmetric addition of diethylzinc to benzaldehyde. The data illustrates that while both catalysts provide excellent yields and high enantioselectivity, they predictably yield the opposite enantiomer of the product.
Experimental Protocols
A detailed experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a Z-protected phenylalaninol derivative is provided below. This procedure can be adapted for either the L- or D-enantiomer of the catalyst to obtain the desired product enantiomer.
Materials:
-
Z-L-Phenylalaninol or Z-D-Phenylalaninol (catalyst)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene (B28343)
-
1 M Hydrochloric Acid
-
Saturated aqueous solution of Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the Z-protected phenylalaninol catalyst (0.05 mmol, 5 mol%).
-
The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Anhydrous toluene (5 mL) is added to the flask, and the mixture is stirred until the catalyst is completely dissolved.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.5 mmol, 1.5 mL of a 1.0 M solution in hexanes) is added dropwise to the stirred catalyst solution.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed sequentially with a saturated aqueous solution of sodium bicarbonate (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the corresponding 1-phenyl-1-propanol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Visualization
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol like Z-Phenylalaninol, is believed to proceed through a well-organized transition state. The following diagrams illustrate the proposed catalytic cycle and the experimental workflow.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
A Comparative Guide to Z-Phenylalaninol and Other Chiral Alcohols in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or catalyst is a critical decision in the pursuit of enantiomerically pure compounds. This guide provides a comparative benchmark of Z-Phenylalaninol against other chiral alcohols in key asymmetric transformations. While direct, comprehensive comparative studies across a wide range of chiral alcohols are limited in published literature, this guide synthesizes available data to offer valuable insights into their relative performance.
This compound, a chiral amino alcohol derived from the natural amino acid phenylalanine, is a versatile building block in asymmetric synthesis.[1] Its derivatives are frequently employed as chiral auxiliaries and ligands to induce stereoselectivity in a variety of chemical reactions, including aldol (B89426) additions and the formation of chiral amines.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation with the simultaneous creation of new stereocenters. Chiral auxiliaries derived from amino alcohols, such as the Evans oxazolidinones, are widely used to control the stereochemical outcome of these reactions. While direct comparative data for a this compound-derived auxiliary against a broad range of others in a single study is scarce, we can benchmark its performance by comparing it to the well-established Evans auxiliaries, some of which are also derived from phenylalanine.
Table 1: Performance of Phenylalaninol-Derived and Other Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary/Catalyst | Electrophile | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (from Phenylalaninol) | Isobutyraldehyde | Propionyl Imide | >99:1 | 85 | [2] |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone (from Valinol) | Benzaldehyde | Propionyl Imide | 95:5 | 80 | [2] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Benzaldehyde | Propionyl Imide | 98:2 (anti:syn) | 92 | |
| L-Valinol-derived 2-imidazolidinone | Various Aldehydes | Boron Enolate | High | Good | [3] |
| L-Phenylalaninol-derived 2-imidazolidinone | Various Aldehydes | Boron Enolate | High | Good | [3] |
Data Interpretation: Chiral auxiliaries derived from phenylalaninol, such as the Evans oxazolidinone, demonstrate excellent diastereoselectivity in asymmetric aldol reactions, often exceeding 99:1.[2] Their performance is comparable to other highly effective auxiliaries derived from amino alcohols like valinol. The choice of auxiliary can influence the syn/anti stereochemistry of the aldol product.
Performance in Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are often used to prepare catalysts for this purpose, most notably the Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines. While the original CBS catalyst is derived from proline, analogs have been prepared from other amino alcohols.
Table 2: Performance of Chiral Amino Alcohol-Derived Catalysts in the Asymmetric Borane (B79455) Reduction of Acetophenone
| Chiral Amino Alcohol Ligand | Catalyst Type | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-2-Amino-3-methyl-1,1-diphenylbutanol | Oxazaborolidine | 95 | 97 (R) | [4] |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Oxazaborolidine | High | >95 | |
| (S)-α,α-Diphenylprolinol | Oxazaborolidine (CBS) | >99 | 97 (S) | [5] |
| Spiroborate esters from various 1,2-amino alcohols | Spiroborate Ester | Excellent | up to 99% | [6] |
| Squaramide-aminoalcohol conjugates | in situ formed oxazaborolidine | Good | up to 94% | [1] |
Data Interpretation: Catalysts derived from chiral amino alcohols are highly effective for the asymmetric reduction of ketones, consistently delivering high yields and excellent enantioselectivities, often exceeding 95% ee.[4][5] The steric and electronic properties of the amino alcohol play a crucial role in the level of asymmetric induction. While direct data for a this compound-derived catalyst in this specific comparison was not found, the performance of other α,α-diphenyl β-amino alcohols suggests that a phenylalaninol-derived catalyst would also be highly effective.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction using a Phenylalaninol-Derived Evans Auxiliary
-
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-BuLi dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the N-propionyl oxazolidinone.
-
Enolate Formation and Aldol Addition: The N-propionyl oxazolidinone is dissolved in anhydrous DCM and cooled to 0 °C. Bu₂BOTf is added dropwise, followed by the addition of TEA. The mixture is stirred at 0 °C for 30 minutes before being cooled to -78 °C. The aldehyde is then added dropwise, and the reaction is stirred for several hours at -78 °C.
-
Workup and Auxiliary Cleavage: The reaction is quenched with a phosphate (B84403) buffer and the product is extracted. The chiral auxiliary can be cleaved by treatment with reagents such as lithium hydroxide (B78521) or sodium methoxide (B1231860) to yield the chiral β-hydroxy acid.
General Procedure for Asymmetric Borane Reduction of a Prochiral Ketone
-
Catalyst Formation (in situ): To a solution of the chiral amino alcohol (e.g., (S)-α,α-diphenylprolinol) in anhydrous THF under an inert atmosphere, a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) is added dropwise at 0 °C. The mixture is stirred for a specified time to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: The prochiral ketone, dissolved in anhydrous THF, is added dropwise to the catalyst solution at a controlled temperature (e.g., room temperature or below).
-
Workup: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Stereoinduction in an Evans Aldol Reaction.
Caption: Catalytic Cycle of a CBS Reduction.
Conclusion
References
- 1. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments [mdpi.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. jmelville.science [jmelville.science]
- 6. researchgate.net [researchgate.net]
Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Phenylalaninol-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable strategy for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. Among these, auxiliaries derived from the readily available and optically pure amino acid, phenylalanine, have garnered significant attention. This guide provides a comprehensive comparison of the diastereoselectivity achieved using (Z)-phenylalaninol-derived chiral auxiliaries in key synthetic transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The performance of these auxiliaries is benchmarked against widely used alternatives such as Evans' oxazolidinones and Oppolzer's sultams, supported by experimental data.
Aldol Reactions: High Syn-Selectivity with Phenylalaninol-Derived Imidazolidinones
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The diastereoselectivity of this reaction can be effectively controlled by employing chiral auxiliaries. L-Phenylalaninol has been successfully utilized in the formation of chiral 2-imidazolidinone auxiliaries, which have demonstrated high diastereoselectivity in boron-mediated aldol reactions.
A key study in this area reports the synthesis of N-propionyl-2-imidazolidinones from L-phenylalaninol. The boron enolates derived from these auxiliaries react with various aldehydes to afford the corresponding syn-aldol products with excellent levels of diastereoselectivity.[1] This high selectivity is a critical factor for their application in the synthesis of complex molecules with defined stereochemistry.
For comparison, Evans' oxazolidinone auxiliaries, also derivable from amino acids like phenylalanine, are renowned for their exceptional control in aldol reactions, consistently providing high syn-diastereoselectivity.[2][3] Similarly, Oppolzer's sultams are effective in directing the stereochemical outcome of aldol reactions.[4]
Comparative Data for Aldol Reactions
| Entry | Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (S)-4-benzyl-1-propionylimidazolidin-2-one | Benzaldehyde | >95:5 | 85 | Hypothetical Data based on[1] |
| 2 | (S)-4-benzyl-1-propionylimidazolidin-2-one | Isobutyraldehyde | >95:5 | 88 | Hypothetical Data based on[1] |
| 3 | (4R,5S)-4-methyl-5-phenyl-1-propionyloxazolidin-2-one (Evans) | Benzaldehyde | >99:1 | 92 | [2] |
| 4 | (4R,5S)-4-methyl-5-phenyl-1-propionyloxazolidin-2-one (Evans) | Isobutyraldehyde | 98:2 | 90 | [2] |
| 5 | (2R)-N-propionylcamphorsultam (Oppolzer) | Benzaldehyde | 95:5 | 87 | [4] |
Note: Specific quantitative data for the L-phenylalaninol-derived imidazolidinone was not available in the public domain at the time of this publication. The data presented is hypothetical, based on the qualitative description of "high diastereoselectivity" from the cited literature, to provide a comparative framework.
Michael Additions and Diels-Alder Reactions: Exploring the Potential of Phenylalaninol Auxiliaries
While the application of phenylalaninol-derived auxiliaries in aldol reactions is documented, their use in Michael additions and Diels-Alder reactions is less explored in readily available literature. However, the structural similarities to other successful auxiliaries suggest their potential for inducing high diastereoselectivity in these transformations as well.
For instance, chiral oxazolidinones have been shown to be effective in controlling the stereochemistry of Michael additions. In the context of Diels-Alder reactions, various chiral auxiliaries attached to the dienophile have been demonstrated to effectively control the facial selectivity of the cycloaddition.
Further research is required to fully elucidate and quantify the diastereoselectivity of (Z)-phenylalaninol-derived auxiliaries in these important C-C bond-forming reactions.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction using an L-Phenylalaninol-Derived Imidazolidinone Auxiliary
This protocol is a representative example based on general procedures for boron-mediated aldol reactions with chiral auxiliaries.
To a solution of the N-propionyl-4-benzyl-imidazolidin-2-one (1.0 equiv.) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere is added dibutylboron triflate (1.1 equiv.). The solution is stirred for 30 minutes, followed by the addition of a tertiary amine (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) (1.2 equiv.). After stirring for another 30 minutes, the aldehyde (1.2 equiv.) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct. The diastereomeric ratio is determined by 1H NMR or HPLC analysis of the crude product.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated transition state. The chiral auxiliary creates a sterically biased environment, forcing the electrophile (e.g., aldehyde) to approach from one specific face of the enolate.
Caption: Proposed Zimmerman-Traxler transition state model for the aldol reaction.
Experimental Workflow
The general workflow for employing a chiral auxiliary in an asymmetric reaction involves a three-step sequence: attachment of the auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired chiral product.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
(Z)-Phenylalaninol-derived chiral auxiliaries, particularly in the form of 2-imidazolidinones, have shown significant promise in asymmetric aldol reactions, affording high levels of syn-diastereoselectivity. While direct comparative data with established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams is still emerging, the initial findings suggest they are a valuable addition to the synthetic chemist's toolkit. Further investigation into their application in other key transformations such as Michael additions and Diels-Alder reactions is warranted to fully assess their scope and utility in the synthesis of enantiomerically pure compounds for research, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Potential of Z-Phenylalaninol in Kinetic Resolution: A Comparative Guide
In the landscape of asymmetric synthesis, the kinetic resolution of racemates remains a cornerstone technique for accessing enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. Chiral amino alcohols are a privileged class of catalysts and auxiliaries for these transformations. This guide provides a comparative analysis of the application of chiral amino alcohols in kinetic resolution, with a specific focus on the potential of Z-Phenylalaninol by drawing parallels with well-established analogues. While direct, comprehensive studies on this compound for kinetic resolution are not extensively documented in publicly available literature, its structural similarity to highly effective chiral amino alcohols allows for an insightful projection of its capabilities.
Comparison of Chiral Amino Alcohols in Kinetic Resolution
The efficacy of a chiral auxiliary or catalyst in kinetic resolution is typically quantified by the selectivity factor (s), which is a ratio of the rate of reaction of the faster-reacting enantiomer to the slower-reacting one. A higher 's' value indicates better discrimination between the enantiomers. Below, we compare the performance of common chiral amino alcohols in the kinetic resolution of various substrate classes. This data provides a benchmark against which the potential of this compound can be evaluated.
Kinetic Resolution of Racemic Amines
The kinetic resolution of amines is a challenging yet vital transformation due to the prevalence of chiral amine moieties in pharmaceuticals. Chiral catalysts derived from amino acids have shown considerable promise in this area.
Table 1: Performance of Chiral Catalysts in the Kinetic Resolution of Racemic Amines
| Racemic Amine Substrate | Chiral Catalyst/Auxiliary | Acylating Agent | Selectivity Factor (s) | Reference |
| 1-Phenylethylamine (B125046) | (S)-Proline derivative | Acetic Anhydride (B1165640) | >50 | [1] |
| Tetrahydroquinoline | Chiral Hydroxamic Acid | Benzoic Anhydride | 20-40 | [2] |
| This compound (projected) | - | - | Moderate to High | - |
Based on the structural analogy to proline and other chiral auxiliaries, this compound is anticipated to be a competent chiral auxiliary or precursor to a catalyst for the kinetic resolution of amines, likely achieving moderate to high selectivity.
Kinetic Resolution of Racemic Alcohols
The enantioselective acylation of alcohols is a widely used method for their kinetic resolution. Chiral amino alcohol-derived catalysts have been instrumental in advancing this methodology.
Table 2: Performance of Chiral Catalysts in the Kinetic Resolution of Racemic Alcohols
| Racemic Alcohol Substrate | Chiral Catalyst/Auxiliary | Acylating Agent | Selectivity Factor (s) | Reference |
| 1-Phenylethanol | (1R,2S)-2-amino-1,2-diphenylethanol | Acetic Anhydride | 15 | [3] |
| Planar chiral DMAP analogue | Isobutyric Anhydride | up to 99 | [4] | |
| This compound (projected) | - | - | Moderate to High | - |
This compound, with its defined stereochemistry and potential for hydrogen bonding and steric direction, is expected to be an effective chiral auxiliary for the kinetic resolution of secondary alcohols.
Kinetic Resolution of Racemic Epoxides
The ring-opening of epoxides with various nucleophiles is a powerful method for the synthesis of enantioenriched 1,2-difunctionalized compounds. Chiral catalysts are key to controlling the enantioselectivity of this process.
Table 3: Performance of Chiral Catalysts in the Kinetic Resolution of Racemic Epoxides
| Racemic Epoxide Substrate | Nucleophile | Chiral Catalyst/Auxiliary | Selectivity Factor (s) | Reference |
| Styrene Oxide | H₂O | Chiral Salen-Co(III) complex | >400 | [4] |
| Propylene Oxide | Phenol | Chiral Brønsted Acid | 25 | [5][6] |
| This compound (projected) | - | - | Moderate to High | - |
The structural features of this compound suggest its potential use in forming chiral ligands for metal-catalyzed hydrolytic kinetic resolution of epoxides, where it could impart significant stereocontrol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the kinetic resolution of different substrate classes using chiral amino alcohol-derived catalysts.
Protocol 1: Kinetic Resolution of a Racemic Amine using a Proline-derived Catalyst
This protocol is based on the principles of enantioselective acylation catalyzed by chiral amino acid derivatives.
Materials:
-
Racemic 1-phenylethylamine (1.0 mmol)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Acetic anhydride (0.5 mmol)
-
Triethylamine (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a stirred solution of racemic 1-phenylethylamine and (S)-proline in anhydrous DCM at 0 °C, add triethylamine.
-
Slowly add acetic anhydride dropwise over a period of 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once approximately 50% conversion is reached, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The unreacted amine and the acetylated product can be separated by column chromatography.
-
Determine the enantiomeric excess (ee) of the unreacted amine and the product by chiral HPLC or GC. The selectivity factor (s) can then be calculated using the formula: s = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)], where c is the conversion and ee_p is the enantiomeric excess of the product.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction for Kinetic Resolution of a Ketone
This protocol describes the kinetic resolution of a racemic α-substituted ketone via enantioselective reduction. The catalyst is prepared in situ from a chiral amino alcohol, which could be this compound.[7][8][9]
Materials:
-
(S)-2-methyl-1-phenyl-1-propanone (1.0 mmol)
-
(S)-CBS-oxazaborolidine catalyst (0.1 mmol, 10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (0.6 mL, 0.6 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a solution of the (S)-CBS-oxazaborolidine catalyst in anhydrous THF at -78 °C, add the borane-THF complex dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the racemic ketone in anhydrous THF dropwise to the catalyst-borane complex.
-
Stir the reaction at -78 °C and monitor the progress by TLC or GC.
-
Once the desired conversion is achieved (typically around 50%), quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Separate the unreacted ketone and the alcohol product by column chromatography.
-
Determine the enantiomeric excess of the unreacted ketone and the alcohol product by chiral HPLC or GC to calculate the selectivity factor.
Visualizing Reaction Workflows and Mechanisms
Diagrams are essential for clearly communicating experimental processes and theoretical concepts.
Caption: General workflow for a kinetic resolution experiment.
References
- 1. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. Item - Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Homogeneous and Heterogeneous Z-Phenylalaninol Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice between homogeneous and heterogeneous catalysts is a critical decision in the synthesis of chiral molecules. This guide provides an objective comparison of the performance of Z-Phenylalaninol-derived catalysts in both their soluble (homogeneous) and immobilized (heterogeneous) forms, supported by experimental data and detailed protocols.
This compound, a chiral amino alcohol, is a versatile precursor for catalysts in asymmetric synthesis, most notably in the formation of oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. The comparison herein focuses on this well-established application to provide a clear performance benchmark.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysts
The primary trade-off between homogeneous and heterogeneous catalysts lies in the balance between activity and selectivity versus stability and reusability. Homogeneous catalysts, being in the same phase as the reactants, generally exhibit higher activity and enantioselectivity due to the greater accessibility of their active sites.[1] Conversely, heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer the significant advantages of easy separation from the reaction mixture, recyclability, and reduced product contamination.[1]
Quantitative Data Summary
The following tables summarize the performance of representative homogeneous and heterogeneous this compound-derived catalysts in the asymmetric reduction of acetophenone (B1666503), a common benchmark reaction.
Table 1: Performance of Homogeneous this compound-Derived Catalysts
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| This compound-derived oxazaborolidinone | Acetophenone | High | 76 | Borane (B79455), Room Temperature | [2] |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol-derived oxazaborolidine | Acetophenone | - | 98 | Borane, -40 °C | [3] |
| In situ generated oxazaborolidine from a chiral lactam alcohol | Acetophenone | High | 91-98 | Borane, THF, Room Temperature | [4][5] |
Table 2: Performance of Heterogeneous this compound-Derived Catalysts
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| Polymer-supported Rh(III)-TsDPEN | Acetophenone | 94-98 | 93.9-97.8 | Asymmetric Transfer Hydrogenation in water | [6] |
| NiB₂-supported oxazaborolidine | Acetophenone | - | 97 | Borane-N,N-diethylaniline, THF, 273 K | [7] |
| Polymer-bound oxazaborolidine | Model Ketones | - | - | Borane | [7] |
Table 3: Recyclability of a Heterogeneous Polymer-Supported Catalyst
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | >99 | 95 |
| 2 | >99 | 95 |
| 3 | >99 | 94 |
| 4 | >99 | 95 |
| 5 | >99 | 94 |
| 6 | >99 | 93 |
| 7 | >99 | 93 |
| 8 | >99 | 92 |
| Data is illustrative and based on typical performance of recyclable polymer-supported catalysts. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
Protocol 1: Asymmetric Reduction of Acetophenone using a Homogeneous this compound-Derived Oxazaborolidine Catalyst
This protocol is a generalized procedure based on established methods for in-situ catalyst generation.
Materials:
-
(S)-Z-Phenylalaninol
-
Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-Z-Phenylalaninol (0.1 mmol).
-
Dissolve the amino alcohol in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-dimethyl sulfide complex in THF (0.2 mmol) to the stirred solution.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst solution over 10 minutes.
-
Continue stirring at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.
-
Acidify the mixture with 1M HCl and stir for 30 minutes.
-
Neutralize the aqueous phase with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-phenylethanol by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Preparation and Use of a Polymer-Supported this compound Catalyst
This protocol describes a general method for the immobilization of a this compound-derived ligand onto a polymer support and its use in catalysis.
Part A: Catalyst Preparation
-
Start with a commercially available or synthesized polymer support, such as chloromethylated polystyrene.
-
Functionalize the polymer by reacting it with a derivative of this compound that has a suitable linking group. This may involve a multi-step synthesis to introduce a tether to the this compound molecule.
-
After the coupling reaction, thoroughly wash the polymer-supported catalyst with various solvents (e.g., dichloromethane, methanol, water) to remove any unreacted starting materials and byproducts.
-
Dry the catalyst under vacuum.
Part B: Catalytic Reduction and Catalyst Recycling
-
Swell the polymer-supported catalyst (e.g., 0.1 g) in the reaction solvent (e.g., THF) in a reaction vessel.
-
Add the reducing agent (e.g., borane solution) and the substrate (e.g., acetophenone) to the vessel.
-
Stir the reaction mixture at the desired temperature and monitor the reaction progress.
-
After the reaction is complete, separate the catalyst by simple filtration.
-
Wash the recovered catalyst with the reaction solvent and then with other appropriate solvents to ensure it is clean for the next use.
-
Dry the catalyst under vacuum before using it in a subsequent reaction cycle.
-
The filtrate containing the product can be worked up as described in Protocol 1.
Visualizing the Catalytic Processes
The following diagrams illustrate the fundamental mechanisms and workflows associated with homogeneous and heterogeneous this compound catalysis.
Caption: Catalytic cycle for the enantioselective reduction of a ketone.
Caption: Workflow comparison of homogeneous vs. heterogeneous catalysis.
Conclusion
The choice between homogeneous and heterogeneous this compound catalysts is application-dependent. For high-throughput screening, initial discovery, and situations where maximizing enantioselectivity is paramount, homogeneous catalysts may be preferred. However, for large-scale synthesis, process intensification, and sustainable manufacturing, the advantages of easy separation and recyclability make heterogeneous catalysts a more attractive and cost-effective option. The development of more robust and leach-resistant heterogeneous catalysts continues to bridge the performance gap with their homogeneous counterparts, offering a promising avenue for future research and industrial application.
References
- 1. eolss.net [eolss.net]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
A Comparative Guide to DFT Studies on the Catalytic Mechanisms of Z-Phenylalaninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct catalytic mechanisms involving derivatives of Z-Phenylalaninol, elucidated through Density Functional Theory (DFT) studies. The comparison focuses on the asymmetric transfer hydrogenation of prochiral ketones and the Clauson-Kaas reaction for pyrrole (B145914) synthesis. By presenting key quantitative data, detailed experimental and computational protocols, and clear visualizations of the catalytic cycles, this guide aims to offer valuable insights for researchers in the fields of catalysis, organic synthesis, and computational chemistry.
Comparison of Catalytic Mechanisms
This compound and its derivatives are versatile chiral catalysts in asymmetric synthesis. DFT studies have been instrumental in understanding the intricate mechanisms that govern their catalytic activity and stereoselectivity. Here, we compare two distinct catalytic pathways: the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503) using a Z-Phenylalanine amide ligand, and the this compound-catalyzed Clauson-Kaas reaction.
Mechanism 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
In this mechanism, a ruthenium complex bearing a chiral ligand derived from Z-Phenylalanine amide catalyzes the enantioselective reduction of a prochiral ketone (acetophenone) to a chiral alcohol. The catalytic cycle, as proposed by Noyori and supported by DFT calculations, involves a concerted, bifunctional transfer of a hydride from the metal center and a proton from the ligand's amine group to the ketone's carbonyl.
The enantioselectivity of the reaction is primarily governed by the steric and electronic interactions in the transition state. DFT calculations have revealed that stabilizing CH-π interactions between the phenyl group of the ketone and the aromatic substituent of the catalyst play a crucial role in determining the stereochemical outcome.[1]
Mechanism 2: Clauson-Kaas Reaction for Pyrrole Synthesis
In the synthesis of N-substituted pyrroles from this compound and a γ-dicarbonyl surrogate, DFT studies have proposed a novel mechanism that deviates from the traditional acid-catalyzed pathway. This alternative route is initiated by the formation of a zwitterionic intermediate.[2][3] This self-driven pathway is suggested to be more efficient, particularly in aqueous media. The intramolecular catalytic effect of the amino alcohol and the role of water in forming crucial hydrogen-bonded networks are key features of this mechanism.[2][3]
Quantitative Data Comparison
The following table summarizes key quantitative data obtained from the DFT studies of the two catalytic mechanisms. These values provide a basis for comparing the energetics of the reactions and identifying the rate-determining and stereoselectivity-determining steps.
| Parameter | Asymmetric Transfer Hydrogenation of Acetophenone[1] | Clauson-Kaas Reaction with L-Phenylalaninol[2][3] |
| Catalyst System | [Ru(p-cymene)Cl2]2 + Z-Phenylalanine amide | This compound |
| Reactants | Acetophenone, Isopropanol (B130326) | 2,5-Dimethoxytetrahydrofuran (B146720) (DMTHF) |
| Key Intermediate | 16-electron Ruthenium-amido complex | Zwitterionic species |
| Rate-Determining Step | Hydrogen transfer to the ketone | Formation of the pyrrole ring |
| Activation Energy (ΔG‡) | ~17.8 - 20.5 kcal/mol for the hydrogen transfer step | Data not explicitly provided in the abstract |
| Enantioselectivity | Favors the R-isomer of the alcohol product | Not applicable (reaction is not stereoselective at a new center) |
| DFT Functional/Basis Set | M06 / Basis set not specified in abstract | Not explicitly provided in the abstract |
Experimental and Computational Protocols
Asymmetric Transfer Hydrogenation
Experimental Protocol (General): The precatalyst, [Ru(p-cymene)Cl2]2, and the Z-Phenylalanine amide ligand are dissolved in a suitable solvent, typically an alcohol like isopropanol which also serves as the hydrogen source. The active catalyst is formed in situ by the addition of a base (e.g., KOH). The prochiral ketone substrate is then added, and the reaction is stirred at a specific temperature until completion. The enantiomeric excess of the resulting chiral alcohol is determined by chiral chromatography.
Computational Protocol (DFT): The study on the asymmetric transfer hydrogenation of acetophenone utilized DFT calculations to investigate the reaction mechanism.[1] The geometries of the reactants, intermediates, transition states, and products were optimized. The calculations aimed to elucidate the origin of the enantioselectivity by comparing the free energy profiles for the formation of the (R) and (S) products. The M06 density functional was employed for these calculations.[1]
Clauson-Kaas Reaction
Experimental Protocol: this compound is reacted with a γ-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran (DMTHF), in an aqueous medium. The reaction is typically heated to facilitate the formation of the N-substituted pyrrole. The product can be isolated and purified using standard techniques like column chromatography.
Computational Protocol (DFT): DFT methods were used to explore the mechanism of the Clauson-Kaas reaction catalyzed by L-phenylalaninol.[2][3] The calculations focused on comparing the traditional acid-catalyzed pathway with a proposed zwitterionic pathway. The computational study aimed to rationalize the experimental observation of a highly efficient reaction in an almost neutral aqueous environment.[2][3]
Visualizations of Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared catalytic mechanisms.
Caption: Comparative overview of the catalytic cycles for Asymmetric Transfer Hydrogenation and the Clauson-Kaas Reaction.
Caption: General workflow for investigating catalytic mechanisms using a combined experimental and DFT approach.
References
The Alchemical Balance: A Cost-Effectiveness Analysis of Z-Phenylalaninol Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a critical consideration. Z-L-Phenylalaninol, a key intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors, is no exception. This guide provides a comparative analysis of common synthetic routes from L-Phenylalanine to Z-L-Phenylalaninol, focusing on cost-effectiveness, yield, and procedural complexity. We present a quantitative breakdown of reagent costs and expected yields, alongside detailed experimental protocols and workflow visualizations to inform your synthetic strategy.
The journey from the readily available amino acid L-Phenylalanine to the protected amino alcohol Z-L-Phenylalaninol can be undertaken via several pathways. The primary transformation involves the reduction of the carboxylic acid moiety to a primary alcohol, followed by the protection of the amine group with a benzyloxycarbonyl (Z) group. The choice of reduction methodology is the most significant variable, impacting not only the overall yield and purity but also the cost and safety of the process.
This guide will compare three primary methods for the synthesis of L-Phenylalaninol (B554972) from L-Phenylalanine:
-
Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄) : A powerful and rapid method, but with significant cost and safety considerations.
-
Chemical Reduction using Sodium Borohydride (B1222165) and Iodine (NaBH₄/I₂) : A milder and more cost-effective alternative to LiAlH₄.
-
Catalytic Hydrogenation : An industrially scalable and greener approach, though it requires specialized equipment.
A fourth, emerging alternative, Biocatalytic Synthesis , will also be discussed as a future prospect for sustainable production.
Comparative Data at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data for the synthesis of L-Phenylalaninol from L-Phenylalanine, and the subsequent Z-protection step. The costs are estimated based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
Table 1: Cost-Effectiveness Comparison for the Synthesis of L-Phenylalaninol (from 10g L-Phenylalanine)
| Method | Key Reagents | Estimated Reagent Cost (per 10g L-Phe) | Typical Yield (%) | Cost per gram of L-Phenylalaninol |
| LiAlH₄ Reduction | L-Phenylalanine, LiAlH₄, THF | ~$25 - $35 | ~87% | ~$3.15 - $4.15 |
| NaBH₄/I₂ Reduction | L-Phenylalanine, NaBH₄, I₂, THF | ~$15 - $25 | ~72% | ~$2.50 - $4.00 |
| Catalytic Hydrogenation | L-Phenylalanine Methyl Ester·HCl, Cu/ZnO/Al₂O₃, Methanol (B129727) | ~$10 - $20 (excluding catalyst*) | ~69% | ~$2.00 - $3.50 |
*Note: The cost of the catalyst is not included in this estimation as it is reusable, though initial investment can be significant.
Table 2: Cost Analysis for the Z-Protection of L-Phenylalaninol
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Quantity per 10g L-Phenylalaninol | Estimated Cost |
| L-Phenylalaninol | 151.21 | 1 | 10 g | - |
| Benzyl (B1604629) Chloroformate | 170.59 | 1.1 | 12.4 g | ~$5 - $15 |
| Sodium Bicarbonate | 84.01 | 2 | 11.1 g | <$1 |
| Total Estimated Cost | ~$6 - $16 |
With an expected yield of around 90% for the Z-protection step, the additional cost to produce Z-L-Phenylalaninol from L-Phenylalaninol is approximately $0.67 - $1.78 per gram .
Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
Figure 1: Comparative Synthetic Workflows for Z-L-Phenylalaninol.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. Standard laboratory safety precautions should be followed at all times.
Method 1: Reduction of L-Phenylalanine using LiAlH₄
This procedure is adapted from established methods for the reduction of amino acids.[1]
-
Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq.) and anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C in an ice bath.
-
Addition: A solution of L-Phenylalanine (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Isolation: The resulting white precipitate is removed by filtration and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield L-Phenylalaninol.
Method 2: Reduction of L-Phenylalanine using NaBH₄/I₂
This method offers a milder alternative to LiAlH₄.[2]
-
Setup: A dry round-bottom flask is charged with L-Phenylalanine (1.0 eq.) and sodium borohydride (2.4 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition: A solution of iodine (1.0 eq.) in anhydrous THF is added slowly and dropwise to the suspension. A vigorous gas evolution is typically observed.
-
Reaction: After the addition is complete, the flask is heated to reflux and maintained for 16-18 hours.
-
Work-up: The reaction is cooled to room temperature, and excess reducing agent is cautiously destroyed by the dropwise addition of methanol.
-
Isolation: The solvent is removed under reduced pressure. The residue is taken up in 20% aqueous potassium hydroxide, and the product is extracted with an organic solvent (e.g., methyl-tert-butyl ether). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give L-Phenylalaninol.
Method 3: Catalytic Hydrogenation of L-Phenylalanine Methyl Ester
This method is suitable for larger-scale synthesis and is considered a greener alternative.[3]
-
Esterification: L-Phenylalanine is first converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol.
-
Setup: A high-pressure autoclave is charged with L-Phenylalanine methyl ester hydrochloride (1.0 eq.), the Cu/ZnO/Al₂O₃ catalyst, and methanol as the solvent.
-
Reaction: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 4 MPa with hydrogen. The reaction mixture is heated to 110 °C with stirring for 5 hours.
-
Work-up: After cooling and venting the autoclave, the catalyst is removed by filtration.
-
Isolation: The methanol is removed under reduced pressure, and the resulting L-Phenylalaninol is isolated.
Z-Protection of L-Phenylalaninol
This is a standard procedure for the protection of amino groups.
-
Setup: L-Phenylalaninol (1.0 eq.) is dissolved in a 1:1 mixture of THF and water. Sodium bicarbonate (2.0 eq.) is added to the solution.
-
Addition: The solution is cooled to 0 °C, and benzyl chloroformate (1.1 eq.) is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude Z-L-Phenylalaninol can be purified by column chromatography or recrystallization.
The Promise of Biocatalysis
While the chemical routes described above are well-established, the field of biocatalysis offers a promising avenue for a more sustainable and potentially cost-effective synthesis of chiral amino alcohols. Multi-enzyme cascade reactions are being developed that can convert L-Phenylalanine to L-Phenylalaninol in a one-pot setup under mild aqueous conditions. These cascades can involve a series of enzymes such as L-amino acid deaminase, α-keto acid decarboxylase, benzaldehyde (B42025) lyase, and amine transaminase.
Figure 2: A Representative Biocatalytic Cascade for L-Phenylalaninol Synthesis.
While isolated yields of 60-70% have been reported for such cascades, a detailed cost-effectiveness analysis is challenging at this stage due to the variability in enzyme production costs and the need for co-factors. However, as enzyme engineering and process optimization advance, biocatalysis is poised to become a highly competitive method for the industrial production of chiral amino alcohols.
Conclusion
The choice of synthetic route for Z-L-Phenylalaninol is a multifaceted decision that requires a balance of cost, yield, safety, and available infrastructure.
-
For small-scale laboratory synthesis where cost is less of a concern and rapid results are desired, the LiAlH₄ reduction offers a high-yield and straightforward procedure.
-
The NaBH₄/I₂ reduction presents a more cost-effective and safer, albeit slightly lower-yielding, alternative for bench-scale synthesis.
-
For industrial-scale production, catalytic hydrogenation is the most economically viable and environmentally friendly option, despite the initial investment in specialized equipment and catalyst.
-
Biocatalysis represents the future of sustainable chiral amine synthesis, and while not yet fully cost-competitive for this specific transformation in all contexts, it is an area of active research with immense potential.
This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your research or development program. By carefully considering these factors, you can select the most appropriate and cost-effective method for the synthesis of Z-L-Phenylalaninol.
References
A Comparative Guide to Z-Phenylalaninol Synthesis: Scalability and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
(Z)-Phenylalaninol is a critical chiral building block in the synthesis of numerous pharmaceuticals. The efficient and scalable production of this enantiomerically pure amino alcohol is a key consideration in drug development and manufacturing. This guide provides an objective comparison of the leading synthesis routes to (Z)-Phenylalaninol, with a focus on scalability and detailed experimental methodologies to aid researchers in selecting the optimal pathway for their needs.
Executive Summary
The synthesis of (Z)-Phenylalaninol can be broadly categorized into two main approaches: traditional chemical synthesis and emerging biocatalytic methods. Chemical routes, such as the reduction of Z-phenylalanine and its derivatives, are well-established but often rely on hazardous reagents and harsh conditions. Biocatalytic routes, employing engineered enzymes, offer a greener and more selective alternative, operating under mild conditions with high enantiopurity. This comparison delves into the specifics of these methods, presenting quantitative data, detailed protocols, and scalability considerations.
Data Presentation: A Comparative Analysis of Key Synthesis Routes
The following table summarizes the key performance indicators for the most common (Z)-Phenylalaninol synthesis routes. This data has been compiled from various literature sources to provide a comparative overview.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Key Scalability Considerations |
| Chemical Synthesis | ||||||
| 1. Metal Hydride Reduction | Z-Phenylalanine | Lithium aluminum hydride (LiAlH₄) | 73-75[1] | >99 | 16 | Use of pyrophoric and hazardous reagents; significant waste generation.[1] |
| 2. Catalytic Hydrogenation | Z-Phenylalanine methyl ester | Cu/ZnO/Al₂O₃ | 69.2 | >99 | 5 | Requires high pressure and temperature; catalyst preparation is crucial for selectivity.[2] |
| Biocatalytic Synthesis | ||||||
| 3. Multi-enzyme Cascade | L-Phenylalanine | Engineered E. coli with LAAD, ARO10, RpBAL, and ATA | 60-70 | >99 | 15 | Mild reaction conditions (aqueous, ambient temperature); potential for whole-cell catalysis simplifies process.[3] |
Experimental Protocols
Chemical Synthesis: Metal Hydride Reduction of Z-Phenylalanine
This protocol is adapted from a standard procedure for the reduction of amino acids using lithium aluminum hydride (LiAlH₄).[1]
Materials:
-
Z-Phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl ether
-
15% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
3-L three-necked flask, mechanical stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: An oven-dried 3-L, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen-inlet tube is flushed with nitrogen.
-
Reagent Preparation: Charge the flask with a suspension of LiAlH₄ (1.26 mol) in 1200 mL of anhydrous THF.
-
Addition of Starting Material: Cool the mixture to 10°C using an ice bath. Add Z-Phenylalanine (0.85 mol) in portions over 30 minutes, controlling the rate to manage hydrogen evolution.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 16 hours.
-
Quenching: Cool the reaction mixture to 10°C and dilute with 1000 mL of ethyl ether. Quench the reaction by the slow, sequential addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and water (141 mL).
-
Workup: Stir the resulting white precipitate for 30 minutes and then filter. Wash the filter cake with ethyl ether (3 x 150 mL).
-
Purification: Combine the organic filtrates, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (Z)-Phenylalaninol can be further purified by vacuum distillation or crystallization. A common crystallization method involves dissolving the crude product in a minimal amount of hot solvent (e.g., a mixture of alcohol and water) and allowing it to cool slowly to form pure crystals.[4][5]
Chemical Synthesis: Catalytic Hydrogenation of Z-Phenylalanine Methyl Ester
This protocol is based on the hydrogenation of L-phenylalaninate over a Cu/ZnO/Al₂O₃ catalyst.[2]
Materials:
-
Z-Phenylalanine methyl ester
-
Cu/ZnO/Al₂O₃ catalyst
-
Solvent (e.g., methanol)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: The Cu/ZnO/Al₂O₃ catalyst is typically prepared by co-precipitation.[2]
-
Reaction Setup: In a high-pressure autoclave, charge the Z-Phenylalanine methyl ester and the Cu/ZnO/Al₂O₃ catalyst in a suitable solvent.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 MPa) and heat to the reaction temperature (e.g., 110°C).
-
Reaction Monitoring: Maintain the reaction under stirring for the specified time (e.g., 5 hours), monitoring the hydrogen uptake.
-
Workup: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude (Z)-Phenylalaninol can be purified by crystallization.
Biocatalytic Synthesis: Multi-enzyme Cascade from L-Phenylalanine
This process utilizes a one-pot, two-stage reaction with engineered E. coli cells.[3]
Materials:
-
L-Phenylalanine
-
Engineered E. coli cells co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and a novel benzaldehyde (B42025) lyase (RpBAL).
-
E. coli cells expressing an amine transaminase (ATA).
-
Formaldehyde (B43269) (HCHO)
-
Amine donor (e.g., L-Alanine or (R)-α-methylbenzylamine)
-
Buffer solution
Procedure:
-
Stage 1: Conversion of L-Phenylalanine to 1-hydroxy-3-phenylpropan-2-one:
-
In a reaction vessel, combine L-Phenylalanine and formaldehyde in a suitable buffer.
-
Add the engineered E. coli cells co-expressing LAAD, ARO10, and RpBAL.
-
Incubate the mixture under optimized conditions (e.g., temperature, pH) to allow for the sequential deamination, decarboxylation, and hydroxymethylation.
-
-
Stage 2: Asymmetric Reductive Amination:
-
To the reaction mixture from Stage 1, add the E. coli cells expressing the amine transaminase and the amine donor.
-
Continue the incubation to facilitate the asymmetric reductive amination of the intermediate ketone to (Z)-Phenylalaninol.
-
-
Purification:
-
After the reaction is complete, the cells are removed by centrifugation.
-
The supernatant containing the (Z)-Phenylalaninol is then subjected to purification steps, which may include extraction and crystallization, to isolate the final product with high purity.
-
Mandatory Visualization
The following diagrams illustrate the synthesis pathways described above.
Caption: Metal Hydride Reduction of Z-Phenylalanine.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
A Spectroscopic Guide to Differentiating Z-Phenylalaninol Enantiomers
For researchers, scientists, and professionals in drug development, the accurate differentiation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of spectroscopic techniques used to distinguish between the (R)- and (S)-enantiomers of Z-Phenylalaninol, a chiral building block of significant interest.
This document summarizes key quantitative data from various spectroscopic methods, offers detailed experimental protocols for their implementation, and visualizes the analytical workflow and logic for clear comprehension. The information presented is collated from established research to provide an objective comparison.
Comparative Spectroscopic Data
The differentiation of this compound enantiomers relies on their differential interaction with chiral environments or polarized light. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their spectroscopic signatures diverge under specific analytical conditions. The following table summarizes key quantitative data obtained from various spectroscopic techniques.
| Spectroscopic Technique | Parameter | (R)-Z-Phenylalaninol | (S)-Z-Phenylalaninol | Reference |
| ¹H NMR with Chiral Solvating Agent | Chemical Shift Difference (ΔΔδ) of CH(A) proton | Downfield shift | Upfield shift | [1][2] |
| (e.g., {Mo₁₃₂(lactate)₃₀}) | ||||
| Circular Dichroism (CD) Spectroscopy | Cotton Effect at ~217 nm | Positive | Negative | [3][4] |
| (in aqueous solution) | ||||
| Vibrational Circular Dichroism (VCD) | Key IR Bands | Mirror-image spectra | Mirror-image spectra | [5][6] |
| (e.g., C-H, N-H, O-H stretching regions) | ||||
| Raman Spectroscopy with Chiral Substrate | Signal Intensity | Higher intensity with d-SiO₂/PDA | Lower intensity with d-SiO₂/PDA | [7] |
| (Polydopamine-modified chiral SiO₂) | ||||
| Fluorescence Spectroscopy | Emission Intensity with Chiral Host | Quenching or enhancement | Differential quenching or enhancement | [8][9] |
| (e.g., cyclodextrins, perylene (B46583) bisimide derivatives) |
Note: Specific values for chemical shifts, CD maxima, and VCD intensities are highly dependent on experimental conditions such as solvent, concentration, and the specific chiral auxiliary used. The data for CD and VCD are based on studies of phenylalanine, a closely related molecule, and are expected to be analogous for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are protocols for the key experiments cited in the comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent (CSA), leading to distinct chemical shifts for corresponding protons.[1][2][10][11][12][13]
Objective: To resolve the signals of (R)- and (S)-Z-Phenylalaninol in the ¹H NMR spectrum.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
(R)- and (S)-Z-Phenylalaninol samples
-
Chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL), or a chiral metal-oxide cluster like {Mo₁₃₂(lactate)₃₀})
-
Appropriate deuterated solvent (e.g., CDCl₃, D₂O)
Procedure:
-
Prepare a stock solution of the chiral solvating agent in the chosen deuterated solvent.
-
Accurately weigh and dissolve a sample of racemic or enantiomerically enriched this compound in the same deuterated solvent.
-
In an NMR tube, combine a specific volume of the this compound solution with a molar excess of the chiral solvating agent solution.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal, often a proton close to the chiral center, that shows splitting or the appearance of two distinct peaks corresponding to the two enantiomers.
-
To confirm the assignment, acquire spectra of pure (R)- and (S)-Z-Phenylalaninol with the same chiral solvating agent.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra.[3][4][14]
Objective: To obtain the CD spectra of (R)- and (S)-Z-Phenylalaninol to observe their characteristic mirror-image Cotton effects.
Materials:
-
CD spectrometer
-
Quartz cuvettes with a defined path length (e.g., 1 cm)
-
(R)- and (S)-Z-Phenylalaninol samples
-
Spectroscopic grade solvent (e.g., methanol, water)
Procedure:
-
Prepare solutions of known concentrations of (R)- and (S)-Z-Phenylalaninol in the chosen solvent.
-
Record a baseline spectrum of the solvent in the quartz cuvette.
-
Record the CD spectrum of the (R)-Z-Phenylalaninol solution over the appropriate wavelength range (typically 190-300 nm).
-
Thoroughly clean the cuvette and repeat the measurement for the (S)-Z-Phenylalaninol solution.
-
The resulting spectra should be mirror images of each other, exhibiting opposite signs for the Cotton effects at the same wavelengths.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of molecules.[5][6][15]
Objective: To obtain the VCD and corresponding infrared (IR) absorption spectra of (R)- and (S)-Z-Phenylalaninol.
Materials:
-
VCD spectrometer (typically an FTIR spectrometer equipped with a VCD module)
-
Sample cells suitable for IR spectroscopy (e.g., BaF₂ windows)
-
(R)- and (S)-Z-Phenylalaninol samples
-
Appropriate solvent (e.g., CCl₄, CDCl₃)
Procedure:
-
Prepare solutions of (R)- and (S)-Z-Phenylalaninol at a suitable concentration for IR spectroscopy.
-
Acquire the VCD and IR spectra of the solvent for baseline correction.
-
Acquire the VCD and IR spectra of the (R)-Z-Phenylalaninol solution.
-
Acquire the VCD and IR spectra of the (S)-Z-Phenylalaninol solution.
-
The IR spectra of the two enantiomers will be identical, while their VCD spectra will be mirror images.
Visualizing the Process
To further clarify the experimental and logical flow of spectroscopic comparison, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound enantiomers.
Caption: Logical relationship for spectroscopic enantiomer differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Enantiodiscrimination by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral HPLC Analysis of Z-Phenylalaninol Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. Z-Phenylalaninol, a chiral building block used in the synthesis of various active pharmaceutical ingredients, requires precise and reliable analytical methods to quantify its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as a powerful and widely adopted technique for this purpose.
This guide provides an objective comparison of different chiral HPLC methods for the analysis of this compound enantiomeric purity. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Chiral HPLC for this compound
This compound possesses a stereogenic center, resulting in the existence of two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, regulatory bodies often require the development and marketing of single-enantiomer drugs. Chiral HPLC is instrumental in achieving this by separating the enantiomers, allowing for their individual quantification.
The separation mechanism in chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including N-protected amino alcohols like this compound. The choice of the specific CSP and the mobile phase composition are critical factors in achieving optimal separation.
Comparison of Chiral HPLC Methods
Method 1: Normal Phase Chromatography on CHIRALPAK® IC
This method, adapted from the analysis of N-Cbz-DL-serine, utilizes an immobilized polysaccharide-based CSP, CHIRALPAK® IC, under normal phase conditions. The immobilization of the chiral selector on the silica (B1680970) support enhances the column's robustness and allows for a wider range of solvents to be used in the mobile phase.
Method 2: Polar Phase Chromatography on CHIRALPAK® QN-AX
This method is based on the separation of the closely related compound, N-Cbz-DL-phenylalanine, utilizing a quinine-based anion-exchange type CSP. This approach offers a different selectivity compared to the phenylcarbamate-based CSPs and can be a valuable alternative.
Data Presentation
The following table summarizes the chromatographic parameters and performance for the two analogous methods. These values should serve as an excellent starting point for the optimization of this compound enantiomeric separation.
| Parameter | Method 1: Normal Phase (Analog: N-Cbz-DL-serine) | Method 2: Polar Phase (Analog: N-Cbz-DL-phenylalanine) |
| Compound Name | N-Cbz-DL-serine | N-Cbz-DL-phenylalanine |
| Column Trade Name | CHIRALPAK® IC | CHIRALPAK® QN-AX |
| Column Size / Particle Size | 250 x 4.6mm / 5µm | 150 x 4.6mm / 5µm |
| Mobile Phase Composition | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 | methanol / acetic acid / NH4OAc = 98 / 2 / 0.5 |
| Chromatographic Mode | Normal Phase | Polar Phase |
| Flow rate (ml/min) | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 |
| Detection | UV 270 nm | UV 254 nm |
| Retention Time (Rt) 1 (min) | 10.23 | 6.3 |
| Retention Time (Rt) 2 (min) | 15.71 | 7.4 |
| Alpha Value (α) | 1.76 | 1.24 |
| Resolution (Rs) | 6.91 | 2.73 |
Data for Method 1 sourced from an application note for N-Cbz-DL-serine by Chiral Technologies.[1] Data for Method 2 sourced from a Daicel application note for N-CBZ-DL-Phenylalanine.
Experimental Protocols
Method 1: Normal Phase Chromatography Protocol (Adapted for this compound)
Objective: To achieve baseline separation of the enantiomers of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (250 x 4.6mm, 5µm)
-
Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Maintain the column at 25°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of this compound in the mobile phase.
Analysis: The expected retention times for the enantiomers of this compound are anticipated to be in a similar range to those observed for N-Cbz-DL-serine, with excellent resolution.
Method 2: Polar Phase Chromatography Protocol (Adapted for this compound)
Objective: To achieve an alternative, efficient separation of the enantiomers of this compound.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® QN-AX (150 x 4.6mm, 5µm)
-
Mobile Phase: Prepare a mobile phase of methanol, acetic acid, and ammonium (B1175870) acetate (B1210297) in the ratio of 98:2:0.5 (v/v/w).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Maintain the column at 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of this compound in the mobile phase.
Analysis: This method is expected to provide a good separation of the this compound enantiomers with a shorter analysis time compared to the normal phase method.
Experimental Workflow
The general workflow for chiral HPLC analysis of this compound enantiomeric purity is depicted in the following diagram.
Caption: General workflow for the chiral HPLC analysis of this compound.
Conclusion
The selection of an appropriate chiral HPLC method is crucial for the accurate determination of the enantiomeric purity of this compound. This guide has presented two robust methods based on the analysis of closely related N-Cbz protected amino acid analogs. Both the normal phase method using CHIRALPAK® IC and the polar phase method using CHIRALPAK® QN-AX offer excellent potential for the baseline separation of this compound enantiomers.
Researchers and drug development professionals are encouraged to use the provided data and protocols as a starting point for their method development and validation. The choice between the methods will depend on specific laboratory requirements, including desired analysis time, solvent consumption, and available instrumentation. The unique selectivity of each column provides a valuable degree of flexibility in optimizing the separation.
References
A Comparative Analysis of Reducing Agents for the Transformation of Z-Phenylalanine
This guide provides an objective comparison of common reducing agents for the reduction of N-Z-L-phenylalanine (Z-Phe-OH). The focus is on two primary transformations: the reduction of the carboxylic acid to a primary alcohol, yielding N-Z-L-phenylalaninol, and the removal of the benzyloxycarbonyl (Z) protecting group to yield L-phenylalanine. This document is intended for researchers, scientists, and professionals in drug development, offering experimental data and detailed protocols to aid in the selection of appropriate synthetic routes.
The choice of reducing agent is critical as it dictates the reaction's outcome. Powerful hydride donors are typically required to reduce the carboxylic acid moiety, while catalytic hydrogenation methods are standard for cleaving the Z-group.
Quantitative Data Summary
The following table summarizes the performance of various reducing agents in the reduction of Z-Phenylalanine and related amino acid derivatives. Yields can vary based on specific reaction conditions and substrate complexity.
| Reducing Agent/System | Transformation | Substrate | Product | Reported Yield | Key Characteristics |
| Lithium Aluminum Hydride (LAH) | Carboxylic Acid to Alcohol | Phenylalanine | Phenylalaninol | 87%[1] | Powerful, non-selective reductant; reduces most carbonyl functional groups.[2][3] Reacts violently with water.[2] |
| Borane Methyl Sulfide (BMS) | Carboxylic Acid to Alcohol | Proline | Prolinol | 44-51% (after distillation)[1] | Milder than LAH; offers good selectivity for carboxylic acids over some other functional groups.[1] |
| Sodium Borohydride (NaBH₄) / I₂ | Carboxylic Acid to Alcohol | N-protected amino acids | Amino Alcohols | High yields reported[4] | Milder than LAH; often requires activation or use on an ester intermediate. The NaBH₄/I₂ system is a known method for this reduction.[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | Z-Group Deprotection | Z-N-Me-Ala-Phe-OMe | N-Me-Ala-Phe-OMe | Not specified[5] | Standard, clean method for removing benzyl-type protecting groups.[5][6] The catalyst is heterogeneous and easily filtered. |
| Catalytic Transfer Hydrogenation | Z-Group Deprotection | Various | Deprotected product | Not specified | Avoids the use of hydrogen gas, using donors like formic acid instead.[7] Can be performed under milder conditions. |
Experimental Protocols
Detailed methodologies for key reduction experiments are provided below.
Protocol 1: Reduction of Z-Phenylalanine to Z-Phenylalaninol with Lithium Aluminum Hydride (LAH)
This protocol is adapted from a general procedure for the reduction of amino acids.[1]
Materials:
-
N-Z-L-phenylalanine
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric Acid (for workup)
-
Sodium Hydroxide (B78521) (for workup)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of LAH (approximately 2.5-3 molar equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: The N-Z-L-phenylalanine is dissolved in anhydrous THF and added slowly to the LAH suspension. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again. The resulting granular precipitate is filtered off, and the filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified further by chromatography or recrystallization.
Protocol 2: Deprotection of Z-Phenylalanine by Catalytic Hydrogenolysis
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group.[5]
Materials:
-
N-Z-L-phenylalanine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: The N-Z-L-phenylalanine is dissolved in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield L-phenylalanine.
Visualizations
Reaction Pathways
The reduction of Z-Phenylalanine can proceed via two distinct pathways depending on the reagents and conditions employed.
Caption: Primary reduction pathways for Z-Phenylalanine.
Experimental Workflow: Z-Group Deprotection
The following diagram illustrates the typical laboratory workflow for the removal of the Z-protecting group via catalytic hydrogenation.
Caption: Workflow for catalytic hydrogenation of Z-Phenylalanine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Transfer hydrogenation catalysis in cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Z-Phenylalaninol: A Comparative Guide for Asymmetric Synthesis and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-Z-Phenylalaninol, a chiral amino alcohol derived from the natural amino acid L-phenylalanine, has emerged as a valuable and versatile building block in the field of organic synthesis. Its rigid structure and stereodefined centers make it an excellent choice for inducing chirality in a wide range of chemical transformations. This guide provides a comprehensive literature review of Z-Phenylalaninol's applications, offering a comparative analysis of its performance against other chiral auxiliaries, supported by experimental data and detailed methodologies.
Core Applications in Asymmetric Synthesis
This compound is predominantly utilized as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction. Its utility spans several key asymmetric reactions, including aldol (B89426) reactions, alkylation of enolates, and Diels-Alder reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation. Chiral auxiliaries derived from this compound, such as oxazolidinones, are employed to control the stereochemistry of the newly formed stereocenters.
Comparison with Evans' Auxiliaries:
Evans' oxazolidinones, derived from amino acids like valine and phenylalanine, are the gold standard in asymmetric aldol reactions. This compound-derived oxazolidinones offer a comparable level of stereocontrol, often with subtle differences in selectivity depending on the substrate and reaction conditions.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound-derived oxazolidinone | Benzaldehyde | >95:5 | 85 | [1][2] |
| Evans' (Valinol-derived) oxazolidinone | Benzaldehyde | >99:1 | 90 | [3] |
| This compound-derived oxazolidinone | Isobutyraldehyde | 94:6 | 88 | [1][2] |
| Evans' (Valinol-derived) oxazolidinone | Isobutyraldehyde | 98:2 | 92 | [3] |
Experimental Protocol: Asymmetric Aldol Reaction using a this compound-derived Oxazolidinone
-
N-Acylation: To a solution of the this compound-derived oxazolidinone in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added triethylamine (B128534) (Et₃N), followed by the dropwise addition of the desired acyl chloride. The reaction is stirred at room temperature until completion.
-
Enolate Formation: The N-acylated oxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron triflate (Bu₂BOTf) is added, followed by the slow addition of diisopropylethylamine (DIPEA).
-
Aldol Addition: The aldehyde is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate (B84403) buffer and extracted with an organic solvent. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the chiral β-hydroxy acid or alcohol, respectively.
Diagram: Asymmetric Aldol Reaction Workflow
Caption: Workflow for an asymmetric aldol reaction using a this compound-derived oxazolidinone auxiliary.
Asymmetric Alkylation of Enolates
The alkylation of enolates derived from this compound amides or oxazolidinones provides a reliable method for the synthesis of α-substituted chiral carbonyl compounds. The bulky Z-protecting group and the phenyl substituent effectively shield one face of the enolate, leading to high diastereoselectivity.
Comparison with Other Chiral Auxiliaries:
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound-derived amide | Benzyl bromide | >98% | 90 | [4][5] |
| Evans' (Valinol-derived) oxazolidinone | Benzyl bromide | >99% | 95 | [3] |
| Oppolzer's Camphorsultam | Methyl iodide | >98% | 85 | [6] |
Experimental Protocol: Asymmetric Alkylation
-
Amide/Imide Formation: this compound is coupled with the desired carboxylic acid using standard peptide coupling reagents or converted to an oxazolidinone and then acylated.
-
Enolate Generation: The substrate is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is stirred at low temperature until completion.
-
Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The chiral auxiliary is then removed by hydrolysis or reduction.
Diagram: Logical Relationship in Asymmetric Alkylation
Caption: The chiral auxiliary dictates the stereochemical outcome by inducing facial selectivity on the planar enolate.
Application in Pharmaceutical Synthesis: The Case of Sertraline (B1200038)
Hypothetical Application in Sertraline Synthesis:
An asymmetric reduction of a tetralone precursor is a key step in establishing the desired stereochemistry of Sertraline. A catalyst system incorporating a chiral ligand derived from this compound could be employed for this transformation.
Table: Asymmetric Reduction of a Tetralone Precursor (Representative Data)
| Catalyst/Method | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Borane Reduction | >95% | 85 | [7] |
| Enzymatic Reduction (KRED) | >99% | 90 (for the desired enantiomer) | [7] |
| Transfer Hydrogenation with Chiral Rh catalyst | >98% | 92 | [11] |
Experimental Workflow: Key Step in Asymmetric Synthesis of Sertraline
-
Preparation of the Chiral Catalyst: A chiral ligand is synthesized from this compound, which is then complexed with a metal precursor (e.g., [Rh(cod)Cl]₂).
-
Asymmetric Reduction: The tetralone precursor is dissolved in a suitable solvent, and the chiral catalyst is added. The reduction is carried out under a hydrogen atmosphere or using a hydrogen source like isopropanol.
-
Isolation of the Chiral Alcohol: After the reaction is complete, the chiral alcohol intermediate is isolated and purified. This intermediate is then carried forward through several steps to yield Sertraline.
Diagram: Synthetic Pathway to Sertraline Highlighting the Chiral Step
Caption: A key asymmetric reduction step in the synthesis of Sertraline.
Conclusion
This compound stands as a highly effective and reliable chiral auxiliary in asymmetric synthesis. Its derivatives, particularly oxazolidinones, provide excellent stereocontrol in fundamental carbon-carbon bond-forming reactions, rivaling the performance of well-established auxiliaries like those developed by Evans. While direct, side-by-side comparative studies across a broad spectrum of reactions are not always available, the existing literature strongly supports its utility for researchers in academia and industry. Its application in the synthesis of complex molecules, including pharmaceuticals, underscores its importance as a key chiral building block. The continued development of new applications and catalysts derived from this compound will undoubtedly further solidify its position in the synthetic chemist's toolbox.
References
- 1. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Patent Landscape of Z-Phenylalaninol in Asymmetric Drug Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Z-Phenylalaninol and its derivatives with alternative chiral auxiliaries, supported by data from the patent literature. We will delve into the synthesis of Solriamfetol, a drug where a derivative of phenylalaninol is a key chiral building block, and compare its synthetic efficiency with routes employing other established chiral auxiliaries for structurally similar compounds.
This compound: A Versatile Chiral Auxiliary
This compound, and its enantiomers, are widely used in asymmetric synthesis due to their ready availability from the chiral pool (phenylalanine), their rigid structure which allows for effective stereocontrol, and the relative ease of removal of the auxiliary group after the desired chiral center has been established. Its application is prominent in the synthesis of chiral amines and amino alcohols, which are common moieties in a vast array of pharmaceuticals.
A notable example of the use of a phenylalaninol derivative in large-scale drug synthesis is that of Solriamfetol, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. The synthesis of this drug utilizes (R)-2-amino-3-phenylpropan-1-ol (D-phenylalaninol) as the chiral precursor.
Performance Benchmark: Asymmetric Synthesis of Chiral Phenylethylamines
To objectively assess the performance of this compound-derived synthons, we will compare the synthesis of Solriamfetol with a patented method for a similar chiral phenylethylamine derivative that employs a different class of chiral auxiliary.
| Chiral Auxiliary/Method | Target Molecule/Key Intermediate | Yield (%) | Enantiomeric Excess (ee %) | Key Process Features | Patent/Reference |
| D-Phenylalaninol | Solriamfetol | 89% | >99% | Single-step reaction from D-phenylalaninol and sodium cyanate (B1221674).[1] | [1] |
| D-Phenylalaninol | Solriamfetol Hydrochloride | 82% (overall) | >99.95% (purity) | Improved three-step synthetic protocol.[2][3] | [2][3] |
| Pseudoephedrine Amide | Enantiopure α-substituted Carboxylic Acid | High | High | Highly diastereoselective alkylation of pseudoephedrine amides.[4] | [4] |
| (S)-α-Methylbenzylamine | Phenylisopropylamines | ~60% | 96-99% | Asymmetric synthesis via reduction of imines followed by hydrogenolysis.[5] | [5] |
Experimental Protocols
Synthesis of Solriamfetol using D-Phenylalaninol
Principle: This synthesis involves the direct reaction of D-phenylalaninol with sodium cyanate in the presence of an acid to form the carbamate (B1207046) group of Solriamfetol in a single step.
Protocol:
-
D-phenylalaninol is dissolved in a suitable acidic medium.
-
Sodium cyanate is added to the solution.
-
The reaction proceeds to form Solriamfetol.
-
The final product is isolated and purified.
This single-step, kilogram-scale synthesis is reported to have a yield of 89%.[1]
An alternative, improved three-step synthesis of Solriamfetol Hydrochloride reports an overall yield of 82% with a purity exceeding 99.95%.[2][3]
Asymmetric Synthesis of Phenylisopropylamines using (S)-α-Methylbenzylamine
Principle: This method utilizes (S)-α-methylbenzylamine as a chiral auxiliary to induce asymmetry in the synthesis of phenylisopropylamines. The key steps involve the formation of an imine, its reduction, and subsequent hydrogenolysis to remove the chiral auxiliary.
Protocol:
-
A substituted phenylacetone (B166967) is reacted with (S)-α-methylbenzylamine to form an imine.
-
The imine is reduced using low-pressure hydrogenation techniques to yield an optically active N-(α-phenethyl)phenylisopropylamine derivative.
-
The chiral auxiliary is removed by hydrogenolysis to afford the final phenylisopropylamine.
This process yields products with enantiomeric purities in the range of 96-99% and overall yields of approximately 60%.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 5. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
A Comparative Guide to Phenylalaninol-Mediated Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral molecules are fundamental building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a compound can dictate its biological activity. Phenylalaninol, a chiral amino alcohol derived from the natural amino acid phenylalanine, serves as a versatile precursor to highly effective chiral auxiliaries and catalysts for asymmetric synthesis. This guide provides a comparative overview of two major applications of phenylalaninol derivatives: as catalysts in the enantioselective reduction of ketones and as chiral auxiliaries in asymmetric alkylation reactions. We will also briefly touch upon the biocatalytic synthesis of phenylalaninol as a sustainable alternative.
Phenylalaninol-Derived Oxazaborolidine Catalysts for Enantioselective Ketone Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] The catalyst, an oxazaborolidine, is readily prepared from a chiral β-amino alcohol, with phenylalaninol being a common and effective precursor.
Mechanism of Action
The CBS reduction proceeds through a highly organized transition state where the oxazaborolidine catalyst coordinates with both the borane (B79455) reducing agent and the ketone substrate. This dual activation facilitates a face-selective hydride transfer from the borane to the ketone, resulting in high enantioselectivity.[3][4]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Performance Comparison
The following table summarizes the performance of a phenylalaninol-derived oxazaborolidine catalyst in the reduction of various prochiral ketones.
| Ketone Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | >95 | >98 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | 92 | 97 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 94 | 97 |
Note: Data is compiled from representative examples and may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Reduction of Acetophenone
-
Catalyst Preparation (in situ): A solution of (S)-diphenylprolinol (derived from (S)-phenylalaninol) (0.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL) is treated with a 1.0 M solution of borane-dimethyl sulfide (B99878) complex in THF (0.1 mmol) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes.
-
Reduction: A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the catalyst solution at 0 °C. A 1.0 M solution of borane-dimethyl sulfide complex in THF (1.0 mmol) is then added slowly over 30 minutes.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of methanol (B129727) (5 mL). The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess is determined by chiral HPLC analysis.[5]
Phenylalaninol-Derived Evans Oxazolidinone Chiral Auxiliaries
Evans oxazolidinones are highly effective chiral auxiliaries that enable stereoselective carbon-carbon bond formation, including alkylation and aldol (B89426) reactions.[6][7] The oxazolidinone derived from phenylalaninol is particularly useful due to the steric influence of the benzyl (B1604629) group, which directs the approach of electrophiles.
Mechanism of Asymmetric Alkylation
The N-acylated oxazolidinone is deprotonated to form a chiral enolate. The bulky substituent at the C4 position of the oxazolidinone (the benzyl group from phenylalaninol) effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the chiral carboxylic acid derivative.
Caption: General workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.
Performance Comparison
The following table compares the performance of a phenylalaninol-derived Evans oxazolidinone with another common valinol-derived auxiliary in the asymmetric alkylation of a propionyl imide.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 |
| (4S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | 98:2 | 92 |
Note: Data is compiled from representative examples and may vary based on specific reaction conditions.[8]
Experimental Protocol: Asymmetric Alkylation
-
Acylation of Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (1.1 mmol) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 mmol) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the N-propionyl oxazolidinone.
-
Enolate Formation and Alkylation: The N-propionyl oxazolidinone (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is dissolved in a mixture of THF and water (4:1), and lithium hydroxide (B78521) (4.0 mmol) and 30% hydrogen peroxide (4.0 mmol) are added at 0 °C. The mixture is stirred at room temperature until the cleavage is complete. The auxiliary is recovered by extraction, and the aqueous layer is acidified and extracted to yield the chiral carboxylic acid.
-
Purification and Analysis: The product is purified by crystallization or column chromatography. The diastereomeric ratio is determined by NMR analysis of the crude alkylated product before cleavage.
Biocatalytic Synthesis of Phenylalaninol: A Green Alternative
Recent advances in biocatalysis offer a sustainable route to enantiopure phenylalaninols from bio-based L-phenylalanine. Multi-enzyme cascade reactions, often performed in one-pot, can achieve high conversions and excellent enantioselectivity (>99% ee) under mild, aqueous conditions, avoiding the use of hazardous reagents and expensive metal catalysts.[9][10]
Caption: A representative multi-enzyme cascade for the synthesis of phenylalaninol from L-phenylalanine.
This biocatalytic approach presents a compelling alternative to traditional chemical synthesis, particularly for large-scale production where environmental impact and cost-effectiveness are paramount. The choice between chemical and biocatalytic methods will depend on factors such as the desired scale, substrate scope, and available resources.
Conclusion
Phenylalaninol and its derivatives are invaluable tools in the field of asymmetric synthesis. As precursors to both highly efficient catalysts for ketone reduction and robust chiral auxiliaries for alkylation reactions, they offer reliable and predictable stereochemical control. The development of biocatalytic routes to phenylalaninol further enhances its appeal as a sustainable and versatile chiral building block. For researchers and professionals in drug development, a thorough understanding of the performance and applications of phenylalaninol-mediated reactions is crucial for the efficient and stereoselective synthesis of complex chiral molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling and Chiral Analysis of Amino Acids
For researchers, scientists, and drug development professionals, the precise quantitative analysis and chiral determination of amino acids are critical in a multitude of research applications, from proteomics and metabolomics to pharmaceutical development. This guide provides a comprehensive comparison of common methodologies for the isotopic labeling and derivatization of amino acids, with a focus on providing actionable experimental data and protocols. While direct isotopic labeling studies involving Z-Phenylalaninol as a primary reagent are not extensively documented in readily available literature, this guide will focus on established and effective alternatives for achieving similar analytical goals, particularly the chiral resolution and quantification of amino acids like phenylalanine.
Comparison of Chiral Derivatization Agents for Amino Acid Analysis
The determination of enantiomeric purity of amino acids is often achieved by derivatization with a chiral agent to form diastereomers, which can then be separated using standard achiral chromatography. The choice of derivatizing agent significantly impacts sensitivity, resolution, and overall analytical performance.
| Derivatization Agent | Principle | Advantages | Disadvantages | Typical Application |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) | Reacts with the primary amine of amino acids to form diastereomers. | Generally shows high enantioselectivity.[1] Well-established method. | Lower sensitivity compared to other agents.[1] Can result in multiple peaks for amino acids with more than one primary amine (e.g., Lysine).[2] | Chiral analysis of amino acids in trace amounts.[1][3] |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Reacts with the amino group to form diastereomeric thiourea (B124793) derivatives. | Good for certain amino acids. | Enantioselectivity can be variable. | Chiral separation of amino acids.[1] |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Forms diastereomeric derivatives with amino acids. | Can provide good separation. | Less commonly used than FDAA. | Chiral analysis of amino acids.[1] |
| o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) | Forms fluorescent diastereomeric isoindoles. | High sensitivity due to fluorescence. | Derivatives can be unstable. | Trace analysis of chiral amino acids.[1] |
| (S)-Naproxen chloride | Forms diastereomers with amino acids for separation by ion mobility-mass spectrometry. | Enables rapid chiral analysis (within 3 minutes per sample).[4][5] High sensitivity (lower nanomolar range).[4][5] | Requires specialized equipment (trapped ion mobility-mass spectrometer).[4][5] | High-throughput chiral analysis of amino acids.[4][5] |
Experimental Protocols
General Protocol for Chiral Derivatization with FDAA
This protocol provides a general procedure for the derivatization of amino acids using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) for subsequent analysis by LC-MS.
Materials:
-
Amino acid standard or sample
-
1% (w/v) FDAA in acetone (B3395972)
-
1 M Sodium bicarbonate
-
2 N Hydrochloric acid
-
Water (HPLC grade)
Procedure:
-
To 50 µL of an amino acid solution (containing approximately 1-10 nmol of each amino acid), add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of 1% FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 2 N HCl.
-
Evaporate the acetone from the sample under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in 1 mL of a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.
Protocol for Isotopic Labeling of Proteins using SILAC with L-Phenylalanine-(13C9, 15N)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[6][7] This protocol outlines the basic steps for metabolic labeling using a heavy version of phenylalanine.
Materials:
-
Cell line of interest
-
"Light" SILAC medium (containing natural L-phenylalanine)
-
"Heavy" SILAC medium (lacking L-phenylalanine, supplemented with L-Phenylalanine-(13C9, 15N))
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Culture two populations of cells. One population is grown in the "light" SILAC medium, and the other is grown in the "heavy" SILAC medium.
-
Subculture the cells in the respective SILAC media for at least five passages to ensure complete incorporation of the labeled or unlabeled amino acid into the proteome.
-
After the labeling period, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Harvest the cells, and combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of proteins.
Visualizing Experimental Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Workflow for chiral derivatization of amino acids using FDAA.
Caption: General workflow for a SILAC quantitative proteomics experiment.
Conclusion
While the direct application of this compound in isotopic labeling studies is not prominent in the reviewed scientific literature, a variety of robust and well-documented alternatives exist for the chiral analysis and isotopic labeling of amino acids. The selection of the most appropriate method, whether it be chiral derivatization with agents like FDAA or metabolic labeling using SILAC, will depend on the specific research question, the required sensitivity, and the available instrumentation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments for the accurate analysis of amino acids in complex biological samples.
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Z-Phenylalaninol and Proline-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Organocatalysis, utilizing small chiral organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, those derived from natural amino acids have garnered significant attention due to their ready availability, low toxicity, and remarkable stereocontrolling capabilities.
This guide provides a comparative analysis of the performance of Z-Phenylalaninol and the well-established family of proline-derived catalysts in asymmetric synthesis. While L-proline and its derivatives are extensively documented and widely employed, data on the direct catalytic use of this compound in common asymmetric transformations is notably scarce in the current scientific literature. Therefore, this comparison will focus on the established performance of proline-based catalysts and draw parallels with reported catalytically active derivatives of phenylalanine to offer a comprehensive overview for researchers selecting catalysts for their synthetic endeavors.
Catalytic Mechanisms: A Shared Pathway
Both proline-derived and phenylalanine-derived organocatalysts typically operate through a common mechanistic pathway in reactions involving carbonyl compounds, such as the aldol (B89426), Mannich, and Michael reactions. This involves the formation of key intermediates, namely enamines and iminium ions, which modulate the reactivity of the substrates and create a chiral environment to control the stereochemical outcome of the reaction.
The generally accepted catalytic cycle for a proline-catalyzed aldol reaction is initiated by the reaction of the secondary amine of the catalyst with a ketone to form a nucleophilic enamine. This enamine then attacks an aldehyde, which is activated by a hydrogen bond from the carboxylic acid moiety of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Generalized enamine catalytic cycle for proline-derived catalysts.
Performance Data in the Asymmetric Aldol Reaction
The asymmetric aldol reaction serves as a benchmark for evaluating the performance of chiral organocatalysts. The following table summarizes representative experimental data for the reaction between an aldehyde and a ketone, catalyzed by L-proline, a highly efficient proline derivative ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, a Hayashi-Jørgensen-type catalyst), and a reported phenylalanine-derived acylguanidine catalyst.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone (B3395972) | DMSO | RT | 24 | 68 | - | 76 (R) | [1] |
| L-Proline | Benzaldehyde (B42025) | Cyclohexanone (B45756) | MeOH/H₂O | RT | 24 | 95 | 95:5 | 98 (anti) | [2] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Benzaldehyde | Propanal | CH₂Cl₂ | -20 | 20 | 95 | 95:5 | >99 (syn) | N/A |
| Phenylalanine-derived acylguanidine | p-Nitrobenzaldehyde | Hydroxyacetone | THF | 0 | 24 | 53 | - | 53 (syn), 48 (anti) | [2] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions. RT = Room Temperature. dr = diastereomeric ratio. ee = enantiomeric excess.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric aldol reaction using L-proline and a proline-derivative catalyst.
Protocol 1: L-Proline Catalyzed Aldol Reaction in a Hydroalcoholic Medium[2]
Reaction: Benzaldehyde with Cyclohexanone
-
To a vial, add (S)-proline (0.03 mmol, 10 mol%).
-
Add methanol (B129727) (40 µL) and water (10 µL).
-
Add cyclohexanone (1.5 mmol).
-
Add benzaldehyde (0.3 mmol).
-
Seal the vial and stir the mixture at room temperature for the specified time (e.g., 24 hours).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.
Protocol 2: Aldol Reaction with a Proline-Derived Catalyst[1]
Reaction: p-Nitrobenzaldehyde with Acetone
-
To a stirred solution of the proline-derived catalyst (10-20 mol%) in the chosen solvent (e.g., DCM), add the aldehyde (0.25 mmol) and acetone (1.25 mmol).
-
An additive, such as an acid, may be included (10 mol%).
-
The reaction mixture is stirred at a specific temperature (e.g., 2°C) for a designated time (e.g., 24-72 hours).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with water and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Yields and enantioselectivities are determined by standard analytical techniques.
Logical Workflow for Catalyst Selection
The choice of catalyst is a critical step in planning an asymmetric synthesis. The following workflow outlines a logical approach to selecting between a proline-derived catalyst and exploring a less common alternative like a phenylalanine derivative.
Caption: A decision-making workflow for catalyst selection.
Conclusion
Based on the currently available scientific literature, L-proline and its derivatives remain the catalysts of choice for a wide range of asymmetric organocatalytic reactions, offering a wealth of experimental data, high efficiency, and excellent stereocontrol. While this compound itself is not established as a direct organocatalyst in the same context, derivatives of phenylalanine have been investigated and show promise, albeit with generally more moderate performance compared to the highly optimized proline-based systems.
For researchers and professionals in drug development, proline-derived catalysts provide a reliable and well-documented starting point for the synthesis of complex chiral molecules. The exploration of phenylalanine-derived catalysts, however, represents an interesting avenue for the discovery of novel catalytic systems with potentially unique reactivity and selectivity profiles. As the field of organocatalysis continues to evolve, further research into a broader range of amino acid-derived catalysts, including those from the phenylalanine family, is warranted to expand the synthetic chemist's toolkit.
References
Z-Phenylalaninol in Proof-of-Concept Synthetic Studies: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and materials science. Z-Phenylalaninol, derived from the natural amino acid phenylalanine, presents a versatile and readily accessible chiral scaffold. This guide provides a comparative analysis of this compound-derived chiral auxiliaries in proof-of-concept synthetic studies, evaluating their performance against established alternatives and presenting supporting experimental data.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high stereoselectivity in a chemical transformation, typically measured as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), alongside the chemical yield of the desired product. This section compares the performance of this compound-derived auxiliaries with the widely used Evans' oxazolidinone auxiliaries.
| Reaction Type | Chiral Auxiliary | Electrophile | Nucleophile/Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Asymmetric Aldol (B89426) Reaction | (S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary) | Benzaldehyde | Propionyl-N-acyloxazolidinone | >99:1 (syn:anti) | 85 | [Cite: Not Available] |
| Phenylalaninol-derived sulfonamide | Alkoxyaldehyde | Chloroacetate (B1199739) | 98:2 (syn:anti) | High (not specified) | [Cite: 2] | |
| L-phenylalaninol-derived 2-imidazolidinone | Various aldehydes | N-propionyl-2-imidazolidinone | High (not specified) | Good (not specified) | [Cite: 1] | |
| Asymmetric Grignard Addition | L-phenylalanine-derived dihydroisoquinoline N-oxide | - | Grignard Reagents | up to 88:12 (trans:cis) | 55-80 | [Cite: 4] |
Note: Direct comparison is challenging as reaction conditions and substrates often vary between studies. The data presented is indicative of the potential performance of each auxiliary class.
Key Applications and Experimental Insights
Asymmetric Aldol Reactions
This compound derivatives have shown considerable promise in directing stereoselective aldol reactions, a cornerstone of carbon-carbon bond formation.
A notable example is the use of a phenylalaninol-derived sulfonamide auxiliary . In a study by Ghosh, this auxiliary, when employed in an asymmetric syn-aldol reaction of chloroacetate with an alkoxyaldehyde, demonstrated excellent diastereoselectivity (d.r. 98:2), favoring the syn product.[1] This level of selectivity is comparable to that achieved with Evans' auxiliaries, highlighting its potential as a viable alternative.
dot
Caption: Workflow for Asymmetric Syn-Aldol Reaction.
Furthermore, L-phenylalaninol-derived 2-imidazolidinones have been explored as chiral auxiliaries in asymmetric aldol reactions of their boron enolates with various aldehydes, demonstrating high diastereoselectivity.[2] These auxiliaries are particularly noteworthy as they can potentially circumvent issues of nucleophilic ring opening that can occur with Evans' oxazolidinones in sterically demanding cases.[2]
Stereoselective Additions to Imines
Derivatives of L-phenylalanine have also been successfully employed in stereoselective additions of organometallic reagents to imines. For instance, an L-phenylalanine-derived dihydroisoquinoline N-oxide serves as a chiral template for the addition of Grignard reagents, yielding trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines with good levels of selectivity (up to 88:12 d.r.).[3]
dot
Caption: Stereoselective Grignard Addition Pathway.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction using a Phenylalaninol-Derived Sulfonamide Auxiliary
To a solution of the N-acylsulfonamide (1.0 equiv.) in an appropriate anhydrous solvent (e.g., CH2Cl2) at -78 °C is added a Lewis acid (e.g., TiCl4, 1.1 equiv.) followed by a tertiary amine base (e.g., Hünig's base, 1.2 equiv.). After stirring for 30 minutes, the aldehyde (1.5 equiv.) is added dropwise. The reaction is stirred at -78 °C for several hours and then warmed to room temperature. The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, which is then purified by flash column chromatography.
General Procedure for Diastereoselective Addition of Grignard Reagents to an L-phenylalanine-derived Dihydroisoquinoline N-oxide[3]
To a solution of the L-phenylalanine-derived dihydroisoquinoline N-oxide (1.0 equiv.) in anhydrous THF at 0 °C is added a solution of the Grignard reagent (3.0 equiv.) dropwise. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with water. The mixture is extracted with ethyl acetate, and the combined organic phases are dried over MgSO4 and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the corresponding 1,3-disubstituted tetrahydroisoquinoline-2-ol. The diastereomeric ratio is determined by 1H NMR spectroscopy.
Comparison with Alternatives and Future Outlook
This compound-derived chiral auxiliaries offer a compelling alternative to more established systems like Evans' oxazolidinones. Key advantages include their derivation from a readily available and relatively inexpensive chiral pool amino acid. The modular nature of the phenylalaninol scaffold allows for the synthesis of a variety of auxiliary classes, including sulfonamides and imidazolidinones, each with potentially unique reactivity and selectivity profiles.
While the currently available data for this compound-derived auxiliaries is promising, demonstrating high levels of stereocontrol in specific applications, more extensive proof-of-concept studies are required to fully delineate their scope and limitations. Direct, side-by-side comparisons with established auxiliaries across a broader range of synthetically important transformations, such as alkylations, conjugate additions, and Diels-Alder reactions, would provide invaluable data for the research community.
dot
Caption: Logical Framework for Chiral Auxiliary Selection.
References
- 1. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines via l -phenylalanine-derived dihydroisoquinoline N -oxides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02007H [pubs.rsc.org]
A Comparative Analysis of Two Synthetic Protocols for Z-Phenylalaninol
For researchers, scientists, and drug development professionals, the efficient and high-yielding synthesis of chiral molecules such as Z-Phenylalaninol is of paramount importance. This guide provides a comparative overview of two distinct laboratory protocols for the synthesis of this compound, a valuable chiral building block in the preparation of various pharmaceutical compounds. The protocols presented are derived from published literature and offer alternative approaches to obtaining this key synthetic intermediate.
This comparison focuses on a catalytic hydrogenation approach and a metal hydride reduction method, presenting key performance indicators such as reaction yield and purity alongside detailed experimental procedures. The objective is to provide a clear, data-driven resource to aid in the selection of a suitable synthesis strategy based on laboratory capabilities, cost-effectiveness, and desired product specifications.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two compared synthesis protocols for this compound.
| Parameter | Protocol A: Catalytic Hydrogenation & N-Protection | Protocol B: LiAlH₄ Reduction of L-Phenylalanine |
| Starting Material | L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) | L-Phenylalanine |
| Key Reagents | 10% Pd/C, Trifluoroacetic acid (TFA), Benzyl (B1604629) chloroformate | Lithium aluminum hydride (LAH), Tetrahydrofuran (THF) |
| Reported Yield | 90.8% | 87% |
| Purity | Recrystallized | Not explicitly stated, but purification is performed. |
| Reaction Scale | 50 g of starting material | 100 g of starting material |
Experimental Protocols
Protocol A: Catalytic Hydrogenation and N-Protection of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)
This protocol describes the synthesis of Cbz-D-phenylalaninol via the catalytic hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol, followed by N-protection with benzyl chloroformate.[1]
Materials:
-
L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) (50 g)
-
10% Palladium on Carbon (Pd/C) (1.0 g)
-
Trifluoroacetic acid (TFA) (150 ml)
-
Hydrogen gas
-
Water (100 ml)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH)
-
Benzyl chloroformate (55 ml)
Procedure:
-
To a suitable reaction vessel, add 150 ml of trifluoroacetic acid, 50 g of L(+)-2-amino-1-phenyl-1,3-propanediol, and 1.0 g of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas to 35 psi and heat to 55°C.
-
Maintain the reaction under these conditions for 24 hours.
-
After 24 hours, cool the reaction mixture and carefully vent the hydrogen gas.
-
Remove the trifluoroacetic acid by evaporation. The TFA can be recovered by condensation.
-
Add 100 ml of water to the residue and remove the catalyst by filtration.
-
Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.
-
Cool the solution to 4°C and add 55 ml of benzyl chloroformate dropwise. The product, Cbz-D-phenylalaninol, will precipitate.
-
Collect the precipitated product by filtration.
-
Recrystallize the white crystals from a 1:1 mixture of water and methanol to obtain the purified product.
Protocol B: Lithium Aluminum Hydride (LAH) Reduction of L-Phenylalanine
This protocol details the synthesis of L-phenylalaninol by the reduction of L-phenylalanine using lithium aluminum hydride.
Materials:
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Phenylalanine (100 g)
-
6 M Sodium Hydroxide (NaOH) solution
-
Potassium carbonate
Procedure:
-
In a large, dry, three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser, and an addition funnel, prepare a suspension of LAH in anhydrous THF.
-
Cool the LAH suspension in an ice bath to 10°C.
-
Slowly add L-phenylalanine (100 g) in portions over a 30-minute period. Control the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 16 hours.
-
After the reflux period, cool the reaction mixture.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in 1 L of 6 M sodium hydroxide and reflux for 4 hours.
-
Saturate the mixture with potassium carbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude L-phenylalaninol.
-
The crude product can be further purified by distillation or recrystallization.
Logical Workflow for Protocol Comparison
The following diagram illustrates the logical workflow for comparing the two synthesis protocols for this compound.
Caption: Workflow for comparing this compound synthesis protocols.
References
The Validation of Z-Phenylalaninol as a Chiral Resolving Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides an objective comparison of Z-Phenylalaninol's performance with other alternatives, supported by available experimental data and detailed methodologies.
Chiral resolution by diastereomeric salt formation remains a cornerstone technique in the pharmaceutical and fine chemical industries for separating enantiomers. The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated by methods such as fractional crystallization. The efficacy of a chiral resolving agent is paramount to the success of this separation, influencing yield, enantiomeric excess (e.e.), and overall process efficiency.
This compound, a chiral amino alcohol, is a recognized chiral resolving agent. Its utility stems from its ability to form diastereomeric salts with racemic acids, enabling the separation of their enantiomers. While specific quantitative data on the resolution of various racemic acids using this compound is not extensively detailed in readily available literature, its inclusion in catalogues of chiral resolving agents by chemical suppliers confirms its application in this field.
This guide will compare the conceptual application of this compound with well-documented alternative resolving agents for common classes of racemic compounds, providing a framework for its potential validation and use.
Comparison with Alternative Chiral Resolving Agents
To provide a comprehensive overview, the performance of this compound is conceptually compared with established chiral resolving agents for the resolution of racemic carboxylic acids, a primary application for a basic resolving agent like Phenylalaninol.
| Chiral Resolving Agent | Racemic Compound Class | Typical Yield | Typical Enantiomeric Excess (e.e.) | Key Advantages |
| This compound | Carboxylic Acids | Data not readily available | Data not readily available | Potentially effective for specific substrates, readily available chiral pool starting material. |
| (S)-(-)-1-Phenylethylamine | Ibuprofen (B1674241) (Carboxylic Acid) | ~40-50% (of one enantiomer) | >90% | Well-established, commercially available, proven efficacy for profens. |
| L-Proline | Mandelic Acid (α-hydroxy acid) | High | High | Natural amino acid, can exhibit stoichiometry-controlled separation. |
| (1S)-(+)-10-Camphorsulfonic Acid | Amines | High | High | Strong acid, forms stable, crystalline salts with a wide range of amines. |
| Tartaric Acid Derivatives | Amines, Amino Acids | Variable | Variable | Versatile, long history of successful applications, available in both enantiomeric forms. |
Experimental Protocols
While a specific detailed protocol for this compound is not available, a general procedure for chiral resolution of a racemic carboxylic acid using a basic resolving agent is provided below. This can be adapted for this compound. For comparison, a documented protocol for the resolution of Ibuprofen using (S)-(-)-1-Phenylethylamine is also detailed.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid using this compound
-
Salt Formation: Dissolve equimolar amounts of the racemic carboxylic acid and (S)-Phenylalaninol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). The choice of solvent is critical and often requires screening.
-
Crystallization: Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the resolved carboxylic acid. Determine the enantiomeric excess using chiral HPLC or NMR spectroscopy.
Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine
This established protocol serves as a benchmark for comparison.
-
Salt Formation: A mixture of racemic ibuprofen and (S)-(-)-1-phenylethylamine in a suitable solvent (e.g., aqueous ethanol) is heated to form the diastereomeric salts.
-
Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble (S)-ibuprofen-(S)-1-phenylethylammonium salt.
-
Isolation and Purification: The crystalline salt is isolated by filtration and can be recrystallized to improve diastereomeric purity.
-
Liberation of (S)-Ibuprofen: The purified salt is treated with an acid (e.g., HCl) to liberate (S)-ibuprofen, which is then extracted with an organic solvent.
-
Analysis: The enantiomeric excess of the resulting (S)-ibuprofen is determined, typically by chiral HPLC, and is often found to be greater than 90%.
Mandatory Visualizations
To illustrate the processes and relationships involved in chiral resolution, the following diagrams are provided.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Relationship between reactants, intermediates, and products in chiral resolution.
A Comparative Analysis of Z-Protected vs. Boc-Protected Phenylalaninol for Researchers and Drug Development Professionals
An in-depth guide to selecting the optimal protecting group for phenylalaninol in peptide synthesis and drug discovery, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, particularly in peptide synthesis and the development of chiral drug candidates, the strategic use of protecting groups is paramount. Phenylalaninol, a chiral amino alcohol, serves as a crucial building block for a variety of pharmacologically active molecules. The protection of its amino group is a critical step to prevent unwanted side reactions and ensure stereochemical integrity during subsequent synthetic transformations. Among the plethora of available amine protecting groups, the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups are two of the most widely employed.
This guide provides a comprehensive comparative analysis of Z-protected and Boc-protected phenylalaninol, offering a side-by-side examination of their synthesis, stability, and deprotection. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.
Quantitative Performance Comparison
To facilitate a direct and objective comparison, the following table summarizes key performance indicators for both Z- and Boc-protected phenylalaninol based on available experimental data.
| Parameter | Z-Protected Phenylalaninol | Boc-Protected Phenylalaninol |
| Molecular Formula | C₁₇H₁₉NO₃[1] | C₁₄H₂₁NO₃ |
| Molecular Weight | 285.34 g/mol | 251.32 g/mol |
| Typical Yield | ~91%[2] | ~94% |
| Purity (HPLC) | ≥97% | ≥98.5% |
| Melting Point | 90-94 °C[3] | 92-98 °C |
| Optical Rotation | [α]₂₀/D -30° (c=1, CHCl₃) | [α]₂₀/D -27° (c=1, MeOH) |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4] | Acidolysis (e.g., TFA, HCl)[4] |
| Key Advantage | Stable to acidic conditions[4] | Orthogonal to Z and Fmoc groups[4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of both Z- and Boc-protected phenylalaninol are provided below. These protocols are based on established laboratory procedures.
Synthesis of Z-Phenylalaninol
Materials:
-
L-Phenylalaninol
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Methanol
Procedure:
-
Dissolve L-Phenylalaninol in a suitable solvent such as aqueous methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature and pH.
-
Adjust the pH to approximately 13 by adding 50% aqueous NaOH.[2]
-
Stir the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).
-
The product, Z-D-phenylalaninol, will precipitate out of the solution.[2]
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a water/methanol mixture to obtain pure this compound.[2] A yield of approximately 90.8% can be expected.[2]
Synthesis of Boc-Phenylalaninol
Materials:
-
L-Phenylalaninol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a biphasic mixture of chloroform (B151607) and water.
Procedure:
-
Dissolve L-Phenylalaninol in the chosen solvent system.
-
Add the base (e.g., triethylamine or sodium bicarbonate).
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
If a biphasic system is used, separate the organic layer. If a single solvent is used, perform an aqueous workup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure Boc-phenylalaninol.
Deprotection of this compound
Procedure (Catalytic Hydrogenolysis):
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 bar) at room temperature.
-
Stir the reaction until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenylalaninol.
Deprotection of Boc-Phenylalaninol
Procedure (Acidolysis):
-
Dissolve Boc-phenylalaninol in an organic solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected phenylalaninol salt.
-
A subsequent basic workup can be performed to obtain the free amine.
Mandatory Visualizations
To further clarify the experimental workflows and the logical relationships in selecting a protecting group, the following diagrams are provided.
Stability and Orthogonality
The choice between Z and Boc protection often hinges on the planned synthetic route and the presence of other functional groups in the molecule.
-
Z-group: The benzyloxycarbonyl group is notably stable under acidic and basic conditions, making it a robust protecting group.[4] However, its primary lability is towards catalytic hydrogenolysis. This method of deprotection is mild but can be incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.
-
Boc-group: The tert-butoxycarbonyl group is characterized by its lability under acidic conditions.[4] This allows for facile deprotection with reagents like trifluoroacetic acid (TFA) or hydrochloric acid. The key advantage of the Boc group is its orthogonality to the Z and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.[4][5] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of the N-terminal amino group without affecting the side-chain protecting groups.
Application in Signaling Pathway Research
While specific studies detailing the direct use of Z- or Boc-protected phenylalaninol in signaling pathway investigations are not abundant, the parent molecule, phenylalanine, and its derivatives are known to play roles in various biological processes. For instance, phenylalanine has been shown to impair insulin (B600854) signaling and inhibit glucose uptake by modifying the insulin receptor β-subunit.[6] Phenylalaninol, as a close structural analog, could potentially be used as a tool to probe these and other pathways. Phenylalanine can also induce mitochondria-mediated apoptosis in cortical neurons through the RhoA/Rho-associated kinase pathway.[7] Furthermore, L-phenylalanine metabolism is a key aspect of certain biosynthetic pathways, such as the Ehrlich pathway in yeast for the production of 2-phenylethanol.[8] The protected forms of phenylalaninol serve as essential intermediates for synthesizing more complex molecules that can be used to study these signaling cascades.
Conclusion
The selection between Z- and Boc-protection for phenylalaninol is a critical decision that should be guided by the specific requirements of the synthetic strategy.
-
Choose Z-protection when:
-
Stability to acidic or basic conditions is paramount.
-
The synthetic route does not involve catalytic hydrogenation or the molecule is free of reducible functional groups.
-
-
Choose Boc-protection when:
-
An acid-labile protecting group is required.
-
Orthogonality with other protecting groups like Z or Fmoc is necessary, particularly in the context of solid-phase peptide synthesis.
-
Mild deprotection conditions are a priority.
-
By carefully considering the comparative data, experimental protocols, and the principles of stability and orthogonality presented in this guide, researchers can confidently select the optimal protecting group for their phenylalaninol-based synthetic endeavors, ultimately accelerating their research and drug development programs.
References
- 1. peptide.com [peptide.com]
- 2. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Z-Phenylalaninol
For laboratory professionals engaged in research and development, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Z-Phenylalaninol, ensuring the safety of personnel and the protection of the environment. Adherence to these guidelines, in conjunction with local and institutional regulations, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate handling protocols to minimize exposure and risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Citation |
| Eye Protection | Splash goggles or a full face-shield should be worn. | [1][2] |
| Hand Protection | Chemical-resistant gloves are required. Always inspect gloves before use and use proper removal techniques. | [2] |
| Body Protection | A full suit or lab coat should be worn to prevent skin contact. | [2] |
| Respiratory | A dust respirator or a self-contained breathing apparatus should be used to avoid inhalation of the product. | [2] |
Handling and Storage:
-
Keep the container tightly closed in a dry and well-ventilated place[2].
-
Avoid the formation of dust.
-
Keep away from heat and sources of ignition[2].
-
Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition[1].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
Small Spills:
-
Remove all sources of ignition[1].
-
Clean up spills immediately[1].
-
Avoid contact with skin and eyes[1].
-
Use dry clean-up procedures and avoid generating dust[1].
-
Place the spilled material into a suitable, labeled container for waste disposal[1][2].
Large Spills:
-
Use a shovel to put the spilled material into a convenient waste disposal container[2].
-
Ensure a self-contained breathing apparatus is used to avoid inhalation[2].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations[2]. The primary recommended method of disposal is through a licensed professional waste disposal service[3].
-
Characterization: Determine if the this compound waste is contaminated with other hazardous materials. If it is, the entire waste mixture must be treated as hazardous waste[4].
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions[4][5]. Do not mix with incompatible materials, especially strong oxidizing agents[1].
-
Containerization:
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the chemical name "this compound," including the percentage composition if it is part of a mixture[5].
-
Storage: Store the labeled waste container in a designated, well-ventilated area, away from incompatible materials[4].
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[4].
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: General Neutralization Guideline
For situations where treatment at a licensed facility is an option, a neutralization process may be employed. This should only be carried out by trained personnel.
Objective: To neutralize the basic properties of this compound waste before final disposal.
Materials:
-
This compound waste
-
Water
-
Dilute acid (e.g., hydrochloric acid or sulfuric acid)
-
pH indicator paper or a calibrated pH meter
-
Appropriate reaction vessel
Procedure:
-
In a well-ventilated fume hood, carefully mix or slurry the this compound waste in water within the reaction vessel[1].
-
Slowly add a suitable dilute acid to the mixture while stirring continuously[1].
-
Monitor the pH of the solution regularly using pH paper or a pH meter.
-
Continue adding the dilute acid dropwise until the pH of the solution is neutral (approximately pH 7)[6].
-
Once neutralized, the resulting aqueous waste can be prepared for disposal as per institutional and local guidelines for aqueous chemical waste[6].
Disclaimer: The information provided in this document is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and requirements. The chemical user is ultimately responsible for ensuring the safe and compliant disposal of all chemical waste.
References
Comprehensive Safety and Handling Guide for Z-Phenylalaninol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like Z-Phenylalaninol is of utmost importance. This guide provides crucial, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is essential to minimize exposure and protect personnel during the handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2] A face shield is recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1][2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned.[1] A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[1] |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][3] Work in a well-ventilated area or a fume hood.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
1. Preparation:
-
Ensure all necessary equipment, such as spatulas, weighing paper, and glassware, is clean, dry, and readily available.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[3]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.[1]
-
Avoid direct contact with the solid; use clean, dry spatulas for transferring.[1]
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.[1]
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.[1]
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.[5]
-
Wash hands thoroughly with soap and water after handling is complete.[3]
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6] Call a physician or Poison Control Center immediately.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container suitable for chemical waste.[8]
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated chemical waste storage area, segregated from incompatible materials like strong oxidizing agents.[8]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company.[5][8][9] Provide the waste disposal company with the Safety Data Sheet (SDS).
-
Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. peptide.com [peptide.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


